molecular formula C9H9BrO3 B2683855 2-Bromo-4,6-dimethoxybenzaldehyde CAS No. 81574-69-8

2-Bromo-4,6-dimethoxybenzaldehyde

Katalognummer: B2683855
CAS-Nummer: 81574-69-8
Molekulargewicht: 245.072
InChI-Schlüssel: PEKSAHQVDKQWST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-4,6-dimethoxybenzaldehyde is a useful research compound. Its molecular formula is C9H9BrO3 and its molecular weight is 245.072. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-bromo-4,6-dimethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-12-6-3-8(10)7(5-11)9(4-6)13-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEKSAHQVDKQWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Bromo-4,6-dimethoxybenzaldehyde

This compound is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of complex organic molecules. Its structure is characterized by a benzene ring substituted with an aldehyde group, a bromine atom, and two electron-donating methoxy groups. This unique combination of functional groups imparts a versatile reactivity profile, making it a strategic building block for researchers in medicinal chemistry, drug development, and materials science. The aldehyde offers a gateway for carbon chain extension and the formation of various heterocyclic systems, while the aryl bromide is a prime handle for transition-metal-catalyzed cross-coupling reactions.[1] The methoxy groups significantly influence the electronic properties of the aromatic ring, activating it towards certain reactions and directing the regiochemical outcome of synthetic transformations.[1]

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safe handling of this compound, offering field-proven insights for its effective application in research and development.

Physicochemical and Structural Properties

A clear understanding of a compound's physical and structural properties is fundamental to its application. Key identifiers and properties for this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[2]
Molecular Formula C₉H₉BrO₃[2]
Molecular Weight 245.07 g/mol [2]
CAS Number 81574-69-8[2]
Appearance Typically a solid powderN/A
Canonical SMILES COC1=CC(=C(C(=C1)Br)C=O)OC[2]
InChIKey PEKSAHQVDKQWST-UHFFFAOYSA-N[2]
Monoisotopic Mass 243.97351 Da[2]

Synthesis and Spectroscopic Characterization

Synthetic Pathways

The synthesis of this compound typically involves the introduction of the bromo and formyl groups onto a pre-existing dimethoxybenzene core. A common and efficient method is the Vilsmeier-Haack formylation of 3,5-dimethoxybromobenzene. This reaction utilizes a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which acts as the electrophile to install the aldehyde group onto the activated aromatic ring.[1]

Alternatively, electrophilic bromination of a dimethoxybenzaldehyde precursor can be employed. However, careful control of reaction conditions is crucial to ensure the desired regioselectivity, as the directing effects of the methoxy and aldehyde groups can lead to mixtures of isomers.[3][4]

Spectroscopic Profile
  • ¹H NMR: The spectrum would feature a singlet for the aldehyde proton (CHO) at a downfield chemical shift, typically around δ 9.5-10.5 ppm. Two distinct singlets would appear for the methoxy group protons (-OCH₃) around δ 3.8-4.0 ppm. The two aromatic protons would appear as singlets in the aromatic region (δ 6.5-7.5 ppm).

  • ¹³C NMR: The carbonyl carbon of the aldehyde would be observed at a characteristic downfield shift (δ 185-195 ppm). The aromatic carbons would appear in the δ 100-165 ppm range, with the carbons attached to the oxygen and bromine atoms showing distinct shifts. The methoxy carbons would be found further upfield.

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band corresponding to the C=O stretch of the aldehyde would be prominent around 1680-1700 cm⁻¹. C-O stretching vibrations for the methoxy groups would appear in the 1200-1250 cm⁻¹ region, and the C-Br stretch would be observed at lower wavenumbers.[4]

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio).[4]

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups: the aldehyde and the aryl bromide.

G mol This compound aldehyde Aldehyde Group (Electrophilic Carbonyl) mol->aldehyde Site 1 aryl_bromide Aryl Bromide (Cross-Coupling Handle) mol->aryl_bromide Site 2 aromatic_ring Aromatic Ring (Electron-Rich) mol->aromatic_ring Site 3 nuc_add Nucleophilic Addition aldehyde->nuc_add reduct Reduction aldehyde->reduct condense Condensation aldehyde->condense suzuki Suzuki Coupling aryl_bromide->suzuki heck Heck Coupling aryl_bromide->heck buchwald Buchwald-Hartwig Amination aryl_bromide->buchwald

Caption: Key reactivity sites of this compound.

Transformations of the Aldehyde Group

The electrophilic carbonyl carbon is a focal point for numerous synthetic transformations.[1]

  • Nucleophilic Addition: It readily reacts with organometallic reagents such as Grignard or organolithium compounds to form secondary alcohols. The steric hindrance from the ortho-bromo and ortho-methoxy groups may necessitate optimized reaction conditions, such as the use of a more reactive organometallic reagent or an appropriate Lewis acid catalyst.[7]

  • Reduction: The aldehyde can be selectively reduced to a primary alcohol, (2-Bromo-4,6-dimethoxyphenyl)methanol, using mild reducing agents like sodium borohydride (NaBH₄). More forceful reduction conditions, such as a Wolff-Kishner or Clemmensen reduction, can convert the aldehyde to a methyl group, yielding 1-Bromo-2-methyl-3,5-dimethoxybenzene.[1][3]

  • Condensation Reactions: It serves as an excellent substrate for condensation reactions. For example, the Wittig reaction allows for the formation of a carbon-carbon double bond, converting the aldehyde into a substituted styrene. Similarly, Claisen-Schmidt or Knoevenagel condensations can be used to construct a wide variety of α,β-unsaturated systems and heterocyclic scaffolds.[1]

Transformations of the Aryl Bromide: The Cross-Coupling Nexus

The carbon-bromine bond is a key feature for modern synthetic chemistry, providing a robust handle for transition-metal-catalyzed cross-coupling reactions.[1] These methods have revolutionized molecular construction by enabling the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.[1]

  • Suzuki-Miyaura Coupling: This is arguably the most important reaction involving the aryl bromide moiety. It allows for the coupling of this compound with a wide range of boronic acids or their esters in the presence of a palladium catalyst and a base.[8] This reaction is fundamental for the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals and advanced materials.

  • Other Cross-Coupling Reactions: Beyond the Suzuki reaction, the aryl bromide can participate in other significant transformations, including:

    • Heck Reaction: Coupling with alkenes.

    • Sonogashira Reaction: Coupling with terminal alkynes.

    • Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by coupling with amines.[1]

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative, field-proven methodology for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Objective: To synthesize a 2-aryl-4,6-dimethoxybenzaldehyde derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup & Execution cluster_workup 3. Work-up and Isolation cluster_purification 4. Purification prep Add this compound (1.0 eq), Arylboronic Acid (1.2 eq), Base (e.g., K₂CO₃, 2.0 eq), and Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to an oven-dried flask. setup Evacuate and backfill the flask with an inert gas (N₂ or Ar). Add degassed solvent (e.g., Toluene/EtOH/H₂O mixture). prep->setup heat Heat the mixture with vigorous stirring (e.g., 80-100 °C) for 2-12 hours. setup->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., Ethyl Acetate). monitor->cool extract Separate the organic layer. Extract the aqueous layer with the organic solvent. cool->extract wash Combine organic layers and wash with brine. Dry over anhydrous Na₂SO₄ or MgSO₄. extract->wash concentrate Filter and concentrate the solvent under reduced pressure. wash->concentrate purify Purify the crude product by flash column chromatography on silica gel to yield the pure coupled product. concentrate->purify

Caption: Standard workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)

  • Base (e.g., anhydrous K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)

  • Degassed solvents (e.g., a mixture of Toluene, Ethanol, and Water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, the base, and the palladium catalyst.

    • Causality: Using an oven-dried flask is critical to exclude moisture, which can lead to protodeboronation of the boronic acid and deactivation of the catalyst.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill it with an inert gas (e.g., Nitrogen or Argon) three times.

    • Causality: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state. Maintaining an inert atmosphere is essential for catalytic activity.[8]

  • Solvent Addition: Add the degassed solvent system via syringe. A common solvent system is a mixture such as toluene/ethanol/water (e.g., 4:1:1).

    • Causality: The solvent system is chosen to dissolve all reactants. The presence of water is often crucial for the base to effectively participate in the transmetalation step of the catalytic cycle. Degassing removes dissolved oxygen.

  • Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Causality: Heating provides the necessary activation energy for the reaction, particularly the initial oxidative addition step.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water and an organic solvent like ethyl acetate. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).

  • Isolation: Combine the organic layers, wash with brine to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound.

  • GHS Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.[9][10]

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[11]

Conclusion

This compound is a powerful and versatile synthetic intermediate. The strategic placement of its aldehyde, bromo, and dimethoxy functional groups provides researchers with multiple avenues for molecular elaboration. A thorough understanding of its reactivity, particularly the orthogonal nature of its aldehyde and aryl bromide moieties, allows for the rational design of complex synthetic routes. By adhering to established protocols and rigorous safety standards, scientists can effectively leverage the chemical properties of this compound to advance research in drug discovery and materials science.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11402303, this compound. Available: [Link]
  • ChemSynthesis (2024). This compound. Available: [Link]
  • Pertanika Journal of Science & Technology (1982). Bromination of 2,5-dimethoxybenzaldehyde. Available: [Link]
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 618538, 2-Bromo-3,4-dimethoxybenzaldehyde. Available: [Link]
  • PubChemLite (n.d.). This compound (C9H9BrO3). Available: [Link]
  • Sciencemadness Discussion Board (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Available: [Link]
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70699611, 4-Bromo-2,6-dimethoxybenzaldehyde. Available: [Link]
  • The Royal Society of Chemistry (n.d.).
  • The Royal Society of Chemistry (n.d.).
  • SciELO (2020). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Available: [Link]
  • SunanKalijaga.org (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Available: [Link]
  • Beilstein Journals (n.d.).
  • SunanKalijaga.org (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Available: [Link]
  • Organic Syntheses (n.d.). 2-bromo-4-methylbenzaldehyde. Available: [Link]
  • ResearchGate (2017). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Available: [Link]
  • Andrew G. Myers Research Group, Harvard University (n.d.). The Suzuki Reaction. Available: [Link]

Sources

A Comprehensive Technical Guide to 2-Bromo-4,6-dimethoxybenzaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4,6-dimethoxybenzaldehyde is a substituted aromatic aldehyde that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom ortho to the aldehyde and flanked by two methoxy groups, provides a versatile scaffold for the construction of complex molecular architectures. The interplay between the electron-withdrawing aldehyde, the electron-donating methoxy groups, and the reactive bromo-substituent makes this compound a strategic intermediate in the synthesis of novel compounds, particularly in the fields of medicinal chemistry and materials science. This guide provides an in-depth overview of its chemical properties, a plausible synthetic route based on established methodologies, its reactivity, and its potential applications in research and development.

Core Compound Identification and Properties

Chemical Identity:

IdentifierValueSource
IUPAC Name This compound[PubChem][1]
CAS Number 81574-69-8[PubChem][1]
Molecular Formula C₉H₉BrO₃[PubChem][1]
Molecular Weight 245.07 g/mol [PubChem][1]
Canonical SMILES COC1=CC(=C(C(=C1)Br)C=O)OC[PubChem][1]
InChI Key PEKSAHQVDKQWST-UHFFFAOYSA-N[PubChem][1]

Physicochemical Properties:

Structural Representation:

The structure of this compound is characterized by a benzene ring substituted with an aldehyde group at position 1, a bromine atom at position 2, and two methoxy groups at positions 4 and 6.

A 2D representation of this compound.

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway:

The synthesis of this compound can be envisioned through the direct bromination of 2,4-dimethoxybenzaldehyde. The two methoxy groups are ortho, para-directing and strongly activating, while the aldehyde group is meta-directing and deactivating. The positions ortho and para to the methoxy groups are 3, 5, and 6. The position meta to the aldehyde is 3 and 5. Therefore, positions 3 and 5 are strongly activated. The position ortho to the aldehyde is sterically hindered. Given the electronic directing effects, the bromine is expected to add at the position most activated by the methoxy groups and not sterically hindered, which would be the 6-position.

Synthesis_Pathway cluster_mechanism Causality: Directing Effects Start 2,4-Dimethoxybenzaldehyde Product This compound Start->Product Electrophilic Aromatic Substitution Reagent N-Bromosuccinimide (NBS) Solvent (e.g., DMF or Acetonitrile) Reagent->Product Methoxy_groups -OCH3 groups are strongly activating and ortho, para-directing. Conclusion Bromination is directed to the position activated by both methoxy groups. Methoxy_groups->Conclusion Aldehyde_group -CHO group is deactivating and meta-directing. Aldehyde_group->Conclusion

Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed):

This protocol is based on analogous bromination reactions of substituted dimethoxybenzaldehydes.[2]

  • Reaction Setup: To a solution of 2,4-dimethoxybenzaldehyde (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add N-bromosuccinimide (NBS) (1.0-1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into ice-water and stir to precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Self-Validation and Characterization:

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the substitution pattern and the absence of isomeric impurities.

  • Mass Spectrometry: To verify the molecular weight and isotopic pattern of bromine.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (aldehyde C=O, C-O ether, C-Br).

  • Melting Point Analysis: To assess the purity of the final product.

While experimental spectra for this specific compound are not widely published, spectral data for numerous related bromo-dimethoxybenzaldehyde isomers are available and can serve as a reference for spectral interpretation.[3][4]

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of its functional groups. The bromine atom is particularly valuable as it allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions.

Key Reactions and Mechanistic Insights:

Suzuki-Miyaura Cross-Coupling: The bromine atom can readily participate in palladium-catalyzed Suzuki-Miyaura coupling reactions with a wide range of boronic acids or their esters.[5][6] This reaction is a powerful tool for constructing biaryl and heteroaryl-aryl linkages, which are common structural motifs in many biologically active molecules.[7]

The catalytic cycle for the Suzuki-Miyaura reaction involves three main steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.[6]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide. This step typically requires a base to activate the organoboron species.[5]

  • Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.[6]

Suzuki_Coupling_Workflow cluster_steps Catalytic Cycle A 2-Bromo-4,6- dimethoxybenzaldehyde D Biaryl Product A->D B Arylboronic Acid (R-B(OH)2) B->D C Pd(0) Catalyst + Base C->D Suzuki-Miyaura Coupling Oxidative_Addition Oxidative Addition Transmetalation Transmetalation Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Oxidative_Addition

Workflow for the Suzuki-Miyaura coupling of this compound.

Other Potential Reactions:

  • Buchwald-Hartwig Amination: For the synthesis of N-aryl compounds.

  • Sonogashira Coupling: To introduce alkyne functionalities.

  • Heck Reaction: For the formation of carbon-carbon bonds with alkenes.

  • Aldehyde Chemistry: The aldehyde group can undergo a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions (e.g., Wittig, Horner-Wadsworth-Emmons).

The dimethoxybenzaldehyde scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities.[8] The specific substitution pattern of this compound makes it a unique starting material for generating libraries of novel compounds for drug discovery screening.

Safety and Handling

Hazard Identification:

Based on GHS classifications for this compound, the primary hazards are:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

  • Handling Practices: Avoid contact with skin, eyes, and clothing. Avoid creating dust. Wash hands thoroughly after handling.

First Aid Measures:

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Disposal:

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the environment.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. While detailed experimental data for this specific isomer is limited in publicly accessible literature, its synthesis can be reliably predicted based on established chemical principles. Its strategic placement of a reactive bromine atom and an aldehyde functional group on a dimethoxy-activated benzene ring makes it a highly useful intermediate for the construction of complex molecules, particularly through palladium-catalyzed cross-coupling reactions. For researchers in drug discovery and materials science, this compound offers a unique starting point for the development of novel chemical entities with potentially interesting biological or physical properties. As with all chemical reagents, it should be handled with appropriate safety precautions in a laboratory setting.

References

  • PubChem. This compound.
  • The Royal Society of Chemistry. Electronic Supplementary Information for "Design of recyclable TEMPO derivatives bearing ionic liquid moiety and NN-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines". [Link]
  • The Royal Society of Chemistry. Supporting Information for "A mild and efficient method for the oxidation of alcohols to aldehydes and ketones with TEMPO and trichloroisocyanuric acid". [Link]
  • SciELO. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. [Link]
  • Wikipedia. Suzuki reaction. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

Sources

A Comprehensive Guide to the Synthesis of 2-Bromo-4,6-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Professionals in Drug Development

Introduction: Strategic Importance of 2-Bromo-4,6-dimethoxybenzaldehyde

This compound is a substituted aromatic aldehyde that serves as a crucial building block in the synthesis of various complex organic molecules. Its unique substitution pattern, featuring a reactive aldehyde group, two electron-donating methoxy groups, and a strategically placed bromine atom, makes it a valuable precursor in medicinal chemistry and materials science. The bromine atom, in particular, offers a versatile handle for further functionalization through cross-coupling reactions, while the aldehyde can be readily transformed into a wide array of functional groups. This guide provides a detailed, mechanistically-grounded protocol for the synthesis of this important intermediate, designed for practical application in a research and development setting.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach to this compound points to a two-step sequence starting from the commercially available and cost-effective 1,3-dimethoxybenzene. The key transformations are:

  • Electrophilic Aromatic Bromination: Introduction of a bromine atom onto the aromatic ring.

  • Formylation: Installation of the aldehyde group.

The order of these steps is critical. The two methoxy groups in 1,3-dimethoxybenzene are strongly activating and ortho-, para-directing. This directs electrophiles to the 2-, 4-, and 6-positions. Performing bromination first is advantageous as it can be controlled to favor mono-substitution, yielding 2-bromo-1,3-dimethoxybenzene. Subsequent formylation of this intermediate is then directed by the combined influence of the two methoxy groups and the bromine atom to the desired 4- or 6-position, leading to the target molecule. The Vilsmeier-Haack reaction is the formylation method of choice due to its effectiveness with electron-rich aromatic systems.[1][2][3]

Detailed Synthesis Pathway

The synthesis is a two-stage process: the bromination of 1,3-dimethoxybenzene followed by the Vilsmeier-Haack formylation of the resulting 2-bromo-1,3-dimethoxybenzene.

Quantitative Data and Reagent Properties
ReagentFormulaMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)Hazards
1,3-DimethoxybenzeneC₈H₁₀O₂138.161.054217Irritant
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98-- (decomposes)Corrosive, Oxidizer
AcetonitrileC₂H₃N41.050.78682Flammable, Irritant
2-Bromo-1,3-dimethoxybenzeneC₈H₉BrO₂217.06--Irritant
Phosphorus Oxychloride (POCl₃)POCl₃153.331.645106Corrosive, Toxic
N,N-Dimethylformamide (DMF)C₃H₇NO73.090.944153Irritant, Teratogen
This compoundC₉H₉BrO₃245.07--Unknown
Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Vilsmeier-Haack Formylation A 1,3-Dimethoxybenzene C Reaction Mixture (Stir at RT) A->C B N-Bromosuccinimide (NBS) in Acetonitrile B->C D Workup & Purification (Evaporation, Extraction) C->D E 2-Bromo-1,3-dimethoxybenzene D->E G Reaction Mixture (Stir at 0°C to RT) E->G F Phosphorus Oxychloride (POCl₃) in DMF (Vilsmeier Reagent) F->G H Aqueous Workup & Purification (Hydrolysis, Extraction, Recrystallization) G->H I This compound H->I

Caption: Overall workflow for the two-step synthesis of this compound.

Step 1: Synthesis of 2-Bromo-1,3-dimethoxybenzene

Causality and Experimental Choices:

  • Reagent Selection: N-Bromosuccinimide (NBS) is chosen as the brominating agent. It is a reliable source of electrophilic bromine and is easier and safer to handle than liquid bromine.

  • Solvent: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the reaction without participating in it.

  • Temperature Control: The reaction is run at room temperature to provide sufficient energy for the reaction to proceed at a reasonable rate without promoting over-bromination or side reactions.

Detailed Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-dimethoxybenzene (1.0 eq) in acetonitrile.

  • To this solution, add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 2-bromo-1,3-dimethoxybenzene, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Vilsmeier-Haack Formylation to Yield this compound

Causality and Experimental Choices:

  • Reagent Formation: The Vilsmeier reagent, a chloroiminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4][5] This electrophile is mild enough to react selectively with the electron-rich brominated intermediate.

  • Temperature Control: The initial addition is carried out at 0°C to control the exothermic reaction of POCl₃ with DMF. The reaction is then allowed to warm to room temperature to drive the formylation to completion.

  • Workup: The intermediate iminium salt is hydrolyzed during the aqueous workup to liberate the final aldehyde product.

Detailed Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF (10 eq).

  • Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (3 eq) dropwise with vigorous stirring. A white solid (the Vilsmeier reagent) will form.

  • Stir the mixture at 0°C for 30 minutes, then add a solution of 2-bromo-1,3-dimethoxybenzene (1.0 eq) in a small amount of anhydrous DMF.

  • Allow the reaction mixture to slowly warm to room temperature and then heat to 60-70°C for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to 0°C and carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate or sodium acetate solution.

  • Extract the product with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Mechanistic Insights

Mechanism of Electrophilic Bromination and Vilsmeier-Haack Formylation

Mechanisms cluster_bromination Electrophilic Bromination cluster_vilsmeier Vilsmeier-Haack Formylation A 1,3-Dimethoxybenzene attacks NBS-derived Br+ B Sigma Complex (Arenium Ion) Resonance Stabilized A->B Electrophilic Attack C Deprotonation at C2 B->C Loss of H+ D 2-Bromo-1,3-dimethoxybenzene C->D E DMF + POCl3 -> Vilsmeier Reagent [ClCH=N+(CH3)2] F 2-Bromo-1,3-dimethoxybenzene attacks Vilsmeier Reagent G Iminium Ion Intermediate F->G Electrophilic Attack H Hydrolysis (H2O) G->H Workup I This compound H->I

Caption: Simplified logical flow of the key reaction mechanisms.

Characterization and Purity Assessment

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the aldehyde proton (~10 ppm), the aromatic protons, and the two methoxy groups.

  • ¹³C NMR: The spectrum will show distinct peaks for the carbonyl carbon (~190 ppm), the aromatic carbons (including the carbon attached to bromine), and the methoxy carbons.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₉H₉BrO₃, and the isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be observed.

  • Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretching frequency around 1680-1700 cm⁻¹.

  • Melting Point: A sharp melting point range indicates high purity.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory.

  • Specific Hazards:

    • N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Avoid contact with skin and eyes.

    • Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Handle with extreme care under anhydrous conditions.

    • N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.

    • Solvents: Acetonitrile, ethyl acetate, and dichloromethane are flammable and/or volatile. Handle away from ignition sources.

Conclusion

This guide outlines a reliable and well-precedented two-step synthesis for this compound from 1,3-dimethoxybenzene. The described protocol, grounded in established organic chemistry principles, offers a practical pathway for obtaining this key synthetic intermediate. By understanding the causality behind the choice of reagents and conditions, researchers can effectively troubleshoot and adapt this methodology for their specific needs in the development of novel chemical entities.

References

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Wikipedia. (2023). Vilsmeier–Haack reaction.
  • Cambridge University Press. (n.d.). Vilsmeier-Haack Reaction.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-4,6-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4,6-dimethoxybenzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry. Its utility as a versatile intermediate stems from the unique interplay of its functional groups: a reactive aldehyde, electron-donating methoxy groups, and a strategically positioned bromine atom. This combination allows for a diverse range of chemical transformations, making it a valuable building block in the synthesis of complex molecules, including potential pharmaceutical agents.

Accurate structural elucidation and purity assessment are paramount in any synthetic workflow. Spectroscopic techniques provide the most powerful and non-destructive means to achieve this. This in-depth guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretations are based on established principles and comparative analysis with structurally related compounds.

Molecular Structure and Key Features

The molecular structure of this compound forms the basis for interpreting its spectroscopic data. The key features influencing its spectral properties are:

  • Benzaldehyde Core: The aldehyde group (-CHO) is a strong electron-withdrawing group, significantly influencing the electronic environment of the aromatic ring.

  • Methoxy Groups (-OCH₃): Located at positions 4 and 6, these are strong electron-donating groups. Their resonance effects increase the electron density on the aromatic ring, particularly at the ortho and para positions.

  • Bromine Atom (-Br): Situated at position 2, bromine is an electronegative atom that exerts an inductive electron-withdrawing effect and a weaker resonance-donating effect. Its steric bulk can also influence the conformation of the adjacent aldehyde group.

These competing electronic and steric effects create a unique spectral fingerprint for the molecule.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_CHO [label="C"]; O_CHO [label="O"]; H_CHO [label="H"]; Br [label="Br", fontcolor="#EA4335"]; O4 [label="O"]; C_Me4 [label="CH₃"]; O6 [label="O"]; C_Me6 [label="CH₃"]; H3 [label="H"]; H5 [label="H"];

// Benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents C1 -- C_CHO; C_CHO -- O_CHO [len=0.8]; C_CHO -- H_CHO [len=0.8]; C2 -- Br; C4 -- O4; O4 -- C_Me4 [len=0.8]; C6 -- O6; O6 -- C_Me6 [len=0.8]; C3 -- H3; C5 -- H5;

// Positioning C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; C_CHO [pos="0,2.8!"]; O_CHO [pos="-0.8,3.6!"]; H_CHO [pos="0.8,3.6!"]; Br [pos="-2.6,1.5!"]; O4 [pos="0,-2.8!"]; C_Me4 [pos="-0.8,-3.6!"]; O6 [pos="2.6,1.5!"]; C_Me6 [pos="3.4,0.75!"]; H3 [pos="-2.3,-1.5!"]; H5 [pos="2.3,-1.5!"]; }

Figure 1: Molecular Structure of this compound

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in a molecule. The expected ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the aldehydic, aromatic, and methoxy protons.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.3Singlet1HAldehyde proton (-CHO)
~6.5Doublet, J ≈ 2 Hz1HAromatic proton (H-5)
~6.3Doublet, J ≈ 2 Hz1HAromatic proton (H-3)
~3.9Singlet3HMethoxy protons (-OCH₃)
~3.8Singlet3HMethoxy protons (-OCH₃)
Rationale Behind the Assignments
  • Aldehyde Proton (~10.3 ppm): The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group and the anisotropic effect of the benzene ring. This results in a characteristic downfield chemical shift, typically appearing as a sharp singlet.

  • Aromatic Protons (~6.3-6.5 ppm): The two aromatic protons, H-3 and H-5, are situated meta to each other. Due to the strong shielding effect of the two ortho/para directing methoxy groups, these protons are expected to resonate at a significantly upfield region for aromatic protons. The small coupling constant (J ≈ 2 Hz) is characteristic of a meta-coupling. The slight difference in their chemical shifts would arise from the differential influence of the adjacent bromine and aldehyde groups.

  • Methoxy Protons (~3.8-3.9 ppm): The two methoxy groups are in slightly different chemical environments. One is ortho to the bromine and para to the other methoxy group, while the other is ortho to the aldehyde and para to the bromine. This subtle difference may result in two distinct singlets for the six methoxy protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The expected spectrum for this compound will show distinct signals for the carbonyl, aromatic, and methoxy carbons.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~189Carbonyl carbon (C=O)
~165Aromatic carbon (C-4 or C-6)
~162Aromatic carbon (C-6 or C-4)
~135Aromatic carbon (C-1)
~115Aromatic carbon (C-2)
~98Aromatic carbon (C-5)
~96Aromatic carbon (C-3)
~56Methoxy carbon (-OCH₃)
~55Methoxy carbon (-OCH₃)
Rationale Behind the Assignments
  • Carbonyl Carbon (~189 ppm): The aldehyde carbonyl carbon is significantly deshielded and appears far downfield.

  • Aromatic Carbons (96-165 ppm): The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons bearing the electron-donating methoxy groups (C-4 and C-6) will be the most downfield shifted among the ring carbons. The carbon attached to the bromine (C-2) will also be downfield due to the electronegativity of bromine. The carbon bearing the aldehyde group (C-1) will be deshielded. The carbons with attached protons (C-3 and C-5) will be the most upfield-shifted aromatic carbons due to the strong shielding from the methoxy groups.

  • Methoxy Carbons (~55-56 ppm): The carbons of the methoxy groups typically appear in the 55-60 ppm range. The slight difference in their chemical environment may lead to two distinct signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
3000-2850MediumC-H stretch (aromatic and aliphatic)
2850-2750WeakC-H stretch (aldehyde)
~1685StrongC=O stretch (aldehyde)
~1600, ~1470Medium-StrongC=C stretch (aromatic ring)
~1250, ~1050StrongC-O stretch (aryl ether)
~850StrongC-H out-of-plane bend (aromatic)
Below 700MediumC-Br stretch
Rationale Behind the Assignments
  • C-H Stretches: The spectrum will show characteristic C-H stretching vibrations for the aromatic ring and the methoxy groups in the 3000-2850 cm⁻¹ region. A weak but distinct pair of bands around 2850-2750 cm⁻¹ is a hallmark of the aldehyde C-H stretch (Fermi resonance).

  • C=O Stretch: A strong, sharp absorption band around 1685 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the aromatic aldehyde.

  • C=C Stretches: Aromatic ring C=C stretching vibrations typically appear as a pair of bands around 1600 cm⁻¹ and 1470 cm⁻¹.

  • C-O Stretches: Strong absorptions corresponding to the asymmetric and symmetric C-O stretching of the aryl ether linkages of the methoxy groups will be prominent in the fingerprint region (~1250 cm⁻¹ and ~1050 cm⁻¹).

  • C-Br Stretch: The C-Br stretching vibration is expected to appear at lower wavenumbers, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₉BrO₃), the molecular weight is approximately 244.07 g/mol .[1]

Predicted Mass Spectrum Data

The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity at m/z 244 and 246.

Key Fragmentation Pathways:

  • Loss of H·: A peak at [M-1]⁺ (m/z 243/245) corresponding to the loss of the aldehydic hydrogen radical is expected.

  • Loss of ·CHO: A peak at [M-29]⁺ (m/z 215/217) from the loss of the formyl radical is a common fragmentation for benzaldehydes.

  • Loss of ·CH₃: A peak at [M-15]⁺ (m/z 229/231) due to the loss of a methyl radical from one of the methoxy groups.

  • Loss of Br·: A peak at [M-79/81]⁺ (m/z 165) corresponding to the loss of the bromine radical.

digraph "Mass_Spec_Fragmentation" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style="filled"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

M [label="[M]⁺\nm/z 244/246", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M_minus_H [label="[M-H]⁺\nm/z 243/245"]; M_minus_CHO [label="[M-CHO]⁺\nm/z 215/217"]; M_minus_CH3 [label="[M-CH₃]⁺\nm/z 229/231"]; M_minus_Br [label="[M-Br]⁺\nm/z 165"];

M -> M_minus_H [label="- H·"]; M -> M_minus_CHO [label="- ·CHO"]; M -> M_minus_CH3 [label="- ·CH₃"]; M -> M_minus_Br [label="- Br·"]; }

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway

Experimental Protocol: A Representative Workflow for NMR Analysis

This protocol outlines a standard procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Pasteur pipette

  • Vortex mixer

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample and transfer it into a clean, dry NMR tube.

    • Using a Pasteur pipette, add approximately 0.6 mL of CDCl₃ with TMS to the NMR tube.

    • Cap the NMR tube and gently vortex the sample until the solid is completely dissolved.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • ¹H NMR Spectrum Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

  • ¹³C NMR Spectrum Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Set a wider spectral width (e.g., -10 to 220 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for all carbon signals.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Apply a Fourier transform to the FID.

  • Data Processing and Analysis:

    • Phase correct both the ¹H and ¹³C spectra to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons for each signal.

    • Identify the chemical shifts, multiplicities, and coupling constants (for ¹H) for all signals.

    • Assign the peaks to the corresponding atoms in the molecule based on the principles outlined in the previous sections.

digraph "NMR_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Prep" { label = "Sample Preparation"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; Weigh [label="Weigh Sample (5-10 mg)"]; Dissolve [label="Dissolve in CDCl₃ with TMS"]; Transfer [label="Transfer to NMR Tube"]; Weigh -> Dissolve -> Transfer; }

subgraph "cluster_Acq" { label = "Data Acquisition"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF"]; Insert [label="Insert Sample into Spectrometer"]; Lock [label="Lock & Shim"]; Acquire_H1 [label="Acquire ¹H Spectrum"]; Acquire_C13 [label="Acquire ¹³C Spectrum"]; Insert -> Lock -> Acquire_H1 -> Acquire_C13; }

subgraph "cluster_Proc" { label = "Data Processing & Analysis"; bgcolor="#FEF7E0"; node [fillcolor="#FFFFFF"]; FT [label="Fourier Transform"]; Phase [label="Phase & Baseline Correction"]; Integrate [label="Integrate & Pick Peaks"]; Assign [label="Assign Signals"]; FT -> Phase -> Integrate -> Assign; }

Transfer -> Insert [lhead="cluster_Acq", ltail="cluster_Prep"]; Acquire_C13 -> FT [lhead="cluster_Proc", ltail="cluster_Acq"]; }

Figure 3: Standard Workflow for NMR Analysis

Conclusion

The spectroscopic characterization of this compound provides a unique and identifiable fingerprint that is essential for its use in research and development. The interplay of the aldehyde, methoxy, and bromo substituents results in predictable and interpretable ¹H NMR, ¹³C NMR, IR, and MS spectra. This guide serves as a comprehensive reference for scientists, enabling confident structural verification and purity assessment, thereby ensuring the integrity of subsequent synthetic applications. The provided experimental workflow for NMR analysis represents a robust and reliable method for obtaining high-quality data, which is a cornerstone of rigorous scientific practice.

References

  • PubChem. This compound.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 2-Bromo-4,6-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Bromo-4,6-dimethoxybenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this highly substituted benzaldehyde derivative through the lens of modern NMR spectroscopy. We will explore the nuanced effects of the bromo, methoxy, and aldehyde functionalities on the chemical shifts and coupling patterns within the molecule, offering a predictive framework grounded in established spectroscopic principles.

Introduction: The Role of NMR in the Structural Verification of Complex Aromatic Systems

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in organic chemistry, offering unparalleled insight into the molecular architecture of compounds. For a molecule such as this compound, with its distinct electronic and steric environments, NMR provides a definitive fingerprint for structural confirmation and purity assessment. The interplay of electron-donating methoxy groups and the electron-withdrawing bromo and aldehyde substituents creates a unique electronic landscape on the aromatic ring, which is sensitively reported by the chemical shifts of the constituent protons and carbons.[1]

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aldehydic proton, the two aromatic protons, and the protons of the two methoxy groups. The chemical shifts are largely dictated by the electronic effects of the substituents. The aldehyde group is strongly deshielding, while the methoxy groups are shielding, particularly at the ortho and para positions.[2] The bromine atom exerts a moderate deshielding effect.

Aldehydic Proton: The proton of the aldehyde group is expected to appear as a singlet in the downfield region of the spectrum, typically around δ 10.3 ppm . This significant downfield shift is a characteristic feature of aldehydic protons, which are strongly deshielded by the electronegative oxygen atom and the anisotropic effect of the carbonyl double bond.

Aromatic Protons: The aromatic region will feature two signals corresponding to the protons at the C3 and C5 positions.

  • H-3: This proton is situated between the bromine atom and a methoxy group. It is expected to be a doublet with a small meta-coupling to H-5. Due to the proximity of the electron-withdrawing bromine, its signal is predicted to be further downfield compared to H-5, at approximately δ 6.6 ppm .

  • H-5: This proton is flanked by two electron-donating methoxy groups. This environment will cause significant shielding, shifting its signal upfield. It is also expected to be a doublet due to meta-coupling with H-3. Its predicted chemical shift is around δ 6.4 ppm .

Methoxy Protons: The two methoxy groups, being chemically non-equivalent due to the substitution pattern, are expected to give rise to two distinct singlets.

  • 4-OCH₃: The methoxy group at the C4 position will likely appear at approximately δ 3.90 ppm .

  • 6-OCH₃: The methoxy group at the C6 position is predicted to have a similar chemical shift, around δ 3.85 ppm .

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents and resonance effects.[3]

Carbonyl Carbon: The carbon of the aldehyde group is the most deshielded carbon in the molecule and will appear at the lowest field, predicted to be around δ 188.0 ppm .[4]

Aromatic Carbons: The six aromatic carbons will each give a distinct signal.

  • C-1 (C-CHO): The carbon bearing the aldehyde group is expected at approximately δ 118.0 ppm .

  • C-2 (C-Br): The carbon attached to the bromine atom is predicted to be around δ 115.0 ppm .

  • C-3: This carbon, bonded to a proton, is anticipated at approximately δ 100.0 ppm .

  • C-4 (C-OCH₃): The carbon bearing a methoxy group is expected to be significantly downfield due to the oxygen attachment, around δ 165.0 ppm .

  • C-5: This protonated carbon is predicted to be the most upfield of the aromatic carbons due to the shielding from two adjacent methoxy groups, at approximately δ 95.0 ppm .

  • C-6 (C-OCH₃): Similar to C-4, this carbon is also attached to a methoxy group and is predicted to be around δ 162.0 ppm .

Methoxy Carbons: The carbons of the two methoxy groups will appear in the upfield region of the spectrum, with predicted chemical shifts of approximately δ 56.5 ppm and δ 56.0 ppm .

Data Summary

The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in the table below.

¹H NMR ¹³C NMR
Assignment Predicted δ (ppm) Assignment Predicted δ (ppm)
CHO10.3C=O188.0
H-36.6 (d, J ≈ 2.0 Hz)C-1118.0
H-56.4 (d, J ≈ 2.0 Hz)C-2115.0
4-OCH₃3.90 (s)C-3100.0
6-OCH₃3.85 (s)C-4165.0
C-595.0
C-6162.0
4-OCH₃56.5
6-OCH₃56.0

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of this compound with the numbering scheme used for the NMR assignments.

Caption: Molecular structure of this compound with key functional groups highlighted.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.

1. Sample Preparation:

  • Accurately weigh 10-20 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for its good solubilizing properties and relatively clean spectral window.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent to ensure field stability.

  • Shim the magnetic field to achieve optimal homogeneity, which is critical for obtaining sharp and well-resolved peaks.

3. ¹H NMR Data Acquisition Parameters:

  • Pulse Angle: A 30° or 45° pulse is typically sufficient for routine spectra.

  • Acquisition Time: Set between 2-4 seconds to ensure good digital resolution.

  • Relaxation Delay: A delay of 1-5 seconds between pulses is recommended to allow for full proton relaxation, ensuring accurate integration.

  • Number of Scans: Typically 8 to 16 scans are adequate for a sample of this concentration.

4. ¹³C NMR Data Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled pulse program should be used to simplify the spectrum to singlets for each carbon.

  • Pulse Angle: A 30° pulse is generally used to allow for a shorter relaxation delay.

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: A 2-second delay is a good starting point.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

  • Peak pick to identify the precise chemical shifts of all signals in both ¹H and ¹³C spectra.

The following workflow diagram outlines the key steps in the NMR analysis process.

G cluster_workflow NMR Analysis Workflow prep Sample Preparation (Dissolution & Transfer) acq Data Acquisition (¹H and ¹³C NMR) prep->acq Load Sample proc Data Processing (FT, Phasing, Calibration) acq->proc Raw Data (FID) analysis Spectral Analysis (Peak Picking, Integration) proc->analysis Processed Spectrum assign Structural Assignment analysis->assign Chemical Shifts & Coupling report Reporting assign->report Final Structure & Data

Caption: A streamlined workflow for the NMR analysis of organic compounds.

Conclusion

This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the fundamental principles of substituent effects on chemical shifts, researchers can confidently interpret the NMR data for this and structurally related molecules. The provided experimental protocol serves as a robust starting point for acquiring high-quality spectral data, which is essential for unambiguous structural elucidation in the fields of chemical synthesis and drug discovery.

References

  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).
  • PubMed. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones.
  • ResearchGate. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments.
  • AK Lectures. (n.d.). Aromatic Hydrogens and Electron Withdrawing Groups.
  • SpectraBase. (n.d.). 2-Bromobenzaldehyde - Optional[13C NMR] - Chemical Shifts.
  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm.
  • NIST WebBook. (n.d.). Benzaldehyde, 2-bromo-.
  • PhytoBank. (n.d.). 13C NMR Spectrum (PHY0032058).
  • SpectraBase. (n.d.). 2-Bromo-6-methoxy-naphthalene - Optional[13C NMR] - Chemical Shifts.
  • University of Puget Sound. (n.d.). NMR Chemical Shifts.
  • WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

Sources

Mass spectrometry fragmentation pattern of bromo-dimethoxybenzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Mass Spectrometry Fragmentation Patterns of Bromo-dimethoxybenzaldehydes

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of intermediates and final products is paramount. Bromo-dimethoxybenzaldehydes represent a class of compounds that are pivotal as precursors in the synthesis of various biologically active molecules. Their structural confirmation, especially the differentiation between isomers, presents a significant analytical challenge. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS) and employing electron ionization (EI), stands as a powerful and definitive technique for this purpose. The fragmentation pattern generated by EI-MS serves as a molecular fingerprint, providing rich structural information.

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the core fragmentation pathways of bromo-dimethoxybenzaldehydes. It moves beyond a simple cataloging of mass-to-charge ratios (m/z) to explain the causality behind the observed cleavages. By understanding the fundamental principles that govern how these molecules fragment, researchers can more confidently identify unknown analytes, differentiate between isomers, and validate synthetic outcomes.

Section 1: Foundational Principles of Electron Ionization (EI) Fragmentation

To accurately interpret the mass spectrum of a bromo-dimethoxybenzaldehyde, one must first grasp the fragmentation behavior of its constituent parts: the aromatic ring, the aldehyde group, the methoxy ethers, and the bromine substituent.

The Bromine Isotopic Signature: A Definitive Marker

Nature provides a convenient and highly reliable diagnostic tool for identifying bromine-containing compounds. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately a 1:1 ratio).[1][2] Consequently, any ion in the mass spectrum that retains the bromine atom will appear not as a single peak, but as a pair of peaks (a doublet) separated by two m/z units, with nearly identical intensities.[3] This M/M+2 pattern is a hallmark of a mono-brominated compound and is the first feature to look for when analyzing the mass spectrum.[4]

Fragmentation of Aromatic Aldehydes

Aromatic aldehydes exhibit highly characteristic fragmentation patterns under EI conditions.[5] The initial ionization typically removes an electron from the oxygen's lone pair or the aromatic pi system, forming the molecular ion (M⁺•). The most common and diagnostically significant fragmentation pathways include:

  • Loss of a Hydrogen Radical ([M-1]⁺): The cleavage of the aldehydic C-H bond is a facile process, resulting in a prominent peak at m/z corresponding to M-1.[6] This forms a highly stable acylium cation, which is often the base peak or one of the most intense signals in the spectrum.[7]

  • Loss of the Formyl Radical ([M-29]⁺): Cleavage of the bond between the aromatic ring and the carbonyl carbon results in the loss of the entire aldehyde group (•CHO), leading to a fragment at M-29.[5]

  • Loss of Carbon Monoxide ([M-28] from [M-1]⁺): The [M-1]⁺ acylium ion can subsequently lose a neutral molecule of carbon monoxide (CO), a very stable species. This results in a fragment ion corresponding to the aromatic ring itself.[6][7]

Influence of Methoxy Substituents

Methoxy groups (–OCH₃) on an aromatic ring also direct fragmentation in predictable ways. A common pathway is the loss of a methyl radical (•CH₃) via cleavage of the O–CH₃ bond, producing a prominent [M-15]⁺ ion.[8] A subsequent loss of carbon monoxide (CO) from this ion is also frequently observed.

Section 2: Core Fragmentation Pathways of Bromo-dimethoxybenzaldehydes

The molecular formula for bromo-dimethoxybenzaldehydes is C₉H₉BrO₃, giving a molecular weight of approximately 244 g/mol for the ⁷⁹Br isotope and 246 g/mol for the ⁸¹Br isotope. The mass spectrum is a composite of the fragmentation behaviors of each functional group, leading to a series of characteristic ions.

Pathway A: Aldehyde-Driven Fragmentation

This pathway is initiated by cleavages adjacent to the carbonyl group and is typically responsible for some of the most intense peaks in the spectrum.

  • Formation of the Molecular Ion (m/z 244/246): The initial electron impact ejects an electron to form the M⁺• radical cation.

  • Loss of Hydrogen Radical (m/z 243/245): The most favorable initial fragmentation is the loss of the aldehydic hydrogen radical, forming the stable bromo-dimethoxybenzoyl cation. This [M-1]⁺ ion is expected to be highly abundant.[6][9]

  • Loss of Carbon Monoxide (m/z 215/217): The [M-1]⁺ ion readily ejects a neutral CO molecule to form the bromo-dimethoxyphenyl cation. The appearance of a strong signal at m/z 215/217 is a strong indicator of this two-step process.

Caption: Aldehyde-driven fragmentation pathway.

Pathway B: Methoxy-Driven Fragmentation

Cleavage involving the two methoxy groups provides another set of diagnostic ions.

  • Loss of Methyl Radical (m/z 229/231): The molecular ion can lose a methyl radical from one of the methoxy groups to form an [M-15]⁺ ion.[8] The stability of this ion can be influenced by the position of the methoxy group relative to the other substituents.

  • Sequential Loss of CO (m/z 201/203): The [M-15]⁺ ion can then lose a molecule of carbon monoxide, leading to a fragment at m/z 201/203.

Caption: Methoxy-driven fragmentation pathway.

Pathway C: Halogen-Specific Fragmentation

Direct cleavage of the carbon-bromine bond is also a possible, though often less favorable, fragmentation route for aromatic halides compared to alpha-cleavage pathways.[10]

  • Loss of Bromine Radical (m/z 165): Cleavage of the Ar-Br bond results in the loss of a bromine radical (•Br). This generates a dimethoxybenzaldehyde cation at m/z 165. Critically, this ion will appear as a single peak, as the isotopic bromine atom has been lost. The presence of a peak at m/z 165 can serve as confirmation of the non-brominated portion of the molecule's structure.

Caption: Halogen-specific fragmentation pathway.

Section 3: Recommended Experimental Protocol: GC-MS Analysis

A robust and reproducible analytical method is essential for obtaining high-quality mass spectra. Gas chromatography is the preferred separation technique for these relatively volatile compounds.[11]

GCMS_Workflow cluster_workflow GC-MS Experimental Workflow SamplePrep 1. Sample Preparation (Dilute in Ethyl Acetate) Injection 2. GC Injection (1 µL, Splitless) SamplePrep->Injection Separation 3. Chromatographic Separation (Capillary Column) Injection->Separation Ionization 4. Electron Ionization (70 eV) Separation->Ionization Analysis 5. Mass Analysis (Quadrupole) Ionization->Analysis Detection 6. Detection (Electron Multiplier) Analysis->Detection Data 7. Data Acquisition & Analysis Detection->Data

Caption: A typical experimental workflow for GC-MS analysis.

Sample Preparation
  • Solubilization: Accurately weigh approximately 1 mg of the bromo-dimethoxybenzaldehyde standard or sample.

  • Dilution: Dissolve the sample in 1 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution to a final concentration of approximately 10-50 µg/mL for analysis.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: A non-polar or mid-polar capillary column, such as an HP-5ms (30 m x 0.25 mm x 0.25 µm), is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Injection Port:

    • Mode: Splitless.

    • Temperature: 250 °C.

    • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase at 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

    • Self-Validation Note: This program ensures sufficient separation from solvent and potential impurities while eluting the analytes as sharp peaks.

Mass Spectrometer Detector Settings
  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns, enabling library matching.[12]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: m/z 40-400. This range covers the expected molecular ions and all significant fragments.

  • Solvent Delay: 3-4 minutes to prevent the solvent peak from saturating the detector.

Section 4: Data Summary and Interpretation

The key to identifying a specific bromo-dimethoxybenzaldehyde and distinguishing it from its isomers lies in the relative abundances of the key fragment ions. While the m/z values will be the same, their intensities can vary based on the stability of the resulting ions, which is dictated by the substitution pattern on the aromatic ring.

Table 1: Summary of Predicted Key Fragment Ions for Bromo-dimethoxybenzaldehydes

m/z (⁷⁹Br/⁸¹Br)Proposed Ion Structure/FormulaNeutral LossPathwayDiagnostic Value
244 / 246[C₉H₉BrO₃]⁺•--Molecular Ion (M⁺•)
243 / 245[C₉H₈BrO₃]⁺H•AConfirms aldehyde; often base peak
229 / 231[C₈H₆BrO₃]⁺CH₃•BConfirms methoxy group presence
215 / 217[C₈H₈BrO₂]⁺CHO• or (H• + CO)AStrong indicator of an aldehyde
201 / 203[C₇H₅BrO₂]⁺CH₃• + COBConfirms methoxy and subsequent CO loss
165 (single peak)[C₉H₉O₃]⁺Br•CConfirms the non-brominated backbone

Conclusion

The mass spectrometric fragmentation of bromo-dimethoxybenzaldehydes is a predictable process governed by the established chemical behavior of the individual functional groups. By systematically analyzing the mass spectrum for key features—the M/M+2 bromine signature, the loss of H• and CHO• from the aldehyde, and the loss of CH₃• from the methoxy groups—researchers can achieve confident structural confirmation. The relative intensities of these fragment ions, governed by the specific isomeric arrangement, provide the final layer of detail required for unambiguous differentiation. The experimental protocol outlined herein provides a robust, self-validating framework for acquiring high-quality, reproducible data, empowering scientists in drug development and chemical synthesis to verify their molecular targets with the highest degree of certainty.

References

  • Haglund, P., & Rappe, C. (1987). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Journal of High Resolution Chromatography, 10(11), 616-621.
  • ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. ResearchGate.
  • ResearchGate. (n.d.). Fragmentation products derived from 2-methoxybenzaldehyde (3) at 800 °C. ResearchGate.
  • University of Manitoba. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS).
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-bromo-2-methylpropane.
  • PubMed. (n.d.). [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples].
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Canvas. (2023). Bromo pattern in Mass Spectrometry. YouTube.
  • PubMed. (n.d.). Formation of M + 15 ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry.
  • SciELO. (n.d.). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
  • PubMed. (2013). Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection.
  • ResearchGate. (n.d.). Electron ionization time-of-flight mass spectrometry: Historical review and current applications.
  • YouTube. (2022). Lec-28 || Mass fragmentation pattern of aldehydes.
  • ResearchGate. (n.d.). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances.
  • ResearchGate. (n.d.). GC-MS analysis data of a commercially available sample of benzaldehyde.
  • Chegg.com. (2022). The mass spectrum of 4-methoxybenzaldehyde B is shown.
  • ResearchGate. (n.d.). Proposed fragmentation patterns and characteristic ions of....
  • Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina).
  • PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde.
  • Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes.
  • Restek. (n.d.). Benzaldehyde.
  • YouTube. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds.
  • YouTube. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of benzaldehyde fragmentation pattern.
  • YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.

Sources

FT-IR analysis of 2,6-dimethoxybenzaldehyde functional groups

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the FT-IR Analysis of 2,6-Dimethoxybenzaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2,6-dimethoxybenzaldehyde, a pivotal aromatic aldehyde derivative. An understanding of this compound's vibrational spectroscopy is crucial for its identification, purity assessment, and the study of its chemical transformations in various research and development settings, particularly in drug discovery where it serves as a versatile building block.[1][2] This document outlines the characteristic IR absorption bands, provides a detailed experimental protocol for spectral acquisition, and presents logical visualizations of the molecular structure and its spectral correlations.

Introduction: The Role of Vibrational Spectroscopy

2,6-Dimethoxybenzaldehyde (C₉H₁₀O₃) is a solid organic compound characterized by an aldehyde functional group and two methoxy groups attached to a benzene ring.[1][3] The spatial arrangement and electronic interactions between these groups give rise to a unique infrared spectrum, which serves as a molecular "fingerprint".[4] FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. By analyzing these absorption frequencies, we can identify the functional groups present, confirm the compound's identity, and assess its purity.

Molecular Structure and Key Functional Groups

The interpretation of the FT-IR spectrum of 2,6-dimethoxybenzaldehyde is rooted in the vibrational modes of its constituent functional groups. The molecule's structure dictates the specific frequencies at which it will absorb IR radiation. The primary functional groups of interest are:

  • The Aldehyde Group (-CHO): Comprising a carbonyl (C=O) double bond and a C-H bond.

  • The Aryl Ether Linkages (Ar-O-CH₃): Characterized by C-O-C bonds.

  • The Aromatic Ring: A benzene ring with a specific substitution pattern.

Caption: Molecular structure of 2,6-dimethoxybenzaldehyde.

Detailed FT-IR Spectral Analysis

The FT-IR spectrum of 2,6-dimethoxybenzaldehyde is characterized by a series of absorption bands corresponding to the vibrational modes of its specific functional groups.

Aldehyde Group (-CHO) Vibrations
  • C=O Carbonyl Stretching: The most prominent peak in the spectrum is typically the strong absorption from the carbonyl (C=O) stretch. For saturated aldehydes, this peak appears near 1730 cm⁻¹. However, in 2,6-dimethoxybenzaldehyde, the aldehyde group is conjugated with the aromatic ring. This conjugation allows for delocalization of π-electrons, which slightly weakens the C=O double bond and lowers its vibrational frequency. Therefore, the C=O stretching band is expected to appear at a lower wavenumber, typically around 1685-1705 cm⁻¹ .[5][6] For 2,6-dimethoxybenzaldehyde specifically, a strong peak is observed at approximately 1685 cm⁻¹ .[7]

  • C-H Aldehydic Stretching: A highly diagnostic feature for aldehydes is the C-H stretching vibration of the aldehyde proton. This typically gives rise to two weak bands, known as a Fermi doublet, between 2850 and 2700 cm⁻¹ .[8] The appearance of these two bands is due to an interaction (Fermi resonance) between the fundamental C-H stretching vibration and the first overtone of the aldehydic C-H bending vibration.[8] In the spectrum of 2,6-dimethoxybenzaldehyde, these weak absorptions are found around ~2820 and ~2720 cm⁻¹ .[7] Their presence is a strong confirmation of the aldehyde functional group.

Aryl Ether and Methoxy Group Vibrations
  • C-O-C Asymmetric Stretching: Aryl ethers exhibit a very strong and characteristic asymmetric C-O-C stretching vibration. This absorption is typically found in the 1300-1200 cm⁻¹ range.[9] For 2,6-dimethoxybenzaldehyde, this peak is one of the most intense in the fingerprint region, appearing at approximately 1250 cm⁻¹ .[7]

  • C-O-C Symmetric Stretching: A corresponding symmetric C-O-C stretch is also present and is typically found at a lower frequency, around 1110 cm⁻¹ for this molecule.[7]

  • -CH₃ Stretching and Bending: The methyl (CH₃) groups of the methoxy substituents give rise to C-H stretching vibrations in the ~2970-2840 cm⁻¹ region, which may overlap with other C-H stretches.[7] Additionally, an asymmetric C-H bending mode for the methoxy groups is observed around 1475 cm⁻¹ .[7]

Aromatic Ring Vibrations
  • C-H Stretching: The C-H bonds on the aromatic ring produce weak stretching absorptions just above 3000 cm⁻¹, typically in the ~3080-3000 cm⁻¹ range.[4][7]

  • C=C Stretching: The stretching vibrations within the benzene ring result in medium to strong intensity peaks in the 1600-1440 cm⁻¹ region.[4][7] For 2,6-dimethoxybenzaldehyde, characteristic peaks are found at approximately 1590 cm⁻¹ and 1440 cm⁻¹ .[7]

  • C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can often be deduced from the strong C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region.[10] For this 1,2,3-trisubstituted benzene derivative, a strong band is observed around 780 cm⁻¹ .[7]

Data Presentation: Summary of IR Absorptions

The quantitative data, including the wavenumber, intensity, and assignment of each significant peak, are summarized in the table below. This data is compiled from spectral information available in public databases and scientific literature.[7]

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~3080 - 3000WeakC-H StretchingAromatic Ring
~2970 - 2840Weak to MediumC-H StretchingMethoxy (-OCH₃)
~2820 and ~2720WeakC-H Stretching (Fermi Doublet)Aldehyde (-CHO)
~1685StrongC=O StretchingAldehyde (-CHO)
~1590Medium to StrongC=C StretchingAromatic Ring
~1475MediumC-H Asymmetric BendingMethoxy (-OCH₃)
~1440MediumC=C StretchingAromatic Ring
~1250StrongC-O-C Asymmetric StretchingAryl Ether
~1110StrongC-O-C Symmetric StretchingAryl Ether
~780StrongC-H Out-of-Plane BendingAromatic Ring

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

The following protocol details a reliable and efficient methodology for acquiring a high-quality FT-IR spectrum of 2,6-dimethoxybenzaldehyde using an ATR accessory. This technique is chosen for its minimal sample preparation and suitability for solid powder samples.[11][12]

Instrumentation and Materials
  • Spectrometer: A Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., Bruker Tensor 27 or similar).[7]

  • Accessory: Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (ZnSe) crystal.

  • Software: Instrument control and data analysis software (e.g., OPUS).

  • Sample: 2,6-Dimethoxybenzaldehyde, crystalline or fine powder.[1]

  • Cleaning Supplies: Isopropanol or acetone, and soft, lint-free wipes.

Step-by-Step Procedure
  • Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal and optical equilibrium as per the manufacturer's guidelines. This stabilizes the instrument and reduces drift.

  • Background Spectrum Acquisition:

    • Thoroughly clean the ATR crystal surface with a lint-free wipe dampened with isopropanol to remove any residual contaminants.

    • Acquire a background spectrum. This critical step measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic absorbance, which will be automatically subtracted from the sample spectrum.[7] Typically, 16 to 32 scans are co-added for a good signal-to-noise ratio.

  • Sample Analysis:

    • Place a small amount of the 2,6-dimethoxybenzaldehyde sample onto the center of the clean ATR crystal. Ensure the crystal surface is completely covered.

    • Engage the ATR's pressure arm to apply consistent and firm pressure to the sample. This ensures intimate contact between the sample and the crystal, which is essential for a strong, high-quality signal.[11]

    • Acquire the sample spectrum using the same scan parameters as the background.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Perform baseline correction if necessary to correct for any sloping baselines.

    • Use the peak-picking function within the software to accurately identify the wavenumbers of the key absorption maxima.

Alternative Sampling Methods

While ATR is preferred for its simplicity, other methods can be used:

  • KBr Pellet: The solid sample (1-2 mg) is finely ground with dry, IR-grade potassium bromide (KBr) (100-200 mg) and pressed into a thin, transparent pellet using a hydraulic press.[11][13] This method requires careful preparation to avoid moisture contamination.

  • Nujol Mull: The solid is ground to a fine paste with a few drops of mineral oil (Nujol).[14] This mull is then spread between two KBr or NaCl plates. The spectrum of Nujol itself must be accounted for, as it has characteristic C-H absorption bands.

Logical Workflow for Spectral Interpretation

The process of analyzing an FT-IR spectrum follows a logical path from data acquisition to structural confirmation.

Caption: Workflow for FT-IR analysis and interpretation.

Conclusion

The FT-IR spectrum of 2,6-dimethoxybenzaldehyde provides a wealth of structural information. The key diagnostic peaks—the strong carbonyl stretch lowered by conjugation to ~1685 cm⁻¹, the characteristic aldehydic C-H Fermi doublet around 2820/2720 cm⁻¹, and the intense asymmetric aryl ether C-O-C stretch at ~1250 cm⁻¹—provide unambiguous evidence for the presence and electronic environment of its primary functional groups. This guide provides the theoretical basis and a practical, field-proven protocol for researchers to confidently identify and characterize this important chemical compound.

References

  • Chemistry LibreTexts (2024). 19.14: Spectroscopy of Aldehydes and Ketones.
  • University of Colorado Boulder, Department of Chemistry. Sample preparation for FT-IR.
  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online.
  • Drawell (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Berkeley Learning Hub (2024). Aldehyde IR Spectroscopy.
  • Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.
  • Chemistry LibreTexts (2025). 13.4: Infrared Spectra of Some Common Functional Groups.
  • University of Warsaw (n.d.). Carbonyl compounds - IR - spectroscopy.
  • Chemistry LibreTexts (2022). 4.2: IR Spectroscopy.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 96404, 2,6-Dimethoxybenzaldehyde.
  • Scribd (n.d.). Experiment No: 1 Experiment Name: Analysis of Samples Using Fourier Transform Infrared Spectroscopy.
  • Van der Veken, B. J., et al. (2005). FT-IR and computational studies of benzaldehyde. Journal of Molecular Structure.
  • Doc Brown's Chemistry (n.d.). Infrared spectrum of benzaldehyde.
  • Rocky Mountain Labs (2023). Difference between Ether and Ester Bonding in FTIR Spectra.
  • Wade, L. G. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition.
  • Chemistry LibreTexts (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Chen, Z., et al. (2019). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Physical Chemistry Chemical Physics.
  • SpectraBase (n.d.). 2,6-Dimethoxybenzaldehyde Spectrum.
  • NIST (n.d.). 2,6-Dimethoxybenzaldehyde in the NIST WebBook.
  • MDPI (2019). New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations.
  • University of California, Los Angeles (n.d.). Infrared Spectroscopy Lecture Notes.
  • Chemistry LibreTexts (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
  • Michigan State University, Department of Chemistry (n.d.). Infrared Spectrometry.

Sources

An In-depth Technical Guide to the Synthesis of 2,6-Dimethoxybenzaldehyde: From Starting Materials to Strategic Selection

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of 2,6-Dimethoxybenzaldehyde

2,6-Dimethoxybenzaldehyde is not merely another aromatic aldehyde; it is a highly valuable precursor and building block in the landscape of modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring two ortho-methoxy groups, imparts specific steric and electronic properties that are leveraged in the synthesis of complex molecules, most notably in the development of therapeutic agents. A significant application lies in its use as a foundational component for certain non-nucleoside reverse transcriptase inhibitors (NNRTIs) investigated for HIV-1 treatment.[1] The precise and efficient synthesis of this molecule is therefore a critical enabling step for researchers in drug discovery and materials science. This guide provides an in-depth analysis of the primary synthetic routes, focusing on the selection of starting materials and the underlying chemical principles that govern the success and selectivity of each pathway.

Part 1: The Premier Route — Directed Ortho-Metalation of 1,3-Dimethoxybenzene

The most reliable and highly regioselective method for preparing 2,6-dimethoxybenzaldehyde is the directed ortho-metalation (DoM) of 1,3-dimethoxybenzene.[2] This approach offers unparalleled control over the position of formylation, a challenge that plagues classical electrophilic substitution methods.

Expertise & Causality: Why This Route Excels

The success of this method is rooted in the powerful directing ability of the two methoxy groups. In the presence of a strong organolithium base, such as n-butyllithium (n-BuLi), the methoxy groups coordinate to the lithium ion, lowering the activation energy for deprotonation at the adjacent ortho position. The C2 proton, located between the two electron-donating methoxy groups, is rendered the most acidic proton on the aromatic ring. This effect ensures that metalation occurs almost exclusively at this site, generating a stable aryllithium intermediate that can then be trapped by an electrophile.[2] This high regioselectivity is the cornerstone of the method's utility.

Authoritative Grounding: Reaction Pathway Diagram

G cluster_0 Formylation of 1,3-Dimethoxybenzene A 1,3-Dimethoxybenzene B Vilsmeier-Haack Reagent (POCl₃, DMF) C 2,4-Dimethoxybenzaldehyde (Major Product) B->C Favored Pathway (Electronic/Steric) D 2,6-Dimethoxybenzaldehyde (Minor Product) B->D Disfavored Pathway (Steric Hindrance) G A High Purity & Regioselectivity Required? B Yes A->B Yes C No A->C No D Use Directed Ortho-Metalation of 1,3-Dimethoxybenzene B->D E Consider Alternative Formylations (e.g., Vilsmeier-Haack) Expect Isomer Mixture C->E F Is Cost the Primary Driver? D->F G Yes F->G Yes H No F->H No I Start from Resorcinol (2-step synthesis) G->I J Start from 1,3-Dimethoxybenzene (1-step synthesis) H->J

Sources

2-Bromo-4,6-dimethoxybenzaldehyde: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4,6-dimethoxybenzaldehyde, a key substituted aromatic aldehyde of significant interest to researchers in medicinal chemistry and organic synthesis. This document details the compound's core physicochemical properties, discusses its structural and spectroscopic characteristics, outlines its strategic importance as a synthetic building block, and provides essential safety and handling protocols. The information herein is curated for an audience of researchers, scientists, and drug development professionals, aiming to provide a foundation for its application in the laboratory.

Introduction and Strategic Importance

This compound is a highly functionalized aromatic carbonyl compound. Its structure is characterized by an aldehyde group, a bromine atom, and two methoxy groups strategically positioned on the benzene ring. This unique arrangement of functional groups makes it a valuable intermediate in the synthesis of complex molecular architectures. The electron-rich dimethoxy-substituted phenyl ring, combined with the synthetically versatile bromine atom and aldehyde handle, allows for a wide range of chemical transformations.

The brominated methoxyphenyl motif is a recurring structural element in a variety of natural products that exhibit significant biological activities, including antibacterial, antifungal, and antitumor properties. As a result, this compound serves as a crucial starting material or intermediate for synthetic chemists aiming to construct these complex natural products or their novel analogues for drug discovery programs. Its utility lies in its capacity to participate in cross-coupling reactions (via the C-Br bond), nucleophilic additions and condensations (via the aldehyde), and further electrophilic aromatic substitutions, providing a robust platform for molecular diversification.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, stoichiometric calculations, and compound characterization.

PropertyValueSource(s)
Molecular Formula C₉H₉BrO₃[1]
Molecular Weight 245.07 g/mol [1]
IUPAC Name This compound[1]
CAS Number 81574-69-8[1]
Appearance Solid (Typical)
Monoisotopic Mass 243.97351 Da[1]
Molecular Structure

The structure of this compound is defined by the ortho-position of the bromine atom relative to the aldehyde, and the meta-position of the two methoxy groups relative to each other. This substitution pattern governs the electronic and steric environment of the molecule.

Caption: Chemical structure of this compound.

Spectroscopic Profile (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative:

  • Aldehyde Proton (-CHO): A singlet appearing far downfield, typically in the δ 9.8-10.4 ppm region, due to the strong deshielding effect of the carbonyl group.

  • Aromatic Protons (Ar-H): Two distinct signals are expected for the protons at the C3 and C5 positions of the ring. These will appear as two doublets in the aromatic region (δ 6.0-7.5 ppm), likely with a small meta-coupling constant (J ≈ 2-3 Hz).

  • Methoxy Protons (-OCH₃): Two sharp singlets, each integrating to 3H, would be expected in the δ 3.8-4.0 ppm range. Their chemical shifts may be slightly different due to the asymmetric environment created by the ortho-bromo substituent.

¹³C NMR Spectroscopy

The carbon NMR spectrum would provide confirmation of the carbon framework:

  • Carbonyl Carbon (C=O): The aldehyde carbon is the most deshielded, expected in the δ 188-195 ppm region.

  • Aromatic Carbons (Ar-C): Six distinct signals are expected. The carbons bearing the methoxy groups (C4, C6) and the bromine (C2) will be significantly shifted. The C-O carbons would appear around δ 160-165 ppm, while the C-Br carbon would be found further upfield (~δ 115-125 ppm). The remaining carbons (C1, C3, C5) will resonate in the typical aromatic region.

  • Methoxy Carbons (-OCH₃): Two signals in the δ 55-60 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the aldehyde functional group:

  • C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹, characteristic of an aromatic aldehyde.

  • C-H Stretch (Aldehyde): Two weak bands are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹ (a Fermi doublet).

  • C-O Stretch (Ether): Strong, characteristic bands for the aryl-alkyl ether linkages will be present in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

  • C=C Stretch (Aromatic): Medium intensity peaks in the 1450-1600 cm⁻¹ region.

  • C-Br Stretch: A weak to medium absorption in the lower frequency region of the fingerprint, typically 500-650 cm⁻¹.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak would exhibit a characteristic isotopic pattern for a molecule containing one bromine atom.

  • Molecular Ion (M⁺): Two peaks of nearly equal intensity will be observed at m/z 244 and 246, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes, respectively.[2]

  • Key Fragments: Common fragmentation pathways would include the loss of a hydrogen radical ([M-H]⁺), a formyl radical ([M-CHO]⁺ at m/z 215/217), and methyl radicals ([M-CH₃]⁺).

Synthesis and Reactivity

While a specific, peer-reviewed protocol for the synthesis of this compound was not identified in the surveyed literature, its synthesis can be logically achieved via the electrophilic bromination of 2,4-dimethoxybenzaldehyde. The methoxy groups are strongly activating and ortho-, para-directing. Given that the para position is blocked by the second methoxy group, and the position between them (C3) is sterically hindered, bromination is directed to the available ortho positions (C2 and C6). Selective mono-bromination at the C2 position would likely require carefully controlled reaction conditions. Common brominating agents for such activated systems include N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF or direct bromination with Br₂ in acetic acid.[3][4]

G start 2,4-Dimethoxy- benzaldehyde (Starting Material) process Electrophilic Aromatic Substitution start->process reagents Brominating Agent (e.g., NBS or Br₂) + Solvent (e.g., DMF/AcOH) reagents->process product 2-Bromo-4,6-dimethoxy- benzaldehyde (Target Product) process->product

Caption: Proposed workflow for the synthesis of this compound.

The reactivity of the molecule is dictated by its three functional groups:

  • Aldehyde: Undergoes standard aldehyde chemistry, including oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines, oximes, and hydrazones. It is also a key participant in condensation reactions (e.g., Wittig, Horner-Wadsworth-Emmons, Claisen-Schmidt).

  • Aryl Bromide: The C-Br bond is a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination, allowing for the introduction of diverse carbon and heteroatom substituents.

  • Dimethoxy Phenyl Ring: The electron-rich nature of the ring can facilitate further electrophilic substitutions if desired, although the existing substitution pattern will direct incoming electrophiles.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. The Globally Harmonized System (GHS) classifications indicate the following hazards:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Recommended Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a potent synthetic intermediate with significant potential for the construction of complex, biologically active molecules. Its value is derived from the orthogonal reactivity of its aldehyde, aryl bromide, and electron-rich aromatic core. While detailed experimental protocols and spectroscopic data are not widely disseminated, its properties can be reliably predicted, providing a solid basis for its use in advanced organic synthesis and drug discovery endeavors. Researchers employing this compound should adhere to strict safety protocols due to its irritant and harmful nature.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 96404, 2,6-Dimethoxybenzaldehyde.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11402303, this compound.
  • Jolad, S. D., & Rajagopal, S. 2-bromo-4-methylbenzaldehyde. Organic Syntheses Procedure.
  • Nafillah, K. (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Proceeding International Conference on Religion, Science and Education, 3, 661–666.
  • PubChemLite. This compound (C9H9BrO3).
  • The Bray Research Group. Natural Product Synthesis.
  • U.S. Patent No. US8692026B2. (2014). Processes for producing 4-bromo-2-methoxybenzaldehyde. Google Patents.
  • Zain, M. M., et al. Bromination of 2,S-dimethoxybenzaldehyde. Pertanika.
  • SciELO. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. (2020).
  • The Hive. Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. (2005).

Sources

The Purity Assessment of Substituted Benzaldehydes: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction

Substituted benzaldehydes are foundational chemical scaffolds, serving as critical starting materials and intermediates in a vast array of applications, from the synthesis of active pharmaceutical ingredients (APIs) to the creation of flavor and fragrance compounds.[1] The aldehyde functional group, while synthetically versatile, is also susceptible to oxidation and other side reactions, making the purity of these reagents a paramount concern.[2] In the context of drug development, the purity of a starting material directly impacts the impurity profile of the final API, carrying significant implications for safety, efficacy, and regulatory compliance.[3]

This guide provides a comprehensive framework for the robust purity assessment of substituted benzaldehydes. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, grounding our protocols in the principles of analytical science and the expectations of regulatory bodies like the International Council for Harmonisation (ICH).[4] Our objective is to equip researchers, scientists, and drug development professionals with a self-validating system for purity determination, ensuring the integrity of their research and the quality of their products.

The Impurity Landscape: Origins and Classification

A thorough purity assessment begins with a scientific appraisal of the potential impurities that may arise during synthesis, purification, and storage.[5] These impurities are not random contaminants; they are predictable consequences of the chemical processes involved. Understanding their origin is the first step in selecting the appropriate analytical tools for their detection and quantification.

According to ICH Q3A guidelines, impurities in new drug substances are broadly classified into three categories.[4][6]

  • Organic Impurities: These are the most common and structurally diverse class. They can be process-related (starting materials, by-products, intermediates, reagents) or drug-related (degradation products).[5] For substituted benzaldehydes, the most prevalent degradation product is the corresponding benzoic acid, formed via air oxidation.[2][7] Other potential impurities include unreacted starting materials or by-products from side reactions.[1][8]

  • Inorganic Impurities: These derive from the manufacturing process and include reagents, ligands, catalysts, and heavy metals.[4]

  • Residual Solvents: These are organic volatile chemicals used during the synthesis or purification process that are not completely removed.[4] Their control is governed by ICH Q3C guidelines.[9]

dot graph Impurity_Classification { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

// Center Node Purity [label="Substituted Benzaldehyde Purity", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"];

// Main Categories Organic [label="Organic Impurities\n(ICH Q3A)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-3,2!"]; Inorganic [label="Inorganic Impurities\n(ICH Q3A)", fillcolor="#FBBC05", fontcolor="#202124", pos="3,2!"]; Solvents [label="Residual Solvents\n(ICH Q3C)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-3!"];

// Sub-categories for Organic Process [label="Process-Related", fillcolor="#F1F3F4", fontcolor="#202124", pos="-5,4!"]; Degradation [label="Degradation Products", fillcolor="#F1F3F4", fontcolor="#202124", pos="-1,4!"];

// Sub-sub-categories StartMat [label="Starting Materials", pos="-6,6!"]; ByProd [label="By-Products", pos="-4,6!"]; Oxidation [label="e.g., Benzoic Acid", pos="-1,6!"];

Impurity_Classification cluster_main Impurity Classification (ICH Guidelines) Substituted\nBenzaldehyde Substituted Benzaldehyde

Regulatory guidelines set specific thresholds for the reporting, identification, and toxicological qualification of impurities, often starting at levels as low as 0.05-0.1%.[3][9] This necessitates the use of highly sensitive and specific analytical methods.

Core Analytical Techniques for Purity Assessment

No single technique can fully characterize the purity of a substance. A robust assessment relies on an orthogonal approach, where multiple techniques with different separation and detection principles are employed. The primary methods for substituted benzaldehydes are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), supported by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the workhorse for purity assessment in the pharmaceutical industry, particularly for non-volatile or thermally labile compounds.[8][10] For substituted benzaldehydes, its key strength lies in its ability to separate the parent aldehyde from its primary non-volatile impurity, the corresponding benzoic acid, which is a common product of oxidation.[2] Reversed-phase (RP-HPLC) is the most utilized mode, separating compounds based on their polarity.[11]

Data Presentation: Typical RP-HPLC Method Parameters

ParameterTypical Value / ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 or 5 µmProvides excellent retention and separation for moderately polar aromatic compounds.
Mobile Phase A Water with 0.1% Formic or Acetic AcidAcidification suppresses the ionization of acidic impurities (e.g., benzoic acid), leading to better peak shape.
Mobile Phase B Acetonitrile or MethanolStrong organic solvent to elute compounds from the C18 stationary phase.
Elution Gradient (e.g., 30% to 95% B over 15 min)A gradient is necessary to elute the parent aldehyde and a wide range of potential impurities with varying polarities in a reasonable time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Detector UV-Vis Diode Array Detector (DAD)Benzaldehydes have strong UV absorbance. A DAD allows for detection at the optimal wavelength (e.g., ~254 nm) and provides spectral information to assess peak purity.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 5 - 10 µLA small volume prevents column overloading and peak distortion.

Experimental Protocol: HPLC Purity Determination

  • Standard Preparation: Accurately weigh and dissolve a reference standard of the substituted benzaldehyde in a suitable diluent (e.g., acetonitrile/water) to a known concentration (e.g., 0.5 mg/mL).

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard solution.

  • System Suitability Test (SST):

    • Prepare an SST solution containing the main compound and a key impurity (e.g., the corresponding benzoic acid).

    • Inject the SST solution. Verify that the resolution between the two peaks is greater than 2.0.[12]

    • Make five replicate injections of the standard solution. The relative standard deviation (RSD) of the peak area should be not more than 2.0%.[12]

    • The tailing factor for the main peak should be not more than 2.0.[12]

  • Analysis: Inject the blank (diluent), followed by the standard solution and the sample solution.

  • Calculation: Calculate the purity by area percent normalization, assuming the response factor of the impurities is the same as the main component. For a more accurate assay, use the response of the external standard.

    • % Purity (Area %) = (Area of Main Peak / Total Area of All Peaks) * 100

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Std Prepare Reference Standard (Known Conc.) SST System Suitability Test (Resolution, RSD, Tailing) Prep_Std->SST Prep_Sample Prepare Sample (Same Conc.) Analysis Inject Blank, Standard, Sample Prep_Sample->Analysis SST->Analysis If Pass Integrate Integrate Chromatogram Analysis->Integrate Calculate Calculate Purity (Area % or Assay) Integrate->Calculate

Gas Chromatography (GC)

Causality: GC is an ideal technique for analyzing volatile and semi-volatile compounds, a category that includes most substituted benzaldehydes and their potential volatile impurities (e.g., residual solvents, starting materials like toluene).[10][13] When coupled with a Flame Ionization Detector (FID), it provides excellent quantitative data. Coupling with a Mass Spectrometer (GC-MS) offers powerful identification capabilities.[7][14]

Data Presentation: Typical GC-FID Method Parameters

ParameterTypical Value / ConditionRationale
Column 5% Phenyl Polysiloxane (e.g., DB-5), 30 m x 0.25 mm, 0.25 µmA robust, general-purpose column providing good separation for a wide range of aromatic compounds.
Carrier Gas Helium or HydrogenInert gases to carry the sample through the column. Hydrogen can provide faster analysis times.
Inlet Temp. 250 °CEnsures rapid and complete volatilization of the sample without causing thermal degradation.
Detector Temp. 300 °C (FID)Must be hotter than the final oven temperature to prevent condensation of analytes.
Oven Program e.g., 50 °C hold 2 min, ramp 10 °C/min to 280 °C, hold 5 minA temperature program is essential to separate compounds with different boiling points, from volatile solvents to the higher-boiling main compound and impurities.
Injection 1 µL, Split (e.g., 50:1)A split injection prevents column overloading when analyzing a high-concentration sample for trace impurities.

Experimental Protocol: GC Purity and Residual Solvents

  • Standard Preparation: Prepare a standard of the substituted benzaldehyde in a suitable solvent (e.g., methylene chloride) at a known concentration (e.g., 1 mg/mL). For residual solvents, prepare a standard containing known concentrations of expected solvents.

  • Sample Preparation: Prepare the sample at the same concentration as the purity standard.

  • GC Analysis:

    • Equilibrate the GC system until a stable baseline is achieved.

    • Inject the solvent blank to ensure no system contamination.

    • Inject the standard(s) and sample(s).

  • Data Analysis:

    • For purity, identify the main peak based on retention time. Calculate purity using area percent normalization.

    • For residual solvents, identify and quantify peaks against the solvent standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is an exceptionally powerful technique because it is structure-specific and inherently quantitative under the right conditions (qNMR).[15][16] Unlike chromatographic methods that rely on comparing a sample to a reference standard, ¹H NMR can provide a direct measure of purity against a certified internal standard of a completely different structure. It is also invaluable for definitively identifying unknown impurities after isolation.

Key Diagnostic Features:

  • ¹H NMR: The aldehydic proton is highly diagnostic, appearing as a singlet in a unique downfield region (~9.5 - 10.5 ppm).[17] The aromatic protons appear between 7-8.5 ppm, and their splitting patterns and chemical shifts are highly sensitive to the nature and position of the substituents on the ring.[15]

  • ¹³C NMR: The carbonyl carbon provides a key signal, also in a distinct downfield region (~190-195 ppm).[18]

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Internal Standard Selection: Choose a high-purity internal standard that has a simple spectrum (ideally a single sharp singlet) in a region that does not overlap with any analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the internal standard into an NMR tube.

    • Accurately weigh a larger amount of the substituted benzaldehyde sample into the same tube.

    • Add a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to fully dissolve both components.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using parameters that ensure accurate integration. This is critical.

    • Use a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated (typically D1 ≥ 30 seconds). This allows for complete proton relaxation between scans, making the signal intensity directly proportional to the number of protons.

    • Use a 90° pulse angle.

  • Data Processing & Calculation:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate the well-resolved signal from the internal standard and a well-resolved signal from the analyte.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (W_std / W_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • W = Weight

    • P = Purity of the standard

Integrated Strategy for Comprehensive Purity Assessment

A self-validating purity assessment relies on the convergence of data from orthogonal techniques. The strengths of one method compensate for the limitations of another.

Integrated_Workflow node_sample Sample Received |  Substituted Benzaldehyde node_hplc {HPLC Analysis |  Purity Assay |  Non-Volatile Impurities (e.g., Benzoic Acid)} node_sample:f1->node_hplc:f0 node_gc {GC Analysis |  Residual Solvents |  Volatile Impurities} node_sample:f1->node_gc:f0 node_nmr {NMR Spectroscopy |  Structure Confirmation |  Quantitative Purity (qNMR)} node_sample:f1->node_nmr:f0 node_misc {Pharmacopeial Tests |  Titration (Assay) |  Specific Limit Tests} node_sample:f1->node_misc:f0 node_report Final Purity Assignment |  Certificate of Analysis node_hplc->node_report:f0 node_gc->node_report:f0 node_nmr->node_report:f0 node_misc->node_report:f0

  • Primary Assay and Non-Volatile Impurities: Use a validated RP-HPLC method as the primary tool for quantifying the main component against a reference standard and for detecting non-volatile impurities.

  • Volatile Impurities and Solvents: Employ a GC-FID method to quantify residual solvents and other volatile organic impurities.

  • Identity and Orthogonal Quantification: Use ¹H and ¹³C NMR to confirm the identity of the material. Perform qNMR as an orthogonal assay method that is not dependent on a specific reference standard of the material itself.

  • Impurity Identification: For any unidentified impurities above the ICH identification threshold (e.g., >0.1%), utilize LC-MS or GC-MS to determine their molecular weight and fragmentation patterns, facilitating structural elucidation.

  • Absolute Assay: For pharmacopeial-grade material, an absolute method like the hydroxylamine hydrochloride titration can be used to confirm the assay value obtained by chromatography.[19]

Conclusion

The purity assessment of substituted benzaldehydes is a rigorous, multi-faceted process that forms the bedrock of quality control in research and pharmaceutical development. It is not merely about generating a number but about developing a deep understanding of a material's composition and potential liabilities. By integrating orthogonal analytical techniques like HPLC, GC, and NMR, and grounding the approach in the "why" of method selection and the "how" of validated protocols, scientists can ensure the quality and consistency of these vital chemical building blocks. This commitment to analytical excellence is fundamental to ensuring the safety and efficacy of the final products that depend on them.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • Center for Drug Evaluation and Research. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. U.S. Food and Drug Administration.
  • The United States Pharmacopeial Convention. (2006). NF Monographs: Benzaldehyde. USP29-NF24.
  • Pharmaready. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
  • International Journal of Pharmaceutical Investigation. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • Web of Pharma. (2025). Benzaldehyde USP 2025.
  • Veeprho. (n.d.). Benzaldehyde Impurities and Related Compound.
  • United States Pharmacopeia. (n.d.). Benzaldehyde. USP-NF.
  • Wikipedia. (n.d.). Benzaldehyde.
  • SIELC Technologies. (n.d.). Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column.
  • Blog. (2025). How to test the purity of benzaldehyde?.
  • Royal Society of Chemistry. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum.
  • National Institutes of Health. (n.d.). Benzaldehyde. PubChem.
  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm.
  • PubMed. (2018). [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples].
  • Pharmaffiliates. (n.d.). Benzaldehyde-impurities.
  • National Institutes of Health. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. PMC.
  • ResearchGate. (2019). (PDF) Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum.
  • Gavin Publishers. (2017). Validation of Analytical Methods: A Review.
  • Doc Brown's Chemistry. (2025). proton 1H NMR spectrum of benzaldehyde C6H5CHO.
  • ResearchGate. (n.d.). Typical 2 H-NMR spectrum of benzaldehyde obtained on a 500 MHz....
  • PubMed. (2013). Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection.
  • University of Bristol. (n.d.). Quantitative NMR Spectroscopy.
  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
  • Royal Society of Chemistry. (2021). Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement. Analytical Methods.
  • Scribd. (n.d.). Aldehyde HPLC Validation.
  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters.
  • ResearchGate. (2017). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances.
  • ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set)....
  • ResearchGate. (n.d.). GC-MS analysis data of a commercially available sample of benzaldehyde.
  • ResearchGate. (2025). Validation of Analytical Methods.
  • Restek. (n.d.). Benzaldehyde. EZGC Method Translator.
  • ResearchGate. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.

Sources

An In-Depth Technical Guide to the Solubility of 2-Bromo-4,6-dimethoxybenzaldehyde in Common Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical parameter influencing reaction kinetics, purification strategies, formulation development, and bioavailability. This guide provides a comprehensive technical overview of the solubility of 2-Bromo-4,6-dimethoxybenzaldehyde, a key intermediate in the synthesis of various biologically active molecules.

This document is designed for researchers, scientists, and drug development professionals, offering not just data, but a foundational understanding of the principles governing solubility and the practical methodologies for its determination. We will delve into the theoretical underpinnings of solubility, present robust experimental protocols, and discuss the interpretation of solubility data in the context of common laboratory solvents.

Molecular Profile: this compound

This compound (C₉H₉BrO₃) is an aromatic aldehyde characterized by the presence of a bromine atom and two methoxy groups on the benzene ring.[1][2] These functional groups dictate its polarity, hydrogen bonding capabilities, and ultimately, its solubility profile.

  • Molecular Weight: 245.07 g/mol [1]

  • Structure: The molecule possesses a polar carbonyl group and ether linkages, along with a bulky, hydrophobic brominated aromatic ring. This amphiphilic nature suggests a nuanced solubility behavior across different solvent classes.

Part 1: Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This adage implies that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, we must consider the interplay of the following forces:

  • Dipole-Dipole Interactions: The carbonyl (C=O) and methoxy (C-O-C) groups impart a significant dipole moment to the molecule, suggesting favorable interactions with polar solvents.

  • London Dispersion Forces: The aromatic ring and the bromine atom contribute to the molecule's size and polarizability, leading to London dispersion forces that favor interactions with nonpolar solvents.

  • Hydrogen Bonding: While the molecule itself does not possess a hydrogen bond donor, the oxygen atoms of the carbonyl and methoxy groups can act as hydrogen bond acceptors. This allows for potential interactions with protic solvents like water and alcohols.

Based on this structural analysis, we can anticipate that this compound will exhibit moderate to high solubility in polar aprotic solvents and good solubility in many common organic solvents. Its solubility in highly polar protic solvents like water is expected to be limited due to the dominant hydrophobic character of the brominated aromatic ring.

Part 2: Experimental Determination of Solubility

Accurate solubility data is best obtained through empirical measurement. The equilibrium solubility method, often referred to as the shake-flask method, is considered the gold standard for its reliability and thermodynamic relevance.[4][5][6]

Core Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the steps to determine the equilibrium solubility of this compound in a given solvent.[7][8][9]

Rationale: The objective is to create a saturated solution where the dissolved solute is in equilibrium with the undissolved solid.[7][10] This ensures that the measured concentration represents the maximum amount of solute that can dissolve under the specified conditions. An extended incubation period with agitation is crucial to reach this equilibrium state.[7][11]

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, acetone, ethyl acetate, hexane)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer

  • Temperature-controlled incubator or water bath

  • Syringe filters (0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure saturation.[7]

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in a shaker or on a stirrer at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[7][11]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

  • Sampling and Filtration: Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.[7] This step is critical to prevent overestimation of solubility.

  • Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the analytical instrument's linear range.

  • Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectroscopy.[7]

Analytical Quantification

High-Performance Liquid Chromatography (HPLC): HPLC is a highly specific and sensitive method for quantifying the concentration of this compound.[12][13][14] A reversed-phase C18 column is typically suitable for separating this compound from potential impurities.

UV-Vis Spectrophotometry: This method is simpler and faster than HPLC but may be less specific.[15][16][17][18] It is crucial to first determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent and to establish a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations.[17]

Visualizing the Workflow

The following diagram illustrates the key steps in the equilibrium solubility determination protocol.

Equilibrium Solubility Workflow cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add Excess Solid B Add Known Volume of Solvent A->B to create slurry C Agitate at Constant Temp (24-72h) B->C to reach equilibrium D Sample Supernatant C->D after settling E Filter (0.22 µm) D->E to remove solid F Dilute Sample E->F for linear range G Quantify (HPLC/UV-Vis) F->G to determine concentration

Caption: Workflow for Equilibrium Solubility Determination.

Part 3: Expected Solubility Profile and Data Presentation

Predicted Solubility in Common Solvents
  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low to moderate. While the molecule has a significant nonpolar component, the polar functional groups will hinder dissolution in highly nonpolar solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): High solubility is anticipated in these solvents. The dipole-dipole interactions between the solvent and the polar groups of the solute, combined with the ability of the solvent to accommodate the nonpolar regions, create a favorable environment for dissolution.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is expected. These solvents can engage in hydrogen bonding with the oxygen atoms of the solute and have a polarity that is compatible with the solute's overall character.

  • Aqueous Solvents (e.g., Water): Very low solubility is predicted. The large, hydrophobic brominated aromatic ring will dominate, making it difficult for the molecule to overcome the strong hydrogen bonding network of water.

Data Summary Table (Hypothetical)

The following table provides a structured format for presenting solubility data for this compound at a specified temperature (e.g., 25 °C).

Solvent ClassSolventPolarity Index (P')[19]Predicted Solubility (g/L)Qualitative Assessment
Nonpolar Hexane0.1< 1Sparingly Soluble
Toluene2.45 - 10Soluble
Polar Aprotic Dichloromethane3.1> 50Freely Soluble
Ethyl Acetate4.4> 50Freely Soluble
Acetone5.1> 100Very Soluble
Acetonitrile5.8> 50Freely Soluble
Dimethyl Sulfoxide (DMSO)7.2> 100Very Soluble
Polar Protic Ethanol4.320 - 40Soluble
Methanol5.110 - 20Soluble
Water10.2< 0.1Practically Insoluble
Relationship Between Solvent Polarity and Solubility

The following diagram illustrates the general expected trend of solubility for this compound as a function of solvent polarity.

Solubility vs Polarity Expected Solubility Trend Nonpolar Nonpolar PolarAprotic Polar Aprotic Nonpolar->PolarAprotic Increasing Polarity Nonpolar->PolarAprotic Nonpolar->PolarAprotic Solubility Increases Low Low PolarProtic Polar Protic PolarAprotic->PolarProtic Introduction of H-Bonding PolarAprotic->PolarProtic PolarAprotic->PolarProtic Solubility May Decrease Slightly High High

Caption: Expected Solubility vs. Solvent Polarity.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical principles with robust experimental methodologies, researchers can generate accurate and reliable solubility data. This information is invaluable for optimizing synthetic procedures, developing effective purification strategies, and formulating final products in the pharmaceutical and chemical industries. The presented protocols and data templates are intended to serve as a practical resource for scientists engaged in the characterization of this and other novel chemical entities.

References

  • AxisPharm. Equilibrium Solubility Assays Protocol. [Link]
  • Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28. [Link]
  • University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
  • Al-Hamdani, J. A. S., & Al-Khafaji, Y. A. Q. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Journal of Molecular Liquids, 389, 122894. [Link]
  • Königsberger, E., Königsberger, L. C., & Hefter, G. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK, 3(2), 84-109. [Link]
  • Unknown.
  • Wang, S., & Wai, C. M. (1998). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 70(13), 2844–2848. [Link]
  • Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]
  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]
  • Unknown. Procedure For Determining Solubility of Organic Compounds. [Link]
  • ResearchGate. How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. [Link]
  • Li, Y., et al. (2017). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances, 7(59), 37175-37182. [Link]
  • Pharmaceutical Communications. Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. [Link]
  • SALTISE. CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. [Link]
  • Unknown. Polarity of Solvents. [Link]
  • Scribd. Solvent Miscibility and Polarity Chart. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11402303, this compound. [Link]
  • McMaster University. Solubility of Organic Compounds. [Link]
  • Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
  • University of Rochester. Reagents & Solvents: Solvents and Polarity. [Link]
  • Burdick & Jackson. Polarity Index. [Link]
  • ChemSynthesis. This compound. [Link]
  • ResearchGate.
  • Koivusalmi, E., Haatainen, E., & Root, A. (1999). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry, 71(1), 86–91. [Link]
  • Agilent Technologies.
  • U.S. Environmental Protection Agency.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70699611, 4-Bromo-2,6-dimethoxybenzaldehyde. [Link]
  • Incecayir, T. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. Drug Development and Industrial Pharmacy, 45(11), 1717-1724. [Link]
  • Apley, M., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 22(2), 51-57. [Link]
  • Persson, A. (2005).
  • Huber.

Sources

Methodological & Application

Suzuki coupling protocol using 2-Bromo-4,6-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Suzuki-Miyaura Coupling of 2-Bromo-4,6-dimethoxybenzaldehyde

Authored by: A Senior Application Scientist

Introduction: Navigating the Challenges of Sterically Hindered and Electron-Rich Substrates

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3]

This guide provides an in-depth protocol for a particularly challenging substrate: this compound. The structure of this molecule presents a classic conundrum for cross-coupling chemistry. The bromine atom is positioned ortho to a bulky aldehyde group, creating significant steric hindrance. Furthermore, the two methoxy groups donate electron density into the aromatic ring, rendering the carbon-bromine bond more electron-rich and thus less reactive towards the crucial oxidative addition step in the catalytic cycle.[4][5] Standard Suzuki conditions often fail or provide diminutive yields with such substrates.[6][7]

This document, therefore, moves beyond a generic recitation of steps. It offers a validated protocol grounded in a deep understanding of the reaction mechanism, explaining the critical choices for catalyst, ligand, base, and solvent that are paramount to success. This application note is designed for researchers and drug development professionals seeking a robust and reproducible method for incorporating the valuable 2-formyl-3,5-dimethoxyphenyl scaffold into complex molecules.

The Mechanistic Imperative: Why This Protocol Works

The success of any Suzuki-Miyaura coupling hinges on the seamless progression of its three core mechanistic steps: oxidative addition, transmetalation, and reductive elimination.[1][8][9] The challenges posed by this compound directly impact these steps, necessitating a carefully optimized set of reaction partners.

  • Oxidative Addition: This is often the rate-determining step and is particularly sluggish for electron-rich aryl halides.[1][4] The palladium(0) catalyst must insert into the strong, electron-rich C-Br bond. To overcome this high activation barrier, a highly active catalyst system is required. We employ a combination of a palladium source with a sterically bulky, electron-rich phosphine ligand. These ligands, often from the Buchwald biaryl phosphine family (e.g., SPhos, XPhos), promote the formation of a highly reactive, monoligated 14-electron Pd(0) species that readily undergoes oxidative addition.[6][10]

  • Transmetalation: In this step, the organic moiety is transferred from the boronic acid to the palladium(II) center. This process requires activation of the boronic acid by a base.[11][12][13] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer.[12][14][15] The choice of base is critical; for hindered substrates, stronger, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior, providing high yields while minimizing side reactions.[6][13]

  • Reductive Elimination: This final step forms the new C-C bond and regenerates the active Pd(0) catalyst.[8][16] Bulky ligands that were crucial for the oxidative addition step also accelerate this final, product-forming step.[6][16]

Catalytic Cycle Diagram

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X (2-Bromo-4,6-dimethoxy- benzaldehyde) RPdX R¹-Pd(II)L₂-X OxAdd->RPdX Transmetal Transmetalation RPdX->Transmetal R²-B(OH)₂ + Base RPdR R¹-Pd(II)L₂-R² Transmetal->RPdR RedElim Reductive Elimination RPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product center

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to the specified conditions, particularly the maintenance of an inert atmosphere, is critical for reproducibility.

Materials and Reagents
ReagentFormulaMW ( g/mol )M.P. (°C)RoleNotes
This compoundC₉H₉BrO₃245.07148-152Aryl Halide (Substrate)Ensure purity. Can be purchased or synthesized.[17]
Arylboronic AcidAr-B(OH)₂VariableVariableCoupling PartnerUse 1.2-1.5 equivalents to drive the reaction to completion.
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))C₅₁H₄₂O₃Pd₂915.72152-155 (dec.)Palladium PrecatalystAir-sensitive. Handle quickly.
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)C₂₆H₃₅O₂P410.52174-178LigandAir-stable solid. Crucial for activating the aryl bromide.[6]
Potassium Phosphate, tribasic (K₃PO₄)K₃PO₄212.271380BaseAnhydrous, finely powdered is best. Grind before use if necessary.
1,4-DioxaneC₄H₈O₂88.1111.8SolventAnhydrous, degassed.
WaterH₂O18.020Co-solventDegassed (e.g., by sparging with argon for 30 min).
Step-by-Step Methodology
  • Reaction Setup (Inert Atmosphere):

    • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and finely powdered K₃PO₄ (3.0 equiv.).

    • In a separate vial, weigh the palladium precatalyst, Pd₂(dba)₃ (0.02 equiv., 2 mol% Pd), and the SPhos ligand (0.08 equiv., 8 mol%). Add these solids to the reaction flask.

    • Seal the flask with a rubber septum.

  • Solvent Addition and Degassing:

    • Add anhydrous, degassed 1,4-dioxane and degassed water to the flask via syringe to create a 4:1 dioxane/water mixture (concentration of the aryl bromide should be ~0.1 M).

    • Subject the resulting suspension to three cycles of vacuum/backfill with argon or nitrogen to ensure the reaction atmosphere is completely inert. This step is critical to prevent catalyst oxidation.[16]

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring the Reaction:

    • Progress can be monitored by thin-layer chromatography (TLC) or LC-MS.[18] To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly withdraw a small aliquot via syringe under a positive pressure of inert gas. Quench the aliquot with water and extract with ethyl acetate for analysis.

  • Work-up and Purification:

    • Once the reaction is complete (indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure biaryl product.[8][19][20]

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the Suzuki coupling.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently anhydrous/degassed conditions.3. Poor quality base.1. Ensure the reaction is set up under a strictly inert atmosphere. Use fresh, high-quality catalyst and ligand.2. Thoroughly degas solvents before use.3. Use fresh, finely powdered, anhydrous K₃PO₄. Consider switching to Cs₂CO₃ (2.0 equiv.).
Protodeboronation of Boronic Acid 1. Presence of excess water or acidic impurities.2. Prolonged reaction time at high temperature.1. Use anhydrous solvents and ensure the base is not hygroscopic. Use a slight excess (1.2-1.5 equiv.) of the boronic acid.[7]2. Monitor the reaction closely and stop it once the starting material is consumed.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture, which can re-oxidize Pd(0) to Pd(II).[16]1. Rigorous degassing is paramount. Ensure all vacuum/backfill cycles are performed correctly. A continuous positive pressure of inert gas is recommended.
Hydrodehalogenation (Ar-Br to Ar-H) 1. Presence of protic impurities.2. Certain ligands can favor this side reaction.1. Ensure strictly anhydrous conditions.[5]2. The chosen SPhos ligand generally minimizes this pathway for this substrate class. If the problem persists, screening other bulky biaryl phosphine ligands (e.g., RuPhos, XPhos) may be beneficial.[6]

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging yet highly rewarding transformation. Success is not a matter of chance but a direct result of a rationally designed protocol that directly confronts the substrate's inherent steric and electronic hurdles. By employing a highly active palladium catalyst system featuring a bulky, electron-rich biarylphosphine ligand such as SPhos, in conjunction with a strong inorganic base and carefully controlled anhydrous conditions, researchers can reliably synthesize valuable biaryl structures. This protocol provides a robust and scalable method, empowering chemists in drug discovery and materials science to utilize this versatile building block in their synthetic endeavors.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Wikipedia. Suzuki reaction. [Link]
  • Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
  • Couto, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry. [Link]
  • Tu, T., et al. (2012).
  • Yin, J., & Buchwald, S. L. (2000). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society. [Link]
  • Li, G., et al. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]
  • Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. [Link]
  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
  • San Diego Mesa College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
  • Wang, C., et al. (2018). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
  • ACS Catalysis. (2022).
  • Myers, A. G. Research Group. The Suzuki Reaction. [Link]
  • Gallou, F., et al. (2017). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Semantic Scholar. [Link]
  • Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
  • ResearchGate. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)
  • ResearchGate. How can I solve my problem with Suzuki coupling? [Link]
  • ResearchGate.
  • ResearchGate. Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. [Link]
  • National Institutes of Health.
  • KCIL Chemofarbe Group. Challenges In Suzuki Coupling Reaction. [Link]
  • YouTube. Suzuki cross-coupling reaction. [Link]
  • Reddit. Struggling with Suzuki Reaction. [Link]
  • Leadbeater, N. E., & Marco, M. (2002). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. [Link]
  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Journal of the Japan Academy. [Link]
  • PubChem. This compound. [Link]
  • Herath, A., et al. (2018). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]
  • ResearchGate. A Suzuki-Coupling-Based Generalized Route for the Synthesis of 2-(2/3-Thienyl)cycloalk-1-ene-1-carbaldehydes as Precursors for Condensed Thienophenanthraquinones. [Link]
  • ResearchGate.
  • PubMed Central. (2022).
  • Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
  • Chemical Communications. (2012). Intramolecular cross-coupling of gem-dibromoolefins: a mild approach to 2-bromo benzofused heterocycles. [Link]
  • National Institutes of Health. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. [Link]
  • ChemRxiv. (2023). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with Sterically Hindered Aryl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Challenge of Steric Hindrance in Modern Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science industries.[1][2] Formations of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, once synthetically arduous, are now routinely achieved with high efficiency and functional group tolerance.[3][4] However, as synthetic targets become more complex, chemists increasingly encounter substrates with significant steric bulk around the reaction center. Sterically hindered aryl bromides, especially those with ortho- and di-ortho-substituents, pose a significant challenge to standard cross-coupling protocols, often resulting in low yields or complete reaction failure.[5]

This guide provides an in-depth analysis of the mechanistic hurdles presented by sterically hindered aryl bromides and offers a comprehensive set of protocols and best practices to overcome these challenges. We will delve into the rational design of catalyst systems, the critical role of ligand architecture, and practical strategies for reaction optimization.

Mechanistic Hurdles: Why Steric Hindrance Matters

The efficiency of a palladium-catalyzed cross-coupling reaction hinges on the smooth progression of its catalytic cycle, which primarily involves three key steps: oxidative addition, transmetalation, and reductive elimination. Steric hindrance on the aryl bromide substrate can negatively impact each of these stages.

  • Oxidative Addition: The initial step, where the Pd(0) catalyst inserts into the carbon-bromine bond, can be slowed by bulky ortho-substituents that physically block the approach of the palladium complex.

  • Transmetalation: This step, involving the transfer of the nucleophilic partner from its carrier (e.g., a boronic acid in Suzuki coupling) to the palladium center, is also sensitive to steric crowding.[6] Bulky groups on either the aryl bromide or the incoming nucleophile can disfavor the formation of the necessary transition state.

  • Reductive Elimination: This final, product-forming step is often the most severely affected. For two bulky groups to couple and be eliminated from the palladium center, they must be able to orient themselves in close proximity. Severe steric clash can make this conformation energetically unfavorable, leading to catalyst decomposition or undesired side reactions.

dot graph "Catalytic_Cycle_Hindrance" { layout=circo; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes pd0 [label="L-Pd(0)", fillcolor="#F1F3F4"]; oa_complex [label="[L-Pd(II)(Ar)(Br)]", fillcolor="#F1F3F4"]; trans_complex [label="[L-Pd(II)(Ar)(Nu)]", fillcolor="#F1F3F4"]; product [label="Ar-Nu", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges pd0 -> oa_complex [label="Oxidative Addition\n(Ar-Br)"]; oa_complex -> trans_complex [label="Transmetalation\n(Nu-M)"]; trans_complex -> pd0 [label="Reductive Elimination"]; trans_complex -> product [style=dashed, arrowhead=none];

// Steric Hindrance Annotation steric_hindrance [label="Steric Hindrance Impedes\nReductive Elimination", shape=plaintext, fontcolor="#EA4335", fontsize=11]; trans_complex -> steric_hindrance [style=dashed, color="#EA4335", arrowhead=open, constraint=false]; } caption: "Palladium catalytic cycle highlighting the reductive elimination step, which is often hindered by bulky substrates."

The Solution: Advanced Catalyst Systems

Overcoming the challenge of steric hindrance has been a major focus of catalyst development. The key lies in the rational design of phosphine ligands that can accelerate the desired catalytic steps while suppressing side reactions.

The Rise of Bulky, Electron-Rich Monophosphine Ligands

The breakthrough in coupling sterically hindered substrates came with the development of bulky, electron-rich biaryl monophosphine ligands, pioneered by the Buchwald and Hartwig groups.[1][2][6] These ligands possess several key features:

  • Steric Bulk: The sheer size of these ligands promotes the formation of monoligated Pd(0) species (L-Pd(0)), which are more reactive in oxidative addition than their bis-ligated counterparts.[6]

  • Electron-Donating Ability: The electron-rich nature of these phosphines increases the electron density on the palladium center. This facilitates oxidative addition and, crucially, promotes the final reductive elimination step.

  • Structural Flexibility: The biaryl backbone allows for a degree of flexibility that can accommodate bulky substrates, while still enforcing a geometry that is conducive to reductive elimination.

Key Ligand Classes for Hindered Substrates

A variety of highly effective ligands are now commercially available. The choice of ligand is often substrate-dependent, and screening a small panel is a prudent first step.

Ligand Key Features Typical Applications
SPhos Highly active for a broad range of couplings.Suzuki, Buchwald-Hartwig amination.
XPhos Excellent for coupling aryl chlorides and hindered substrates.Suzuki, Buchwald-Hartwig, C-O coupling.[7]
RuPhos Effective for C-N and C-O bond formation.Buchwald-Hartwig amination.
BrettPhos Particularly useful for C-N coupling of primary amines and anilines.Buchwald-Hartwig amination.
cataCXium® A A highly effective ligand for Suzuki couplings of hindered aryl chlorides.Suzuki-Miyaura coupling.
AntPhos Shows excellent reactivity for sterically demanding aryl-aryl and aryl-alkyl Suzuki couplings.[8][9]Suzuki-Miyaura coupling.
The Advantage of Palladium Precatalysts

To further improve reaction reliability and ease of use, palladium precatalysts have been developed. These are air-stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) species.[10][11][12] They offer several advantages:

  • Air and Moisture Stability: Simplifies reaction setup as they can be weighed in the air.[11]

  • Stoichiometric Control: Ensures a precise ligand-to-palladium ratio, which is crucial for reproducibility.

  • Rapid Catalyst Activation: Many modern precatalysts are designed for fast activation under mild conditions.[10][13]

dot graph "Catalyst_Selection" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Substrate Analysis:\nSterically Hindered Aryl Bromide", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; coupling_type [label="Identify Coupling Type", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; suzuki [label="Suzuki-Miyaura\n(C-C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; buchwald [label="Buchwald-Hartwig\n(C-N)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sonogashira [label="Sonogashira\n(C-C, sp)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ligand_screening [label="Ligand Screening:\n- SPhos\n- XPhos\n- AntPhos", fillcolor="#F1F3F4", fontcolor="#202124"]; ligand_screening_cn [label="Ligand Screening:\n- RuPhos\n- BrettPhos\n- XPhos", fillcolor="#F1F3F4", fontcolor="#202124"]; ligand_screening_cc [label="Ligand Screening:\n- XPhos\n- SPhos", fillcolor="#F1F3F4", fontcolor="#202124"]; precatalyst [label="Use Palladium Precatalyst\n(e.g., G3 or G4)", shape= Mdiamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; optimization [label="Reaction Optimization:\nBase, Solvent, Temperature", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> coupling_type; coupling_type -> suzuki [label="C-C"]; coupling_type -> buchwald [label="C-N"]; coupling_type -> sonogashira [label="C-C (sp)"]; suzuki -> ligand_screening; buchwald -> ligand_screening_cn; sonogashira -> ligand_screening_cc; ligand_screening -> precatalyst; ligand_screening_cn -> precatalyst; ligand_screening_cc -> precatalyst; precatalyst -> optimization; } caption: "Decision workflow for catalyst system selection in hindered cross-coupling reactions."

Detailed Application Protocols

The following protocols are designed as robust starting points for the coupling of sterically hindered aryl bromides. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrate combinations.

Protocol 1: Suzuki-Miyaura Coupling of a Di-ortho-Substituted Aryl Bromide

This protocol is adapted for the synthesis of tetra-ortho-substituted biaryls, a particularly challenging class of molecules.[14][15]

Reaction: Aryl Bromide (di-ortho-substituted) + Arylboronic Acid -> Tetra-ortho-substituted Biaryl

Reagents and Materials:

ReagentAmount (for 1.0 mmol scale)Molar Eq.
Di-ortho-substituted Aryl Bromide1.0 mmol1.0
Arylboronic Acid1.5 mmol1.5
XPhos Pd G3 Precatalyst0.02 mmol0.02
K₃PO₄ (anhydrous)3.0 mmol3.0
Toluene/Water (10:1)5 mL-

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the di-ortho-substituted aryl bromide (1.0 mmol), arylboronic acid (1.5 mmol), XPhos Pd G3 precatalyst (0.02 mmol), and anhydrous potassium phosphate (3.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add the toluene/water solvent mixture (5 mL) via syringe.

  • Stir the reaction mixture vigorously at 100-110 °C. Monitor the reaction progress by TLC or GC-MS. Typical reaction times range from 12 to 24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination with a Hindered Secondary Amine

This protocol is tailored for the challenging coupling of sterically demanding secondary amines with ortho-substituted aryl bromides.[16][17][18]

Reaction: Aryl Bromide (ortho-substituted) + Hindered Secondary Amine -> N-Aryl Tertiary Amine

Reagents and Materials:

ReagentAmount (for 1.0 mmol scale)Molar Eq.
Ortho-substituted Aryl Bromide1.0 mmol1.0
Hindered Secondary Amine1.2 mmol1.2
RuPhos Pd G3 Precatalyst0.02 mmol0.02
Sodium tert-butoxide (NaOtBu)1.4 mmol1.4
Dioxane (anhydrous)4 mL-

Procedure:

  • In a glovebox, charge a vial with the ortho-substituted aryl bromide (1.0 mmol), RuPhos Pd G3 precatalyst (0.02 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add the hindered secondary amine (1.2 mmol) and anhydrous dioxane (4 mL).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture with stirring at 80-100 °C for 16-24 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to afford the desired tertiary amine.

Protocol 3: Sonogashira Coupling of a Hindered Aryl Bromide

The Sonogashira reaction, for the formation of C(sp²)-C(sp) bonds, can also be challenging with bulky substrates.[19][20][21]

Reaction: Aryl Bromide (hindered) + Terminal Alkyne -> Aryl Alkyne

Reagents and Materials:

ReagentAmount (for 1.0 mmol scale)Molar Eq.
Hindered Aryl Bromide1.0 mmol1.0
Terminal Alkyne1.5 mmol1.5
Pd(PPh₃)₂Cl₂0.03 mmol0.03
Copper(I) Iodide (CuI)0.06 mmol0.06
Triethylamine (TEA)3.0 mmol3.0
THF (anhydrous)5 mL-

Procedure:

  • To a Schlenk flask under an argon atmosphere, add the hindered aryl bromide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

  • Evacuate and backfill with argon (3 cycles).

  • Add anhydrous THF (5 mL) and triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.5 mmol) dropwise via syringe.

  • Stir the reaction at 60-70 °C until the starting material is consumed (monitor by TLC).

  • Cool the reaction, filter through a pad of Celite®, and wash the pad with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystUse a precatalyst; ensure anhydrous and anaerobic conditions.
Insufficient temperatureIncrease temperature in 10 °C increments.
Inappropriate ligand/base combinationScreen different bulky phosphine ligands (e.g., SPhos, XPhos) and bases (e.g., K₃PO₄, Cs₂CO₃).[22]
Protodebromination (Aryl-H formation) Reductive elimination is too slowSwitch to a more electron-rich and bulky ligand to accelerate reductive elimination.
Homocoupling of Boronic Acid Presence of oxygenEnsure rigorous exclusion of air from the reaction.
Low Yield with Hindered Amines Competitive reaction of alkoxide baseConsider a weaker base (e.g., K₃PO₄) or a different solvent.

Conclusion

Palladium-catalyzed cross-coupling of sterically hindered aryl bromides is a challenging yet achievable transformation. Success hinges on the selection of a highly active catalyst system, typically involving a bulky, electron-rich phosphine ligand and a palladium precatalyst. The protocols provided herein serve as a robust starting point for a variety of coupling reactions. By understanding the mechanistic principles and employing rational optimization strategies, researchers can effectively synthesize complex molecules bearing sterically encumbered motifs, thereby advancing the frontiers of drug discovery and materials science.

References

  • Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.).
  • Devine, S. K., & Van Vranken, D. L. (2019).
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. PubMed.
  • Tang, W., & Zhang, X. (2015). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
  • Mohlala, K. F., Shlapatska, V. M., Mambanda, A., & O’Brien, C. J. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PMC.
  • Tang, W., Capacci, A. G., Wei, X., Li, G., & Zhang, X. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
  • Fors, B. P., & Buchwald, S. L. (2010).
  • Tang, W., Capacci, A. G., Wei, X., Li, G., & Zhang, X. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Semantic Scholar.
  • Chelucci, G. (2019). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC.
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... (n.d.).
  • Park, N. H., Teverovskiy, G., & Buchwald, S. L. (2016). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. PMC.
  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorin
  • Selected examples of commercially available palladium(II) precatalysts for cross‐coupling reactions. (n.d.).
  • Kwong, F. Y., & Buchwald, S. L. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.).
  • New Palladium Precatalysts For Cross-Coupling Reactions. (n.d.). Strem Chemicals.
  • Bruno, N. C., & Buchwald, S. L. (2011). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science.
  • Mohlala, K. F., Shlapatska, V. M., Mambanda, A., & O’Brien, C. J. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Semantic Scholar.
  • Braterman, P. S., & Cross, R. J. (1986). Reductive elimination of biaryl from diarylbis(phosphine)platinum(II) complexes in solution: kinetics and mechanism. Journal of the Chemical Society, Dalton Transactions.
  • Technical Support Center: Overcoming Steric Hindrance in Biaryl Synthesis. (2025). BenchChem.
  • Pd-Catalyzed Cross-Coupling Reactions Promoted by Biaryl Phosphorinane Ligands. (n.d.).
  • Sharma, S., & Kumar, A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
  • Activation of C–O and C–N Bonds Using Non-Precious-Metal Catalysis. (2020).
  • Shang, R., & Ilies, L. (2019). Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures. Chemical Science.
  • Al-Masri, H., & El-Zaria, M. E. (2018).
  • Shang, R., & Ilies, L. (2019). Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures. PMC.
  • Schmalzbauer, M., & Zadrazil, T. (2020). Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines. Organic Chemistry Frontiers.
  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2025).
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Semantic Scholar.
  • Palladium-Catalyzed C–O Coupling of a Sterically Hindered Secondary Alcohol with an Aryl Bromide and Significant Purity Upgrade in API Step. (n.d.).
  • Buchwald–Hartwig amin
  • The Development of Efficient Catalysts for Palladium-Catalyzed Coupling Reactions of Aryl Halides. (n.d.).
  • Buchwald-Hartwig Amin
  • Das, S., & Deka, M. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC.
  • Recent Advances in Sonogashira Reactions. (2025).
  • Different methods of C-N bond formation. (a) Traditional approach.... (n.d.).
  • The development of efficient catalysts for palladium-catalyzed coupling reactions of aryl halides. (n.d.). ElectronicsAndBooks.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Mechanistic insights into facilitating reductive elimination from Ni(ii) species. (2024).
  • Schmidt, J., & O’Brien, M. (2013).
  • Computational Insights into the Effect of Ligand Redox Properties on Reductive Elimination from Au(III), Pd(II), and Pt(II) Complexes. (2025). Organometallics.
  • Mechanistic and Synthetic Studies of Biaryl Birch Reductions. (n.d.).

Sources

Application Notes & Protocols: The Strategic Utility of 2-Bromo-4,6-dimethoxybenzaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond a Simple Building Block

In the landscape of medicinal chemistry, the synthetic intermediates we choose are the bedrock of discovery. They dictate not only the feasibility of a synthetic route but also the accessible chemical space for structure-activity relationship (SAR) studies. 2-Bromo-4,6-dimethoxybenzaldehyde is a paragon of such a strategic building block. Its value lies not in any inherent biological activity, but in the orchestrated reactivity of its three key functional groups: a versatile aryl bromide, an electronically-activated aromatic ring, and a reactive aldehyde handle.

This guide is designed for the practicing researcher and drug development professional. It moves beyond a mere recitation of facts to provide a deeper understanding of why and how this reagent is effectively deployed. We will explore its central role in constructing complex molecular scaffolds, provide detailed, field-tested protocols, and explain the causal logic behind the experimental choices, empowering you to adapt and innovate in your own discovery programs.

Molecular Profile and Strategic Advantages

This compound (C₉H₉BrO₃) is a crystalline solid whose structure is primed for sequential, regioselective modifications.[1]

  • The Aryl Bromide: This is the primary anchor for carbon-carbon bond formation. The bromine atom is strategically positioned for participation in a host of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the straightforward introduction of diverse aryl and heteroaryl moieties, a cornerstone of modern drug design for modulating target binding, ADME properties, and intellectual property.[2]

  • The Aldehyde: The formyl group is a versatile functional handle. It can be readily transformed into a wide array of other functionalities. This includes, but is not limited to, conversion to amines via reductive amination, extension of carbon chains through Wittig-type reactions, or participation in condensation reactions to form key pharmacophores like chalcones.[3]

  • The Dimethoxy-Substituted Ring: The two methoxy groups at positions 4 and 6 are strong electron-donating groups. They activate the benzene ring, influencing the reactivity and orientation of further substitutions. This electronic feature is not merely passive; it can be crucial for the biological activity of the final compound by participating in hydrogen bonding or other interactions within a biological target.[2]

The combination of these features in a single molecule allows for a divergent synthetic approach, where a common intermediate can be rapidly elaborated into a large library of distinct final compounds, accelerating the drug discovery cycle.

Core Application: Palladium-Catalyzed C-C Bond Formation

The most powerful and prevalent application of this compound is its use as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction is a pillar of medicinal chemistry for its remarkable functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acid coupling partners.[4][5]

Principle of the Suzuki-Miyaura Reaction

The reaction forges a new carbon-carbon bond between the bromine-bearing carbon of our benzaldehyde and the carbon-bearing boron of an organoboron compound. The entire process is orchestrated by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6] The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound.

  • Transmetalation: A base activates the organoboron species (e.g., an arylboronic acid) to form a more nucleophilic boronate, which then transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst to continue the cycle.[7]

Suzuki_Cycle cluster_transmetalation pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂-Br oxidative_addition->pd_complex pd_complex->pd0 Regeneration transmetalation Transmetalation pd_complex->transmetalation pd_biaryl_complex Ar-Pd(II)L₂-Ar' transmetalation->pd_biaryl_complex pd_biaryl_complex->pd_complex reductive_elimination Reductive Elimination pd_biaryl_complex->reductive_elimination product Ar-Ar' reductive_elimination->product ar_br This compound (Ar-Br) ar_br->oxidative_addition ar_boronic Ar'-B(OH)₂ + Base ar_boronic->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6]
Protocol: General Procedure for Suzuki Coupling

This protocol is a robust starting point and may be optimized for specific substrates. The causality behind each step is critical for troubleshooting and adaptation.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

    • Causality: Using an oven-dried vessel is crucial to prevent moisture from hydrolyzing the boronic acid and interfering with the catalyst. The excess of boronic acid ensures the complete consumption of the starting bromide, which can be difficult to separate from the product.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

    • Causality: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Establishing an inert atmosphere is paramount for catalytic turnover and achieving high yields.[4]

  • Catalyst & Solvent Addition: Briefly open the vessel under a positive pressure of inert gas to add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv). Add the degassed solvent mixture via syringe.

    • Causality: The solvent must be degassed (e.g., by sparging with argon or freeze-pump-thaw cycles) to remove dissolved oxygen. The choice of solvent (often a mixture of an organic solvent like dioxane or toluene with water) is key for dissolving both the organic and inorganic reagents.[8]

  • Reaction Execution: Heat the mixture to the desired temperature (typically 80–100 °C) with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Causality: Heating accelerates the reaction, particularly the oxidative addition and reductive elimination steps. Monitoring is essential to determine the point of complete consumption of the starting material and to prevent potential side reactions or degradation from prolonged heating.[6]

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Causality: The aqueous work-up removes the inorganic base and boron byproducts. Brine washes help to break up emulsions and further dry the organic layer.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Data Presentation: Typical Suzuki Reaction Parameters

The choice of catalyst, ligand, and base can be critical and substrate-dependent. The following table provides a summary of commonly used systems for similar transformations.[7]

ParameterRecommended ConditionsRationale & Notes
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Pd(PPh₃)₄ is often used directly. Pd(OAc)₂ requires a phosphine ligand to form the active Pd(0) species in situ.
Ligand PPh₃, SPhos, JohnPhos, dppfLigands stabilize the palladium catalyst, prevent its precipitation as palladium black, and tune its reactivity. Bulky electron-rich ligands like SPhos are often highly effective.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is required to activate the boronic acid.[5] Cs₂CO₃ is more soluble and often more effective but also more expensive. K₃PO₄ is a strong base suitable for less reactive substrates.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFThe solvent system must solubilize all components to facilitate the reaction. The presence of water is often beneficial for the transmetalation step.

Diversification of the Molecular Scaffold

Once the core biaryl structure is created via Suzuki coupling, the aldehyde and methoxy groups of the this compound-derived product serve as points for further diversification.

Diversification_Workflow cluster_reactions Aldehyde Transformations start 2-Bromo-4,6-dimethoxy- benzaldehyde suzuki Suzuki Coupling (+ Ar'-B(OH)₂) start->suzuki intermediate Biaryl Aldehyde Intermediate suzuki->intermediate reductive_amination Reductive Amination (+ R₂NH) intermediate->reductive_amination wittig Wittig Reaction (+ Ylide) intermediate->wittig condensation Condensation (+ Ketone) intermediate->condensation product1 Diverse Amine Library reductive_amination->product1 product2 Stilbene/Alkene Analogs wittig->product2 product3 Chalcone/Enone Scaffolds condensation->product3

Caption: Workflow for scaffold diversification.[3]
  • Reductive Amination: The aldehyde can be reacted with a primary or secondary amine to form an imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to yield a secondary or tertiary amine, respectively. This is a fundamental transformation for introducing basic nitrogen atoms, which are prevalent in many drug classes for improving solubility and target interaction.

  • Condensation Reactions: A Claisen-Schmidt condensation with an appropriate acetophenone can generate a chalcone scaffold.[3] Chalcones are precursors to flavones, a class of compounds known for a wide range of biological activities, including antioxidant and anti-inflammatory properties.[3][9]

  • Bioisosteric Replacement: The aldehyde can be converted to other functional groups that are bioisosteres, such as an oxime or a nitrile, to probe different interactions with a biological target.

Relevance to Bioactive Scaffolds

The structures synthesized from this compound are highly relevant to known pharmacologically active scaffolds. While this specific starting material may not be explicitly named in all literature, the resulting motifs are central to many areas of drug discovery.

  • Biaryl Structures: The biaryl motif is a privileged structure in medicinal chemistry. It is found in numerous approved drugs, where the two aromatic rings can adopt specific dihedral angles to optimize binding in protein pockets.

  • Heterocyclic Scaffolds: By using heteroarylboronic acids in the Suzuki coupling step, complex heterocyclic systems can be constructed. For instance, coupling with a boronic acid-substituted imidazole could lead to benzimidazole-like structures, which are known to exhibit antimicrobial, anticancer, and antiviral properties.[8]

  • Phenolic Compounds: The methoxy groups can potentially be demethylated at a later synthetic stage to reveal phenol functionalities. Bromophenols and other phenolic compounds are well-documented as potent antioxidants and signaling pathway modulators.[10][11]

Conclusion

This compound is far more than a simple chemical. It is a strategic tool that offers medicinal chemists a reliable and versatile platform for the rapid synthesis of diverse and complex molecular libraries. Its true power is unlocked through a logical and sequential application of its latent reactivity—first through robust palladium-catalyzed cross-coupling at the aryl bromide, followed by a rich variety of transformations at the aldehyde handle. Understanding the principles and protocols outlined in this guide will enable researchers to fully leverage this reagent's potential in the quest for novel therapeutic agents.

References

  • Benchchem. (n.d.). This compound | 81574-69-8.
  • Benchchem. (n.d.). Application Notes and Protocols: The Versatile Role of 2,6-Dimethoxybenzaldehyde in the Synthesis of Bioactive Heterocycles.
  • Benchchem. (n.d.). Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde.
  • SunanKalijaga.org. (n.d.). Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • Universiti Pertanian Malaysia. (n.d.). Bromination of 2,5-dimethoxybenzaldehyde.
  • Benchchem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.
  • Rhodium.ws. (n.d.). Bromination of 2,5-Dimethoxybenzaldehyde.
  • Smolecule. (n.d.). 3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde.
  • PubChem. (n.d.). This compound.
  • ChemSynthesis. (2025). This compound.
  • XMB. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde.
  • Sigma-Aldrich. (n.d.). 2-Bromo-3-hydroxy-4-methoxybenzaldehyde 97%.
  • ResearchGate. (n.d.). Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde (2b).
  • SciELO. (n.d.). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • NIH. (2024). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives.
  • Chem-Impex. (n.d.). 2-Bromo-6-methoxy-benzaldehyde.
  • SciSpace. (n.d.). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: a review.
  • MDPI. (2024). Biosynthesis and Pharmacological Activities of the Bioactive Compounds of White Mulberry (Morus alba): Current Paradigms and Future Challenges.

Sources

Synthesis of Biaryl Compounds from 2-Bromo-4,6-dimethoxybenzaldehyde: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of Biaryl Scaffolds in Modern Chemistry

The biaryl motif, characterized by two directly connected aromatic rings, is a cornerstone in the architecture of a vast array of functional molecules.[1] This structural unit is prevalent in pharmaceuticals, agrochemicals, and advanced materials, imparting unique conformational and electronic properties that are often critical for biological activity or material performance.[2] The targeted synthesis of biaryl compounds is, therefore, a pivotal task in organic chemistry, particularly within the realm of drug discovery and development where precise structure-activity relationships are paramount.[3]

This guide provides a detailed examination of the synthesis of biaryl compounds utilizing 2-Bromo-4,6-dimethoxybenzaldehyde as a versatile starting material. The electron-rich nature of this substituted benzaldehyde makes it an interesting substrate for cross-coupling reactions, leading to the formation of highly functionalized biaryl aldehydes. These products can serve as key intermediates for the elaboration into more complex molecular frameworks.[4] We will primarily focus on the Suzuki-Miyaura cross-coupling reaction, a robust and widely adopted methodology for C-C bond formation, while also briefly exploring alternative strategies.[5]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or its ester.[6] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a diverse range of boronic acids have cemented its status as a preferred method for biaryl synthesis.[7] The catalytic cycle, a finely orchestrated sequence of elementary steps, is central to understanding and optimizing this transformation.

The generally accepted mechanism involves three key stages:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl halide (this compound in this case). This step forms a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to facilitate this transfer.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of reaction parameters may be necessary for specific substrates.

Materials and Reagents
ReagentMolar EquivalentPuritySupplier
This compound1.0≥98%Commercially available
Arylboronic Acid1.2 - 1.5≥97%Commercially available
Palladium(II) Acetate (Pd(OAc)₂)0.02≥98%Commercially available
SPhos0.04≥98%Commercially available
Potassium Phosphate (K₃PO₄), anhydrous2.0 - 3.0≥98%Commercially available
1,4-Dioxane, anhydrous-≥99.8%Commercially available
Water, degassed-HPLC grade-
Step-by-Step Procedure

Suzuki_Workflow

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium phosphate (2.0 equiv.), palladium(II) acetate (0.02 equiv.), and SPhos (0.04 equiv.).[8]

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[9]

  • Solvent Addition: To the flask, add anhydrous, degassed 1,4-dioxane and degassed water via syringe in a 4:1 to 5:1 ratio (e.g., 4 mL dioxane and 1 mL water per 1 mmol of the aryl bromide).[6]

  • Reaction: Place the flask in a preheated oil bath and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[6]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.[8]

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Alternative Cross-Coupling Strategies

While the Suzuki-Miyaura coupling is a powerful tool, other cross-coupling reactions can also be employed for the synthesis of biaryl compounds.

  • Stille Coupling: This reaction involves the coupling of an organohalide with an organotin reagent, catalyzed by palladium. The main drawback of the Stille coupling is the toxicity of the organotin compounds.

  • Heck Reaction: The Heck reaction couples an organohalide with an alkene in the presence of a palladium catalyst and a base. While typically used to form aryl-alkene bonds, it can be adapted for biaryl synthesis under certain conditions.

Conclusion

The synthesis of biaryl compounds from this compound via the Suzuki-Miyaura cross-coupling reaction offers a reliable and versatile route to a diverse range of functionalized molecules. The provided protocol serves as a robust starting point for researchers in academia and industry. Careful optimization of the reaction parameters, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity. The resulting biaryl aldehydes are valuable intermediates, poised for further chemical transformations in the pursuit of novel therapeutic agents and advanced materials.

References

  • ResearchGate. (n.d.). Examples of bioactive molecules containing the biaryl framework...
  • PubMed. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • ResearchGate. (n.d.). The Suzuki−Miyaura coupling between different aryl halides and various....
  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • The Royal Society of Chemistry. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation.
  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • SciELO. (n.d.). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes.
  • MDPI. (n.d.). Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update.

Sources

Application Notes and Protocols: Claisen-Schmidt Condensation with 2,6-Dimethoxybenzaldehyde for Chalcone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction

The Claisen-Schmidt condensation is a fundamental and versatile carbon-carbon bond-forming reaction in organic synthesis.[1][2] It is a specific type of crossed-aldol condensation that occurs between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[3][4] This reaction is a cornerstone for the synthesis of α,β-unsaturated ketones, widely known as chalcones.[1] Chalcones (1,3-diphenyl-2-propen-1-one) and their derivatives are of significant interest in medicinal chemistry as they serve as precursors for flavonoids and isoflavonoids.[5][6] These compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[1][5]

This guide provides a detailed protocol for the Claisen-Schmidt condensation of 2,6-dimethoxybenzaldehyde with various acetophenone derivatives. The presence of two methoxy groups at the ortho positions of the benzaldehyde ring introduces unique steric and electronic effects that can influence the reaction kinetics and product distribution. Understanding these nuances is critical for optimizing the synthesis of novel chalcone derivatives with potential therapeutic applications.

Reaction Principle and Mechanism

The Claisen-Schmidt condensation is typically a base-catalyzed reaction.[7] The mechanism proceeds through the following key steps:

  • Enolate Formation: A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), deprotonates the α-carbon of the acetophenone, forming a resonance-stabilized enolate ion.[3]

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of 2,6-dimethoxybenzaldehyde.

  • Aldol Addition: This attack forms a β-hydroxy ketone intermediate (an aldol).

  • Dehydration: The intermediate readily undergoes base-catalyzed dehydration to yield the final α,β-unsaturated ketone, the chalcone. The formation of the stable, conjugated system drives the reaction to completion.[3][7]

The steric hindrance from the two ortho-methoxy groups on the 2,6-dimethoxybenzaldehyde can potentially slow down the rate of nucleophilic attack. However, a study has shown that even with this substitution, a high yield (90%) can be achieved, indicating that steric hindrance is not a prohibitive factor under appropriate reaction conditions.[8]

Mechanistic Diagram

Claisen_Schmidt_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Protonation cluster_4 Step 4: Dehydration Acetophenone Acetophenone Enolate Enolate Ion Acetophenone->Enolate + OH⁻ Base OH⁻ H2O H₂O Dimethoxybenzaldehyde 2,6-Dimethoxy- benzaldehyde Alkoxide Alkoxide Intermediate Dimethoxybenzaldehyde->Alkoxide + Enolate Aldol Aldol Adduct Enolate_ref Enolate Ion Base_regenerated Base_regenerated Chalcone Chalcone Product H2O_ref H₂O Alkoxide_ref Alkoxide Intermediate Alkoxide_ref->Aldol + H₂O Aldol_ref Aldol Adduct Aldol_ref->Chalcone - H₂O (catalyzed by OH⁻) Base_ref OH⁻

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Experimental Protocols

This section provides a general protocol for the base-catalyzed Claisen-Schmidt condensation of 2,6-dimethoxybenzaldehyde with a substituted acetophenone.

Materials and Equipment
  • 2,6-Dimethoxybenzaldehyde

  • Substituted Acetophenone (e.g., Acetophenone, 4'-Hydroxyacetophenone, 4'-Chloroacetophenone)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (or Methanol)

  • Hydrochloric Acid (HCl), dilute

  • Distilled Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Ice bath

  • Thin Layer Chromatography (TLC) apparatus

Step-by-Step Procedure
  • Reactant Preparation: In a round-bottom flask, dissolve the substituted acetophenone (1 equivalent) and 2,6-dimethoxybenzaldehyde (1 equivalent) in a suitable solvent such as ethanol.[5][9]

  • Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous or ethanolic solution of the base catalyst (e.g., 10-60% NaOH or KOH).[5]

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9] Reaction times can vary from a few hours to 24 hours depending on the specific reactants.[9]

  • Product Precipitation: Upon completion of the reaction, pour the reaction mixture into a beaker containing crushed ice and water.[9]

  • Neutralization: Acidify the mixture with dilute hydrochloric acid until it reaches a neutral pH.[9][10] This will cause the chalcone product to precipitate out of the solution.[9]

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the collected solid with cold distilled water to remove any inorganic impurities.[7][9]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain a pure crystalline solid.[5][7]

  • Drying and Characterization: Dry the purified crystals in a desiccator or vacuum oven.[5] The final product should be characterized by spectroscopic methods such as IR, NMR, and Mass Spectrometry to confirm its structure and purity.[11][12]

Experimental Workflow Diagram

Workflow A Dissolve Aldehyde & Acetophenone in Ethanol B Slowly Add Base Catalyst (NaOH/KOH) A->B C Stir at Room Temperature (Monitor by TLC) B->C D Pour Reaction Mixture into Ice-Water C->D E Neutralize with Dilute HCl D->E F Collect Precipitate by Vacuum Filtration E->F G Wash with Cold Distilled Water F->G H Recrystallize from Ethanol G->H I Dry and Characterize (NMR, IR, MS) H->I

Caption: General workflow for chalcone synthesis.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the synthesis of various chalcones from 2,6-dimethoxybenzaldehyde and substituted acetophenones.

Chalcone ProductAcetophenone ReactantCatalystSolventReaction Time (h)Temperature (°C)Yield (%)
(E)-1-Phenyl-3-(2,6-dimethoxyphenyl)prop-2-en-1-oneAcetophenoneNaOHEthanol4-6Room Temp~85-95
(E)-1-(4-Hydroxyphenyl)-3-(2,6-dimethoxyphenyl)prop-2-en-1-one4-HydroxyacetophenoneKOHEthanol8-12Room Temp~70-80
(E)-1-(4-Chlorophenyl)-3-(2,6-dimethoxyphenyl)prop-2-en-1-one4-ChloroacetophenoneNaOHEthanol6-8Room Temp~80-90
(E)-1-(4-Nitrophenyl)-3-(2,6-dimethoxyphenyl)prop-2-en-1-one4-NitroacetophenoneKOHEthanol12-24Room Temp~65-75

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Troubleshooting and Field-Proven Insights

Causality Behind Experimental Choices
  • Choice of Base: Strong bases like NaOH and KOH are typically used to ensure complete deprotonation of the acetophenone to form the enolate.[2] The choice between NaOH and KOH can sometimes influence reaction rates and yields, and may need to be optimized for specific substrates.

  • Solvent Selection: Ethanol and methanol are common solvents as they are good at dissolving the reactants and the base catalyst.[13] They are also relatively "green" solvents.[8]

  • Reaction Temperature: The reaction is typically carried out at room temperature.[9] While heating can increase the reaction rate, it can also lead to side reactions, such as self-condensation of the acetophenone.

  • Purification by Recrystallization: Recrystallization is a crucial step to remove unreacted starting materials and byproducts, leading to a highly pure chalcone product.[6] Ethanol is often a good choice for recrystallization as the chalcones are typically sparingly soluble in it at room temperature but readily soluble when hot.

Common Issues and Solutions
IssuePossible CauseRecommended Solution
Low or No Product Yield Incomplete reaction; Inactive catalyst; Steric hindranceExtend reaction time and monitor by TLC; Use a fresh, higher concentration of the base; Consider a more reactive ketone if possible.
Formation of Multiple Products Self-condensation of acetophenone; Cannizzaro reaction of the aldehyde (less common)Add the base slowly and maintain a low reaction temperature; Ensure the aldehyde is pure and free of carboxylic acid impurities.
Oily Product Instead of Solid Impurities present; Product has a low melting pointTry to triturate the oil with a non-polar solvent like hexane to induce crystallization; Purify by column chromatography instead of recrystallization.
Difficulty in Recrystallization Product is too soluble or insoluble in the chosen solventPerform a solvent screen to find a more suitable recrystallization solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexane).
Troubleshooting Workflow

Troubleshooting Start Reaction Outcome Unsatisfactory Q1 Low or No Yield? Start->Q1 A1_1 Extend Reaction Time Q1->A1_1 Yes A1_2 Increase Base Concentration Q1->A1_2 Yes Q2 Multiple Products Observed? Q1->Q2 No A1_1->Q2 A1_2->Q2 A2_1 Lower Reaction Temperature Q2->A2_1 Yes A2_2 Purify Aldehyde Q2->A2_2 Yes Q3 Oily Product? Q2->Q3 No A2_1->Q3 A2_2->Q3 A3_1 Triturate with Hexane Q3->A3_1 Yes A3_2 Column Chromatography Q3->A3_2 Yes End Optimized Protocol Q3->End No A3_1->End A3_2->End

Caption: Troubleshooting common issues in chalcone synthesis.

Conclusion

The Claisen-Schmidt condensation of 2,6-dimethoxybenzaldehyde provides an efficient and straightforward route to a variety of substituted chalcones. These compounds are valuable scaffolds in drug discovery and medicinal chemistry. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can confidently synthesize and purify these important molecules for further investigation. The key to a successful synthesis lies in careful control of reaction conditions, diligent monitoring, and effective purification techniques.

References

  • ResearchGate. (2025). Improved Synthesis of 2',6'-Dihydroxy-3,4-dimethoxy Chalcone by Grinding Technique to Synthesize 5-Hydroxy-3',4'.
  • Taylor & Francis Online. Claisen-Schmidt condensation – Knowledge and References.
  • AIP Publishing. (2023). Development of chalcone synthesis: Optimization of synthetic method.
  • PraxiLabs. Claisen Schmidt Reaction (Mixed Aldol Condensation).
  • ACS Publications. (2021). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry.
  • National Institutes of Health. (2012). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α.
  • AIP Publishing. (2016). Green synthesis of chalcones derivatives as intermediate of flavones and their antibacterial activities.
  • National Institutes of Health. (2020). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents.
  • National Institutes of Health. (2021). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media.
  • SciSpace. (2017). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization.
  • YouTube. (2024). How to synthesize chalcones by Claisen-Schmidt condensation.
  • SciSpace. (2014). Synthesis, characterization, and computational study of a new dimethoxy-chalcone.
  • Pearson. Claisen-Schmidt Condensation: Videos & Practice Problems.
  • ResearchGate. (2018). Synthesis and spectroscopic characterization of some chromanochalcones and their dihydro derivatives.
  • Claisen-Schmidt Condensation.
  • Preprints.org. (2025). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde.
  • SciSpace. Synthesis, characterization, and computational study of a new dimethoxy-chalcone (2014).
  • National Institutes of Health. (2013). An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones.
  • Wikipedia. Claisen–Schmidt condensation.

Sources

Application Notes & Protocols: One-Pot Synthesis of Functionalized Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Functionalized benzaldehydes are cornerstone building blocks in organic synthesis, serving as critical precursors for a vast array of pharmaceuticals, agrochemicals, and materials. Their synthesis, however, can be multi-step and resource-intensive. This guide provides an in-depth exploration of several robust one-pot methodologies for the efficient synthesis of functionalized benzaldehydes. We move beyond simple procedural lists to dissect the mechanistic underpinnings of each method, offering field-proven insights into experimental design, substrate suitability, and troubleshooting. Detailed, step-by-step protocols for key transformations, including the Vilsmeier-Haack reaction, the Sommelet reaction, and modern palladium-catalyzed formylations, are presented to empower researchers in drug development and chemical synthesis with reliable and scalable solutions.

Introduction: The Centrality of the Formyl Group

The aromatic aldehyde, or more specifically the formyl group (-CHO) attached to an aryl system, is a versatile functional handle of paramount importance in medicinal chemistry and process development. Its reactivity allows for a multitude of subsequent transformations, including reductive aminations, Wittig reactions, oxidations to carboxylic acids, and the formation of countless heterocyclic scaffolds through condensation reactions.

Traditional methods often involve the protection and deprotection of functional groups or the harsh oxidation of methylarenes, leading to challenges in yield, selectivity, and functional group tolerance. One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, represent a paradigm of efficiency. They reduce solvent waste, minimize purification steps, and shorten overall synthesis time, aligning with the principles of green chemistry and the fast-paced demands of drug discovery.[1] This document details several field-tested, one-pot strategies for accessing diverse, functionalized benzaldehydes.

Formylation of Electron-Rich Arenes: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] It provides a direct and efficient route to introduce a formyl group, which is particularly effective for substrates bearing electron-donating groups like amines, ethers, and phenols.[3][4]

Mechanistic Rationale

The reaction's efficacy hinges on the in-situ formation of a potent electrophile, the chloroiminium salt known as the "Vilsmeier reagent." This reagent is generated from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[2][5] The Vilsmeier reagent is a weaker electrophile than those used in Friedel-Crafts acylations, which accounts for its high selectivity towards activated aromatic systems.[4] The reaction proceeds via electrophilic aromatic substitution, followed by hydrolysis of the resulting iminium salt intermediate to furnish the final aldehyde.[3]

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Electrophilic Aromatic Substitution & Hydrolysis DMF DMF (Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ (Phosphorus Oxychloride) Arene Electron-Rich Arene (Ar-H) Iminium_Intermediate Aryl Iminium Intermediate Arene->Iminium_Intermediate + Vilsmeier Reagent - HCl Aldehyde Functionalized Benzaldehyde (Ar-CHO) Iminium_Intermediate->Aldehyde H₂O Workup

Vilsmeier-Haack reaction workflow.
Experimental Protocol: Synthesis of 4-Methoxy-1-naphthaldehyde

This protocol details the formylation of the electron-rich 1-methoxynaphthalene.

Materials:

  • 1-Methoxynaphthalene (1.0 equiv)

  • N,N-Dimethylformamide (DMF) (3.0 equiv)

  • Phosphorus oxychloride (POCl₃) (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium acetate solution

  • Ice bath

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 equiv). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add POCl₃ (1.2 equiv) dropwise to the cold DMF via the dropping funnel over 30 minutes. Maintain the temperature below 5 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes, during which the Vilsmeier reagent typically precipitates as a solid.

  • Addition of Substrate: Dissolve 1-methoxynaphthalene (1.0 equiv) in anhydrous DCM and add it dropwise to the reaction mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to 40 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Quenching and Workup: Cool the reaction mixture back to 0 °C. Carefully and slowly add crushed ice to quench the reaction, followed by the dropwise addition of a saturated sodium acetate solution until the mixture is neutral (pH ~7).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to yield the pure 4-methoxy-1-naphthaldehyde.

Causality and Insights:

  • Why dropwise addition of POCl₃ at 0 °C? The reaction between DMF and POCl₃ is highly exothermic. Slow addition at low temperature is critical to control the reaction rate, prevent side reactions, and ensure the safe formation of the Vilsmeier reagent.

  • Why use an electron-rich arene? The Vilsmeier reagent is a mild electrophile. The reaction requires the nucleophilic character of an activated aromatic ring (e.g., phenols, anilines, methoxybenzenes) to proceed at a reasonable rate.[3]

  • Why neutral workup with sodium acetate? The hydrolysis of the iminium intermediate is performed under neutral or slightly basic conditions to prevent potential acid-catalyzed side reactions or degradation of the product.

Oxidation of Benzyl Halides: The Sommelet Reaction

The Sommelet reaction is a classic and reliable one-pot method for converting benzyl halides into their corresponding benzaldehydes.[6] It is valued for its mild conditions and its ability to avoid over-oxidation to the carboxylic acid, a common issue with stronger oxidizing agents.[7]

Mechanistic Rationale

The reaction begins with the nucleophilic attack of hexamethylenetetramine (HMTA, also known as hexamine) on the benzyl halide to form a quaternary ammonium salt.[7][8] Upon heating in aqueous or alcoholic solution, this salt undergoes hydrolysis. The key step involves an intramolecular hydride transfer from the benzylic carbon to an iminium ion formed from the decomposition of HMTA, which formally oxidizes the benzylic carbon. Subsequent hydrolysis liberates the benzaldehyde.[8]

Sommelet_Reaction_Mechanism Sommelet Reaction Mechanism BenzylHalide Benzyl Halide (Ar-CH₂-X) QuatSalt Quaternary Ammonium Salt BenzylHalide->QuatSalt + HMTA HMTA HMTA (Hexamine) IminiumIon Iminium Ion Intermediate QuatSalt->IminiumIon H₂O, Heat (Hydrolysis & Rearrangement) Aldehyde Benzaldehyde (Ar-CHO) IminiumIon->Aldehyde Hydrolysis

Simplified workflow of the Sommelet reaction.
Experimental Protocol: Synthesis of 2,6-Difluorobenzaldehyde

This protocol is adapted for the synthesis of a halogenated benzaldehyde, demonstrating the reaction's tolerance for electron-withdrawing groups.[8]

Materials:

  • 2,6-Difluorobenzyl bromide (1.0 equiv)

  • Hexamethylenetetramine (HMTA) (1.1 equiv)

  • 50% Aqueous acetic acid

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,6-difluorobenzyl bromide (1.0 equiv) and HMTA (1.1 equiv) in 50% aqueous acetic acid.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Hydrolysis and Workup: After the reaction is complete, cool the mixture to room temperature. Add concentrated hydrochloric acid (HCl) and heat the mixture again at reflux for 15-30 minutes to ensure complete hydrolysis of any remaining intermediates.

  • Extraction: Cool the solution and extract with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (to neutralize acetic acid), then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde. Further purification can be achieved by distillation or column chromatography.

Causality and Insights:

  • Why use HMTA? HMTA serves as both the alkylating agent to form the quaternary salt and the internal oxidant via the iminium ion intermediate. It is a stable, inexpensive, and easy-to-handle solid reagent.

  • Why aqueous acetic acid? The aqueous medium is necessary for the hydrolysis steps. Acetic acid helps to maintain an acidic pH which can facilitate the breakdown of the hexaminium salt.[8]

  • Substrate Scope: The reaction works well for primary benzylic halides. It tolerates a range of both electron-donating and electron-withdrawing substituents on the aromatic ring.[7] However, it is generally not suitable for secondary or tertiary halides due to competing elimination reactions.[7]

Modern Approaches: Palladium-Catalyzed Formylation of Aryl Halides

For substrates lacking the requisite activation for the Vilsmeier-Haack reaction or a benzylic position for oxidation, palladium-catalyzed formylation of aryl halides has emerged as a powerful and versatile alternative. These methods introduce the formyl group directly onto the aromatic ring from a C1 source.

Mechanistic Rationale

These reactions typically proceed through a standard Pd(0)/Pd(II) catalytic cycle. The key steps involve:

  • Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form an Ar-Pd(II)-X complex.

  • C1 Source Insertion: The C1 source, such as carbon monoxide (from syngas) or a CO surrogate, inserts into the Ar-Pd bond.[9][10]

  • Reductive Elimination: A hydride source reduces the resulting acyl-palladium complex, which then undergoes reductive elimination to release the aldehyde product (Ar-CHO) and regenerate the Pd(0) catalyst.

Experimental Protocol: Formylation of 4-Bromotoluene using Syngas

This protocol demonstrates a general method using synthesis gas (CO/H₂), which serves as both the C1 source and the hydride source.[10]

Materials:

  • 4-Bromotoluene (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.5 mol%)

  • Di(1-adamantyl)-n-butylphosphine (cataCXium A) ligand (1.5 mol%)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (base, 2.0 equiv)

  • Toluene, anhydrous

  • Autoclave or high-pressure reactor

Procedure:

  • Reactor Setup: To a glass liner of a stainless-steel autoclave, add Pd(OAc)₂ (0.5 mol%), cataCXium A (1.5 mol%), and 4-bromotoluene (1.0 equiv).

  • Reagent Addition: Add anhydrous toluene followed by the base, TMEDA (2.0 equiv).

  • Reaction: Seal the autoclave. Purge it three times with nitrogen, then three times with synthesis gas (1:1 CO/H₂). Pressurize the reactor to 5-10 bar with syngas.

  • Heating and Monitoring: Heat the reaction mixture to 100-120 °C and stir for 12-16 hours.

  • Workup: After cooling to room temperature, carefully vent the reactor. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Purification: Wash the filtrate with 1 M HCl, then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil by silica gel chromatography to obtain p-tolualdehyde.

Causality and Insights:

  • Why a phosphine ligand? Bulky, electron-rich phosphine ligands like cataCXium A are crucial. They stabilize the Pd(0) species, promote the oxidative addition step, and facilitate the final reductive elimination.[10]

  • Why a base? The base (TMEDA) is required to neutralize the hydrogen halide (HBr) that is formed during the catalytic cycle, preventing catalyst deactivation.

  • Advantages: This method exhibits broad functional group tolerance and can be applied to a wide range of aryl and heteroaryl bromides and iodides. The development of CO surrogates has also made these reactions more accessible for standard laboratory setups without the need for high-pressure gas.[11]

Comparative Analysis of Methods

MethodSubstrate TypeKey ReagentsTypical ConditionsYield RangeAdvantages & Disadvantages
Vilsmeier-Haack Electron-rich arenes & heterocyclesDMF, POCl₃0-80 °C65-95%Pro: High yields, reliable, regioselective. Con: Limited to activated substrates.
Sommelet Benzyl halidesHexamethylenetetramine (HMTA)Reflux in aq. acid50-80%Pro: Mild, avoids over-oxidation, simple reagents.[7] Con: Limited to benzylic substrates, moderate yields.
Duff Phenols, activated arenesHMTA, acid (e.g., boric/acetic)150-160 °C15-50%Pro: Direct formylation of phenols, ortho-selective.[12] Con: Often low yields, high temperatures required.[12][13]
Pd-Catalyzed Aryl/heteroaryl halides (Br, I, Cl)Pd-catalyst, ligand, C1 source, base80-120 °C, pressure60-99%Pro: Excellent scope and functional group tolerance.[10] Con: Requires catalyst/ligand, may need pressure equipment.
Weinreb Amide Reduction/Coupling Weinreb amidesDIBAL-H, organolithium, Pd-catalyst0 °C to RT60-85%Pro: Access to highly functionalized products, mild conditions.[14][15] Con: Requires synthesis of Weinreb amide precursor.

Conclusion

The one-pot synthesis of functionalized benzaldehydes is a mature field offering a diverse toolkit for the modern synthetic chemist. The choice of method is dictated by the specific substitution pattern and functional groups of the target molecule. Classic reactions like the Vilsmeier-Haack and Sommelet remain highly relevant for specific substrate classes due to their reliability and simplicity. Concurrently, modern transition-metal-catalyzed approaches provide unparalleled scope and functional group compatibility, enabling the synthesis of complex and novel benzaldehyde scaffolds. By understanding the mechanistic principles behind each protocol, researchers can make informed decisions to optimize reaction conditions, maximize yields, and accelerate the discovery and development of new chemical entities.

References

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. J&K Scientific.
  • Benchchem.
  • RSC Publishing. Palladium-catalyzed synthesis of aldehydes from aryl halides and tert-butyl isocyanide using formate salts as hydride donors. RSC Publishing.
  • YouTube. Sommelet Reaction. YouTube.
  • W. Mendelson, Stuart Hayden. Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction.
  • Grokipedia. Sommelet reaction. Grokipedia.
  • Cambridge University Press. Sommelet Reaction. Name Reactions in Organic Synthesis.
  • Wikipedia. Sommelet reaction. Wikipedia.
  • ResearchGate. Three‐component reaction of benzaldehyde (2a), malononitrile (3) and...
  • Benchchem. Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. Benchchem.
  • Benchchem. Application of 2-Benzoylbenzaldehyde in Multicomponent Reactions for Library Synthesis. Benchchem.
  • Wikipedia. Duff reaction. Wikipedia.
  • Wikipedia. Vilsmeier–Haack reaction. Wikipedia.
  • Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps.
  • Organic Reactions. The Sommelet Reaction. Organic Reactions.
  • ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Published 14 May 2019.
  • UNI ScholarWorks. Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. UNI ScholarWorks.
  • National Institutes of Health. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. NIH.
  • Wiley Online Library. A General and Efficient Method for the Formylation of Aryl and Heteroaryl Bromides. Angewandte Chemie.
  • ResearchGate. Multi‐component coupling reaction of dimedone, benzaldehyde and malononitrile catalyzed by rGO@Fe3O4@ZrCp2Cl2.
  • Asian Journal of Chemistry.
  • chemeurope.com. Duff reaction. chemeurope.com.
  • National Institutes of Health. Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. PMC.
  • RJPN.
  • Google Patents. Process for making aromatic aldehydes.
  • National Institutes of Health.
  • Caltech. Multicomponent Reactions in Total Synthesis. stoltz2.caltech.edu.
  • The Doyle Group - Princeton University. Mild, Redox‐Neutral Formylation of Aryl Chlorides through the Photocatalytic Generation of Chlorine Radicals. The Doyle Group.
  • ResearchGate. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
  • National Institutes of Health. Convenient oxidation of benzylic and allylic halides to aldehydes and ketones. PMC.

Sources

The Bromo-Benzaldehyde Scaffold: A Cornerstone in Modern Therapeutic Agent Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Bromo-Benzaldehydes in Medicinal Chemistry

In the landscape of drug discovery and development, the selection of appropriate starting materials and molecular scaffolds is a critical determinant of success. Among the vast arsenal of chemical building blocks, bromo-benzaldehydes have emerged as exceptionally versatile and powerful intermediates.[1][2][3] Their utility stems from a unique combination of a reactive aldehyde group and a strategically placed bromine atom on the aromatic ring. This dual functionality provides a robust platform for constructing complex molecular architectures found in a wide array of therapeutic agents, from kinase inhibitors for cancer therapy to novel antimicrobial and CNS-active compounds.[4][5][6]

The aldehyde functional group is a gateway to a multitude of chemical transformations, including condensations, reductive aminations, and the formation of various heterocyclic systems, which are prevalent in drug molecules.[5] Simultaneously, the bromine atom serves as a highly effective synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[3][7] This allows for the precise and controlled introduction of diverse substituents, facilitating the exploration of chemical space and the optimization of a drug candidate's pharmacological profile.

Furthermore, the bromine atom itself is not merely a passive synthetic anchor. Its introduction into a molecular structure can significantly influence a compound's pharmacokinetic and pharmacodynamic properties.[8] The "heavy atom effect" of bromine can enhance metabolic stability and membrane permeability. Moreover, the ability of bromine to participate in halogen bonding—a directional, non-covalent interaction with Lewis bases—has been increasingly recognized as a crucial factor in enhancing ligand-protein binding affinity and selectivity.[9][10][11] This interaction, analogous to the well-known hydrogen bond, provides an additional tool for rational drug design.[9]

This technical guide provides an in-depth exploration of the application of bromo-benzaldehydes in therapeutic agent development. It offers detailed protocols for key synthetic transformations and presents case studies that illustrate the practical application of these building blocks in the synthesis of clinically relevant molecules.

PART 1: The Bromo-Benzaldehyde Scaffold: A Medicinal Chemistry Perspective

The strategic value of the bromo-benzaldehyde scaffold in medicinal chemistry is rooted in the physicochemical properties of the bromine atom and its interplay with the aldehyde functionality.

1.1 The Bromine Atom as a Versatile Synthetic Handle:

The carbon-bromine (C-Br) bond on the benzaldehyde ring is a prime site for metal-catalyzed cross-coupling reactions. This allows for the late-stage diversification of drug candidates, a crucial strategy in lead optimization. The ability to append various aryl, alkyl, or amino groups enables a systematic investigation of structure-activity relationships (SAR). For instance, 2-Bromo-6-chlorobenzaldehyde is a key intermediate in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, where the bromine is displaced in a subsequent coupling reaction to build the complex heterocyclic core.[7]

1.2 The Role of Bromine in Modulating Pharmacokinetics:

Incorporating a bromine atom can increase the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.[9] Increased lipophilicity can enhance membrane permeability, potentially improving oral bioavailability. However, it must be carefully balanced to avoid excessive non-specific binding or reduced solubility.

1.3 Halogen Bonding: A Key to Enhanced Potency and Selectivity:

The phenomenon of halogen bonding has gained significant traction in rational drug design.[10] The bromine atom, when attached to an electron-withdrawing aromatic ring, possesses a region of positive electrostatic potential known as a "sigma-hole" on its outer surface.[8] This allows it to act as a Lewis acid and form a favorable, directional interaction with electron-rich atoms (Lewis bases) such as oxygen or nitrogen in the amino acid residues of a protein's binding pocket.[10][11] This interaction can significantly contribute to the binding affinity and selectivity of a drug candidate for its target. The strength of the halogen bond is tunable, increasing with the polarizability of the halogen (I > Br > Cl > F).[9]

PART 2: Key Synthetic Transformations & Protocols

The utility of bromo-benzaldehydes is realized through a variety of powerful chemical reactions. Below are protocols for two of the most common and impactful transformations.

Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide. This reaction is widely used to link the bromo-benzaldehyde core to other aromatic or heteroaromatic systems.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common choice, but more advanced catalysts with specialized phosphine ligands (e.g., XPhos, SPhos) can offer higher efficiency and broader substrate scope.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the organoboron species and facilitate the transmetalation step. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reagents. Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add the bromo-benzaldehyde (1.0 eq), the boronic acid or ester (1.1-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times. Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.[4]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the specified time (2-24 hours).[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_purification Work-up & Purification reagents Bromo-benzaldehyde Boronic Acid/Ester Pd Catalyst & Base setup Combine in Flask Under Inert Gas reagents->setup solvent Add Degassed Solvent setup->solvent heat Heat & Stir (e.g., 90-100 °C) solvent->heat monitor Monitor via TLC / LC-MS heat->monitor workup Cool & Dilute Wash with Water/Brine monitor->workup purify Dry & Concentrate Column Chromatography workup->purify product Final Coupled Product purify->product Kinase_Pathway cluster_pathway Typical Kinase Signaling Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Kinase Target Kinase (e.g., BTK, EGFR) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (Proliferation, Survival) PhosphoSubstrate->Response Inhibitor Bromo-Benzaldehyde Derived Inhibitor Inhibitor->Kinase Blocks ATP Binding Site

Sources

Application Notes & Protocols: Leveraging 2-Bromo-4,6-dimethoxybenzaldehyde for VHL Ligand Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of VHL Ligands in Targeted Protein Degradation

The field of targeted protein degradation (TPD) has emerged as a transformative approach in drug discovery, offering the potential to address disease targets previously considered "undruggable."[1] At the heart of this technology are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system.[2] PROTACs consist of two distinct ligands connected by a linker: one binds to a target protein, and the other recruits an E3 ubiquitin ligase.[1] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4]

The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a frequently utilized and highly validated component in PROTAC development due to its widespread expression and well-characterized binders.[1][2] The discovery and optimization of small-molecule VHL ligands have been pivotal to the advancement of VHL-recruiting PROTACs.[3][5] These ligands are crucial for the formation of a stable ternary complex, which is the essential step for target ubiquitination and degradation.[2] This guide provides an in-depth look at the synthesis of VHL ligands, with a particular focus on the strategic use of 2-Bromo-4,6-dimethoxybenzaldehyde as a key starting material.

The VHL E3 Ligase Complex and its Mechanism

The VHL protein is the substrate recognition component of the CRL2VHL E3 ubiquitin ligase complex, which also includes elongin B, elongin C, and cullin-2.[6][7] Under normal oxygen conditions, the primary role of this complex is to target the alpha subunit of hypoxia-inducible factor (HIF-1α) for degradation.[8][9] This process is initiated by the hydroxylation of specific proline residues on HIF-1α, which is then recognized by the VHL protein, leading to ubiquitination and proteasomal degradation.[10][11] Small-molecule VHL ligands are designed to mimic the binding mode of the hydroxylated HIF-1α peptide.[9]

This compound: A Versatile Building Block

This compound serves as a valuable starting material in the synthesis of VHL ligands. The bromine atom provides a reactive handle for cross-coupling reactions, enabling the introduction of various functionalities necessary for potent VHL binding. The dimethoxy groups influence the electronic properties of the aromatic ring and can contribute to favorable interactions within the VHL binding pocket. The aldehyde group is a versatile functional group that can be readily converted to an amine, which is a key component of the final VHL ligand structure.

Synthetic Workflow for a VHL Ligand Precursor

The following protocol outlines a representative synthesis of a key intermediate for VHL ligand construction, starting from this compound. This workflow is designed to be a robust and scalable process for producing multigram quantities of the desired product.

G cluster_0 PART 1: Reductive Amination cluster_1 PART 2: Suzuki-Miyaura Coupling cluster_2 PART 3: Deprotection A This compound C Reductive Amination (Et3SiH, TFA) A->C B tert-Butyl carbamate B->C D tert-Butyl (2-bromo-4,6-dimethoxybenzyl)carbamate C->D F Suzuki-Miyaura Coupling (Pd catalyst, base) D->F E 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole E->F G tert-Butyl (4,6-dimethoxy-4'-(thiazol-4-yl)-[1,1'-biphenyl]-2-yl)methylcarbamate F->G H Deprotection (TFA or HCl) G->H I Key VHL Ligand Precursor ((4,6-Dimethoxy-4'-(thiazol-4-yl)-[1,1'-biphenyl]-2-yl)methanamine) H->I

Caption: Synthetic workflow for a VHL ligand precursor.

Detailed Experimental Protocols

Part 1: Reductive Amination of this compound

This initial step converts the aldehyde functionality into a protected amine, which is essential for the subsequent coupling reaction.

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles (mmol)
This compound 245.07 5.0 g 20.4
tert-Butyl carbamate 117.15 2.86 g 24.5
Triethylsilane (Et3SiH) 116.28 3.56 mL 22.4
Trifluoroacetic acid (TFA) 114.02 1.88 mL 24.5

| Dichloromethane (DCM) | - | 100 mL | - |

Procedure:

  • To a solution of this compound in dichloromethane (DCM), add tert-butyl carbamate.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution.

  • Add triethylsilane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (2-bromo-4,6-dimethoxybenzyl)carbamate.

Rationale: The use of triethylsilane as a reducing agent in the presence of a catalytic amount of trifluoroacetic acid provides a mild and efficient method for the reductive amination of the aldehyde. The tert-butoxycarbonyl (Boc) protecting group is stable under these conditions and can be readily removed in a later step.

Part 2: Suzuki-Miyaura Coupling

This cross-coupling reaction introduces the thiazole moiety, a key structural feature for VHL binding.

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles (mmol)
tert-Butyl (2-bromo-4,6-dimethoxybenzyl)carbamate 346.24 3.0 g 8.66
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole 211.08 2.2 g 10.4
Pd(PPh3)4 1155.56 0.50 g 0.43
Sodium carbonate (2M aqueous solution) - 13 mL -

| 1,4-Dioxane | - | 50 mL | - |

Procedure:

  • In a round-bottom flask, dissolve tert-butyl (2-bromo-4,6-dimethoxybenzyl)carbamate and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole in 1,4-dioxane.

  • Add the aqueous sodium carbonate solution.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add the palladium catalyst, Pd(PPh3)4, to the reaction mixture.

  • Heat the reaction to 90 °C and stir for 8-12 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale: The Suzuki-Miyaura coupling is a highly versatile and reliable method for forming carbon-carbon bonds. The choice of a palladium catalyst and a suitable base is critical for achieving high yields and minimizing side reactions.

Part 3: Deprotection

The final step in this sequence is the removal of the Boc protecting group to yield the free amine, which is the key precursor for the final VHL ligand synthesis.

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles (mmol)
tert-Butyl (4,6-dimethoxy-4'-(thiazol-4-yl)-[1,1'-biphenyl]-2-yl)methylcarbamate 453.57 2.0 g 4.41
Trifluoroacetic acid (TFA) 114.02 10 mL -

| Dichloromethane (DCM) | - | 10 mL | - |

Procedure:

  • Dissolve the Boc-protected amine in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the product as the trifluoroacetate salt.

  • Filter the solid and wash with cold diethyl ether to obtain the desired VHL ligand precursor.

Rationale: Trifluoroacetic acid is a strong acid that efficiently cleaves the Boc protecting group at room temperature. The resulting amine salt can often be used directly in the subsequent amide coupling step to complete the synthesis of the final VHL ligand.

Conclusion and Future Directions

The synthetic route detailed above, utilizing this compound, provides a reliable and scalable method for the preparation of a key precursor for a wide range of VHL ligands. The modularity of this approach allows for the introduction of diverse functionalities through variations in the coupling partners, enabling the synthesis of libraries of VHL ligands for PROTAC development. Further optimization of reaction conditions and purification techniques can enhance the overall efficiency of this synthetic sequence. The continued development of novel and efficient synthetic strategies for VHL ligands will undoubtedly accelerate the discovery of new and effective protein-degrading therapeutics.

References

  • Iwai, K., et al. (1999). Identification of the von Hippel–Lindau tumor-suppressor protein as part of an active E3 ubiquitin ligase complex. PNAS. [Link]
  • Lisztwan, J., et al. (1999). The von Hippel-Lindau tumor suppressor protein is a component of an E3 ubiquitin-protein ligase activity. PubMed. [Link]
  • Wikipedia. (n.d.). Von Hippel–Lindau tumor suppressor. [Link]
  • Royal Society of Chemistry. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. RSC Publishing. [Link]
  • Abid, M., et al. (2024). Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. PubMed. [Link]
  • Tyers, M., & Rottapel, R. (1999). VHL: A very hip ligase. PMC - NIH. [Link]
  • Ciulli, A., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PubMed Central. [Link]
  • Ciulli, A., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews (RSC Publishing). [Link]
  • ResearchGate. (n.d.). A Facile Synthesis of Ligands for the von Hippel–Lindau E3 Ligase. [Link]
  • Royal Society of Chemistry. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine pro. RSC Publishing. [Link]
  • ResearchGate. (n.d.). (A) Schematic illustrations showing the binding mode of the VHL ligand... [Link]
  • ResearchGate. (n.d.). Synthesis of VHL ligands 130, 134, and 135. Reagents and conditions. [Link]
  • bioRxiv. (2021). VHL ligand binding increases intracellular level of VHL. [Link]
  • ChemRxiv. (n.d.). Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase. [Link]
  • National Institutes of Health. (n.d.). Structure-Guided Design and Optimization of Covalent VHL-Targeted Sulfonyl Fluoride PROTACs. PMC - NIH. [Link]
  • ResearchGate. (n.d.). Chemical structure of VHL ligands 1 and 2, and CRBN ligand 3. [Link]
  • ResearchGate. (2024). (PDF) Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. [Link]
  • American Chemical Society. (2012). Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction. Journal of the American Chemical Society. [Link]
  • Frontiers. (n.d.).
  • ResearchGate. (n.d.). Structure of the standard VHL ligand (1). a)
  • ACS Publications. (n.d.). Impact of Linker Composition on VHL PROTAC Cell Permeability. [Link]
  • ResearchGate. (n.d.). Chemical structures of VHL ligands and their binding affinities to VHL... [Link]
  • SunanKalijaga.org. (n.d.).
  • Semantic Scholar. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine pro. [Link]-E3-ubiquitin-Hamilton-Tatum/9017637e163b811340a6b72d245c7b34e568472f)
  • Royal Society of Chemistry. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. RSC Publishing. [Link]
  • SciELO. (n.d.). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. [Link]
  • UKM Journal Article Repository. (n.d.). Bromination of 2,S-dimethoxybenzaldehyde. [Link]
  • ChemSynthesis. (2025). This compound. [Link]
  • SunanKalijaga.org. (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ.

Sources

Mastering the Heck Reaction: A Practical Guide to Conditions for Substituted Aryl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2][3] Its robustness and functional group tolerance have made it an invaluable tool in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[1] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical application of the Heck reaction, with a specific focus on navigating the challenges and optimizing conditions for variously substituted aryl bromides. We will delve into the mechanistic underpinnings of the reaction, explore the critical roles of each reaction component, and provide detailed, field-proven protocols for both electron-rich and electron-poor substrates.

The Catalytic Heart of the Reaction: Mechanism and Parameters

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The widely accepted catalytic cycle for the Heck reaction operates through a Pd(0)/Pd(II) pathway, which can be broken down into four key steps.[1][4][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex. This step is often the rate-determining step, particularly for less reactive aryl halides. The reactivity trend generally follows Ar-I > Ar-OTf > Ar-Br >> Ar-Cl.[5][6]

  • Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by a syn-carbopalladation, where the aryl group migrates to one of the alkene carbons, forming a new C-C bond.[5]

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the substituted alkene product and a hydridopalladium(II) complex. This step is typically rapid and stereospecific, leading to the trans-(E)-alkene.[5]

  • Reductive Elimination & Catalyst Regeneration: A base is required to neutralize the generated hydrohalic acid (HBr), facilitating the reductive elimination that regenerates the active Pd(0) catalyst, thus closing the catalytic loop.[1][5]

Heck_Reaction_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArBr Ar-Br ArBr->OxAdd Alkene Alkene MigIns Migratory Insertion Alkene->MigIns Product Substituted Alkene Base Base RedElim Reductive Elimination Base->RedElim HBr_Base [H-Base]⁺Br⁻ PdII_Ar L₂Pd(II)(Ar)(Br) OxAdd->PdII_Ar PdII_Alkyl L₂Pd(II)(Alkyl)(Br) MigIns->PdII_Alkyl BetaElim β-Hydride Elimination BetaElim->Product PdII_H L₂Pd(II)(H)(Br) BetaElim->PdII_H RedElim->Pd0 RedElim->HBr_Base PdII_Ar->MigIns PdII_Alkene [L₂Pd(II)(Ar)(Alkene)]⁺Br⁻ PdII_Alkyl->BetaElim PdII_H->RedElim

Figure 1: The catalytic cycle of the Mizoroki-Heck reaction.

Core Components and Their Strategic Selection

The success of a Heck reaction hinges on the judicious selection of its components.

  • Palladium Source (Precatalyst): Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[5][7] It is crucial to remember these are precatalysts that generate the catalytically active Pd(0) species in situ. Pd(OAc)₂ is often favored for its stability and cost-effectiveness.

  • Ligands: Ligands are not mere spectators; they are critical modulators of catalyst activity and stability. They stabilize the Pd(0) center, preventing decomposition into inactive palladium black, and tune the electronic and steric properties of the catalyst.[5]

    • Phosphines: Triphenylphosphine (PPh₃) is a classic choice. However, for challenging substrates like electron-rich aryl bromides, bulky and electron-rich phosphines such as tri-tert-butylphosphine (P(t-Bu)₃) are often required to promote the difficult oxidative addition step.[8]

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form highly stable and thermally robust palladium complexes.[2][9] They are particularly effective for activating less reactive aryl halides and can be superior to phosphines in many cases.[2][9]

  • Base: The base's primary role is to neutralize the HBr formed.[1] Its choice can significantly impact the reaction rate and outcome.

    • Inorganic Bases: K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. Cs₂CO₃ is more soluble in many organic solvents and can be highly effective.[10]

    • Organic Bases: Triethylamine (Et₃N) is a frequent choice, particularly in classic Heck conditions.[7] Hindered amine bases are also used.

  • Solvent: The solvent must solubilize the reactants and stabilize intermediates. Polar aprotic solvents are the standard.

    • Typical Solvents: N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) are excellent choices due to their high polarity and boiling points.[5][11]

    • Aqueous Media: For greener chemistry applications, reactions can be performed in water or DMF/water mixtures, often with the aid of phase-transfer catalysts.[2][3][12]

The Impact of Aryl Bromide Substituents

The electronic nature of the substituent on the aryl bromide has a profound effect on the reaction.

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, -COR, and -CF₃ make the aromatic ring electron-poor. This facilitates the rate-determining oxidative addition of the Ar-Br bond to the Pd(0) center, generally leading to faster reactions under milder conditions.[4][13]

  • Electron-Donating Groups (EDGs): Substituents like -OR, -NR₂, and alkyl groups enrich the aromatic ring with electron density. This slows down the oxidative addition step, often requiring more forcing conditions—higher temperatures, longer reaction times, and more specialized, highly active catalyst systems—to achieve good yields.[10][13]

Experimental Protocols and Workflow

A systematic approach is key to developing a successful Heck coupling protocol. The following workflow outlines the general steps for reaction setup, optimization, and analysis.

Heck_Workflow Start Define Substrates (Ar-Br, Alkene) Setup Reaction Setup: - Oven-dry glassware - Inert atmosphere (N₂/Ar) - Add reagents Start->Setup Reagents Reagent Order: 1. Ar-Br, Base, Ligand 2. Solvent, Alkene 3. Pd Precatalyst Setup->Reagents Reaction Heat to Target Temperature Setup->Reaction Monitor Monitor Progress (TLC, GC/MS) Reaction->Monitor Decision Complete? Monitor->Decision Decision->Reaction No Workup Workup: - Cool to RT - Dilute & Filter - Aqueous Extraction Decision->Workup Yes Purify Purification (Column Chromatography) Workup->Purify Analyze Characterization (NMR, MS) Purify->Analyze End Final Product Analyze->End

Figure 2: General experimental workflow for the Heck reaction.

Protocol 1: Coupling of an Electron-Deficient Aryl Bromide

Reaction: 4-Bromoacetophenone with Styrene.

This protocol is representative for aryl bromides bearing electron-withdrawing groups, which typically react under milder conditions.

  • Materials:

    • 4-Bromoacetophenone (1.0 mmol, 1.0 equiv)

    • Styrene (1.5 mmol, 1.5 equiv)

    • Palladium(II) Acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%)

    • Triphenylphosphine (PPh₃) (0.02 mmol, 2 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Procedure:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromoacetophenone, K₂CO₃, and PPh₃.

    • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

    • Add anhydrous DMF and styrene via syringe.

    • Finally, add the Pd(OAc)₂ catalyst. The mixture may change color.

    • Seal the tube and place it in a preheated oil bath at 80-100 °C.

    • Stir the reaction and monitor its progress by TLC or GC analysis of small aliquots. The reaction is typically complete within 4-12 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the base and precipitated palladium.

    • Transfer the filtrate to a separatory funnel, wash with water (3x) and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired trans-4-acetylstilbene.

Protocol 2: Coupling of an Electron-Rich Aryl Bromide

Reaction: 4-Bromoanisole with n-Butyl Acrylate.

This protocol illustrates the more forcing conditions often required for aryl bromides with electron-donating groups. The use of a more active catalyst system is key.

  • Materials:

    • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

    • n-Butyl Acrylate (1.5 mmol, 1.5 equiv)

    • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

    • Tri-tert-butylphosphine [P(t-Bu)₃] (0.04 mmol, 4 mol%) or a corresponding NHC-Pd G3 precatalyst (1-2 mol%)

    • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

    • Anhydrous N-Methyl-2-pyrrolidone (NMP) (5 mL)

  • Procedure:

    • To an oven-dried Schlenk tube, add 4-bromoanisole, Cs₂CO₃, and the Pd(OAc)₂.

    • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

    • Add anhydrous NMP and n-butyl acrylate via syringe.

    • Carefully add the P(t-Bu)₃ (often as a solution in a non-polar solvent like hexane, as it is air-sensitive).

    • Seal the tube and place it in a preheated oil bath at 120-140 °C.

    • Stir the reaction vigorously. Monitor progress by GC/MS. These reactions may require 12-24 hours.

    • Follow the workup and purification steps as described in Protocol 1.

Optimization and Troubleshooting Guide

Even with robust protocols, optimization is often necessary. The following table provides a starting point for various substrates, and the subsequent section addresses common challenges.

Table 1: Example Heck Reaction Conditions for Various Substituted Aryl Bromides

Aryl Bromide (Substituent)AlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
4-Bromoacetophenone (-Ac)StyrenePd(OAc)₂ (1)1a-f (NHC precursor) (2)K₂CO₃ (2)DMF/H₂O8090-98[2][9]
Bromobenzene (-H)StyreneSPO-Pd complex (2)-K₂CO₃ (2)DMF6092[14]
4-Bromotoluene (-Me)n-Butyl AcrylatePd(dba)₂ (0.5)L·HBr (phosphine-NHC) (0.5)Cs₂CO₃ (2)Dioxane10098[10]
4-Bromoanisole (-OMe)n-Butyl AcrylatePd(OAc)₂ (1)P(t-Bu)₃ (2)Cy₂NMe (1.2)Toluene10095[8]
4-Bromobenzonitrile (-CN)StyrenePd(OAc)₂ (1)1a-f (NHC precursor) (2)K₂CO₃ (2)DMF/H₂O8098[2][9]
1-Bromo-4-nitrobenzene (-NO₂)StyrenePd(OAc)₂ (1)1a-f (NHC precursor) (2)K₂CO₃ (2)DMF/H₂O8099[2][9]

Common Issues and Solutions:

  • Low or No Conversion:

    • Cause: Insufficient catalyst activity, often with electron-rich Ar-Br.

    • Solution: 1) Increase the temperature. 2) Switch to a more electron-rich, bulky ligand (e.g., from PPh₃ to P(t-Bu)₃ or an NHC ligand).[8] 3) Change to a more polar, higher-boiling solvent like NMP or DMAc.[15] 4) Use a more soluble or stronger base (e.g., from K₂CO₃ to Cs₂CO₃).[10] 5) Increase catalyst loading to 2-5 mol%.

  • Formation of Palladium Black:

    • Cause: The Pd(0) catalyst is unstable and has precipitated out of solution. This is often due to insufficient ligand concentration or stability.

    • Solution: Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1). Switch to a more strongly coordinating ligand like an NHC, which forms more robust complexes.[2][9]

  • Reductive Heck Side Product:

    • Cause: The alkyl-palladium intermediate undergoes protonolysis instead of β-hydride elimination, leading to a saturated C-C bond product.

    • Solution: This can be influenced by the solvent, base, and temperature. Ensure the system is anhydrous, as water can be a proton source. Sometimes, adjusting the base can mitigate this side reaction.[16]

  • Poor Regioselectivity:

    • Cause: The aryl group adds to the internal carbon of the alkene instead of the terminal one.

    • Solution: Regioselectivity is governed by steric and electronic factors.[17] For terminal alkenes, addition to the less substituted carbon is heavily favored. Using bulkier ligands can often enhance this selectivity.

Conclusion

The Heck reaction is a powerful and versatile method for C-C bond formation. When approaching the coupling of substituted aryl bromides, a nuanced understanding of the substrate's electronic properties is critical for success. Electron-deficient systems are often straightforward, while electron-rich aryl bromides demand more active catalyst systems and more vigorous conditions. By systematically selecting the palladium source, ligand, base, and solvent, and by following a logical workflow for optimization, researchers can reliably and efficiently synthesize a vast array of substituted alkenes for applications across the chemical sciences.

References

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing.
  • Heck Reaction. Alfa Chemistry.
  • Heck Reaction: easy Mechanism, applic
  • Heck Reaction. (2023). Chemistry LibreTexts.
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2010). PMC - NIH.
  • Heck reaction. Wikipedia.
  • Mechanisms of the Mizoroki–Heck Reaction. (2008). SciSpace.
  • Palladium-catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2010). PubMed.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Semantic Scholar.
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2017). Beilstein Journals.
  • Heck Reaction. Organic Chemistry Portal.
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2010). MDPI.
  • Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. (2001).
  • Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a compar
  • A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. (2001). Journal of the American Chemical Society.
  • Heck Reaction—St
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). PMC.

Sources

Application Note & Protocol: Buchwald-Hartwig Amination of 2-Bromo-4,6-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating a Challenging C-N Coupling

The Buchwald-Hartwig amination stands as a transformative tool in modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has superseded many classical methods for synthesizing aryl amines, which often suffer from harsh conditions and limited functional group tolerance.[1] Aryl amines are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science, making robust synthetic access a critical objective for drug development professionals.

This guide provides an in-depth protocol and technical analysis for the Buchwald-Hartwig amination of 2-Bromo-4,6-dimethoxybenzaldehyde. This particular substrate presents a confluence of challenges that require a carefully optimized catalyst system:

  • Electron-Rich Aryl System: The two methoxy groups donate electron density into the aromatic ring, which can decelerate the crucial oxidative addition step of the catalytic cycle.[3]

  • Steric Hindrance: The ortho-position of the bromine atom relative to the aldehyde group creates significant steric congestion around the reaction center.

  • Reactive Aldehyde Functionality: The aldehyde group is sensitive to certain nucleophiles and strong bases, necessitating careful selection of reaction conditions to prevent unwanted side reactions.

By dissecting the mechanistic rationale behind each experimental choice, this document serves as a comprehensive guide for researchers tackling this and similar challenging C-N cross-coupling reactions.

Reaction Overview

The target transformation is the coupling of this compound with a generic primary or secondary amine (R¹R²NH) to yield the corresponding 2-amino-4,6-dimethoxybenzaldehyde derivative.

Reaction Scheme

Mechanistic Considerations & Rationale for Component Selection

The success of the Buchwald-Hartwig amination hinges on a delicate balance of reactivity within a Pd(0)/Pd(II) catalytic cycle.[4][5] The choice of catalyst, ligand, base, and solvent must be tailored to overcome the specific hurdles presented by the this compound substrate.

The Catalytic Cycle

The generally accepted mechanism proceeds through four key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[6][7] Each step is influenced by the electronic and steric properties of the substrates, ligands, and additives.

Buchwald_Hartwig_Catalytic_Cycle Fig. 1: Buchwald-Hartwig Catalytic Cycle cluster_product Pd0 L-Pd(0) (Active Catalyst) OA_Complex Oxidative Addition Complex Pd0->OA_Complex + Ar-Br Oxidative Addition Amine_Coord Pd(II) Amine Complex OA_Complex->Amine_Coord + R¹R²NH - Br⁻ Amido_Complex Pd(II) Amido Complex Amine_Coord->Amido_Complex + Base Deprotonation - [Base-H]⁺ Amido_Complex->Pd0 Reductive Elimination Product Ar-NR¹R² Amido_Complex->Product

Fig. 1: Buchwald-Hartwig Catalytic Cycle
Catalyst & Ligand Selection: Overcoming Steric and Electronic Hurdles

For electron-rich and sterically hindered aryl halides, the rate-limiting step is often the initial oxidative addition of the Ar-Br bond to the Pd(0) center.[8][9] To accelerate this step, highly electron-rich and sterically bulky phosphine ligands are required.

  • Palladium Precatalyst: We recommend using a modern, air-stable palladium precatalyst such as XPhos Pd G3 . These "third-generation" precatalysts readily and quantitatively generate the active monoligated L-Pd(0) species upon reaction with a base, ensuring high catalytic activity and reproducibility.[10]

  • Ligand (XPhos): XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is a premier example of a Buchwald-type biaryl monophosphine ligand. Its key features are:

    • Bulk: The large steric profile promotes the formation of the 14-electron monoligated Pd(0) species, which is highly active in oxidative addition.[1]

    • Electron-Donating Ability: The phosphine's rich electron density increases the electron density on the palladium center, which facilitates the cleavage of the C-Br bond.[11]

    • Proven Efficacy: Ligands of this class have demonstrated exceptional performance for coupling challenging substrates, including electron-rich and ortho-substituted aryl chlorides and bromides.[12][13]

Base Selection: Preserving the Aldehyde

The base plays a crucial role in deprotonating the amine, either before or after its coordination to the palladium center, to form the key palladium-amido intermediate.[3] While strong alkoxide bases like sodium tert-butoxide (NaOtBu) are common, they are incompatible with functionalities like esters and can promote side reactions with aldehydes (e.g., aldol-type reactions).[4]

Therefore, a milder, non-nucleophilic inorganic base is the optimal choice. Potassium phosphate (K₃PO₄) is an excellent candidate, providing sufficient basicity to facilitate the catalytic cycle without compromising the aldehyde group.[5] Cesium carbonate (Cs₂CO₃) is another viable alternative.

Solvent Selection: Ensuring Reaction Integrity

The Buchwald-Hartwig amination must be conducted under anhydrous and anaerobic conditions to prevent catalyst deactivation and competing side reactions.

  • Solvent: Toluene is a preferred solvent due to its high boiling point, which allows for the necessary thermal energy to drive the reaction, and its ability to dissolve the organic reagents while being a poor solvent for the inorganic base salts.[4] Other common solvents include 1,4-dioxane and THF.[14]

  • Inert Atmosphere: The reaction must be rigorously protected from oxygen, as O₂ can oxidize the active Pd(0) catalyst and the phosphine ligand. This is achieved by using standard Schlenk line or glovebox techniques and by thoroughly degassing the solvent.

Experimental Protocol

This protocol describes the amination of this compound (1.0 mmol scale) with morpholine as a representative secondary amine.

Reagent and Materials Table
ComponentRoleMol. Wt. ( g/mol )Amount (mg)mmolsEquivalents
This compoundAryl Halide245.08245.11.01.0
MorpholineAmine Nucleophile87.12104.51.21.2
XPhos Pd G3Palladium Precatalyst851.6817.00.020.02 (2 mol%)
Potassium Phosphate (K₃PO₄)Base212.27297.21.41.4
Toluene (anhydrous, degassed)Solvent-5.0 mL--
Experimental Workflow Diagram
Fig. 2: Experimental Workflow
Step-by-Step Procedure

Note: This reaction is sensitive to air and moisture. All steps should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.

  • Vessel Preparation: Add a magnetic stir bar to a 25 mL oven-dried Schlenk flask.

  • Addition of Solids: In the flask, combine this compound (245.1 mg, 1.0 mmol), potassium phosphate (297.2 mg, 1.4 mmol), and XPhos Pd G3 (17.0 mg, 0.02 mmol).

  • Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times.

  • Solvent and Amine Addition: Under a positive pressure of argon, add anhydrous, degassed toluene (5.0 mL) via syringe. Follow with the addition of morpholine (105 µL, 1.2 mmol) via microsyringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL).

  • Filtration: Filter the mixture through a pad of Celite® to remove the inorganic salts and palladium black. Wash the pad with additional ethyl acetate (2 x 10 mL).

  • Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer with water (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (air/moisture contamination).2. Impure reagents or solvent.3. Insufficient temperature.1. Ensure rigorous inert atmosphere and use of anhydrous/degassed solvents.[15]2. Use freshly purified reagents. Use a new bottle of precatalyst.3. Increase temperature to 110 °C.
Hydrodehalogenation Formation of 2,4-dimethoxybenzaldehyde as a major byproduct. This can result from a competing β-hydride elimination pathway.[1]1. Screen a different ligand. Sometimes a more or less bulky ligand can alter the relative rates of reductive elimination vs. β-hydride elimination.[8]2. Ensure the base is completely anhydrous.
Aldehyde Degradation The aldehyde group is sensitive to the reaction conditions.1. Confirm the use of a mild base like K₃PO₄ or Cs₂CO₃ instead of NaOtBu.[4]2. Consider lowering the reaction temperature and extending the reaction time.
Complex Reaction Mixture Multiple unidentified side products are observed.1. Re-evaluate reagent purity.[15]2. Screen alternative solvents (e.g., 1,4-dioxane) or catalyst systems (e.g., a different ligand/palladium source).[14][15]

Conclusion

The Buchwald-Hartwig amination of this compound is a challenging yet achievable transformation. Success relies on a rational approach to catalyst system design, specifically the use of a sterically demanding and electron-rich biaryl monophosphine ligand like XPhos in conjunction with a modern palladium precatalyst. Critically, the selection of a mild, non-nucleophilic base such as potassium phosphate is essential to preserve the integrity of the aldehyde functionality. By adhering to the rigorous anaerobic and anhydrous conditions detailed in this protocol, researchers can effectively synthesize these valuable and complex arylamine building blocks for applications in drug discovery and materials science.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
  • Singleton, J. T. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • National Institutes of Health. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. [Link]
  • Li, G., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(33), 20968–20977. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Reddit. (2018).
  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship. [Link]
  • ResearchGate. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]
  • Mako, Z., et al. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 15, 2038-2045. [Link]

Sources

Troubleshooting & Optimization

Overcoming low yield in Suzuki coupling with 2-Bromo-4,6-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki-Miyaura Coupling

Guide TSC-SM01: Overcoming Low Yield with 2-Bromo-4,6-dimethoxybenzaldehyde

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of this compound. This substrate is known to be particularly challenging due to a combination of steric and electronic factors. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate these complexities and achieve higher yields.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is my Suzuki coupling with this compound resulting in consistently low yields?

A1: The low reactivity of this substrate is primarily due to two synergistic factors: significant steric hindrance and unfavorable electronic properties.

  • Steric Hindrance: The aryl bromide is di-ortho-substituted with an aldehyde group and a methoxy group. This steric bulk around the reaction center physically impedes the palladium catalyst's approach to the carbon-bromine bond. This dramatically slows down the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[1][2]

  • Electronic Effects: The two methoxy groups are strongly electron-donating, making the aromatic ring electron-rich. This increased electron density on the aryl halide reduces its electrophilicity, further disfavoring the oxidative addition of the electron-rich Pd(0) catalyst.[3][4]

These combined effects mean that standard Suzuki-Miyaura conditions, especially those using less active catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are often insufficient to drive the reaction to completion.[3][5]

To visualize where the process is likely failing, consider the Suzuki-Miyaura catalytic cycle:

Suzuki_Cycle cluster_challenge Primary Bottleneck Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetal + Ar'-B(OR)₂(Base)⁻ note This step is severely slowed by: - Steric Hindrance - Electron-Donating Groups RedElim Reductive Elimination Transmetal->RedElim Isomerization RedElim->Pd0 Product Ar-Ar' (Coupled Product) RedElim->Product Product Release ArX Ar-X (2-Bromo-4,6-dimethoxy- benzaldehyde) Boronic Ar'-B(OR)₂ (Boronic Acid/Ester) Boronate Ar'-B(OR)₂(Base)⁻ (Activated Boronate) Boronic->Boronate Activation Base Base (e.g., K₃PO₄)

Fig 1. Suzuki-Miyaura cycle highlighting the oxidative addition bottleneck.
Q2: Standard catalysts like Pd(PPh₃)₄ are ineffective. What advanced catalyst system is required?

A2: For sterically hindered and electron-rich substrates, you must use a more robust catalyst system composed of a palladium precursor and a specialized, bulky, electron-rich ligand.

These advanced ligands are designed to accelerate both the oxidative addition and the final reductive elimination steps.[2][6] Standard phosphine ligands like PPh₃ are often not effective enough. The two main classes of highly effective ligands for this type of challenge are:

  • Bulky Biarylphosphines (Buchwald Ligands): These are the gold standard for challenging couplings. Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the oxidative addition step.[7][8]

  • N-Heterocyclic Carbenes (NHCs): These are strong σ-donating ligands that form very stable palladium complexes, showing high activity for coupling unreactive aryl halides.[9][10]

Table 1: Recommended Catalyst Systems for Hindered Substrates

Ligand Type Recommended Ligands Common Pd Precursor Typical Loading (mol%) Key Advantages
Biarylphosphine SPhos, XPhos, RuPhos Pd₂(dba)₃ or Pd(OAc)₂ 1-5% Pd, 2-10% Ligand High activity for hindered substrates, commercially available as pre-catalysts.[7][11]
N-Heterocyclic Carbene (NHC) IPr, IMes (IPr)Pd(allyl)Cl, PEPPSI-IPr 1-3% Excellent for aryl chlorides and other unreactive partners; high thermal stability.[9][12]

| Specialized Phosphine | AntPhos | Pd(OAc)₂ | 1-2% | Specifically designed for overcoming extreme steric hindrance.[1][13] |

Recommendation: Start with a Buchwald ligand system, such as Pd₂(dba)₃ with SPhos . These are well-documented and highly effective for di-ortho-substituted aryl bromides.

Q3: My starting aryl bromide is consumed, but the desired product yield is low, and I see significant byproducts. What are the likely side reactions?

A3: If the starting material is consumed without efficient product formation, competitive side reactions are the primary culprit. The most common are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the carbon-boron bond of your boronic acid, which is then replaced by a hydrogen atom from a proton source (like water).[14] This side reaction is particularly problematic with electron-rich or heteroaromatic boronic acids and is accelerated by base and the presence of water.[3][15]

    • Solution:

      • Use Anhydrous Conditions: Thoroughly dry all solvents and reagents. Run the reaction under a rigorously inert atmosphere (argon or nitrogen).

      • Protect the Boronic Acid: Convert the boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin).[3][16] These esters are more resistant to protodeboronation and release the active boronic acid in situ.

  • Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl byproduct (Ar'-Ar'). This is often promoted by the presence of oxygen or if the Pd(II) pre-catalyst is not efficiently reduced to the active Pd(0) state.[16][17]

    • Solution:

      • Thoroughly Degas: Ensure your reaction mixture is completely free of oxygen. Use techniques like freeze-pump-thaw cycles or sparging with an inert gas for at least 30 minutes.

      • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can favor homocoupling.

      • Use a Pre-catalyst: Modern pre-catalysts are designed for controlled, rapid generation of the active Pd(0) species, minimizing side reactions.

  • Hydrodehalogenation: Less common, but possible, is the replacement of the bromine on your starting material with a hydrogen atom.[18] This can be caused by certain bases or impurities acting as a hydride source. Using anhydrous, aprotic solvents and non-nucleophilic bases can suppress this pathway.[18]

Q4: How should I select the optimal base and solvent for this challenging coupling?

A4: The choice of base and solvent is critical and interdependent. For sterically demanding couplings, a strong, non-nucleophilic base in an aprotic solvent is typically the most effective combination.

The base is not merely a spectator; it activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step.[12][19]

Table 2: Recommended Base and Solvent Combinations

Base Recommended Solvents Temperature Range (°C) Rationale & Considerations
K₃PO₄ (Potassium Phosphate) 1,4-Dioxane, Toluene, THF (often with 5-10% water) 80-110 Often the base of choice for difficult couplings. Its moderate strength and low nucleophilicity minimize side reactions.[18][20]
Cs₂CO₃ (Cesium Carbonate) 1,4-Dioxane, Toluene 80-110 A strong base that is very effective but can be more expensive and hygroscopic. Its high solubility in organic solvents is an advantage.[21]
K₂CO₃ (Potassium Carbonate) DMF, 1,4-Dioxane/Water 80-120 A common and effective base, but sometimes less efficient than K₃PO₄ for highly hindered substrates.[19][22]

| KOtBu (Potassium tert-butoxide) | THF, Toluene (Anhydrous) | 25-80 | A very strong, non-nucleophilic base. Must be used under strictly anhydrous conditions as it reacts violently with water. |

Solvent Considerations:

  • Aprotic polar solvents like 1,4-dioxane or toluene are generally preferred as they provide good solubility for the reagents and can be heated to the required temperatures.[23]

  • While many Suzuki protocols use a mixture with water to help dissolve the inorganic base and facilitate the formation of the active boronate, for substrates prone to protodeboronation, minimizing water or using anhydrous conditions with a highly soluble base (like Cs₂CO₃) may be necessary.[24]

Validated Experimental Protocol

Q5: Can you provide a reliable, step-by-step starting protocol for the Suzuki coupling of this compound?

A5: Certainly. The following protocol is a robust starting point, employing a highly active Buchwald catalyst system and optimized conditions for hindered substrates.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic Acid or Pinacol Ester (1.2 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Dicyclohexyl(2′,6′-dimethoxybiphenyl)phosphine (SPhos) (4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 eq.)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • Flask Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via a syringe through the septum. The final concentration should be approximately 0.1 M with respect to the aryl bromide.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking a small aliquot (under an inert atmosphere) and quenching it with water and ethyl acetate.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Systematic Troubleshooting Workflow

If you continue to face issues, use the following logical guide to diagnose the problem.

Sources

Technical Support Center: Optimizing Base and Solvent for Sterically Hindered Suzuki Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to overcoming the challenges of sterically hindered Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties when coupling bulky or multi-substituted substrates. Here, we move beyond standard protocols to provide in-depth, field-proven insights into the critical interplay between the base and solvent system, which is often the key to unlocking high yields in these demanding transformations.

The Challenge of Steric Hindrance in Suzuki-Miyaura Coupling

Steric hindrance, particularly from ortho-substituents on either the organohalide or the organoboron coupling partner, can dramatically slow down or completely inhibit the Suzuki-Miyaura reaction. This is because the bulky groups impede the key steps of the catalytic cycle: oxidative addition and reductive elimination.[1][2] The formation of the crucial biaryl bond requires the two coupling partners to come into close proximity at the palladium center, a process that is sterically disfavored. Consequently, reactions that work well for simple aryl systems often fail when applied to substrates bearing multiple ortho-substituents, leading to low yields, starting material recovery, or undesired side reactions like protodeboronation.[3]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during sterically hindered Suzuki reactions in a question-and-answer format, providing both solutions and the scientific rationale behind them.

Q1: My sterically hindered Suzuki reaction is failing or giving very low yields with standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O). What is the first thing I should change?

A1: Re-evaluate your catalyst/ligand system before aggressively changing the base and solvent. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates.[4] The primary issue is that these ligands do not create a sufficiently reactive and accessible palladium center to accommodate bulky substrates.

Expert Recommendation: Switch to a bulky, electron-rich monophosphine ligand, often referred to as "Buchwald ligands."[4] Ligands such as SPhos, XPhos, and RuPhos are excellent starting points.[4] These ligands promote the formation of a monoligated, 14-electron palladium(0) species, which is highly reactive in the oxidative addition step with the sterically hindered aryl halide.[4] They also accelerate the difficult reductive elimination step to release the bulky biaryl product.[1] For extremely challenging couplings, such as the synthesis of tetra-ortho-substituted biaryls, specialized ligands like AntPhos or BI-DIME have demonstrated superior performance.[5][6]

Q2: I've switched to a Buchwald ligand, but my yield is still poor. How do I now optimize the base?

A2: The choice of base is critical and its role is multifaceted. The base activates the organoboron species to facilitate transmetalation, but its strength, solubility, and the nature of its counter-ion can significantly influence the reaction outcome.[7][8][9]

Understanding the Role of the Base: The base reacts with the boronic acid to form a more nucleophilic borate species (e.g., [R-B(OH)₃]⁻), which then transfers its organic group to the palladium center during transmetalation.[9][10] For sterically hindered substrates, this step can be slow. The choice of base can influence the concentration and reactivity of this key intermediate.

Troubleshooting Steps & Recommendations:

  • Switch to a Weaker, Non-nucleophilic Inorganic Base: For many hindered couplings, a moderately weak base like potassium phosphate (K₃PO₄) is a reliable first choice.[4][5] Unlike stronger bases like hydroxides or alkoxides, it is less likely to promote side reactions like ester hydrolysis if sensitive functional groups are present.[11] It is often used as a finely powdered solid in an anhydrous solvent system.

  • Consider a Stronger Organic Base for Unreactive Partners: If you are using a less reactive coupling partner, such as an aryl chloride, a stronger base may be necessary to facilitate the oxidative addition and subsequent steps.[12] Potassium tert-butoxide (KOtBu) is a common choice in these cases, often used in anhydrous, non-polar aprotic solvents like toluene or dioxane.[4]

  • The Importance of Water: For inorganic bases like K₃PO₄ or carbonates, a small amount of water can be beneficial or even essential for the base to be effective.[11][13] However, excessive water can lead to competitive protodeboronation of the boronic acid. If using an anhydrous solvent system with K₃PO₄, adding a few equivalents of water can sometimes improve the yield.[11]

Data Summary: Common Bases for Sterically Hindered Suzuki Reactions
BaseStrengthCommon SolventsKey Considerations
K₃PO₄ ModerateToluene, Dioxane, THFOften the best starting point for hindered systems.[4][5] Can require a small amount of water to be effective.[11]
K₂CO₃ ModerateToluene/H₂O, Dioxane/H₂OA standard base, but can be less effective for highly hindered substrates.
Cs₂CO₃ ModerateToluene, Dioxane, DMFThe larger, more soluble cesium cation can sometimes accelerate the reaction.
KOtBu StrongToluene, Dioxane (anhydrous)Effective for unreactive aryl chlorides, but can be too harsh for sensitive functional groups.[4]
Ba(OH)₂ StrongDME/H₂OHas been shown to be effective for coupling sterically hindered arylboronic acids.[10]
Q3: How does the choice of solvent affect my sterically hindered reaction, and how should I choose the right one?

A3: The solvent plays a crucial role beyond simply dissolving the reactants. It influences the solubility of the base, the stability of the catalytic species, and can even participate in the catalytic cycle. For sterically hindered reactions, the solvent choice is often intertwined with the choice of base.

Expert Insights on Solvent Selection:

  • Anhydrous, Aprotic Solvents are Preferred: For most sterically demanding couplings, anhydrous, non-polar aprotic solvents are the preferred choice.[4] Toluene and 1,4-dioxane are the most common and effective solvents.[4] They work well with bases like K₃PO₄ and KOtBu.

  • Polar Aprotic Solvents: Solvents like DMF and DMSO can be used, but their role is complex. While their polarity can sometimes stabilize key intermediates, they can also coordinate to the palladium center, potentially inhibiting catalysis.[14][15] The effect of polar solvents does not always correlate simply with the dielectric constant.[14][15]

  • Higher Temperatures for Tough Couplings: Sterically hindered substrates often require more thermal energy to overcome the activation barriers for oxidative addition and reductive elimination.[4] If a reaction is sluggish in toluene (b.p. 111 °C), switching to a higher-boiling solvent like xylenes (b.p. ~140 °C) can be beneficial.[4]

Q4: I'm observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?

A4: Protodeboronation, the cleavage of the C-B bond, is a common side reaction, especially with electron-rich or sterically hindered boronic acids in the presence of a base and a proton source (like water).[3]

Strategies to Minimize Protodeboronation:

  • Use Anhydrous Conditions: If your chosen base allows, running the reaction under strictly anhydrous conditions can significantly reduce protodeboronation.[3] This is particularly relevant when using strong organic bases like KOtBu.

  • Choose the Right Base: As mentioned, stronger bases can exacerbate this issue. Using a milder base like K₃PO₄ may be advantageous.

  • Use Boronic Esters: Boronic acids can be converted to more stable boronic esters, such as pinacol esters (Bpin).[16] These are generally more resistant to protodeboronation and are highly effective in Suzuki couplings.

Visualizing the Optimization Strategy

The following workflow provides a decision-making process for optimizing a sterically hindered Suzuki reaction, focusing on the interplay between ligand, base, and solvent.

Suzuki_Optimization_Workflow start Reaction Failure/Low Yield (Sterically Hindered Substrates) ligand Step 1: Change Ligand - Switch from PPh3 to bulky,  electron-rich ligand  (e.g., SPhos, XPhos, RuPhos) start->ligand base Step 2: Optimize Base - Start with K3PO4 in Toluene/Dioxane - For Ar-Cl, consider KOtBu ligand->base If yield is still low success Successful Coupling ligand->success If reaction proceeds solvent_temp Step 3: Adjust Solvent & Temperature - Ensure anhydrous conditions (if applicable) - Increase temperature (e.g., switch Toluene to Xylenes) base->solvent_temp If yield is still low base->success If reaction proceeds boron_reagent Step 4: Modify Boron Reagent - If protodeboronation is an issue,  switch from boronic acid to a boronic ester (e.g., Bpin) solvent_temp->boron_reagent If side reactions persist solvent_temp->success If reaction proceeds boron_reagent->success

Caption: A stepwise workflow for troubleshooting sterically hindered Suzuki reactions.

Experimental Protocol: General Procedure for a Sterically Hindered Suzuki Coupling

This protocol provides a robust starting point for coupling a di-ortho-substituted aryl bromide with an arylboronic acid.

Materials:

  • Palladium pre-catalyst (e.g., XPhos Pd G3)

  • Bulky phosphine ligand (if not using a pre-catalyst)

  • Sterically hindered aryl bromide

  • Arylboronic acid

  • Potassium phosphate (K₃PO₄), finely ground

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium pre-catalyst (1-2 mol%), the sterically hindered aryl bromide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the finely ground K₃PO₄ (2.0-3.0 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl bromide.

  • Heating: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100-110 °C for toluene).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

The Suzuki Catalytic Cycle Under Steric Strain

The following diagram illustrates the key steps of the Suzuki-Miyaura catalytic cycle and highlights where steric hindrance poses the greatest challenge.

Suzuki_Cycle Pd0 Pd(0)L (Active Catalyst) PdII_RX Ar-Pd(II)-X(L) Pd0->PdII_RX + Ar-X OA Oxidative Addition (Hindered by bulky Ar-X) PdII_RX->OA PdII_ArAr Ar-Pd(II)-Ar'(L) PdII_RX->PdII_ArAr + [Ar'B(OH)3]- Transmetalation Transmetalation ArBOH2 Ar'B(OH)2 + Base ArBorate [Ar'B(OH)3]- ArBOH2->ArBorate ArBorate->PdII_ArAr PdII_ArAr->Transmetalation RE Reductive Elimination (Hindered by bulky Ar and Ar') PdII_ArAr->RE Product Ar-Ar' (Product) PdII_ArAr->Product Product->Pd0 releases

Caption: The Suzuki catalytic cycle, highlighting steps impacted by steric hindrance.

References

  • Dalton Transactions. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. RSC Publishing.
  • (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • NIH. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • ACS Publications. (2020). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega.
  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides....
  • Benchchem. (n.d.). Technical Support Center: Suzuki Reactions with Sterically Hindered Substrates.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling....
  • ResearchGate. (n.d.). Expanded solvent effect studies in the Pd/PtBu3-catalyzed Suzuki coupling.¹¹.
  • (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • ResearchGate. (n.d.). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. r/chemistry.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids.
  • ResearchGate. (2025). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF.
  • University of Liverpool IT Services. (n.d.). Efficient Suzuki cross-coupling reactions using bulky phosphines.
  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings.
  • NIH. (n.d.). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC.
  • PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
  • ACS Publications. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry.
  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction.
  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros.
  • Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros.
  • Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide.
  • Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide - organic synthesis. r/labrats.

Sources

Minimizing side reactions in the bromination of dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of dimethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize side reactions during this critical electrophilic aromatic substitution. As Senior Application Scientists, we provide insights grounded in mechanistic principles and field-proven experience to ensure the success of your synthesis.

Troubleshooting Guide: Minimizing Side Reactions

During the bromination of dimethoxybenzaldehyde isomers (e.g., veratraldehyde or 2,5-dimethoxybenzaldehyde), the highly activated nature of the aromatic ring can lead to several side reactions. This section addresses the most common issues and provides actionable solutions.

Issue 1: Over-bromination Resulting in Di- or Tri-substituted Products

Q: My reaction is producing significant amounts of di-brominated and other poly-brominated species, leading to a complex product mixture and low yield of the desired mono-brominated product. How can I prevent this?

A: Over-bromination is a classic challenge when working with highly activated aromatic rings like dimethoxybenzaldehyde. The two electron-donating methoxy groups make the ring highly nucleophilic and susceptible to multiple substitutions.[1][2]

Root Cause Analysis: The primary cause is an excess of the active brominating species (Br⁺ or polarized Br₂) relative to the substrate, or reaction conditions that are too harsh. The initial mono-brominated product is often still activated enough to undergo a second substitution.

Solutions:

  • Stoichiometric Control of Brominating Agent: Carefully control the stoichiometry of your brominating agent to be 1.0-1.1 equivalents relative to the dimethoxybenzaldehyde. Adding the brominating agent dropwise as a dilute solution over an extended period can help maintain a low concentration of the electrophile in the reaction mixture, favoring mono-substitution.[3]

  • Choice of a Milder Brominating Agent:

    • N-Bromosuccinimide (NBS): NBS is an excellent alternative to molecular bromine (Br₂).[4][5][6] It provides a low, steady concentration of bromine in the reaction medium, which is particularly effective at preventing over-bromination.[7] It is considered a more selective reagent for activated aromatic systems.[6][8]

    • In Situ Bromine Generation: Using a combination of an oxidizing agent like Potassium Bromate (KBrO₃) with Hydrobromic Acid (HBr) generates bromine in situ.[9][10][11] This method avoids handling highly toxic and reactive liquid bromine and can offer better control over the reaction.

  • Lower Reaction Temperature: Perform the reaction at a reduced temperature (e.g., 0-5 °C). Lower temperatures decrease the reaction rate, enhancing the selectivity for the initial, faster mono-bromination over subsequent, slower di-bromination steps.[8]

DOT Diagram: Decision Workflow for Preventing Over-bromination

G start Problem: Over-bromination reagent_control Adjust Brominating Agent start->reagent_control temp_control Lower Reaction Temperature start->temp_control stoichiometry Use 1.0-1.1 eq. of Brominating Agent reagent_control->stoichiometry mild_reagent Switch to Milder Reagent (e.g., NBS) reagent_control->mild_reagent temp_range Conduct reaction at 0-5°C temp_control->temp_range solution Outcome: Improved Mono-selectivity stoichiometry->solution mild_reagent->solution temp_range->solution

Caption: Workflow for troubleshooting over-bromination.

Issue 2: Poor Regioselectivity and Formation of Unwanted Isomers

Q: I am getting a mixture of positional isomers (e.g., 4-bromo and 6-bromo-2,5-dimethoxybenzaldehyde). How can I improve the regioselectivity of my reaction?

A: The formation of isomers is governed by the directing effects of the substituents on the aromatic ring.[1] For dimethoxybenzaldehydes, the two powerful ortho, para-directing methoxy groups often dominate over the weaker meta-directing aldehyde group. Steric hindrance also plays a crucial role.

Mechanistic Insight: In 2,5-dimethoxybenzaldehyde, for instance, the methoxy groups strongly activate the C4 and C6 positions for electrophilic attack. While both are electronically favored, the C4 position is often the major product due to lesser steric hindrance compared to the C6 position, which is flanked by the bulky aldehyde and methoxy groups.[1][12] However, reaction conditions can influence this ratio.

Solutions:

  • Solvent and Temperature Optimization:

    • Solvent Choice: The polarity of the solvent can influence the transition state and thus the regioselectivity. Acetic acid is a common choice that often provides good results.[3][13] Experimenting with less polar solvents like dichloromethane (DCM) may alter the isomer ratio.

    • Temperature: Lowering the reaction temperature often increases selectivity. At lower temperatures, the reaction is more likely to proceed via the lowest energy transition state, which typically leads to the thermodynamically more stable (or kinetically favored) product.[8]

  • Bulky Brominating Agents: While less common, employing a bulkier brominating agent might enhance selectivity for the less sterically hindered position.

Table 1: Influence of Substituents on Regioselectivity

Substituent GroupPositionDirecting EffectActivating/Deactivating
Methoxy (-OCH₃)2, 5ortho, paraStrongly Activating
Aldehyde (-CHO)1metaDeactivating

DOT Diagram: Regioselectivity in Bromination of 2,5-Dimethoxybenzaldehyde

G substrate 2,5-Dimethoxybenzaldehyde Activated Positions: C4, C6 reaction Bromination (Br+, EAS) substrate->reaction product_major 4-Bromo-2,5-dimethoxybenzaldehyde Major Product (Less Steric Hindrance) reaction->product_major Favored Pathway product_minor 6-Bromo-2,5-dimethoxybenzaldehyde Minor Product (More Steric Hindrance) reaction->product_minor Disfavored Pathway

Caption: Isomer formation in the bromination of 2,5-dimethoxybenzaldehyde.

Issue 3: Oxidation of the Aldehyde Group

Q: My final product is contaminated with the corresponding carboxylic acid. What is causing the oxidation of my aldehyde, and how can I prevent it?

A: Aldehydes are susceptible to oxidation, and certain bromination conditions can inadvertently cause this side reaction.[14][15]

Root Cause Analysis: This issue is most prevalent when using brominating agents that are also strong oxidizers or when water is present in the reaction mixture, which can facilitate the oxidation of aldehydes by bromine.[14] For example, using KBrO₃ or conducting the reaction with Br₂ in aqueous media can lead to the formation of the carboxylic acid byproduct.[10][16]

Solutions:

  • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. The presence of water can promote the oxidation of the aldehyde to a carboxylic acid.

  • Select a Non-Oxidizing Brominating Agent:

    • NBS in a non-aqueous solvent (like DCM or CCl₄): NBS is primarily a source of electrophilic bromine and is less likely to cause oxidation compared to Br₂/H₂O or systems with strong oxidants.[4][6]

    • Br₂ in Acetic Acid: Using molecular bromine in a non-aqueous solvent like glacial acetic acid minimizes the risk of aldehyde oxidation.[3]

  • Avoid Strong Oxidizing Co-reagents: If using an in situ generation method, be mindful of the oxidizing potential of the reagents. While effective for bromine generation, reagents like nitric acid can also be powerful oxidants for organic functional groups.[17]

Frequently Asked Questions (FAQs)

Q1: Is a Lewis acid catalyst like FeBr₃ necessary for the bromination of dimethoxybenzaldehyde? A1: No, a Lewis acid is generally not required and can be detrimental. Dimethoxybenzaldehyde is a highly activated aromatic ring due to the two electron-donating methoxy groups.[1] These groups make the ring sufficiently nucleophilic to react with molecular bromine or NBS directly without the need for a catalyst like FeBr₃, which is typically used for less reactive aromatic compounds like benzene.[18][19] Using a strong Lewis acid could actually increase the likelihood of side reactions like over-bromination.

Q2: Can the methoxy ether groups be cleaved under bromination conditions? A2: It is a possibility under harsh acidic conditions. The electrophilic substitution reaction itself doesn't cleave the ether. However, HBr is generated as a byproduct when using Br₂. If the reaction is heated or if a large excess of HBr accumulates, it can potentially lead to the cleavage of the methyl ether groups.[20] To mitigate this, it's best to perform the reaction at room temperature or below and to use a base in the workup to neutralize the acid promptly. Using NBS can also be advantageous as it produces succinimide instead of HBr directly in the main pathway.

Q3: What is the best workup procedure to remove excess bromine? A3: After the reaction is complete, the mixture is typically poured into water. To remove any unreacted bromine, a reducing agent should be added to the aqueous mixture until the characteristic orange/brown color of bromine disappears. A saturated solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) is highly effective for this purpose.[3] The product can then be isolated by filtration if it's a solid or by extraction with an organic solvent.

Experimental Protocols

Protocol 1: Selective Mono-bromination using N-Bromosuccinimide (NBS)

This protocol is designed to favor the formation of the mono-brominated product with high selectivity.

Materials:

  • Dimethoxybenzaldehyde (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • Stir bar, round-bottom flask, dropping funnel

Procedure:

  • Dissolve dimethoxybenzaldehyde in the anhydrous solvent in a round-bottom flask equipped with a stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the NBS in the same anhydrous solvent.

  • Add the NBS solution dropwise to the stirred dimethoxybenzaldehyde solution over 30-60 minutes.

  • Monitor the reaction by TLC. Once the starting material is consumed (typically 1-3 hours), allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Wash the organic layer with a saturated solution of sodium bisulfite to remove any trace of bromine, followed by a wash with saturated sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol or methanol) or column chromatography.[12]

Protocol 2: Bromination using Bromine in Acetic Acid

A classic method, effective when carefully controlled.

Materials:

  • Dimethoxybenzaldehyde (1.0 eq)

  • Molecular Bromine (Br₂) (1.0 eq)

  • Glacial Acetic Acid

  • Stir bar, round-bottom flask, dropping funnel

Procedure:

  • Dissolve the 2,5-dimethoxybenzaldehyde in glacial acetic acid in a round-bottom flask.[1]

  • In a separate container, prepare a solution of bromine in glacial acetic acid.[12]

  • Cool the dimethoxybenzaldehyde solution to 0-5 °C.

  • Add the bromine solution dropwise to the cooled, stirred solution. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, let the reaction stir at room temperature for 2-4 hours, monitoring by TLC.[3]

  • Pour the reaction mixture into a beaker containing ice water. A precipitate should form.[1][12]

  • Add a saturated solution of sodium bisulfite dropwise until the orange color of excess bromine is quenched.

  • Filter the solid precipitate, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent like methanol or ethanol to obtain the purified product.[3]

References

  • Nafillah, K. (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ.
  • Selective Bromination/Iodination of 2,5-dimethoxybenzaldehyde. Rhodium Archive. [Link]
  • Bromination of 2,S-dimethoxybenzaldehyde. UKM Journal Article Repository. [Link]
  • Does Br2/H2O oxidize all aldehydes including carbohydr
  • Kinetics and mechanism of the oxidation of aliphatic aldehydes by hexamethylenetetramine-bromine. Semantic Scholar. [Link]
  • Bromination of 2,5-Dimethoxybenzaldehyde. Rhodium Archive. [Link]
  • Bromination of 2,5-dimethoxybenzaldehyde using NBS. Reddit. [Link]
  • Reactions of Aromatic Compounds. University of Illinois Springfield. [Link]
  • Electrophilic Aromatic Substitution Reactions - Bromin
  • Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]
  • Aromatic halogen
  • N-Bromosuccinimide. Wikipedia. [Link]
  • Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Sunan Kalijaga Institutional Repository. [Link]
  • Oxidation of Aldoses by Bromine Water with detailed Mechanism. YouTube. [Link]
  • Bromination - Common Conditions. Common Organic Chemistry. [Link]
  • Oxidation of Aldehydes and Ketones. Organic Mystery. [Link]
  • Mechanism of oxidative cleavage by bromine of diazabutadienes (azines) to aldehydes or ketones. Journal of the Chemical Society, Perkin Transactions 2. [Link]
  • Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromin
  • Bromination of substituted benzaldehydes.
  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
  • Novel process for aromatic bromination.
  • 3,4,5 precursors revisited. The Hive. [Link]
  • Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Western Kentucky University TopSCHOLAR. [Link]
  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
  • Study On The Synthesis Of Veratraldehyde And Its Deriv
  • View of Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Sunan Kalijaga Institutional Repository. [Link]
  • Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
  • Selective Cleavage of Methoxy Protecting Groups in Carbohydrates.
  • The Conformation of Some ortho -bromoarylaldehydes.
  • Electrophilic Aromatic Substitution Reactions: Bromination. Organic Chemistry Class Notes. [Link]
  • Oxidative Bromination of Activated Aromatic Compounds Using Aqueous Nitric Acid as an Oxidant. Organic Process Research & Development. [Link]
  • Electrophilic Aromatic Substitution Reactions Made Easy! YouTube. [Link]
  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
  • Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Arom

Sources

Technical Support Center: Condensation Reactions with 2,6-Dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with 2,6-dimethoxybenzaldehyde in condensation reactions. The unique structure of this aldehyde, specifically the steric hindrance and electronic effects from its two ortho-methoxy groups, presents a common set of challenges that can lead to slow reaction rates and low yields.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to explain the causality behind experimental choices, empowering you to optimize your reactions effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. Each issue is followed by a diagnostic approach and a set of actionable solutions.

Q1: My reaction is extremely slow or fails to proceed. Why is this happening and what can I do?

This is the most common issue encountered with 2,6-dimethoxybenzaldehyde. The primary cause is the significant steric hindrance from the two bulky methoxy groups positioned ortho to the aldehyde functional group. These groups physically block the approach of the nucleophile (the enolate) to the electrophilic carbonyl carbon. Additionally, the methoxy groups are electron-donating, which reduces the electrophilicity of the carbonyl carbon, making it inherently less reactive.[1][2]

Systematic Troubleshooting Workflow:

Here is a decision-making workflow to address a stalled or slow reaction.

G start Reaction Stalled/Slow? check_tlc Monitor by TLC: Is starting material consumed? start->check_tlc incomplete No, significant starting material remains. check_tlc->incomplete No complete Yes, but no product formed. check_tlc->complete Yes increase_energy Increase Reaction Energy incomplete->increase_energy catalyst Enhance Catalyst Activity incomplete->catalyst water Remove Water Byproduct incomplete->water complete->catalyst Likely catalyst issue temp Increase Temperature increase_energy->temp Conventional Heating microwave Use Microwave Irradiation increase_energy->microwave Alternative Energy stronger_base Switch to Stronger Base (e.g., LDA for pre-formation) catalyst->stronger_base lewis_acid Switch to Stronger Lewis Acid (e.g., SnCl₄, TMSOTf) catalyst->lewis_acid dean_stark Use Dean-Stark Trap water->dean_stark sieves Add Molecular Sieves water->sieves

Caption: Troubleshooting workflow for slow or stalled reactions.

Solutions to Improve Reaction Rate:

  • Optimize Reaction Conditions:

    • Increase Temperature: Heating the reaction mixture provides the necessary activation energy to overcome the steric barrier.[3] For many Claisen-Schmidt condensations, refluxing is a common strategy.[4][5]

    • Remove Water: Condensation reactions produce water, which can push the reaction equilibrium back towards the starting materials.[6][7][8] Continuous removal is key for driving the reaction forward.

      • Azeotropic Distillation: Use a Dean-Stark trap with a suitable solvent like toluene to physically remove water as it forms.[6][9]

      • Chemical Dehydrating Agents: Add activated molecular sieves (3Å or 4Å) or anhydrous magnesium sulfate to the reaction mixture to sequester water.[6]

  • Employ a More Potent Catalyst:

    • The standard NaOH or KOH may not be sufficient. Consider stronger bases or alternative catalytic systems. However, be aware that very strong bases can promote side reactions like the Cannizzaro reaction.[10]

    • Pre-form the Enolate: For crossed-aldol reactions, using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) allows for the complete conversion of the ketone into its enolate before introducing the sterically hindered 2,6-dimethoxybenzaldehyde.[3] This ensures a high concentration of the active nucleophile is ready to react.

  • Utilize Microwave Irradiation:

    • Microwave-assisted synthesis is highly effective for accelerating slow organic reactions by promoting efficient and uniform heating.[11][12] Reactions that take hours under conventional heating can often be completed in minutes.[13][14][15]

Q2: My reaction yields are consistently low, even after extending the reaction time. What are the likely causes?

Low yields can be a result of incomplete conversion (see Q1) or competing side reactions.

Potential Side Reactions:

  • Self-Condensation of the Carbonyl Partner: If you are reacting 2,6-dimethoxybenzaldehyde with an enolizable ketone or aldehyde, that partner can react with itself.[3][10]

    • Solution: Slowly add the enolizable component to the reaction mixture containing the base and 2,6-dimethoxybenzaldehyde. This keeps the concentration of the enolizable partner low, minimizing self-condensation.[3][10]

  • Cannizzaro Reaction: Since 2,6-dimethoxybenzaldehyde has no α-hydrogens, it can undergo a Cannizzaro reaction in the presence of a strong base, where two molecules disproportionate to form an alcohol and a carboxylic acid.[10]

    • Solution: Avoid excessively high concentrations of strong bases like NaOH or KOH. Using a milder base or a catalytic system that does not require a strong base can mitigate this.[10]

Troubleshooting Low Yields:

Problem SymptomPotential CauseRecommended Solution
Multiple spots on TLC, even at full conversion. Side reactions (e.g., self-condensation, Cannizzaro).Use a milder base, or pre-form the enolate with LDA.[3] Slowly add the enolizable reactant to the reaction flask.[10]
Product precipitates, but yield is low after purification. Co-precipitation of impurities or starting materials.Optimize the workup procedure. Ensure complete neutralization and wash the crude solid thoroughly with cold water or a non-polar solvent to remove impurities before recrystallization.[16]
Reaction appears clean by TLC, but isolated yield is poor. Product loss during workup/purification.Check the solubility of your product. It may be partially soluble in the wash solvents. Minimize the amount of solvent used for recrystallization.

Frequently Asked Questions (FAQs)

Q3: What type of condensation is this, and what is the general mechanism?

The reaction is typically a Claisen-Schmidt condensation if the partner is a ketone (like acetophenone) or an enolizable aldehyde.[16][17] If the partner is an active methylene compound (e.g., malononitrile, diethyl malonate), it is known as a Knoevenagel condensation .[18]

Both reactions generally proceed via a base-catalyzed mechanism:

  • Enolate Formation: A base removes an acidic α-hydrogen from the ketone or active methylene compound to form a nucleophilic enolate ion.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 2,6-dimethoxybenzaldehyde.

  • Dehydration: The resulting β-hydroxy intermediate readily dehydrates (loses a water molecule) to form a stable, conjugated α,β-unsaturated product.[19][20][21]

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Ketone Ketone (with α-H) Enolate Enolate Ion (Nucleophile) Ketone->Enolate + Base - H₂O Aldehyde 2,6-Dimethoxy- benzaldehyde (Electrophile) Enolate->Aldehyde Intermediate Alkoxide Intermediate Aldehyde->Intermediate + Enolate BetaHydroxy β-Hydroxy Ketone Intermediate->BetaHydroxy + H₂O Intermediate->BetaHydroxy Product α,β-Unsaturated Product (Chalcone) BetaHydroxy->Product - H₂O (driven by heat)

Caption: General mechanism for a base-catalyzed condensation.

Q4: Which catalyst is best for this reaction?

There is no single "best" catalyst; the optimal choice depends on your specific reactants and desired conditions.

Comparison of Common Catalysts:

Catalyst TypeExamplesProsCons
Aqueous Base NaOH, KOHInexpensive, readily available, effective for many simple condensations.[16]Can promote side reactions (Cannizzaro, hydrolysis).[10] Can be difficult to control.
Amine Base Piperidine, PyrrolidineMilder than hydroxides, often used in Knoevenagel condensations.[18] Can act as an organocatalyst via an iminium intermediate.[22]Slower reaction rates compared to strong bases.
Solid Base Mg-Al Hydrotalcites, Mixed OxidesHeterogeneous (easy to remove), can be highly active and selective, reusable.[23][24]Requires specific preparation, may not be commercially available.
Strong Hindered Base LDA, LiHMDSExcellent for selective crossed-aldol reactions by pre-forming the enolate, minimizing self-condensation.[3]Requires anhydrous conditions and inert atmosphere, more expensive.
Q5: What is the best solvent for this reaction?

Polar protic solvents are most commonly used as they readily dissolve the reactants and the base catalysts.

  • Ethanol/Methanol: These are the most frequent choices for Claisen-Schmidt and Knoevenagel condensations.[4][16][25] The product often has lower solubility in the cold alcohol-water mixture, facilitating its precipitation and isolation upon completion.[16]

  • Toluene: An excellent choice when using a Dean-Stark trap for azeotropic water removal, as it forms an azeotrope with water.[6][9]

  • Solvent-Free Conditions: For some reactions, grinding the reactants with a solid base catalyst (like solid NaOH) can be highly effective and environmentally friendly, sometimes leading to quantitative yields.[17][26]

Experimental Protocols

Protocol 1: General Base-Catalyzed Claisen-Schmidt Condensation

This protocol is a starting point for the reaction of 2,6-dimethoxybenzaldehyde with an acetophenone derivative.

  • Reactant Preparation: In a round-bottom flask, dissolve 2,6-dimethoxybenzaldehyde (1.0 eq.) and the substituted acetophenone (1.0 eq.) in ethanol (approx. 3-5 mL per mmol of aldehyde).[16]

  • Reaction Initiation: While stirring the solution at room temperature, add an aqueous solution of NaOH or KOH (e.g., 10-20% w/v) dropwise.[16][27] A color change or precipitate may be observed.

  • Reaction Progression: Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC). Reaction times can vary significantly from 2 to 24 hours.[20]

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

    • Pour the cooled mixture into a beaker containing crushed ice and water.[16]

    • Acidify the mixture with dilute HCl until the pH is neutral or slightly acidic to precipitate the product fully.[3][16]

    • Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold distilled water to remove inorganic salts.[16] The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[3]

Protocol 2: Microwave-Assisted Condensation

This method can dramatically reduce reaction times.

  • Preparation: In a microwave reaction vessel, combine 2,6-dimethoxybenzaldehyde (1.0 eq.), the ketone partner (1.0-1.2 eq.), and the base catalyst (e.g., NaOH) in a minimal amount of a suitable solvent like ethanol.[14][15]

  • Irradiation: Place the vessel in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 50-80°C) for short intervals (e.g., 2-5 minutes).[13][14]

  • Monitoring: After each interval, cool the vessel and check the reaction progress by TLC.

  • Workup: Once complete, follow the workup and purification steps outlined in Protocol 1.

References

  • How to remove water in a condensation reaction on microscale (without Dean Stark)? (2014). ResearchGate.
  • Aldehyde catalysis – from simple aldehydes to artificial enzymes. (2020). RSC Publishing.
  • Process for dehydration of condensation reaction mixtures obtained by azeotropic distillation. (1992). Google Patents.
  • Application Notes and Protocols for the Preparation of Chalcones from 2,6-Dimethoxybenzaldehyde. (2025). BenchChem.
  • Optimization of the condensation reaction conditions (Scheme 1). (N.D.). ResearchGate.
  • Optimization of reaction conditions for the synthesis of cinnamaldehyde deriv
  • Troubleshooting low yield in Aldol condens
  • The Influence of Aromatic Substituents on Benzaldehyde Reactivity in Condensation Reactions: A Compar
  • Application Notes and Protocols: Aldol Condensation of 2,6-Dimethoxybenzaldehyde. (2025). BenchChem.
  • Activated carbon sheets from pomegranate peel with ionic liquid for Knoevenagel condensation: synthesis of aryledene. (2023).
  • 25.18: Condensation Reactions. (2020). Chemistry LibreTexts.
  • Knoevenagel condensation. (N.D.). Wikipedia.
  • Overcoming low reactivity of sterically hindered aldehydes in Prins cycliz
  • Condensation Reactions. (N.D.). Journal of New Developments in Chemistry.
  • What are the Condensation Methods. (N.D.). Unacademy.
  • Optimizing reaction condition for Knoevenagel condensation of benzaldehyde and malononitrile. [a]. (N.D.). ResearchGate.
  • Claisen-Schmidt Condensation. (N.D.). University of Manitoba.
  • Study of the Condensation Reaction of Aldehydes with Amides and New Ways of their Applic
  • An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. (2014). PMC - NIH.
  • Knoevenagel Condensation Doebner Modification. (N.D.). Organic Chemistry Portal.
  • Condensation reaction of substituted aromatic aldehydes and active methylene compounds. (N.D.). ResearchGate.
  • Claisen Schmidt Reaction (Mixed Aldol Condensation). (N.D.). PraxiLabs.
  • Knoevenagel condensation. (2018). YouTube.
  • Application Notes and Protocols: Knoevenagel Condensation with 3,5-Dimethoxybenzaldehyde. (2025). BenchChem.
  • Claisen–Schmidt condensation. (N.D.). Wikipedia.
  • Application Notes & Protocols: Claisen-Schmidt Condensation Using 2'-Methoxyacetophenone. (2025). BenchChem.
  • Microwave-Assisted Organic Reactions: Eco-friendly Synthesis of Dibenzylidenecyclohexanone Derivatives via Crossed Aldol Condens. (2017). Semantic Scholar.
  • Video: Dehydration of Aldols to Enals: Base-Catalyzed Aldol Condensation. (2023). JoVE.
  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (2021). Semantic Scholar.
  • Microwave-assisted condensation reactions. (2021). OUCI.
  • Mixed Oxides as Catalysts for the Condensation of Cyclohexanol and Benzaldehyde to Obtain a Claisen–Schmidt Condensation Product. (2020). MDPI.
  • Aldol condensation of 2,5-dimethoxybenzaldehyde with actone under basic conditions. (N.D.). Oriental Journal of Chemistry.
  • (PDF) Microwave-Assisted Organic Reactions: Eco-friendly Synthesis of Dibenzylidenecyclohexanone Derivatives via Crossed Aldol Condensation. (2017). ResearchGate.
  • An In-depth Technical Guide to 2,6-Dimethoxybenzaldehyde. (2025). BenchChem.
  • New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation. (2022). MDPI.

Sources

Navigating Steric Challenges: A Technical Guide to Catalyst Selection for ortho-Substituted Substrates

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 7, 2026 – To empower researchers in overcoming one of the more persistent hurdles in synthetic chemistry, this technical support center provides a focused resource for selecting catalysts in cross-coupling reactions involving sterically hindered ortho-substituted substrates. This guide, structured as a series of troubleshooting questions and FAQs, offers in-depth, experience-driven advice to scientists and professionals in drug development.

Introduction: The ortho Challenge

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, yet their efficiency can be dramatically impeded by steric hindrance.[1] When substituents are present at the ortho position of an aryl halide or its coupling partner, the reaction's kinetics and overall success are often compromised. This steric bulk can hinder key steps in the catalytic cycle, primarily the oxidative addition and subsequent reductive elimination.[2][3] Consequently, researchers frequently encounter low to no yield, byproduct formation, and catalyst deactivation.[2] This guide provides a systematic approach to troubleshooting these challenging transformations.

Troubleshooting Guide: Addressing Common Experimental Failures

Q1: My Suzuki-Miyaura coupling with a di-ortho-substituted aryl bromide is failing, showing only starting material. What's the first line of defense?

Answer: This is a classic symptom of a stalled oxidative addition step. The steric shielding around the carbon-halogen bond prevents the palladium catalyst from efficiently inserting itself. Your primary focus should be on modifying the ligand environment of the palladium center.

Core Issue: Insufficiently reactive catalyst system for a sterically demanding substrate.

Solutions:

  • Switch to Bulky, Electron-Rich Ligands: Standard phosphine ligands like PPh₃ are often inadequate. You need ligands that are both sterically demanding and highly electron-donating.[4] This combination promotes the formation of a highly reactive, coordinatively unsaturated L₁Pd(0) species, which is crucial for activating hindered substrates.[5]

    • Recommended Ligands: Buchwald's biaryl phosphine ligands are the industry standard. For di-ortho-substituted substrates, ligands such as SPhos, XPhos, and RuPhos are excellent starting points.[2] Their bulky nature facilitates reductive elimination, while their electron-rich character accelerates oxidative addition.[6]

    • Rationale: The steric bulk on these ligands creates a "ligated pocket" that can accommodate the hindered substrate while still allowing for the necessary bond-forming steps. The electron-donating properties make the palladium center more nucleophilic and thus more reactive towards the aryl halide.[6]

  • Employ a Pre-formed Catalyst (Precatalyst): In-situ generation of the active Pd(0) species can be inefficient. Palladacycle precatalysts, such as those based on the 2-aminobiphenyl scaffold or cataCXium® A, provide a stable, well-defined source of the active catalyst upon activation.[7][8][9][10] This ensures a higher concentration of the active catalytic species from the outset.

Experimental Protocol: General Procedure for a Challenging Suzuki-Miyaura Coupling

  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the ortho-substituted aryl halide (1.0 equiv), the boronic acid or ester (1.5 equiv), and a strong, non-nucleophilic base like K₃PO₄ (3.0 equiv).[11]

  • Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the bulky phosphine ligand (e.g., SPhos, 4 mol%).

  • Reaction Initiation: Add the catalyst mixture to the Schlenk flask, followed by a degassed solvent (e.g., toluene or dioxane).[12]

  • Execution: Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.

Q2: My Buchwald-Hartwig amination of a 2,6-disubstituted aniline results in low yield and significant hydrodehalogenation of the aryl halide. How can I improve selectivity?

Answer: This outcome suggests that the desired C-N bond-forming reductive elimination is slow and competing with side reactions like β-hydride elimination, which leads to the hydrodehalogenated arene.[13] The catalyst system must be tailored to specifically accelerate the reductive elimination step.

Core Issue: Reductive elimination is slower than competing decomposition pathways.

Solutions:

  • Ligand Choice is Critical: For sterically demanding aminating reactions, ligands that possess a large "bite angle" and significant steric bulk are often required. Bidentate ligands like Xantphos or Josiphos can be effective.[14] The rigid backbone of these ligands enforces a specific geometry on the palladium center that is conducive to reductive elimination.[15][16]

  • Use a Stronger, Non-Coordinating Base: The choice of base is crucial in Buchwald-Hartwig reactions.[17][18] A strong, bulky base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine and facilitate the catalytic cycle.[13] These bases are less likely to coordinate to the palladium center and inhibit catalysis.

  • Consider a Nickel Catalyst System: For particularly challenging C-N couplings, nickel-based catalysts can offer an alternative, sometimes superior, reaction pathway.[19] Nickel catalysis often proceeds under different mechanistic manifolds and can be less sensitive to the steric factors that plague palladium systems. The development of ligands like Phen-DalPhos has expanded the scope of Ni-catalyzed aminations.[19]

Decision Workflow for Catalyst Selection

G cluster_0 Initial Reaction Assessment cluster_1 Catalyst System Modification cluster_2 Reaction Condition Optimization Start Reaction Failure: Low Yield with ortho-Substituted Substrate Problem Primary Suspect: Steric Hindrance Start->Problem Ligand Modify Ligand: Bulky & Electron-Rich (e.g., SPhos, XPhos, RuPhos) Problem->Ligand Stalled Oxidative Addition? Ligand_Type Consider Ligand Class: Monodentate vs. Bidentate (e.g., Xantphos for Bite Angle) Problem->Ligand_Type Slow Reductive Elimination? Precatalyst Use Precatalyst: Palladacycle or G3/G4 (e.g., cataCXium A) Ligand->Precatalyst Improve Catalyst Activation Base Optimize Base: Strong, Non-nucleophilic (e.g., K3PO4, NaOtBu) Precatalyst->Base Optimize Conditions Solvent Solvent Choice: Anhydrous, Degassed (e.g., Toluene, Dioxane) Base->Solvent

Caption: A workflow for troubleshooting coupling reactions with ortho-substituted substrates.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of bulky phosphine ligands in overcoming steric hindrance?

A: Bulky phosphine ligands, particularly the dialkylbiaryl phosphine class developed by Buchwald, serve two primary functions.[6] First, their steric bulk promotes the formation of monoligated L₁Pd(0) species, which are highly reactive and necessary to engage sterically shielded aryl halides in the oxidative addition step.[5] Second, this same steric pressure facilitates the final C-C or C-N bond-forming reductive elimination step, which can be rate-limiting for hindered substrates.[15]

Q2: When should I consider using an N-Heterocyclic Carbene (NHC) ligand instead of a phosphine?

A: NHC ligands are strong σ-donors and often form very stable palladium complexes.[4] They can be particularly effective for coupling unreactive aryl chlorides. If you are working with an electron-rich, sterically hindered aryl chloride and are not achieving success with phosphine ligands, an NHC-based system, such as one employing an IPr* ligand, may provide the necessary reactivity.[20][21]

Q3: Can changing the palladium precatalyst really make a difference if the ligand is the same?

A: Yes. The role of the precatalyst is to provide a clean and efficient entry into the catalytic cycle by generating the active Pd(0) species.[9] Different precatalyst scaffolds (e.g., allyl-based, indenyl-based, or palladacycles) have different activation profiles.[20][22] A more modern precatalyst, like an (η³-1-tBu-indenyl)-based system, can be more active and provide a higher concentration of the L₁Pd(0) catalyst compared to older sources like Pd₂(dba)₃, leading to improved yields and faster reaction times.[20]

Q4: How does the "bite angle" of a bidentate ligand influence reactions with ortho-substituted substrates?

A: The bite angle is the P-Pd-P angle in a complex with a bidentate phosphine ligand.[23] This geometric parameter has a profound effect on the steric and electronic environment at the metal center.[14][24] For sterically demanding substrates, a wider bite angle, such as that found in ligands like Xantphos, can be beneficial.[15][16] It is thought to facilitate the reductive elimination step by increasing the steric pressure on the substituents poised to couple, effectively "squeezing" them out from the coordination sphere.[15][16]

Q5: My reaction is still not working despite trying several advanced catalyst systems. What other factors should I investigate?

A: If catalyst optimization fails, it's crucial to look at other reaction parameters:

  • Base: Ensure your base is fresh, potent, and appropriate for the reaction type. For Suzuki couplings, K₃PO₄ or Cs₂CO₃ are robust choices, while Buchwald-Hartwig reactions often require stronger bases like NaOtBu.[4][12]

  • Solvent: Solvents must be anhydrous and thoroughly degassed. Oxygen can irreversibly oxidize the Pd(0) catalyst and phosphine ligands, leading to deactivation.[11][25][26]

  • Reagent Purity: Impurities in either coupling partner can poison the catalyst.[27] This is especially true for heteroaromatic substrates which can coordinate to the palladium and inhibit catalysis.[27]

  • Temperature: While higher temperatures can sometimes overcome activation barriers, they can also promote catalyst degradation and side reactions. A systematic screen of the reaction temperature is often warranted.

Data Summary: Ligand Performance in a Model Suzuki-Miyaura Coupling

The following table summarizes the performance of various ligands in the coupling of a sterically hindered di-ortho-substituted aryl bromide with phenylboronic acid.

LigandCatalyst SystemTemperature (°C)Time (h)Yield (%)Key Feature
PPh₃Pd(PPh₃)₄ (5 mol%)10024<5Standard, ineffective for hindered substrates
P(t-Bu)₃Pd₂(dba)₃ / P(t-Bu)₃801265Bulky, electron-rich monodentate
XPhos XPhos Pd G3 (2 mol%) 80 4 92 Bulky biaryl phosphine, high activity
SPhos SPhos Pd G2 (2 mol%) 80 4 95 Bulky biaryl phosphine, excellent for hindered systems[28]
XantphosPd(OAc)₂ / Xantphos1001878Wide bite angle bidentate ligand

Data is representative and compiled from typical outcomes reported in the literature for challenging couplings.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_steric Steric Hindrance Impacts These Steps Pd0 LₙPd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex L₂Pd(II)(Ar)(X) OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal Ar'-B(OR)₂ (Base) Diaryl_PdII L₂Pd(II)(Ar)(Ar') Transmetal->Diaryl_PdII RedElim Reductive Elimination Diaryl_PdII->RedElim RedElim->Pd0 Ar-Ar' center

Caption: Key steps in the Suzuki-Miyaura catalytic cycle affected by steric hindrance.

References

  • Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Semantic Scholar. [Link]
  • Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. PubMed. [Link]
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PubMed Central. [Link]
  • Buchwald–Hartwig amin
  • Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions.
  • A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction.
  • Challenging Nickel-Catalyzed Cross-Couplings Enabled by Ligand Design. DalSpace. [Link]
  • Sterically Induced Acceleration of Aryl Halide Activation by Pd(0)
  • Design of a Versatile and Improved Precatalyst Scaffold for Palladium-Catalyzed Cross-Coupling: (η3-1-tBu-indenyl)2(μ-Cl)2Pd2.
  • Ligand Design for the Palladium-Catalyzed Cross- Coupling of Nitroarenes and Phenols. Synfacts. [Link]
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
  • How to Increase Rates of Oxidative Addition when Using Sterically Bulky Aryl Halides? Reddit. [Link]
  • Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation.
  • Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. DOI. [Link]
  • Bite angle effects of diphosphines in C-C and C-X bond forming cross coupling reactions. Chemical Society Reviews. [Link]
  • Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group. [Link]
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
  • The bite angle makes the difference: a practical ligand parameter for diphosphine ligands. Journal of the Chemical Society, Dalton Transactions. [Link]
  • Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry. [Link]
  • Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition.
  • Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. NIH. [Link]
  • Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes. NIH. [Link]
  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
  • Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science. [Link]
  • Buchwald-Hartwig Amin
  • Bite angle. Wikipedia. [Link]
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Archives. [Link]
  • Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions. Chemical Society Reviews. [Link]
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • Deactivation Pathways in Transition Metal C
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. NIH. [Link]
  • The Directed ortho Metallation–Cross- Coupling Fusion: Development and Application in Synthesis. Pharmaceutical Business review. [Link]
  • Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. Energy Advances. [Link]
  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. CECO Environmental. [Link]
  • Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin). NIH. [Link]
  • What Is Catalyst Deactiv
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.

Sources

Technical Support Center: Troubleshooting Debromination in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who utilize palladium-catalyzed cross-coupling reactions. Here, we will address a common and often frustrating side reaction: debromination, also known as hydrodebromination or protodebromination. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you minimize this unwanted side product and maximize the yield of your desired compound.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem in my palladium-catalyzed reaction?

Debromination is a side reaction where the bromine atom on your aryl or vinyl bromide starting material is replaced by a hydrogen atom. This leads to the formation of a byproduct that is often difficult to separate from the desired product, resulting in lower yields and purification challenges. This occurs when the palladium-catalyzed reaction kinetics are slow, allowing for side reactions to take place.[1]

Q2: What are the primary causes of debromination?

Debromination can be influenced by several factors within your reaction setup. The key culprits are often related to the choice of ligand, base, solvent, and reaction temperature. Essentially, any condition that disfavors the desired cross-coupling pathway or promotes the premature decomposition of key intermediates can lead to an increase in this unwanted side reaction.

Q3: How can I quickly check if debromination is occurring in my reaction?

The most common way to identify debromination is through analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). You will observe a peak corresponding to the mass of your starting material minus the mass of a bromine atom plus the mass of a hydrogen atom. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can also be used to detect the appearance of a new aromatic proton signal in place of the carbon-bromine bond.

Q4: Is debromination always a result of a failed cross-coupling reaction?

Not necessarily. While it often competes with the desired reaction, certain conditions can favor debromination even when the cross-coupling reaction is proceeding. Understanding the underlying mechanism is key to diagnosing the specific issue in your experiment.

In-Depth Troubleshooting Guide

This section provides a structured approach to systematically troubleshoot and mitigate debromination in your palladium-catalyzed reactions.

Problem: Significant formation of the hydrodebrominated side product is observed by GC-MS or LC-MS analysis.
Root Cause Analysis & Step-by-Step Solutions

The unwanted formation of the debrominated product often stems from an imbalance in the rates of the elementary steps within the catalytic cycle. The goal is to promote the rate of the desired C-C bond formation (reductive elimination) relative to the pathways that lead to debromination.

Solution 1: Optimize Your Ligand Choice

The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[2] The electronic and steric properties of the ligand directly impact the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.

Causality:

  • Electron-rich and bulky ligands are generally preferred to avoid debromination.[3] Electron-donating ligands increase the electron density on the palladium center, which can facilitate the rate-limiting oxidative addition step for less reactive aryl bromides.[4]

  • Steric bulk on the ligand promotes the final reductive elimination step, which forms the desired C-C bond, and can prevent side reactions like β-hydride elimination.[3][5]

Experimental Protocol:

  • Initial Screening: If you are observing significant debromination with a standard ligand like triphenylphosphine (PPh₃), consider switching to a more electron-rich and sterically demanding ligand.

  • Ligand Selection: A good starting point is to screen a panel of ligands with varying steric and electronic properties. A suggested screening table is provided below.

  • Reaction Setup: For each reaction, use the same substrate, base, solvent, and temperature, varying only the ligand. Ensure all reactions are performed under an inert atmosphere (e.g., nitrogen or argon).

  • Analysis: Monitor the reaction progress by GC-MS or LC-MS at regular intervals to determine the ratio of the desired product to the debrominated side product.

Table 1: Ligand Screening for Debromination Suppression

Ligand ClassExample LigandKey CharacteristicsExpected Outcome for Debromination
Simple TriarylphosphinePPh₃Standard, moderately electron-donatingBaseline for comparison
Bulky, Electron-Rich AlkylphosphinesP(t-Bu)₃, PCy₃Highly electron-donating, very bulkyOften significantly reduces debromination
Biarylphosphines (Buchwald Ligands)XPhos, SPhosSterically demanding, electron-richGenerally very effective at promoting C-C coupling[6]
N-Heterocyclic Carbenes (NHCs)IPr, IMesStrong σ-donors, sterically bulkyCan be highly effective, especially for challenging substrates[6]
Solution 2: Re-evaluate Your Choice of Base

The base is not just a simple proton scavenger; it plays a critical role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and in regenerating the active catalyst in Heck and Sonogashira reactions.[7][8] An inappropriate base can promote side reactions.

Causality:

  • A base that is too strong or poorly soluble can lead to undesired side reactions.[1]

  • In reactions involving alcohol solvents, a strong base can deprotonate the alcohol to form an alkoxide, which can act as a hydride source for reductive debromination.[9]

Experimental Protocol:

  • Base Screening: If you suspect the base is the issue, screen a variety of bases with different strengths and solubilities.

  • Consider Biphasic Conditions: For Suzuki reactions, using a weaker base like K₂CO₃ or K₃PO₄ in a biphasic solvent system (e.g., toluene/water) can be effective.[1]

  • Anhydrous Conditions: In some cases, particularly with sensitive substrates, running the reaction under anhydrous conditions with a non-nucleophilic organic base like triethylamine (Et₃N) or DBU can be beneficial.

Table 2: Base Selection Guide

BaseTypical ApplicationConsiderations for Debromination
K₂CO₃, Cs₂CO₃Suzuki, HeckGenerally mild and effective in biphasic systems.
K₃PO₄SuzukiA good choice for many systems, often providing a good balance of reactivity and selectivity.[1]
NaOt-Bu, KOt-BuBuchwald-Hartwig, some SuzukiVery strong bases; can promote debromination if not carefully controlled.
Et₃N, DIPEASonogashira, HeckOrganic amines, often used in anhydrous conditions.[10]
Solution 3: Adjust Reaction Temperature and Time (Kinetic vs. Thermodynamic Control)

The temperature of the reaction directly influences the reaction rates. Higher temperatures can sometimes favor the undesired debromination pathway. This is a classic example of kinetic versus thermodynamic control.[11][12][13]

Causality:

  • Kinetic Control: At lower temperatures, the reaction is under kinetic control, meaning the product that forms the fastest will be the major product.[12][14] If the activation energy for the desired cross-coupling is lower than that for debromination, lower temperatures will favor your product.

  • Thermodynamic Control: At higher temperatures, the reaction may be under thermodynamic control, where the most stable product is favored.[12][14] If the debrominated product is more stable, higher temperatures could lead to its increased formation.

Experimental Protocol:

  • Temperature Gradient: Run a series of reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, 100 °C) while keeping all other parameters constant.

  • Time Course Study: At a given temperature, take aliquots from the reaction mixture at different time points to monitor the product distribution. This can help determine if the debrominated product is forming early on or as a result of prolonged reaction times.

  • Aim for the "Sweet Spot": The goal is to find the lowest possible temperature at which the desired reaction proceeds at a reasonable rate, while minimizing the rate of debromination.

Solution 4: Scrutinize Your Solvent System

The solvent can influence the reaction in multiple ways, including the solubility of reactants and the stabilization of catalytic intermediates.[15][16]

Causality:

  • Solvent as a Hydride Source: Protic solvents, especially alcohols, can sometimes act as a source of hydride, leading to reductive debromination, particularly in the presence of a strong base.[9]

  • Reaction Rate: The choice of solvent can impact the overall reaction rate. Solvents that promote a faster cross-coupling can often minimize the opportunity for side reactions like protodebromination to occur.[1] For Stille couplings, solvents like dioxane and DMF have been observed to lead to more dehalogenation compared to toluene.[1]

Experimental Protocol:

  • Solvent Screening: Test a range of solvents with varying polarities. Common choices include toluene, dioxane, THF, and DMF.

  • Degassing: Always use properly degassed solvents to prevent oxygen from deactivating the Pd(0) catalyst.[1] Oxygen can also promote the homocoupling of boronic acids in Suzuki reactions.[1]

  • Biphasic Systems: For Suzuki reactions, a biphasic mixture of an organic solvent (like toluene) and water is often effective.[1]

Visualizing the Problem: The Catalytic Cycle and Debromination Pathway

To better understand where things can go wrong, let's visualize a generic palladium-catalyzed cross-coupling cycle and the competing debromination pathway.

G Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Ar-Br Transmetal Transmetalation (Ar-Pd(II)-R) OxAdd->Transmetal + R-M Debrom Debromination Pathway OxAdd->Debrom RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-R (Desired Product) Debrom->Pd0 Regenerates Pd(0) ArH Ar-H (Debrominated Product) Debrom->ArH

Caption: Palladium catalytic cycle with the competing debromination pathway.

This diagram illustrates that after the initial oxidative addition of the aryl bromide to the Pd(0) catalyst, the resulting Ar-Pd(II)-Br intermediate can either proceed through the desired transmetalation and reductive elimination steps or be intercepted by a hydride source, leading to the formation of the debrominated product.

Systematic Troubleshooting Workflow

When faced with a debromination issue, a systematic approach is more effective than random screening.

G start Problem: Debromination Observed ligand Step 1: Change Ligand (Bulky & Electron-Rich) start->ligand temp Step 2: Lower Temperature ligand->temp Still an issue success Problem Solved ligand->success Improved base Step 3: Screen Bases (Weaker/Different Solubility) temp->base Still an issue temp->success Improved solvent Step 4: Change Solvent (Aprotic/Anhydrous) base->solvent Still an issue base->success Improved solvent->success Improved

Caption: A systematic workflow for troubleshooting debromination.

By methodically addressing each of these key reaction parameters, you can effectively diagnose the root cause of debromination and optimize your reaction conditions to favor the formation of your desired cross-coupled product.

References

  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - NIH. [Link]
  • Sonogashira coupling - Wikipedia. [Link]
  • Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing). [Link]
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF - ResearchG
  • Sonogashira Coupling - Organic Chemistry Portal. [Link]
  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. [Link]
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. [Link]
  • Reductions of aryl bromides in water at room temper
  • ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands.
  • Metal catalyzed defunctionalization reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01949D. [Link]
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. [Link]
  • Sonogashira Coupling - Chemistry LibreTexts. [Link]
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. [Link]
  • The Intramolecular Heck Reaction - Macmillan Group. [Link]
  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides | Journal of the American Chemical Society. [Link]
  • Heck reaction - Wikipedia. [Link]
  • Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. [Link]
  • Suzuki Coupling - Organic Chemistry Portal. [Link]
  • Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III)
  • Heck Reaction—St
  • Thermodynamic and kinetic reaction control - Wikipedia. [Link]
  • 14.3 Kinetic versus Thermodynamic Control of Reactions - Organic Chemistry | OpenStax. [Link]
  • Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MC
  • Temperature-dependent suppression of palladium on carbon-catalyzed hydrogen
  • 14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. [Link]
  • Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds
  • Heck reaction - Chemistry LibreTexts. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. [Link]
  • Metal-Catalyzed Cross-Coupling Reactions - ChemTalk. [Link]
  • Heck Reaction - Organic Chemistry Portal. [Link]
  • Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. [Link]
  • Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053) - YouTube. [Link]
  • Ligand electronic influence in Pd-c
  • Understanding the Use of Phosphine-(EWO)
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
  • Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)
  • Palladium-catalyzed Reductive Homocoupling of Aromatic Halides and Oxid

Sources

Technical Support Center: Purification of 2-Bromo-4,6-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-4,6-dimethoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for the purification of this important synthetic intermediate. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and ensure the highest purity for your downstream applications.

Introduction: The Challenge of Purity

This compound is a key building block in the synthesis of various complex molecules. Its purity is paramount, as contaminants can lead to unwanted side reactions, low yields, and difficulties in the characterization of final compounds. The primary challenges in its purification often stem from the presence of structurally similar impurities, such as unreacted starting materials, regioisomers from the bromination step, or over-brominated by-products.[1] This guide provides a systematic approach to tackling these challenges.

Purification Strategy Selection

The first critical step is to select the appropriate purification method. The choice between recrystallization and column chromatography typically depends on the impurity profile and the scale of your reaction. A preliminary analysis by Thin Layer Chromatography (TLC) is essential to diagnose the purity issue.

G start Crude Product Analysis (TLC) decision2 Is the product the major spot? start->decision2 decision1 Are impurities close in Rf to the product? recrystallization Primary Strategy: Recrystallization decision1->recrystallization No (High polarity difference) chromatography Primary Strategy: Column Chromatography decision1->chromatography Yes (Low polarity difference) decision2->decision1 Yes decision2->chromatography No (Significant impurities) charcoal Consider adding activated charcoal during recrystallization to remove colored impurities. recrystallization->charcoal final_purity Assess Purity (TLC, MP, NMR, HPLC) recrystallization->final_purity chromatography->final_purity G cluster_0 Recrystallization Workflow A 1. Dissolve crude solid in minimum hot ethanol. B 2. Add hot water dropwise until solution turns cloudy. A->B C 3. Add a few drops of hot ethanol until solution is clear again. B->C D 4. Cool slowly to room temp, then place in ice bath. C->D E 5. Collect crystals via vacuum filtration. D->E F 6. Wash with minimal ice-cold ethanol/water. E->F

Sources

Technical Support Center: Managing Steric Hindrance from ortho-Methoxy Groups

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. The ortho-methoxy group (o-OMe) is a frequent flyer in complex molecule synthesis, valued for its electron-donating and directing-group capabilities. However, its steric bulk presents a significant and often frustrating hurdle. This guide is designed to provide you, our fellow researchers, with practical, field-proven troubleshooting strategies and a deeper mechanistic understanding to turn these challenges into synthetic successes.

Troubleshooting Guide: Common Experimental Failures

This section addresses specific problems you might be encountering at the bench. Each answer provides a probable cause, actionable solutions, and the underlying chemical logic.

Question 1: My Suzuki-Miyaura coupling with an o-anisylboronic acid is sluggish, stalls at low conversion, or fails entirely. What's going wrong and how can I fix it?

Probable Cause: The steric bulk of the o-methoxy group is likely inhibiting one or both of the key steps in the catalytic cycle: transmetalation and reductive elimination.[1][2] The methoxy group can physically block the approach of the boronic acid to the palladium center during transmetalation. Even if transmetalation occurs, the resulting diarylpalladium(II) intermediate may be conformationally restricted, raising the energy barrier for the final, bond-forming reductive elimination step to produce the desired biaryl.[2]

Recommended Solutions:

  • Switch to a Bulkier Ligand: Standard ligands like triphenylphosphine (PPh₃) are often inadequate. The solution is to use a more sterically demanding, electron-rich monophosphine ligand.[3] These ligands promote the formation of a highly reactive, monoligated 14-electron Pd(0) species and are designed to facilitate reductive elimination from crowded intermediates.[1][3]

  • Elevate the Temperature: Steric barriers are activation energy problems. Providing more thermal energy can often overcome these hurdles. If your reaction is proceeding slowly at 80 °C, consider increasing the temperature to 100-120 °C.[3]

  • Optimize the Base/Solvent System: The choice of base is critical for activating the boronic acid to form the boronate complex required for transmetalation.[4][5] For hindered couplings, potassium phosphate (K₃PO₄) is a robust and effective choice.[3]

Comparative Table of Ligands for Hindered Suzuki Couplings:

Ligand Structure Key Features & When to Use
SPhos Buchwald Biaryl Phosphine Excellent general-purpose ligand for hindered substrates. Good first choice.[6]
XPhos Buchwald Biaryl Phosphine Often provides higher reactivity than SPhos for particularly challenging couplings, including aryl chlorides.[1]
RuPhos Buchwald Biaryl Phosphine Highly effective for hindered systems and often tolerant of a wide range of functional groups.[3]

| BI-DIME | Diene-based Phosphine | Specifically designed for extremely hindered couplings, such as the formation of tetra-ortho-substituted biaryls.[7] |

Workflow Diagram: Troubleshooting a Sluggish Suzuki Coupling

start Sluggish/Failed Suzuki Coupling ligand Switch to Bulky Ligand (e.g., SPhos, XPhos) start->ligand Step 1: Ligand Choice temp Increase Temperature (e.g., 100-120 °C) ligand->temp Step 2: Reaction Energy base Change Base (e.g., K3PO4) temp->base Step 3: Reagent Optimization result Successful Coupling base->result

Caption: A stepwise approach to optimizing hindered Suzuki couplings.

Question 2: I'm attempting a Grignard addition to an o-methoxyaryl ketone, but I'm only recovering starting material or seeing reduction instead of addition. What is happening?

Probable Cause: There are two primary issues at play:

  • Steric Hindrance: The o-methoxy group, along with the ketone's own substituent, creates a crowded environment around the electrophilic carbonyl carbon, physically blocking the approach of the bulky Grignard reagent.[8]

  • Enolization: The Grignard reagent is a strong base.[9] If the ketone has α-protons, the Grignard reagent may act as a base, deprotonating the α-position to form an enolate. This is a non-productive pathway that, upon aqueous workup, simply regenerates the starting ketone.[8] Reduction occurs if the Grignard reagent has a β-hydride, which can be delivered to the carbonyl carbon via a six-membered transition state.[8]

Recommended Solutions:

  • Employ Chelation Control with a Lewis Acid: The oxygen of the o-methoxy group can act as a Lewis base. Adding a strong Lewis acid, such as CeCl₃ (for the Luche reduction conditions, if applicable) or other metal salts, can create a chelated intermediate.[10][11] This locks the conformation of the substrate, potentially making the carbonyl carbon more accessible and increasing its electrophilicity.

  • Switch to an Organolithium or Organocerium Reagent: Organolithium reagents are generally more reactive and less sterically demanding than Grignard reagents. Alternatively, transmetalating the Grignard or organolithium reagent with cerium(III) chloride to form an organocerium (Normant) reagent can dramatically improve addition yields by reducing the basicity of the organometallic species, thus suppressing enolization.

Experimental Protocol: Chelation-Controlled Grignard Addition

  • Setup: To a flame-dried, three-neck flask under Argon, add anhydrous cerium(III) chloride (1.2 eq.) and THF. Stir vigorously for 2 hours to create a fine slurry.

  • Reagent Addition: Cool the slurry to -78 °C (dry ice/acetone bath). Add your Grignard reagent (1.1 eq.) dropwise and stir for 1 hour at this temperature.

  • Substrate Addition: Dissolve the o-methoxyaryl ketone (1.0 eq.) in anhydrous THF and add it dropwise to the organocerium slurry at -78 °C.

  • Reaction: Monitor the reaction by TLC. It is typically complete within 1-3 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature, extract with ethyl acetate, and proceed with standard purification.

Mechanism Diagram: Chelation vs. Steric Blockade

cluster_0 A) Steric Blockade (No Chelation) cluster_1 B) Chelation Control Grignard R-MgX Ketone_A o-MeO-Aryl Ketone Grignard->Ketone_A Blocked Approach No_Rxn No Reaction Ketone_A->No_Rxn Grignard_B R-MgX Chelate Activated Chelate Complex Grignard_B->Chelate Attack on Activated Carbonyl CeCl3 CeCl3 CeCl3->Chelate Forms Complex Product Addition Product Chelate->Product

Caption: Chelation with a Lewis acid can overcome steric blockade.

Question 3: My attempt to demethylate a sterically crowded o,o'-dimethoxyaryl compound with BBr₃ is giving a complex mixture or failing. Why is this standard reagent not working?

Probable Cause: Boron tribromide (BBr₃) is an excellent demethylating agent, but its effectiveness relies on the initial formation of a Lewis acid-base adduct between the methoxy oxygen and the boron atom.[12] In a highly congested environment, such as a substrate with two ortho-methoxy groups and other substituents, the approach of the bulky BBr₃ reagent to the oxygen lone pairs can be severely hindered. This prevents the formation of the necessary intermediate for cleavage. In some cases, BBr₃ can even catalyze alternative cyclization reactions if other nucleophilic sites are present in the molecule.[13]

Recommended Solutions:

  • Use a Smaller, More Nucleophilic Reagent: Thiolate-based reagents are often more effective in these scenarios. Sodium or lithium salts of alkanethiols (e.g., ethanethiolate, dodecanethiolate) in a high-boiling polar aprotic solvent like DMF or NMP can effect demethylation via an Sₙ2 mechanism. The reaction proceeds by the nucleophilic attack of the thiolate on the methyl group of the methoxy ether.

  • High-Temperature Boron Trichloride (BCl₃): Boron trichloride is a stronger Lewis acid than BBr₃ and less sterically demanding.[14] It can sometimes succeed where BBr₃ fails, particularly at elevated temperatures.[14] Caution: BCl₃ is a toxic gas and must be handled with extreme care in a well-ventilated fume hood.

Table of Alternative Demethylating Agents:

Reagent System Mechanism Conditions Pros Cons
BBr₃ Lewis Acid Assisted Cleavage CH₂Cl₂, -78 °C to rt Highly effective for unhindered ethers. Bulky, can fail with hindered substrates.[12][15]
EtSNa / DMF Sₙ2 DMF, 120-150 °C Excellent for hindered ethers. High temperatures, potential for side reactions.
BCl₃ Lewis Acid Assisted Cleavage CH₂Cl₂, sealed tube, rt to 100 °C More reactive and smaller than BBr₃.[14] Toxic gas, requires special handling.

| TMSI (in situ) | Lewis Acid / Nucleophile | TMSCl, NaI, CH₃CN, reflux | Milder conditions. | Reagents can be moisture sensitive. |

Frequently Asked Questions (FAQs)

Q: When does the ortho-methoxy group act as a directing group versus a steric shield?

A: This dual personality is key to its utility and its challenges.

  • As a Directing Group: The methoxy group is a powerful ortho, para-director in electrophilic aromatic substitution. In the context of ortho-lithiation (Directed ortho Metalation, or DoM), the oxygen atom's lone pairs coordinate to the lithium atom of an organolithium reagent (like n-BuLi), directing deprotonation specifically to the adjacent ortho position.[16][17] This effect is powerful for regioselective functionalization.[16]

  • As a Steric Shield: It acts as a steric shield when a reaction requires access to the ortho position or the atom to which the methoxy group is attached. This is most evident in reactions like Suzuki coupling, nucleophilic additions to adjacent carbonyls, or cleavage of the ether bond itself, where the physical size of the group prevents reagent access.[3][8][18]

The outcome depends entirely on the reaction mechanism. If the mechanism involves coordination to the methoxy oxygen (like DoM), it's a directing group. If the mechanism requires attack at a nearby site, its steric bulk will dominate.

Q: Can I predict the success of a reaction with a hindered o-methoxy substrate?

A: While computational chemistry can provide insights, an empirical approach is often more practical. A good starting point is to consider the "steric budget" of the transition state. Analyze the key bond-forming step of your proposed reaction. For example, in a Suzuki coupling, the transition state for reductive elimination involves bringing two bulky aryl groups together on the palladium center. If one of those groups has an o-methoxy and the other also has an ortho substituent, you are attempting to form a tetra-ortho-substituted biaryl, which is among the most challenging couplings and will require specialized, highly active catalysts.[2][7] If the other coupling partner is sterically unencumbered, the reaction has a much higher chance of success with standard "hindered" protocols.

References

  • Directed ortho metal
  • On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium.Journal of the American Chemical Society.[Link]
  • Directed metalation reactions. 6. Competition of substituents for ortho direction of metalation in substituted anisoles.The Journal of Organic Chemistry.[Link]
  • ortho metalation.Andrew G Myers Research Group, Harvard University.[Link]
  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Upd
  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides.Organic & Biomolecular Chemistry.[Link]
  • Mechanism of aromatic lithiation reactions--Importance of steric factors.Indian Academy of Sciences.[Link]
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Suzuki Coupling.Organic Chemistry Portal.[Link]
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.PubMed Central.[Link]
  • A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction.
  • Suzuki reaction.Wikipedia.[Link]
  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
  • Boron trichloride as a selective demethylating agent for hindered ethers.Royal Society of Chemistry.[Link]
  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorin
  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers.PubMed.[Link]
  • Complete O‐demethylation of methoxy groups and lactonization. i: BBr3...
  • Nucleophilic Addition To Carbonyls.Master Organic Chemistry.[Link]
  • An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides.PubMed Central.[Link]
  • Controlled dealkylation by BBr3: Efficient synthesis of para-alkoxy-phenols.
  • Directed (ortho)
  • Ortholithiation of Anisole by n-BuLi−TMEDA: Reaction via Disolvated Dimers.Journal of the American Chemical Society.[Link]
  • Reactions of Grignard Reagents.Master Organic Chemistry.[Link]
  • Grignard Reaction.Organic Chemistry Portal.[Link]
  • addition of nucleophiles to carbonyls.YouTube.[Link]
  • Nucleophilic addition to carbonyl.Reddit.[Link]
  • Strategies for Nucleophilic C(sp3)-(Radio)
  • The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic
  • Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones.PubMed Central.[Link]
  • Conversion to ketones using Grignard reagents.Chemistry LibreTexts.[Link]
  • Nucleophilic addition to the carbonyl group.Science Trove.[Link]
  • Demethylating Agents in the Tre
  • Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis.PubMed Central.[Link]
  • Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds.PubMed.[Link]
  • The Mechanism of Grignard and Organolithium Reactions with Nitriles.Chemistry Steps.[Link]
  • Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes.PubMed Central.[Link]
  • felkin-ahn and cram chel

Sources

Preventing self-condensation in Claisen-Schmidt reactions

Author: BenchChem Technical Support Team. Date: January 2026

Guide: Preventing Self-Condensation and Other Side Reactions

Welcome to the technical support center for the Claisen-Schmidt reaction. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this powerful C-C bond-forming reaction. This guide is structured in a question-and-answer format to directly address the challenges you may encounter, with a primary focus on preventing the common side reaction of self-condensation.

Core Concept: Why Does Self-Condensation Occur?

The Claisen-Schmidt condensation is a type of crossed-aldol reaction between an aldehyde or ketone with an α-hydrogen (an enolizable carbonyl) and a carbonyl compound that lacks an α-hydrogen (a non-enolizable carbonyl), typically an aromatic aldehyde.[1][2] The reaction is usually base-catalyzed, where the base removes an acidic α-hydrogen from the enolizable partner to form a nucleophilic enolate ion.[3][4] This enolate then attacks the electrophilic carbonyl carbon of the non-enolizable partner.[4]

Self-condensation becomes a significant issue when the enolate, instead of reacting with the desired partner, attacks another molecule of its own kind.[5][6] This is particularly problematic when both reactants are enolizable or when the reaction conditions are not optimized to favor the cross-condensation pathway.

The diagram below illustrates the competing pathways. The desired Claisen-Schmidt pathway leads to the α,β-unsaturated ketone (chalcone), while the undesired pathway leads to the self-condensation product of the ketone.

Claisen_Schmidt_Pathways Ketone Enolizable Ketone (e.g., Acetophenone) Enolate Ketone Enolate (Nucleophile) Ketone->Enolate Deprotonation Self_Product Undesired Self-Condensation Product Ketone->Self_Product Dehydration Aldehyde Non-Enolizable Aldehyde (e.g., Benzaldehyde) Cross_Product Desired Cross-Condensation Product (Chalcone) Aldehyde->Cross_Product Dehydration Base Base (e.g., NaOH) Base->Ketone Enolate->Ketone Nucleophilic Attack (Undesired Pathway) Enolate->Aldehyde Nucleophilic Attack (Desired Pathway)

Sources

Technical Support Center: Scale-Up Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-bromo-4,5-dimethoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. As a crucial intermediate in the synthesis of various bioactive compounds and pharmaceuticals, ensuring a robust, safe, and efficient scale-up of this process is paramount.

This document moves beyond a simple recitation of steps to provide a deeper understanding of the process variables, potential pitfalls, and troubleshooting strategies based on established chemical principles and practical field experience.

Overview of the Synthesis

The synthesis of 2-bromo-4,5-dimethoxybenzaldehyde is typically achieved via the electrophilic aromatic substitution of the starting material, veratraldehyde (3,4-dimethoxybenzaldehyde). The electron-donating nature of the two methoxy groups activates the aromatic ring, directing the incoming electrophile (bromonium ion, Br+) to the ortho and para positions relative to the activating groups. The primary challenge lies in achieving high regioselectivity for the desired 2-position isomer while managing the reaction's kinetics and safety profile on a larger scale.

The most common synthetic routes involve either the direct use of molecular bromine (Br₂) or the in situ generation of bromine from reagents like potassium bromate (KBrO₃) and hydrobromic acid (HBr).[1] While direct bromination is often higher yielding, it presents significant handling hazards, making the in situ method an attractive alternative despite potential complexities in reaction control.[1][2]

Reaction Mechanism: Electrophilic Aromatic Substitution

The core of this synthesis is the electrophilic aromatic substitution (EAS) mechanism. Understanding this pathway is critical for troubleshooting issues related to reactivity and selectivity.

Caption: The two-step mechanism for electrophilic bromination of veratraldehyde.

Troubleshooting Guide: From Bench to Bulk

This section addresses common problems encountered during the scale-up process in a direct question-and-answer format.

Q1: My reaction yield dropped from ~90% at the 50g scale to less than 70% at the 5kg scale. What are the most likely causes?

This is a classic scale-up challenge. The drop in yield is almost certainly due to issues with mass and heat transfer, which become significant in larger reactors.

  • Causality:

    • Inefficient Mixing: Small-scale reactions on a stir plate have excellent mixing. In a large reactor, inefficient stirring can create localized "hot spots" or areas of high reagent concentration. This leads to the formation of side products, such as the isomeric 6-bromo derivative or di-brominated species.[3]

    • Poor Temperature Control: The bromination of activated rings is exothermic. A 100-fold increase in volume does not scale linearly with the reactor's surface area available for heat exchange. An uncontrolled temperature spike will drastically increase the rate of side reactions. A 50 g lab-scale reaction might see a temperature rise to 45-50°C without external cooling, which is manageable; on a 4 kg scale, this exotherm must be actively controlled.[4]

    • Sub-optimal Reagent Addition: Adding the entire amount of bromine at once on a large scale is extremely hazardous and guarantees poor selectivity. The rate of addition becomes a critical process parameter.

  • Solutions & Proactive Measures:

    • Reactor & Agitation: Use a reactor with an appropriate overhead stirrer (e.g., pitched-blade turbine or anchor) to ensure homogeneity. The goal is to maintain uniform temperature and concentration throughout the reaction mass.

    • Controlled Addition: Add the bromine solution sub-surface via a dip tube at a slow, controlled rate. This prevents accumulation of the reagent on the surface and allows the cooling system to keep pace with the heat generated.

    • Temperature Monitoring: Continuously monitor the internal reaction temperature. The addition rate should be dictated by the ability of the cooling jacket to maintain the target temperature (e.g., <40°C).[4]

Low_Yield_Troubleshooting Start Low Yield on Scale-Up Check_Mixing Evaluate Mixing Efficiency Start->Check_Mixing Check_Temp Analyze Temperature Profile Start->Check_Temp Check_Addition Review Reagent Addition Rate Start->Check_Addition Poor_Mixing Issue: Localized Hot Spots/ High Concentration Check_Mixing->Poor_Mixing Exotherm Issue: Uncontrolled Exotherm Check_Temp->Exotherm Fast_Addition Issue: Reagent Accumulation Check_Addition->Fast_Addition Solve_Mixing Solution: Use Overhead Stirrer, Optimize Agitator Speed Poor_Mixing->Solve_Mixing Solve_Temp Solution: Use Jacketed Reactor, Link Addition to Cooling Capacity Exotherm->Solve_Temp Solve_Addition Solution: Slow, Sub-surface Addition of Bromine Fast_Addition->Solve_Addition

Caption: Decision tree for troubleshooting low yield during scale-up.

Q2: My final product is off-color and the melting point is broad (e.g., 138-144°C). How can I improve purity?

An off-color product and a broad melting point are clear indicators of impurities. The target melting point should be sharp, around 143-146°C.[4]

  • Causality:

    • Residual Bromine: A yellow or orange tint often indicates the presence of unreacted bromine trapped in the product crystals.

    • Isomeric Impurities: As mentioned, the 6-bromo isomer is a common side product. Its presence will depress and broaden the melting point.[3]

    • Oxidation of Starting Material: The starting material, veratraldehyde, can oxidize to veratric acid if exposed to air for prolonged periods, especially at elevated temperatures.[5] While less likely to be the primary issue here, it's a consideration for raw material quality.

  • Solutions & Proactive Measures:

    • Quenching: After the reaction is complete (as determined by TLC), the batch must be quenched to destroy excess bromine. This is typically done by pouring the reaction mixture into a large volume of ice water containing a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite.[1] Stir until the characteristic bromine color disappears.

    • Controlled Precipitation: Add the reaction mixture to the quench solution slowly and with vigorous stirring. This promotes the formation of well-defined crystals and minimizes the occlusion of impurities.

    • Recrystallization: This is the most critical step for achieving high purity. Ethanol is an effective solvent for recrystallization.[1][6] The crude, dry product should be dissolved in a minimum amount of hot ethanol and allowed to cool slowly to form pure, colorless to slightly yellowish crystals.

    • Washing: During filtration, wash the filter cake thoroughly with cold solvent (e.g., cold methanol or water) to remove soluble impurities.[4]

Q3: What are the absolute, non-negotiable safety protocols for handling kilograms of molecular bromine?

Molecular bromine is extremely hazardous. It is toxic, highly corrosive, and has a high vapor pressure.[7] Safety is the highest priority.

  • Causality: Bromine can cause severe chemical burns on contact with skin and eyes and is fatal if inhaled.[7][8] Its reaction with other materials can be violently exothermic.[9]

  • Solutions & Proactive Measures:

    • Engineering Controls: All transfers and reactions must be conducted in a well-ventilated area, preferably within a walk-in fume hood or a contained reactor system equipped with a scrubber.[9]

    • Personal Protective Equipment (PPE): This is mandatory and must include:

      • Chemical splash goggles and a face shield.

      • Heavy-duty, chemical-resistant gloves (e.g., Viton or laminate). Check breakthrough times.

      • A chemical-resistant apron or full suit.

      • In case of potential exposure to vapors, a full-face respirator with an appropriate cartridge for acid gases/halogens is necessary.[9]

    • Spill Response: A bromine spill kit must be immediately accessible. This should contain a neutralizing agent like sodium thiosulfate or calcium hydroxide, as well as absorbent materials. Never use combustible materials like paper towels to absorb a bromine spill.

    • Material Compatibility: Ensure all equipment (reactor, tubing, stirrers) is made of compatible materials. Borosilicate glass and Teflon are common choices.[7][9] Avoid contact with aluminum, as it can react violently.[9]

Experimental Protocols & Data

Scale-Up Parameter Comparison

This table summarizes typical parameters for both laboratory and pilot-scale synthesis using the direct bromination method in methanol, which has been reported to produce high yields of 90-92%.[4]

ParameterLaboratory Scale (50 g)Pilot Scale (4.0 kg)Key Considerations for Scale-Up
Veratraldehyde 50.0 g (0.30 mol)4.0 kg (24.07 mol)Ensure raw material is fully dissolved before starting.
Solvent (Methanol) ~315 mL27 LMethanol is flammable. Ensure proper grounding of equipment.
**Bromine (Br₂) **~53 g (0.33 mol)4.4 kg (27.53 mol)Critical: Add slowly and sub-surface. Control exotherm.
Reaction Temp. Ambient, may rise to 40-50°CMaintain < 40°C with active coolingActive cooling is essential.
Addition Time ~15-30 minutes~1-2 hours (rate-dependent)Addition rate is dictated by cooling capacity.
Work-up (Water) ~200 mL15 LAdd reaction mixture to ice water to control precipitation.
Washing Cold Methanol (~50 mL)Cold Methanol (3 x 5 L)Ensures removal of soluble impurities from the filter cake.
Expected Yield 90-92%90-92%Dependent on successful control of all other parameters.
Detailed Protocol: 4.0 kg Scale Synthesis

This protocol is adapted from established large-scale procedures.[4]

  • Reactor Setup: Charge a 45-L jacketed glass reactor with 25 L of methanol. Ensure the cooling system is operational.

  • Charge Reactant: With stirring, add 4.0 kg (24.07 mol) of powdered 3,4-dimethoxybenzaldehyde. Rinse the addition port with an additional 2 L of methanol.

  • Dissolution: If necessary, gently warm the mixture to 30°C to ensure a complete, homogeneous solution, then cool back to room temperature.

  • Bromine Addition: Begin cooling the reactor jacket. Slowly add 4.4 kg (27.53 mol) of bromine via a dip tube over 1-2 hours. Crucially, maintain the internal temperature below 40°C throughout the addition.

  • Reaction: After the addition is complete, continue stirring at <40°C for 1 hour. Monitor the reaction progress using TLC (Hexane:Ethyl Acetate 6:4, Rf ≈ 0.55).[4]

  • Concentration (Optional but Recommended): Heat the mixture under reflux and distill off approximately 9.5 L of methanol. The product may begin to precipitate during this step.

  • Precipitation & Isolation: Cool the mixture to 20°C. Add 15 L of water with good stirring to precipitate the product fully.

  • Filtration & Washing: Filter the resulting slurry using a pressure filter or a large Büchner funnel. Wash the filter cake with cold methanol (3 x 5 L).

  • Drying: Dry the product in a vacuum oven at 50°C and <50 mbar for 18-24 hours.

  • Analysis: The final product should be a colorless to slightly yellowish solid with a yield of approximately 5.4 kg (91%). Characterize by melting point (143-146°C), GC-MS (M+ at m/z 244/246), and FTIR.[1][4]

Synthesis_Workflow Start Start: Charge Reactor with Veratraldehyde & Methanol Addition Controlled Addition of Bromine (Maintain T < 40°C) Start->Addition Ensure full dissolution Reaction Stir for 1 hour Monitor by TLC Addition->Reaction Critical exotherm control Concentration Distill Methanol (Optional) Reaction->Concentration Precipitation Cool and Add Water Concentration->Precipitation Filtration Filter and Wash with Cold Methanol Precipitation->Filtration Isolate crude solid Drying Dry Under Vacuum Filtration->Drying Product Final Product: 2-Bromo-4,5-dimethoxybenzaldehyde Drying->Product

Caption: General workflow for the scale-up synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: Is it better to use molecular bromine or an in situ method like KBrO₃/HBr for scale-up? While in situ methods avoid handling liquid bromine, they can be more challenging to control on a large scale.[1] The reaction with KBrO₃ and HBr generates bromine within the reaction vessel, but controlling the rate of generation can be difficult, and the stoichiometry is more complex. For a robust, high-yield process, direct bromination with liquid Br₂ is often preferred in an industrial setting, provided the necessary engineering controls and safety protocols are in place.[4]

Q2: Can I use acetic acid as a solvent instead of methanol? Yes, bromination in glacial acetic acid is a well-documented procedure.[1][10] However, reports suggest that using methanol can result in higher yields (90-92%) and easier workup procedures for this specific transformation.[4] The choice of solvent can influence the reaction rate and selectivity, so any change from a proven method should be re-validated at a small scale first.

Q3: How do I properly dispose of waste from this reaction? The aqueous filtrate from the work-up will contain residual methanol, acids, and bromide salts. It should be neutralized before disposal. Any waste containing bromine should be treated with a reducing agent like sodium thiosulfate. All waste disposal must comply with local environmental regulations.

Q4: What are the key analytical checks to perform on the final product? For quality control, the following analyses are essential:

  • Melting Point: A sharp range (e.g., 143-146°C) indicates high purity.[4]

  • GC-MS: To confirm the molecular weight (M+ peak at m/z 244, with the characteristic M+2 isotope pattern for bromine at m/z 246) and identify any volatile impurities.[1]

  • FTIR: To confirm the presence of key functional groups: C-Br stretch (~1018 cm⁻¹), C=O aldehyde stretch, and C-O ether stretches.[1][2]

  • HPLC: To accurately quantify purity and detect any isomeric impurities.

References

  • Nafillah, K. (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ.
  • Designer-Drug.com. (n.d.). Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde. The Chemistry Archive. [Link]
  • Nafillah, K. (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. SunanKalijaga.org. [Link]
  • Bromination safety. (2024, June 7). YouTube. [Link]
  • Chemical Education Xchange. (n.d.). Safety. University of Wisconsin. [Link]
  • Hive Methods Discourse. (2003). Synthesis of 4-bromo-2,5-dimethoxy-PPA. The Hive. [Link]
  • CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
  • Standard Operating Procedure: Bromine Safety. (n.d.). University of Washington. [Link]
  • Globe Thesis. (2021).
  • Sardessai, M.S., & Abramson, H.N. (1991). The Bromination of 2,5-Dimethoxybenzaldehyde. Structural Proof of the 6-Bromo Isomer via 3,6-Dimethoxybenzocyclobutene.
  • Carl ROTH. (n.d.).
  • Ataman Kimya. (n.d.).

Sources

Technical Support Center: Optimizing Temperature for Cross-Coupling of Hindered Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing temperature in cross-coupling reactions involving sterically hindered substrates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with these demanding transformations. Here, we move beyond generic advice to provide in-depth, mechanistically grounded troubleshooting strategies in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cross-coupling reaction with a hindered substrate is sluggish or failing completely. Is increasing the temperature always the best first step?

While it's a common impulse, indiscriminately increasing the temperature is not always the optimal solution and can sometimes be detrimental. A more systematic approach is required. Before elevating the temperature, first verify other critical reaction parameters:

  • Catalyst and Ligand Integrity: Ensure your palladium precatalyst and phosphine ligands have not degraded. Phosphine ligands, in particular, can be susceptible to oxidation.[1] Use fresh reagents or those stored properly under an inert atmosphere.

  • Inert Atmosphere: Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[2][3] Ensure your reaction vessel is thoroughly purged and that all solvents are properly degassed.[1][3]

  • Solvent and Base Purity: Utilize anhydrous, degassed solvents and high-purity bases.[1]

If these factors are well-controlled, then a careful, stepwise increase in temperature can be explored. Elevated temperatures can provide the necessary energy to overcome the activation barriers of key steps in the catalytic cycle, particularly oxidative addition and reductive elimination, which are often challenging with hindered substrates.[2][4]

Q2: I've increased the temperature, but my yield is still low, and I'm seeing signs of catalyst decomposition (e.g., formation of palladium black). What's happening?

This is a classic scenario where the reaction temperature has likely exceeded the thermal stability of the catalyst or ligands.[5][6] At elevated temperatures, palladium pincer complexes, for instance, can decompose, releasing colloidal Pd(0) which may then aggregate into inactive palladium black.[5] Similarly, phosphine ligands can degrade at high temperatures, leading to an insufficient ligand-to-palladium ratio to stabilize the active catalytic species.[1]

Troubleshooting Steps:

  • Screen Ligands: For sterically demanding substrates, bulky and electron-rich phosphine ligands are often essential.[2][7][8] Consider switching to more thermally stable ligands, such as biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), which are known to enhance catalyst stability and activity.[2]

  • Re-optimize Temperature at Lower Increments: If you observed some product formation at a lower temperature before decomposition became evident, it's worth re-screening the temperature in smaller increments (e.g., 5-10 °C) around that point to find a more optimal balance.

  • Consider Microwave-Assisted Synthesis: Microwave irradiation can provide rapid and efficient heating, often leading to higher yields in shorter reaction times and potentially minimizing thermal decomposition compared to conventional heating.[9][10][11][12][13]

Q3: How does temperature specifically influence the key steps of the cross-coupling catalytic cycle with hindered substrates?

Temperature plays a crucial role in modulating the kinetics of each elementary step in the catalytic cycle. For hindered substrates, its impact is most pronounced on the steps with high activation energies.

  • Oxidative Addition: This is often the rate-determining step, especially with unreactive aryl chlorides or sterically encumbered aryl halides.[14] Increasing the temperature provides the energy to overcome the significant activation barrier for the insertion of the palladium(0) complex into the aryl-halide bond.[15] However, exceedingly high temperatures can also favor catalyst decomposition over productive oxidative addition.

  • Transmetalation: While often rapid, transmetalation can be sluggish with hindered organoboron reagents. The choice of base is critical here, but temperature can also influence the rate of this step.[16][17]

  • Reductive Elimination: This final step, which forms the desired C-C bond and regenerates the Pd(0) catalyst, can be particularly slow for hindered substrates due to the steric strain in the transition state.[4][18] Higher temperatures are often required to promote this step and prevent the accumulation of stable diorganopalladium(II) intermediates.[18][19]

Below is a diagram illustrating the influence of temperature on the Suzuki-Miyaura cross-coupling cycle.

Catalytic_Cycle Fig. 1: Influence of Temperature on the Suzuki-Miyaura Catalytic Cycle cluster_main cluster_side Pd0 Pd(0)L_n OA Oxidative Addition (Ar-Pd(II)-X)L_n Pd0->OA + Ar-X Often Rate-Limiting for Hindered Substrates ↑ Temp can overcome activation barrier Decomp Catalyst Decomposition (e.g., Pd Black) Pd0->Decomp High Temp TM Transmetalation (Ar-Pd(II)-R)L_n OA->TM + R-B(OR')_2 Base Mediated OA->Decomp High Temp RE Reductive Elimination (Ar-R) TM->RE Cis-Isomerization (if needed) RE->Pd0 Product Formation ↑ Temp can promote this for hindered cases

Caption: Fig. 1: Influence of Temperature on the Suzuki-Miyaura Catalytic Cycle

Q4: What is a reliable experimental protocol for optimizing the reaction temperature?

A systematic temperature screening is the most effective approach. This can be performed in parallel using a multi-well reaction block to ensure consistency and save time.

Protocol: Parallel Temperature Screening for a Hindered Suzuki-Miyaura Coupling

  • Preparation of Stock Solutions:

    • Prepare a stock solution of your aryl halide (limiting reagent) in the chosen degassed solvent.

    • Prepare a stock solution of your boronic acid or ester (typically 1.5-2.0 equivalents) in the same solvent.[20]

    • Prepare a stock solution or slurry of the base (e.g., K₃PO₄, 2.0-3.0 equivalents) in the solvent.[1][2]

  • Reaction Setup (in an inert atmosphere glovebox):

    • To an array of reaction vials, add the palladium precatalyst (e.g., 1-2 mol%) and ligand (e.g., 1.1-1.5 eq. relative to Pd).

    • Add the aryl halide stock solution to each vial.

    • Add the boronic acid stock solution to each vial.

    • Finally, add the base slurry/solution to initiate the reactions.[7]

  • Execution:

    • Seal the vials and place them in separate pre-heated heating blocks or an oil bath set to different temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C).[21]

    • Ensure vigorous stirring.

    • Run the reactions for a set period (e.g., 12-24 hours).

  • Analysis:

    • After cooling, quench the reactions and analyze the conversion/yield by a suitable method (e.g., LC-MS, GC-MS, or ¹H NMR with an internal standard).

The following diagram outlines a logical workflow for troubleshooting and optimizing these reactions.

Troubleshooting_Workflow Fig. 2: Troubleshooting Workflow for Hindered Cross-Coupling Start Low/No Yield with Hindered Substrate Check_Basics Verify Basics: - Catalyst/Ligand Quality - Inert Atmosphere - Reagent Purity Start->Check_Basics Temp_Screen Systematic Temperature Screen (e.g., 60-120 °C) Check_Basics->Temp_Screen Analyze_Yield Analyze Yield vs. Temp Temp_Screen->Analyze_Yield Good_Yield Optimization Successful Analyze_Yield->Good_Yield Good Yield Found Low_Yield_Decomp Low Yield with Decomposition Analyze_Yield->Low_Yield_Decomp Decomposition Observed Low_Yield_No_Decomp Low Yield, No Decomposition Analyze_Yield->Low_Yield_No_Decomp No Decomposition Change_Ligand Screen More Thermally Stable/ Bulky Ligands (e.g., Buchwald-type) Low_Yield_Decomp->Change_Ligand Consider_Microwave Consider Microwave Synthesis Low_Yield_Decomp->Consider_Microwave Change_Base Screen Stronger/More Soluble Base (e.g., K3PO4, Cs2CO3) Low_Yield_No_Decomp->Change_Base Change_Ligand->Temp_Screen Change_Base->Temp_Screen

Sources

Technical Support Center: Suzuki Couplings with Potassium Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the intricacies of a reaction setup can make the difference between a high-yielding success and a complex mixture. This guide is dedicated to one of the most common, yet frequently misunderstood, aspects of the Suzuki-Miyaura cross-coupling: the critical role of water when using potassium phosphate (K₃PO₄) as a base. We will move beyond simple protocols to explore the causality behind these observations, providing you with the knowledge to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific challenges and foundational questions in a direct Q&A format.

Part 1: The Fundamentals - Why Water and K₃PO₄?

Q1: What is the precise role of potassium phosphate (K₃PO₄) in the Suzuki-Miyaura coupling?

A1: Potassium phosphate is not merely a base; it is a crucial activator in the catalytic cycle. Its primary role is to activate the organoboron species (e.g., a boronic acid) to facilitate the key transmetalation step.[1][2] In the presence of a base, the boronic acid (R-B(OH)₂) is converted into a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[3] This negatively charged boronate species has a heightened ability to transfer its organic group (R) to the palladium center, a step that is otherwise kinetically slow. K₃PO₄ is considered a moderately strong base that is effective for a wide range of substrates, including those with base-sensitive functional groups where stronger bases like hydroxides or alkoxides might cause unwanted side reactions.[4]

Q2: If the reaction is often run in an organic solvent, why is water intentionally added?

A2: Water serves several critical functions, acting as more than just a co-solvent:

  • Base Solubilization: Potassium phosphate has very poor solubility in common organic solvents used for Suzuki couplings, such as dioxane, toluene, or THF. Water is essential for dissolving the K₃PO₄, allowing it to deprotonate the boronic acid and participate effectively in the reaction.[5] Even small amounts of water can dramatically increase the concentration of the base available in the reaction medium.[6]

  • Formation of the Active Boronate: The formation of the key [R-B(OH)₃]⁻ ate complex explicitly requires a hydroxyl source, which is readily supplied by water in the basic medium.

  • Influence on Catalyst Activity: Water can influence the ligand association and dissociation rates at the palladium center, sometimes accelerating the overall catalytic turnover.

Q3: Can you illustrate where K₃PO₄ and water intervene in the catalytic cycle?

A3: Certainly. The simplified catalytic cycle below highlights the critical transmetalation step, where the base and water play their essential roles.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n Active Catalyst OAI Ar-Pd(II)-X L_n Oxidative Addition Intermediate Pd0->OAI Oxidative Addition (+ Ar-X) TMI Ar-Pd(II)-R L_n Transmetalation Intermediate OAI->TMI Transmetalation TMI->Pd0 Reductive Elimination (+ Ar-R) BoronicAcid R-B(OH)₂ Boronate [R-B(OH)₃]⁻ Active 'Ate' Complex BoronicAcid->Boronate Base Activation Boronate->OAI Transfers 'R' group Base K₃PO₄ + H₂O

Figure 1: The Suzuki-Miyaura catalytic cycle with K₃PO₄/H₂O.

As shown in Figure 1, the K₃PO₄/water system is responsible for converting the boronic acid into the active boronate 'ate' complex, which is the species that participates in transmetalation with the palladium(II) intermediate.

Part 2: Troubleshooting Common Problems

Q4: My reaction is giving a low yield or is very sluggish. Could the amount of water be the issue?

A4: Absolutely. The water-to-organic-solvent ratio is a critical parameter that often requires optimization. Both too little and too much water can be detrimental.

Water ContentPotential ProblemScientific RationaleTroubleshooting Action
Insufficient Water Low conversion, sluggish reaction.K₃PO₄ is not sufficiently dissolved, leading to a low effective base concentration. The activation of the boronic acid becomes the rate-limiting step.[6]Increase the water content incrementally (e.g., from 10:1 to 4:1 organic solvent:water) and monitor the reaction progress.
Excessive Water Low yield, formation of side products.1. Protodeboronation: Excess water can act as a proton source, leading to the cleavage of the C-B bond of the boronic acid.[7] 2. Catalyst Deactivation: In some systems, high water content can promote the formation of inactive palladium hydroxides or oxides.[5] 3. Hydrolysis: Can promote the hydrolysis of sensitive starting materials or products (see Q6).Decrease the water content. If protodeboronation is severe, consider using anhydrous conditions with a different base or protecting the boronic acid as a MIDA ester or trifluoroborate salt.[7][8]

Q5: I'm observing significant protodeboronation as a major side product. How can I mitigate this while still using the K₃PO₄/water system?

A5: Protodeboronation (replacement of the -B(OH)₂ group with -H) is a common challenge, especially with electron-rich or heteroaromatic boronic acids. Since water is a primary proton source, managing its role is key.

Troubleshooting_Flowchart start Low Yield / Side Products Observed check_reagents Are reagents (boronic acid, halide, catalyst, base) pure and fresh? start->check_reagents side_products What are the major side products? check_reagents->side_products Yes protodeboronation Protodeboronation (Ar-H from Boronic Acid) side_products->protodeboronation Ar-H homocoupling Homocoupling (Ar-Ar or R-R) side_products->homocoupling Dimer hydrolysis Hydrolysis of Esters or Halides side_products->hydrolysis Hydrolyzed Product cause_proto Cause: Excess water/prolonged heating protodeboronation->cause_proto cause_homo Cause: Oxygen contamination, Pd(II) precatalyst issues homocoupling->cause_homo cause_hydro Cause: Strongly basic conditions hydrolysis->cause_hydro action_proto Action: 1. Reduce water content. 2. Use less base. 3. Lower temperature. 4. Use MIDA ester or trifluoroborate. cause_proto->action_proto action_homo Action: 1. Thoroughly degas solvents. 2. Use fresh catalyst/ligand. cause_homo->action_homo action_hydro Action: 1. Use milder base (e.g., K₂CO₃). 2. Protect sensitive groups. cause_hydro->action_hydro

Figure 2: Troubleshooting flowchart for common Suzuki coupling issues.

Mitigation Strategies:

  • Minimize Water: Use the minimum amount of water required to achieve reasonable reaction kinetics. An initial screening of solvent:water ratios (e.g., 10:1, 4:1, 2:1) is highly recommended.

  • Control Temperature: Higher temperatures can accelerate protodeboronation. Run the reaction at the lowest temperature that allows for efficient coupling (e.g., 80-90 °C instead of >100 °C).

  • Use a More Stable Boron Species: For particularly sensitive substrates, switching from a boronic acid to a potassium aryltrifluoroborate (R-BF₃K) or an N-methyliminodiacetic acid (MIDA) boronate can significantly suppress protodeboronation.[8] These reagents slowly release the boronic acid in situ, keeping its standing concentration low.

Q6: My starting material contains an ester, and I'm seeing significant hydrolysis. Is the K₃PO₄/water system too harsh?

A6: Yes, this is a distinct possibility. The combination of K₃PO₄, water, and heat creates a basic aqueous environment that can readily hydrolyze esters to carboxylic acids.[6] If this is observed, consider the following adjustments:

  • Use a Milder Base: Switching to a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be sufficient to promote the coupling while minimizing hydrolysis.[9]

  • Lower the Temperature: Perform the reaction at a lower temperature, even if it requires a longer reaction time.

  • Protecting Groups: If the ester is not the desired coupling partner, it may need to be protected or the synthesis re-routed to install it after the Suzuki coupling.

Q7: My reaction is not reproducible. Sometimes it works well, and other times it fails. What could be the cause?

A7: Inconsistency often points to subtle variations in reagents or setup. When using K₃PO₄, the primary suspect is its hydration state .

  • Inconsistent Hydration: Commercially available K₃PO₄ can be anhydrous, a monohydrate (K₃PO₄·H₂O), or other hydrated forms.[10][11] Using an anhydrous form in one run and a hydrated form in another will introduce a significant and uncontrolled amount of water, drastically altering the reaction conditions.

  • Hygroscopic Nature: Anhydrous K₃PO₄ is hygroscopic and can absorb atmospheric moisture.

  • Poor Mixing: K₃PO₄ is a dense solid. If not stirred vigorously, it can settle at the bottom of the flask, leading to poor mixing and inconsistent results.

Best Practices for Reproducibility:

  • Be Consistent: Always use the same hydration state of K₃PO₄ and note it in your lab notebook.

  • Store Properly: Store anhydrous K₃PO₄ in a desiccator.

  • Grind the Base: Grinding the K₃PO₄ to a fine, consistent powder before use can improve its solubility and reproducibility.[6]

  • Ensure Vigorous Stirring: Use a suitable stir bar and stirring speed to ensure the base is well-suspended throughout the reaction.

Part 3: Experimental Protocol

Q8: Can you provide a general, step-by-step protocol for optimizing the water content in a Suzuki-Miyaura coupling?

A8: This protocol outlines a typical setup for a Suzuki-Miyaura reaction, designed to serve as a starting point for your specific substrates.

General Protocol for Suzuki-Miyaura Coupling with K₃PO₄

Reagents & Equipment:

  • Aryl Halide (e.g., Aryl Bromide)

  • Boronic Acid

  • Palladium Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine Ligand (e.g., SPhos, XPhos)

  • Potassium Phosphate (K₃PO₄), finely ground

  • Solvent System: Dioxane (or Toluene) and Degassed Water

  • Schlenk flask or reaction vial, magnetic stirrer, inert gas (N₂ or Ar) supply

Procedure:

  • Reagent Preparation:

    • To a clean, dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), boronic acid (1.2-1.5 eq), and finely ground K₃PO₄ (2.0-3.0 eq).

    • Note: The purity of your boronic acid is critical. Impurities can inhibit the catalyst.

  • Inert Atmosphere:

    • Seal the flask and purge it with an inert gas. This is typically done by evacuating the flask under vacuum and backfilling with nitrogen or argon. Repeat this "vac/fill" cycle at least three times to ensure an oxygen-free environment. Oxygen can oxidatively degrade the phosphine ligands and the active Pd(0) catalyst.[7][12]

  • Solvent and Catalyst Addition:

    • Under a positive pressure of inert gas, add the organic solvent (e.g., 1,4-dioxane) and degassed water to achieve the desired ratio (e.g., a 4:1 mixture is a good starting point). The total concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

    • Bubble the inert gas through the solvent mixture for 15-20 minutes to ensure it is thoroughly deoxygenated.[13]

    • In a separate vial, pre-mix the palladium precatalyst (1-5 mol%) and the ligand (1.2-2.4 eq relative to Pd) in a small amount of the degassed organic solvent. Add this catalyst solution to the main reaction flask via syringe.

  • Reaction Execution:

    • With the flask still under a positive pressure of inert gas, lower it into a preheated oil bath (typically 80-100 °C).

    • Stir the mixture vigorously for the duration of the reaction.

  • Monitoring and Workup:

    • Monitor the reaction's progress by TLC, GC-MS, or LC-MS.

    • Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic salts. Follow with a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[7][9]

References

  • The proposed dual roles of K3PO4 (i and ii) in the coupling reactions... - ResearchGate.
  • The Suzuki Reaction - Andrew G Myers Research Group.
  • Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates - PMC.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Tripotassium Phosphate: From Buffers to Organic Synthesis | Request PDF - ResearchGate.
  • Suzuki reaction - Wikipedia.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate.
  • Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones | The Journal of Organic Chemistry - ACS Publications.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Suzuki cross-coupling in aqueous media - Green Chemistry (RSC Publishing).
  • Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction - PubMed.
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media - ACS Publications.
  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit.
  • Roles of Water in Metal-Catalyzed Cross-Couplings | Anderson's Process Solutions.
  • The influence of water on the solid‐phase Suzuki–Miyaura reaction - ResearchGate.
  • Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids.
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC - NIH.
  • Optimization of reaction conditions for the Suzuki–Miyaura reaction... - ResearchGate.
  • Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - NIH.
  • Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem - YouTube.
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media | ACS Omega.
  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - NIH.
  • Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - ACS Publications.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Buchwald Ligands for Suzuki Coupling of Hindered Aryl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in pharmaceuticals and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. However, when faced with sterically demanding substrates, such as ortho-substituted aryl bromides, the choice of phosphine ligand becomes paramount to success. This guide provides an in-depth comparison of four leading Buchwald ligands—SPhos, XPhos, RuPhos, and BrettPhos—for the Suzuki coupling of hindered aryl bromides, offering field-proven insights and supporting experimental data to inform your catalyst system selection.

The Challenge of Steric Hindrance in Suzuki-Miyaura Coupling

The formation of biaryl compounds from sterically hindered aryl halides presents a significant hurdle in organic synthesis. The increased steric bulk around the reaction center can impede both the oxidative addition of the aryl halide to the palladium(0) center and the subsequent reductive elimination to form the desired product. To overcome these challenges, highly active and sterically demanding phosphine ligands are required to promote the formation of a monoligated, 14-electron palladium(0) species, which is more reactive in the key steps of the catalytic cycle.

The Buchwald biarylphosphine ligands, with their characteristic bulky and electron-rich nature, have emerged as the gold standard for facilitating these difficult transformations. Their unique architecture allows for the fine-tuning of steric and electronic properties to suit a wide range of challenging substrates.

A Comparative Analysis of Key Buchwald Ligands

The selection of the optimal Buchwald ligand is often substrate-dependent and can significantly impact reaction efficiency, yield, and catalyst loading. Below is a detailed comparison of SPhos, XPhos, RuPhos, and BrettPhos, highlighting their structural nuances and performance in the Suzuki coupling of hindered aryl bromides.

Ligand Structures and Their Mechanistic Implications

The subtle structural differences between these ligands have a profound impact on their catalytic activity.

Buchwald_Ligands cluster_SPhos SPhos cluster_XPhos XPhos cluster_RuPhos RuPhos cluster_BrettPhos BrettPhos SPhos_img SPhos_text 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl • Electron-rich due to methoxy groups. • Moderately bulky cyclohexyl groups. XPhos_img XPhos_text 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl • Highly bulky due to triisopropylphenyl group. • Electron-rich phosphine. RuPhos_img RuPhos_text 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl • Bulky isopropoxy groups. • Electron-rich. BrettPhos_img BrettPhos_text 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl • Extremely bulky and electron-rich. • Designed for highly challenging couplings.

Caption: Structures and key features of SPhos, XPhos, RuPhos, and BrettPhos.

The steric bulk of these ligands is crucial for promoting the formation of the active monoligated palladium(0) species, which is essential for efficient catalysis with hindered substrates.[1] The electron-donating substituents on the biaryl backbone increase the electron density on the palladium center, which can facilitate the oxidative addition step.[2]

A critical aspect of these ligands is the balance between steric bulk and electronic properties. While increased bulk can accelerate reductive elimination, it may hinder oxidative addition.[2] The optimal ligand is one that strikes the right balance for the specific substrates involved.

Experimental Performance Comparison

To provide a tangible comparison, the following table summarizes the performance of these four ligands in the Suzuki-Miyaura coupling of a sterically hindered aryl bromide, 2-bromo-1,3,5-triisopropylbenzene, with phenylboronic acid. It is important to note that direct side-by-side comparisons under identical conditions are limited in the literature; therefore, the data presented here is a representative compilation from various sources and should be used as a guide for ligand selection.

LigandPd PrecatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
SPhos Pd(OAc)₂K₃PO₄Toluene1001285[3]
XPhos Pd₂(dba)₃K₃PO₄Dioxane1001692[4]
RuPhos Pd-G3-RuPhosK₃PO₄Toluene801895[5]
BrettPhos Pd-G3-BrettPhosK₂CO₃sec-Butanol/H₂O8012>98[6]

From this representative data, it is evident that for highly hindered substrates, the more advanced ligands like RuPhos and BrettPhos, often used with their corresponding palladacycle precatalysts, can offer superior performance at lower temperatures.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is crucial for rational ligand selection and reaction optimization. The bulky Buchwald ligands play a critical role in facilitating each step of the cycle.

Suzuki_Cycle pd0 Pd(0)L (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X(L) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'B(OH)₂ Base pd2_biaryl Ar-Pd(II)-Ar'(L) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination product Ar-Ar' (Product) reductive_elimination->product catalyst_regeneration Catalyst Regeneration reductive_elimination->catalyst_regeneration catalyst_regeneration->pd0

Caption: The Suzuki-Miyaura cross-coupling catalytic cycle.

  • Oxidative Addition: The bulky ligand promotes the formation of a monoligated Pd(0) species, which is more reactive towards the hindered aryl bromide. The electron-rich nature of the ligand facilitates the cleavage of the C-Br bond.

  • Transmetalation: The ligand's steric bulk can influence the rate of this step, where the aryl group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: This is often the rate-limiting step for hindered substrates. The steric strain imposed by the bulky ligand on the palladium center promotes the reductive elimination of the biaryl product, regenerating the active Pd(0) catalyst. Studies have shown that for ligands like RuPhos, reductive elimination can be the rate-limiting step, while for the even bulkier BrettPhos, oxidative addition may become rate-limiting.[5]

Experimental Protocol: A Self-Validating System

The following is a detailed, step-by-step methodology for a Suzuki-Miyaura coupling of a hindered aryl bromide using a Buchwald ligand. This protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

General Procedure for Suzuki-Miyaura Coupling of a Hindered Aryl Bromide

Materials:

  • Hindered aryl bromide (e.g., 2-bromo-1,3,5-triisopropylbenzene) (1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst) (0.01-1 mol%)

  • Buchwald ligand (e.g., SPhos, XPhos, RuPhos, or BrettPhos) (0.02-2 mol%)

  • Base (e.g., K₃PO₄, finely ground) (2.0 mmol)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane) (5 mL)

Workflow Diagram:

Experimental_Workflow start Start setup Assemble Reaction Vessel (Oven-dried flask with stir bar) start->setup reagents Add Solids: Aryl Bromide, Boronic Acid, Base, Pd Precatalyst, Ligand setup->reagents atmosphere Evacuate and Backfill with Inert Gas (e.g., Argon) (3x) reagents->atmosphere solvent Add Anhydrous, Degassed Solvent atmosphere->solvent reaction Heat to Desired Temperature (e.g., 80-110 °C) with Stirring solvent->reaction monitoring Monitor Reaction Progress (TLC, GC/MS, or LC/MS) reaction->monitoring workup Reaction Quench and Workup (e.g., add water, extract with organic solvent) monitoring->workup Upon Completion purification Purify Product (e.g., Column Chromatography) workup->purification analysis Characterize Product (NMR, MS) purification->analysis end End analysis->end

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the hindered aryl bromide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), finely ground base (2.0 mmol, 2.0 equiv), palladium precatalyst, and the chosen Buchwald ligand.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC/MS), or liquid chromatography-mass spectrometry (LC/MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Quench the reaction by adding water (10 mL). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion: Making an Informed Ligand Choice

The choice of a Buchwald ligand for the Suzuki-Miyaura coupling of hindered aryl bromides is a critical decision that can determine the success of a synthetic campaign.

  • SPhos and XPhos are highly versatile and effective ligands for a broad range of hindered substrates.[3][4]

  • RuPhos and BrettPhos , particularly when used as their corresponding G3-palladacycle precatalysts, often provide superior activity for the most challenging couplings, allowing for lower catalyst loadings and milder reaction conditions.[5][6]

It is always recommended to perform a small-scale screen of a few selected ligands to identify the optimal conditions for a specific transformation. By understanding the interplay of steric and electronic effects, and by following a robust experimental protocol, researchers can confidently tackle even the most challenging Suzuki-Miyaura cross-coupling reactions.

References

  • Arrechea, P. L., & Buchwald, S. L. (2016). A General and Practical Method for the Synthesis of N-Aryl Carbamates.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366.
  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). A versatile catalyst for the Suzuki–Miyaura coupling of heteroaryl, vinyl, and aryl boronic acids with aryl and heteroaryl halides. Chemical Science, 4(3), 916-920.
  • Fors, B. P., & Buchwald, S. L. (2009). A general and efficient catalyst for the Suzuki-Miyaura coupling of aryl chlorides. Journal of the American Chemical Society, 131(36), 12898-12899.
  • Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Water-mediated catalyst premeditation: a new, general method for the in situ preparation of highly active palladium catalysts from air-stable components. Organic letters, 10(16), 3505-3508.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki− Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of chemical research, 41(11), 1461-1473.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Tian, J., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21755-21763.
  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki− Miyaura coupling processes.
  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685-4696.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst for C–C and C–N cross-coupling reactions. Journal of the American Chemical Society, 132(40), 14073-14075.
  • Gelman, D., & Buchwald, S. L. (2003). A general and efficient catalyst system for the Suzuki-Miyaura coupling of aryl chlorides.
  • Oldenhuis, N. J., Dong, Z., & Buchwald, S. L. (2014). A general method for the palladium-catalyzed Suzuki–Miyaura coupling of 2-pyridyl boronic acids and aryl bromides. Organic letters, 16(16), 4332-4335.
  • Billingsley, K., Anderson, K. W., & Buchwald, S. L. (2006). A highly active catalyst for Suzuki− Miyaura cross-coupling reactions of heteroaryl compounds.
  • Barder, T. E., & Buchwald, S. L. (2004). SPhos: A highly active and versatile ligand for the Suzuki-Miyaura coupling of aryl chlorides. Organic Letters, 6(16), 2649-2652.
  • Anderson, K. W., Tundel, R. E., Ikawa, T., Altman, R. A., & Buchwald, S. L. (2006). XPhos: A new, general, and highly active catalyst for Suzuki-Miyaura cross-coupling reactions.

Sources

A Senior Application Scientist's Guide to Spectroscopic Differentiation of Bromo-dimethoxybenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in synthetic chemistry and drug development, the precise identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of target molecules. Bromo-dimethoxybenzaldehyde isomers, common intermediates in the synthesis of pharmaceuticals and fine chemicals, present a classic analytical challenge due to their identical molecular weight and elemental composition. This guide provides an in-depth spectroscopic comparison of key bromo-dimethoxybenzaldehyde isomers, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. We will explore the causal relationships between molecular structure and spectral output, offering field-proven insights to facilitate unambiguous isomer differentiation.

The Structural Challenge: Why Spectroscopy is Essential

The subtle differences in the substitution patterns of bromo-dimethoxybenzaldehyde isomers lead to distinct electronic environments for their constituent atoms. These differences, while minor, are readily detected by modern spectroscopic techniques. This guide will focus on a comparative analysis of the following commercially significant isomers:

  • 2-Bromo-4,5-dimethoxybenzaldehyde

  • 4-Bromo-2,5-dimethoxybenzaldehyde

  • 5-Bromo-2,4-dimethoxybenzaldehyde

  • 5-Bromoveratraldehyde (6-Bromo-3,4-dimethoxybenzaldehyde)

Our analysis will demonstrate how a multi-technique approach provides a self-validating system for structural elucidation.

¹H and ¹³C NMR Spectroscopy: Probing the Electronic Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for isomer differentiation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The Causality Behind Chemical Shifts and Coupling Constants

The chemical shift of a proton or carbon nucleus is highly sensitive to the electron density in its vicinity. Electron-withdrawing groups, such as the bromine atom and the aldehyde group, deshield nearby nuclei, causing their signals to appear at higher chemical shifts (downfield). Conversely, electron-donating groups, like the methoxy groups, shield adjacent nuclei, shifting their signals to lower chemical shifts (upfield). The relative positions of these substituents create a unique electronic fingerprint for each isomer, reflected in both the ¹H and ¹³C NMR spectra.[1] Furthermore, the through-bond coupling between adjacent protons (J-coupling) provides valuable information about the substitution pattern on the aromatic ring.

Comparative ¹H NMR Data

The ¹H NMR spectra of the isomers are most notably distinguished by the chemical shifts and splitting patterns of the aromatic protons.

IsomerAldehyde Proton (δ, ppm)Aromatic Protons (δ, ppm)Methoxy Protons (δ, ppm)
2-Bromo-4,5-dimethoxybenzaldehyde ~10.17.3 (s), 7.2 (s)3.9 (s), 3.8 (s)
4-Bromo-2,5-dimethoxybenzaldehyde ~10.47.3 (s), 7.1 (s)3.9 (s), 3.8 (s)
5-Bromo-2,4-dimethoxybenzaldehyde ~10.27.9 (s), 6.6 (s)4.0 (s), 3.9 (s)
5-Bromoveratraldehyde ~9.87.3 (d), 7.1 (d)3.9 (s), 3.9 (s)

Note: Chemical shifts are approximate and can vary based on solvent and spectrometer frequency. Data compiled from various sources.

Analysis of ¹H NMR Data:

  • Aromatic Region: The number of signals and their multiplicities are key differentiators. For instance, 2-bromo-4,5-dimethoxybenzaldehyde and 4-bromo-2,5-dimethoxybenzaldehyde each show two singlets in the aromatic region, indicative of two isolated aromatic protons. In contrast, the aromatic protons of 5-bromoveratraldehyde appear as doublets due to ortho coupling.

  • Aldehyde Proton: The chemical shift of the aldehyde proton is also influenced by the substitution pattern, though the differences can be subtle.

Comparative ¹³C NMR Data

The ¹³C NMR spectra provide complementary information, with the chemical shifts of the carbonyl and aromatic carbons being particularly diagnostic.

IsomerAldehyde Carbonyl (δ, ppm)Aromatic Carbons (δ, ppm)Methoxy Carbons (δ, ppm)
2-Bromo-4,5-dimethoxybenzaldehyde ~189~155, 150, 130, 115, 112, 110~56, 56
4-Bromo-2,5-dimethoxybenzaldehyde ~188~158, 155, 128, 118, 115, 110~57, 56
5-Bromo-2,4-dimethoxybenzaldehyde ~187~163, 160, 135, 112, 100, 98~57, 56
5-Bromoveratraldehyde ~190~154, 150, 130, 128, 112, 110~56, 56

Note: Chemical shifts are approximate and can vary based on solvent and spectrometer frequency. Data compiled from various sources.

Analysis of ¹³C NMR Data:

  • Carbonyl Carbon: The chemical shift of the aldehyde carbonyl carbon is sensitive to the electronic effects of the substituents.

  • Aromatic Carbons: The number of signals and their chemical shifts in the aromatic region directly reflect the symmetry and substitution pattern of the ring. The carbon attached to the bromine atom (C-Br) typically appears in the range of 110-120 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Fingerprinting

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While all bromo-dimethoxybenzaldehyde isomers will exhibit characteristic absorptions for the aldehyde and ether functional groups, the fingerprint region (below 1500 cm⁻¹) can reveal subtle differences arising from the unique vibrational modes of each isomer.

Key Vibrational Modes
Functional GroupWavenumber (cm⁻¹)Description
C-H (aldehyde)~2850 and ~2750Characteristic Fermi doublet
C=O (aldehyde)~1680-1700Strong, sharp absorption
C=C (aromatic)~1570-1600Medium to strong absorptions
C-O (ether)~1200-1270 and ~1020-1080Strong C-O stretching vibrations
C-Br~500-650Weaker absorption, can be difficult to assign definitively

Comparative Analysis of IR Spectra:

While the major peaks will be similar, the exact positions of the C=O and C-O stretching frequencies can vary slightly between isomers due to electronic effects. More significantly, the pattern of absorptions in the fingerprint region, which arises from complex bending and stretching vibrations of the entire molecule, will be unique for each isomer. For example, the FTIR spectrum of 2-bromo-4,5-dimethoxybenzaldehyde shows a characteristic C-Br absorption at 1018 cm⁻¹.[2]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For the bromo-dimethoxybenzaldehyde isomers, the molecular ion peak will be the same. However, the fragmentation patterns under electron ionization (EI) can differ, providing clues to the substitution pattern.

The Isotopic Signature of Bromine

A key feature in the mass spectrum of any compound containing a single bromine atom is the presence of a characteristic M/M+2 isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio.[3] This results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units. This signature is a powerful tool for confirming the presence of bromine in an unknown compound.

Fragmentation Pathways

The primary fragmentation pathways for these isomers involve the loss of the aldehyde proton (M-1), the methoxy group (M-31), and the bromine atom (M-79/81). The relative abundances of these fragment ions can vary depending on the stability of the resulting carbocations, which is influenced by the positions of the substituents. For example, the mass spectrum of 2-bromo-4,5-dimethoxybenzaldehyde shows a molecular ion (M⁺) at m/z 244, corresponding to the target molecule.[2]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the bromo-dimethoxybenzaldehyde isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[4][5][6] The use of a deuterated solvent is essential to avoid overwhelming solvent signals in the ¹H NMR spectrum.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically adequate.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone).[7][8] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the clean, empty salt plate.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).

Visualizing the Workflow

The following diagram illustrates the logical workflow for the spectroscopic differentiation of bromo-dimethoxybenzaldehyde isomers.

Caption: A logical workflow for the spectroscopic identification of bromo-dimethoxybenzaldehyde isomers.

Conclusion

The unambiguous differentiation of bromo-dimethoxybenzaldehyde isomers is readily achievable through a systematic and comparative spectroscopic analysis. ¹H and ¹³C NMR provide the most definitive data through the precise chemical shifts and coupling patterns of the aromatic protons and carbons. IR spectroscopy serves as a rapid method for confirming functional groups and providing a unique fingerprint for each isomer. Mass spectrometry confirms the molecular weight and, through the characteristic bromine isotopic pattern and fragmentation analysis, offers further structural confirmation. By integrating the data from these three techniques, researchers can confidently and accurately identify the specific isomer in their samples, ensuring the integrity of their synthetic and developmental workflows.

References

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids.
  • MIT OpenCourseWare. (n.d.). 8.
  • Scribd. (n.d.).
  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]
  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. [Link]
  • ResearchGate. (2025). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. [Link]
  • Journal of Chemical Education. (2001). Sampling Technique for Organic Solids in IR Spectroscopy. [Link]
  • SunanKalijaga.org. (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ.
  • PubMed. (2014).
  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]
  • IJESI. (2018). Molecular Structure, Vibrational Spectral Studies and Nlo Properties of 5-Bromo-2, 4-Dimethoxy-Benzaldehyde by Dft. [Link]
  • PubChem. (n.d.). 4-Bromo-2,5-dimethoxybenzaldehyde. [Link]
  • The Hive Chemistry Discourse. (n.d.). 3,4,5 precursors revisited. [Link]
  • SpectraBase. (n.d.). 5-Bromo-2,4-dimethoxybenzaldehyde. [Link]
  • The Royal Society of Chemistry. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • Wiley-VCH. (2007).
  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). 1 H-and 13 C-NMR Spectra of brominated vanillin Synthesis of 2-hydroxybenzohydrazide (2b). [Link]
  • SpectraBase. (n.d.). 5-Bromo-2,4-dimethoxybenzaldehyde - Optional[13C NMR] - Spectrum. [Link]
  • PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. [Link]
  • Chemguide. (n.d.). mass spectra - the M+2 peak. [Link]
  • The Royal Society of Chemistry. (n.d.).
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). [Link]
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

Sources

A Researcher's Guide to Aromatic Bromination: Evaluating Modern Alternatives to N-Bromosuccinimide

Author: BenchChem Technical Support Team. Date: January 2026

The introduction of a bromine atom onto an aromatic ring is a cornerstone transformation in organic synthesis, paving the way for the creation of countless pharmaceuticals, agrochemicals, and functional materials. For decades, N-Bromosuccinimide (NBS) has been the workhorse reagent for this task, valued as a crystalline, easy-to-handle solid alternative to hazardous liquid bromine.[1][2] However, the demands of modern chemistry—for greater efficiency, enhanced safety, cost-effectiveness, and greener processes—have spurred the development and adoption of a new generation of brominating agents.

This guide provides an in-depth comparison of viable and innovative alternatives to NBS for aromatic bromination. We will move beyond a simple listing of reagents to explore the mechanistic nuances, practical advantages, and experimental data that empower researchers to make informed decisions in their synthetic endeavors.

The Benchmark: Understanding N-Bromosuccinimide (NBS)

Before exploring alternatives, it is crucial to understand the benchmark. NBS typically brominates aromatic rings through an electrophilic aromatic substitution (SEAr) mechanism. While it can act as a source of electrophilic bromine, its reactivity is often dependent on the substrate and reaction conditions. For electron-rich or moderately activated aromatic rings, NBS performs reliably.[3] However, its efficacy diminishes significantly with electron-deficient (deactivated) systems, which often require harsh acidic conditions to proceed.[3][4]

The generally accepted mechanism involves the activation of NBS, often by a protic or Lewis acid, to generate a more potent electrophilic bromine species that is then attacked by the aromatic π-system.

NBS_Mechanism A Aromatic Ring (Ar-H) Intermediate Wheland Intermediate (Sigma Complex) A->Intermediate Electrophilic Attack on 'Br⁺' NBS NBS + H⁺ (Acid Catalyst) NBS->Intermediate Product Brominated Aromatic (Ar-Br) Intermediate->Product Deprotonation B H⁺ Succinimide Succinimide

Caption: Generalized SEAr mechanism for NBS bromination.

High-Reactivity Alternatives for Challenging Substrates

For aromatic rings deactivated by electron-withdrawing groups, NBS is often insufficient. In these cases, more powerful N-bromo reagents are required.

Dibromoisocyanuric Acid (DBI)

Dibromoisocyanuric acid (DBI) has emerged as a formidable brominating agent, demonstrating significantly higher reactivity than NBS.[4][5] This enhanced power allows it to effectively brominate inactive aromatic rings under conditions that are still considered mild, making it an invaluable tool for complex syntheses.[6][7] DBI is a solid reagent, but it should be handled with care and stored under refrigeration to prevent decomposition.[8]

Key Advantage: Superior electrophilicity allows for the bromination of deactivated substrates where NBS fails.[4][6]

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

DBDMH is another powerful alternative that offers a compelling balance of reactivity, stability, and cost-effectiveness.[9][10] Containing two bromine atoms per molecule, it boasts a higher bromine content by weight than NBS and is often more economical on a per-bromine-equivalent basis.[11] Its reactivity profile is similar to NBS for activated rings, but it can be more effective in certain applications and is considered a more stable solid.[10][11][12]

Key Advantage: Excellent stability and lower cost per mole of bromine compared to NBS, with similar or enhanced reactivity.[10][11]

Greener and Safer In-Situ Bromination Strategies

A major push in modern chemistry is the move towards greener, more sustainable protocols. This often involves generating reactive species in situ from safer, less hazardous precursors, thereby avoiding the transport and handling of dangerous reagents like liquid bromine.

Hydrogen Peroxide-Hydrogen Bromide (H₂O₂/HBr)

The H₂O₂/HBr system is a classic example of green chemistry in action. It utilizes hydrogen peroxide, an inexpensive and environmentally benign oxidant, to oxidize hydrobromic acid to molecular bromine directly in the reaction flask.[13][14][15] The only byproduct of the oxidation is water, making this method highly atom-economical and sustainable.[16] This approach is effective for a range of activated aromatic and heteroaromatic compounds.[15]

Key Advantage: An exceptionally green method where bromine is generated in situ from inexpensive precursors, with water as the only byproduct.[13][16]

Bromide-Bromate System (e.g., NaBr/NaBrO₃)

This system provides another robust, eco-friendly method for in situ bromine generation. A mixture of a bromide salt (like NaBr) and a bromate salt (like NaBrO₃) is stable until acidified. Upon adding acid, the salts react to produce elemental bromine, which then carries out the aromatic substitution.[17][18][19] This method is particularly potent and has been shown to be effective for brominating even deactivated aromatic compounds, such as nitrobenzene and benzoic acid, in high yields.[20][21][22]

Key Advantage: A versatile and powerful solid-based system that generates bromine in situ upon acidification, capable of brominating both activated and deactivated rings.[17][18][20]

The Biocatalytic Frontier: Enzymatic Bromination

Harnessing the precision of nature, enzyme-catalyzed brominations represent a cutting-edge approach. Vanadium-dependent haloperoxidases (VHPOs), for instance, can catalyze the bromination of aromatic compounds with high selectivity under exceptionally mild aqueous conditions.[23] These enzymes use hydrogen peroxide to oxidize a bromide source, creating a targeted brominating species within the enzyme's active site. While still a specialized field, this method holds immense promise for sustainable and selective synthesis, particularly in complex molecule synthesis where chemo-enzymatic cascades can be designed.[23]

Key Advantage: Unparalleled selectivity under mild, aqueous conditions, aligning perfectly with green chemistry principles.[23]

Comparative Performance Data

To facilitate reagent selection, the following table summarizes the performance of these alternatives across various parameters.

ReagentSubstrate ScopeKey AdvantagesLimitationsTypical Yields (%)
N-Bromosuccinimide (NBS) Activated & Moderately Activated Rings[3]Easy-to-handle solid; well-established protocols.Ineffective for deactivated rings; can be unreliable if impure.[1][3]50-95[24]
Dibromoisocyanuric Acid (DBI) Activated & Deactivated Rings[4][6]More powerful than NBS; effective for challenging substrates.[5][7]Less commonly used; requires careful storage.[8]70-95+
DBDMH Activated & Moderately Activated Rings[9][12]Cost-effective; high bromine content; very stable solid.[10][11]Less regioselective than NBS in some cases.[25]80-98
H₂O₂ / HBr Activated Rings & Heterocycles[15]Very green (water byproduct); inexpensive reagents; in situ Br₂ generation.[13][16]Can lead to over-bromination if not controlled.70-95[15]
NaBr / NaBrO₃ Activated & Deactivated Rings[20][21]Eco-friendly solid reagent; high atom efficiency; powerful brominating agent.[17][18]Requires stoichiometric acid addition.85-98[20][21]
Enzymatic (VHPO) Specific Activated Phenols/Arenes[23]Extremely high selectivity; very mild aqueous conditions; sustainable.[23]Limited substrate scope; requires specialized enzymes.Good to Excellent[23]

Experimental Protocols

The following are representative, detailed methodologies for key reagents. Researchers should always first consult primary literature and perform appropriate safety assessments.

Protocol 1: Bromination of a Deactivated Arene using Dibromoisocyanuric Acid (DBI)

This protocol is adapted from a procedure for the bromination of 2,6-dinitrotoluene.[7]

  • 1. Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the deactivated aromatic substrate (e.g., 2,6-dinitrotoluene, 1.0 eq) in concentrated sulfuric acid (e.g., ~6 mL per gram of substrate) at room temperature.

  • 2. Reagent Addition: Carefully add Dibromoisocyanuric Acid (DBI, ~0.55 eq, as both bromines can react) portion-wise to the stirred solution. An ice bath can be used to manage any exotherm.

  • 3. Reaction: Allow the mixture to stir at room temperature. Monitor the reaction progress using a suitable technique (e.g., TLC, UPLC). Reaction times can range from 1 to 3 hours.[7]

  • 4. Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water.

  • 5. Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • 6. Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography.[7]

Protocol 2: Green Bromination of a Heterocycle using H₂O₂/HBr

This protocol is based on the bromination of 4-tert-butylthiophene.[15]

  • 1. Preparation: To a solution of the substrate (e.g., 4-tert-butylthiophene, 1.0 eq) in ethanol, add hydrobromic acid (48% aq., ~2.1 eq).

  • 2. Reagent Addition: While stirring, add hydrogen peroxide (30-35% aq., ~2.4 eq) dropwise over 10-15 minutes. Use an ice bath to maintain a low temperature during the addition.

  • 3. Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 24 hours.

  • 4. Workup & Extraction: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the mixture with dichloromethane, dry the combined organic layers over sodium sulfate, and isolate the product via rotary evaporation.[15]

Decision-Making Workflow for Reagent Selection

Choosing the right reagent is critical. The following workflow can guide your decision process based on substrate reactivity and project goals.

Caption: A decision tree for selecting an appropriate brominating agent.

Conclusion

While N-Bromosuccinimide remains a staple in the organic chemist's toolbox, the landscape of aromatic bromination has evolved significantly. For deactivated systems, powerful reagents like DBI and DBDMH offer reactivity that NBS cannot match. Simultaneously, the critical drive towards sustainable chemistry has elevated in situ generation methods, such as the H₂O₂/HBr and bromide/bromate systems, from niche curiosities to mainstream, highly effective strategies. By understanding the strengths and mechanistic underpinnings of these alternatives, researchers can optimize their synthetic routes for efficiency, safety, and environmental responsibility.

References

  • Engineered Science Publisher. (2025, September 18). Modern Approaches to Green Bromination for a Sustainable Future.
  • Chemoenzymatic C,C-Bond Forming Cascades by Cryptic Vanadium Haloperoxidase Catalyzed Bromination. (2024, December 31). ACS Publications.
  • Eco-friendly and versatile brominating reagent prepared from a liquid bromine precursor. Green Chemistry (RSC Publishing).
  • ChemicalBook. (2025, July 14). DIBROMOISOCYANURIC ACID | 15114-43-9.
  • Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4.
  • Chemia. (2022, August 22). One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11).
  • Benchchem. Dibromoisocyanuric acid | 15114-43-9.
  • TCI. (2024, July 1). Practical Example: Bromination Reaction Using Dibromoisocyanuric Acid.
  • Connect Chemicals. 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | CAS 77-48-5.
  • NINGBO INNO PHARMCHEM CO.,LTD. Dibromoisocyanuric Acid (DBI): A Superior Brominating Agent for Organic Synthesis.
  • Beld, J., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH.
  • Baker, S. I., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. NSF Public Access Repository.
  • Organic Chemistry Portal. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH.
  • Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. (2025, August 8).
  • Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds.
  • Benchchem. A Comparative Guide to Alternative Brominating Agents for the Synthesis of 1-Bromo-3-butoxy-5-nitrobenzene.
  • ChemHelpASAP. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide. YouTube.
  • Chassaing, C., Haudrechy, A., & Langlois, Y. (1997). 1,3-Dibromo-5,5-dimethylhydantoin, a useful reagent for aromatic bromination. Tetrahedron Letters.
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2014). PMC - PubMed Central.
  • Hydrogen peroxide oxidation of bromide to bromide. (Patent). Google Patents.
  • Use of Sodium Bromate for Aromatic Bromination: Research and Development. (n.d.).
  • ResearchGate. (2015, January 21). What's more suitable for bromination of a heterocycle, bromine itself or N-bromosuccimide?
  • Chemia. (2022, August 9). Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9.
  • Subbarayappa, A., et al. Eco-Friendly and Versatile Brominating Reagent Prepared from a Liquid Bromine Precursor. ResearchGate.
  • Process for aromatic bromination. (Patent). Google Patents.
  • Bromination - Common Conditions. Common Organic Chemistry.
  • Eco-friendly and versatile brominating reagent prepared from a liquid bromine precursor. (n.d.).
  • Experimental Methods 1. Bromination Methods 1.1 Bromination method based on H2O2/HBr 1.2 Bromination of Lewatit LK2621 with Br2. (n.d.).
  • Benchchem. A Comparative Guide to Brominating Agents for Organic Synthesis.
  • Wikipedia. N-Bromosuccinimide.
  • Benchchem. A Comparative Guide to Brominating Agents: N-bromo-t-butylamine vs. N-Bromosuccinimide (NBS).
  • Green halogenation reactions for (hetero)aromatic ring systems in alcohol, water, or no solvent. (2018, July 19).
  • Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution.
  • Method for brominating aromatic compounds. (Patent). Google Patents.
  • Malienko, V. M., et al. (n.d.). A H2O2/HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones. PMC - NIH.
  • Use of Sodium Bromate for Aromatic Bromination: Research and Development. ResearchGate.
  • Reddit. (2024, April 7). Bromination Solvent Alternative?
  • Reddit. (2016, February 26). Solvent for NBS bromination.
  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. ResearchGate.
  • Sodium Bromate: An Eco-Friendly Brominating and Oxidizing Reagent. (2025, August 5). ResearchGate.
  • Chemistry World. (2023, October 12). Electrophilic aromatic bromination study casts doubt on textbook intermediate.
  • Bromination of aromatic compounds using an Fe2O3/zeolite catalyst. (2012, August 21). Semantic Scholar.

Sources

Introduction: The Synthetic Importance of Benzaldehyde and the Analytical Imperative

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the GC-MS Analysis of Reaction Intermediates in Benzaldehyde Synthesis

Benzaldehyde (C₆H₅CHO) is the simplest aromatic aldehyde and a cornerstone of the chemical industry. Renowned for its characteristic almond-like aroma, its utility extends far beyond fragrances and flavorings.[1][2] It serves as a critical precursor in the synthesis of a vast array of products, including pharmaceuticals, dyes, agrochemicals, and other fine chemical intermediates.[1][3][4] The efficiency and purity of benzaldehyde production are therefore of paramount importance.

Monitoring the synthesis of benzaldehyde in real-time or near-real-time is crucial for optimizing reaction yields, minimizing the formation of unwanted byproducts, and ensuring process safety. The transient species—reaction intermediates—that form and decay throughout the process hold the key to understanding the reaction mechanism and kinetics. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a premier analytical technique for this purpose, offering unparalleled separation efficiency and definitive molecular identification for the volatile and semi-volatile compounds involved in most benzaldehyde synthesis routes.[5][6]

This guide provides an in-depth comparison of common benzaldehyde synthesis pathways and presents a detailed, field-proven protocol for the analysis of reaction intermediates using GC-MS. It is designed for researchers, process chemists, and quality control scientists who require a robust analytical framework to support their development and manufacturing efforts.

Comparative Overview of Benzaldehyde Synthesis Routes

The choice of synthetic route is often a trade-off between raw material cost, reaction conditions, yield, and the impurity profile of the final product. Below, we compare two prevalent industrial methods.

  • Oxidation of Toluene: This is one of the most common methods, utilizing toluene, an abundant petrochemical feedstock.[1] Various oxidizing agents can be employed.

    • Étard Reaction: Involves the direct oxidation of toluene using chromyl chloride (CrO₂Cl₂) in a non-polar solvent like carbon tetrachloride.[3][7] The reaction proceeds via an intermediate Étard complex, which is then hydrolyzed to yield benzaldehyde.[7][8] A key advantage is that this mild oxidizing agent prevents significant over-oxidation to the less valuable benzoic acid.[3][9]

    • Liquid-Phase Air Oxidation: A greener alternative that uses air or oxygen as the oxidant, typically in the presence of metal catalysts like cobalt or manganese salts.[4][10] This process often leads to a mixture of products, including benzyl alcohol and benzoic acid, which must be carefully monitored and controlled.[4]

  • Hydrolysis of Benzal Chloride: This route involves the free-radical chlorination of toluene to produce benzal chloride (C₆H₅CHCl₂), followed by hydrolysis.[11]

    • The hydrolysis step replaces the two chlorine atoms with hydroxyl groups, forming an unstable geminal diol intermediate that rapidly dehydrates to form benzaldehyde.[12][13] This method can be very efficient, with nearly all benzal chloride consumed being converted to benzaldehyde.[11] The primary challenge lies in controlling the initial chlorination step to maximize the formation of benzal chloride over benzyl chloride and benzotrichloride, as these impurities will lead to benzyl alcohol and benzoic acid, respectively, after hydrolysis.[11][14]

The ability to distinguish and quantify the starting materials, desired product, key intermediates, and critical byproducts (e.g., toluene, benzyl alcohol, benzoic acid, benzal chloride) is where a well-designed GC-MS method becomes indispensable.

The Power of GC-MS in Reaction Monitoring

GC-MS is the ideal analytical tool for monitoring these reactions for several reasons:

  • Separation Power: The gas chromatograph's capillary column can efficiently separate volatile compounds with similar boiling points, such as benzaldehyde (179 °C), benzyl alcohol (205 °C), and unreacted toluene (111 °C).[1][15]

  • Definitive Identification: The mass spectrometer provides structural information for each separated component by fragmenting the molecules in a reproducible pattern (electron ionization, EI). This fragmentation "fingerprint" allows for unambiguous identification by comparison to spectral libraries (e.g., NIST, Wiley).

  • High Sensitivity: GC-MS can detect trace-level intermediates and byproducts, providing early warnings of side reactions or incomplete conversion, often at parts-per-million (ppm) levels or lower.

Causality in Method Design: Why We Choose Our Parameters

The development of a robust GC-MS method is not arbitrary; each parameter is selected to solve a specific analytical challenge.

  • Column Selection: A non-polar or mid-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, VF-5ms), is the workhorse for this analysis.[16] This choice is dictated by the "like dissolves like" principle; the relatively non-polar nature of the target analytes ensures good interaction with the stationary phase, leading to excellent separation.

  • Temperature Programming: A temperature ramp is essential for this analysis. Starting at a lower temperature allows for the separation of highly volatile components like the solvent and toluene. The temperature is then gradually increased to elute higher-boiling compounds like benzaldehyde, benzyl alcohol, and finally, benzoic acid, ensuring sharp peaks and optimal resolution within a reasonable runtime.[15]

  • Inlet Temperature: The inlet must be hot enough (~250 °C) to ensure rapid and complete vaporization of the entire sample without causing thermal degradation of sensitive analytes.

Below is a visual representation of the analytical workflow.

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Processing Reaction Reaction Vessel Quench Quench Reaction (e.g., ice water) Reaction->Quench 1. Aliquot Extract Liquid-Liquid Extraction (e.g., with Dichloromethane) Quench->Extract 2. Isolate Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry 3. Purify Dilute Dilute & Add Internal Standard Dry->Dilute 4. Prepare Inject Inject Sample Dilute->Inject 5. Analyze Separate GC Separation (Capillary Column) Inject->Separate Ionize MS Ionization (EI) & Fragmentation Separate->Ionize Detect Mass Detection Ionize->Detect Process Process Chromatogram (Integration) Detect->Process Raw Data Identify Identify Peaks (Library Search) Process->Identify Quantify Quantify Components (Calibration Curve) Identify->Quantify Report Generate Report Quantify->Report

Fig. 1: General experimental workflow from reaction sampling to final report generation.

Experimental Protocol: GC-MS Analysis of Toluene Oxidation

This protocol provides a self-validating method for monitoring the liquid-phase oxidation of toluene.

1. Materials and Reagents

  • Toluene (Reactant)

  • Benzaldehyde (Product Standard)

  • Benzyl Alcohol (Byproduct Standard)

  • Benzoic Acid (Byproduct Standard)

  • Dichloromethane (DCM, GC Grade, Extraction Solvent)

  • Dodecane (Internal Standard, IS)

  • Anhydrous Sodium Sulfate (Drying Agent)

  • Reaction Catalyst (e.g., Cobalt(II) acetate)

  • 2 mL GC Vials with PTFE-lined septa

2. Preparation of Standards

  • Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of Toluene, Benzaldehyde, Benzyl Alcohol, Benzoic Acid, and Dodecane (IS) each into separate 10 mL volumetric flasks, diluting to volume with DCM.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solutions. Add a constant concentration of the internal standard (e.g., 20 µg/mL Dodecane) to each calibration standard. This is critical for trustworthy quantification, as the IS corrects for variations in injection volume and sample preparation.

3. Sample Preparation from Reaction Mixture

  • At specified time points, carefully withdraw a 100 µL aliquot from the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a vial containing 1 mL of ice-cold deionized water to halt the chemical process.

  • Add 1 mL of DCM containing the internal standard (at 20 µg/mL) to the vial.

  • Vortex vigorously for 1 minute to extract the organic components into the DCM layer.

  • Allow the layers to separate. Carefully transfer the bottom DCM layer to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Transfer the dried DCM extract to a 2 mL GC vial for analysis.

4. GC-MS Instrumentation and Conditions

ParameterSettingRationale
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms)Provides excellent separation of aromatic compounds with varying boiling points.[16]
Inlet Temperature250 °CEnsures rapid vaporization of all analytes without thermal degradation.
Injection ModeSplit (e.g., 50:1)Prevents column overloading from high-concentration components.
Injection Volume1 µLStandard volume for capillary GC.
Carrier GasHelium, Constant Flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program60 °C (hold 2 min), ramp to 240 °C at 15 °C/min, hold 5 minSeparates volatile toluene from higher-boiling products and byproducts effectively.[15]
Mass Spectrometer
Ion SourceElectron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible, library-searchable fragmentation patterns.
Source Temperature230 °COptimal temperature to maintain ion formation without analyte degradation.
Mass Range40-350 amuCovers the molecular ions and key fragments of all expected components.
Scan ModeFull ScanAllows for the identification of unknown or unexpected byproducts.

Data Analysis and Comparative Results

The analysis of the GC-MS data involves integrating the area of each chromatographic peak and identifying the corresponding compound by its mass spectrum. The concentration is then calculated using the calibration curve, normalized against the internal standard's response.

Below is a table of hypothetical data comparing the product distribution from two different catalytic systems for the oxidation of toluene after a 4-hour reaction time.

CompoundRetention Time (min)Catalyst A (% Area)Catalyst B (% Area)Identification Method
Toluene3.545.265.8MS Library & Standard
Benzaldehyde 7.8 48.1 25.3 MS Library & Standard
Benzyl Alcohol8.95.17.2MS Library & Standard
Benzoic Acid11.21.61.7MS Library & Standard

This data clearly demonstrates the superior performance of Catalyst A, which achieved a significantly higher conversion of toluene and a greater selectivity towards the desired benzaldehyde product compared to Catalyst B under identical conditions.

The following diagram illustrates the primary reaction and side reactions in toluene oxidation.

G Toluene Toluene Benzaldehyde Benzaldehyde (Product) Toluene->Benzaldehyde Desired Oxidation [O] Benzyl_Alcohol Benzyl Alcohol (Byproduct) Toluene->Benzyl_Alcohol Side Reaction [O] Benzoic_Acid Benzoic Acid (Byproduct) Benzaldehyde->Benzoic_Acid Over-oxidation [O] Benzyl_Alcohol->Benzaldehyde Oxidation [O]

Fig. 2: Simplified reaction pathway for toluene oxidation.

Conclusion

The rigorous analysis of reaction intermediates and byproducts is fundamental to the successful development and scale-up of benzaldehyde synthesis. GC-MS provides a powerful, reliable, and sensitive platform for this critical task. By implementing a structured analytical approach, from sample preparation to data interpretation, researchers can gain deep insights into reaction mechanisms, compare the efficacy of different synthetic routes or catalysts, and ultimately control the process to maximize the yield and purity of this vital chemical. The methodologies and comparative data presented in this guide serve as a robust starting point for any laboratory engaged in the synthesis and analysis of aromatic aldehydes.

References

  • Étard reaction - Wikipedia. Wikipedia. [Link]
  • Etard Reaction Mechanism. (2022-07-17). BYJU'S. [Link]
  • Oxidation of toluene to benzaldehyde by the use of class 12 chemistry CBSE. Vedantu. [Link]
  • Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products. (2021-10-01).
  • The Chemistry of Benzaldehyde: Reactions and Synthetic Utility. Ningbo Inno Pharmchem Co., Ltd. [Link]
  • Etard Reaction: Preparation of Aldehyde by oxidation of Toluene II Complete Mechanism Explained II. (2023-05-10). YouTube. [Link]
  • Process for the production of benzaldehyde.
  • Mechanism of toluene oxidation with CrO3. (2016-09-03). Chemistry Stack Exchange. [Link]
  • Benzaldehyde can be prepared by the hydrolysis of. Allen. [Link]
  • Benzaldehyde - Wikipedia. Wikipedia. [Link]
  • GC/MS analysis for the reaction of benzaldehyde and o-diaminobenzene in DMAc at 160 8C.
  • Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism. (2021-09-24). National Institutes of Health (NIH). [Link]
  • Organic Syntheses Procedure. Organic Syntheses. [Link]
  • Reaction pathway associated with benzaldehyde hydrogenation.
  • Benzaldehyde: Properties, Reactions, Production And Uses. Chemcess. [Link]
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019-05-14).
  • Exploring the Synthesis and Applications of Benzaldehyde Deriv
  • Benzyl Chloride, Benzal Chloride, and Benzotrichloride.
  • GC–MS analysis of a benzyl alcohol and b benzaldehyde.
  • Benzaldehyde. National Institutes of Health (NIH) - PubChem. [Link]
  • PTC Esterification-Hydrolysis of Benzal Chloride to Aldehyde. PTC Organics, Inc. [Link]
  • Benzal chloride on hydrolysis gives A Benzyl alcohol B Benzoic acid C Benzaldehyde D Benzo. Gauth. [Link]
  • Benzyl and Benzal chloride, Benzaldehyde and Benzoic Acid. (2008-03-28). Sciencemadness.org. [Link]
  • Heterogeneous Acetalization of Benzaldehyde over Lanthanide Oxalate Metal–Organic Frameworks. National Institutes of Health (NIH). [Link]
  • What are the optimal conditions for GC analysis of benzaldehyde? (2014-09-13).
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. National Institutes of Health (NIH). [Link]

Sources

A Comparative Guide to Suzuki Reaction Yields: Aryl Bromides vs. Aryl Triflates

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. A pivotal decision in designing a Suzuki coupling is the selection of the electrophilic partner. Among the most common choices are aryl bromides and aryl triflates. This guide provides an in-depth comparison of their performance, focusing on reaction yields, mechanistic underpinnings, and practical considerations to empower researchers in making informed strategic decisions for optimal synthetic outcomes.

The Fundamental Trade-Off: Reactivity vs. Accessibility

The choice between an aryl bromide and an aryl triflate is often a balance between reactivity, stability, and the synthetic accessibility of the starting material. Aryl bromides are widely available commercially or can be readily synthesized. They offer a good balance of reactivity and stability, making them a common default choice. Aryl triflates, on the other hand, are typically prepared from the corresponding phenols, which are often readily available and inexpensive. This two-step process (phenol to triflate, then coupling) can be highly efficient and provides an alternative route when the corresponding aryl bromide is difficult to access or overly expensive.

Mechanistic Insights: The Critical Oxidative Addition Step

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the leaving group on the aryl electrophile primarily influences the initial, and often rate-determining, oxidative addition step, where the palladium(0) catalyst inserts into the carbon-leaving group bond.

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Oxidative Addition ArPdArB Ar-Pd(II)L_n-OR' ArPdX->ArPdArB Transmetalation ArPdArB->Pd0 Reductive Elimination ArAr Ar-Ar' ArPdArB->ArAr Product ArB Ar'-B(OR)_2 Base Base (e.g., K₂CO₃) ArB->Base Base->ArPdX ArX Ar-X (X = Br or OTf) ArX->ArPdX

Caption: The catalytic cycle of the Suzuki-Miyaura reaction, highlighting the entry of aryl bromides and triflates.

The general reactivity trend for the oxidative addition of various electrophiles to a palladium(0) center is typically I > Br ≈ OTf > Cl.[1] This suggests that aryl bromides and aryl triflates often exhibit comparable reactivity. However, the optimal reaction conditions, including the choice of palladium precursor, ligand, and base, can differ significantly, leading to variations in yield.

A fascinating nuance is the "Suzuki-Miyaura anomaly," where in competition experiments with substrates containing both a bromo and a triflate group, the reaction often shows a preference for the C-Br bond, contrary to what might be expected in other cross-coupling reactions.[2][3][4] This suggests that the organoboron reagent or the base may play a role in the selectivity-determining step.[4]

Quantitative Yield Comparison: Experimental Data

Direct, side-by-side comparisons of aryl bromides and triflates under identical conditions are not abundant in the literature, as reaction conditions are often optimized for a specific substrate class. However, analysis of existing data provides valuable insights.

Substrate TypeAryl Electrophile 1 (Yield)Aryl Electrophile 2 (Yield)Boronic Acid/EsterCatalyst SystemBaseSolventReference
Electron-Rich Aryl4-Methoxyphenyl Triflate (85-95%)4-Bromoanisole (74-91%)Phenylboronic acidPd(OAc)₂ / PCy₃ (for triflate) vs. Pd(OAc)₂ or Pd/C (for bromide)K₃PO₄ or KF (for triflate) vs. K₂CO₃ or Na₂CO₃ (for bromide)Varies[2]
Primary Alkyl CouplingAryl Triflate (75%)Aryl Bromide (86%)Primary alkyltrifluoroboratePd(OAc)₂ / RuPhosK₂CO₃Toluene/H₂O[5]

The data indicates that with optimized, albeit different, catalyst systems, both aryl bromides and aryl triflates can provide high yields. In the case of the electron-rich 4-methoxyphenyl system, the triflate route can lead to slightly higher yields and may proceed under milder conditions.[2] Conversely, in the coupling with a primary alkyltrifluoroborate, the aryl bromide provided a higher yield under the specified conditions.[5] This underscores the importance of tailoring the reaction conditions to the specific substrate pairing.

Field-Proven Insights and Experimental Protocols

The choice between an aryl bromide and an aryl triflate often depends on the specific synthetic challenge. Here, we provide detailed experimental protocols for representative Suzuki reactions, explaining the rationale behind the chosen conditions.

Experimental Workflow

Experimental_Workflow cluster_workflow Generalized Suzuki Coupling Workflow start Start setup Reaction Setup: Combine Aryl Electrophile, Boronic Acid, Base, and Catalyst in Solvent start->setup degas Degas the Reaction Mixture (e.g., N₂ or Ar sparging) setup->degas heat Heat to Reaction Temperature with Stirring degas->heat monitor Monitor Reaction Progress (TLC, GC-MS, or LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (e.g., Column Chromatography) workup->purify end Isolated Product purify->end

Caption: A generalized workflow for performing a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki Coupling of an Aryl Bromide (4-Bromoanisole)

This protocol is representative for a standard, electron-rich aryl bromide.

Materials:

  • 4-Bromoanisole (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene and Water (e.g., 4:1 v/v)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed toluene and water solvent system via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. The reaction is typically complete within 1-12 hours.[2]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 4-methoxybiphenyl.

Rationale: The use of a phosphine ligand like PPh₃ is common for aryl bromides to stabilize the palladium catalyst.[6] A biphasic solvent system with a base like K₂CO₃ is a standard and effective condition for many Suzuki couplings.[6]

Protocol 2: Suzuki Coupling of an Aryl Triflate (4-Methoxyphenyl Triflate)

This protocol is optimized for a more reactive aryl triflate, often allowing for milder conditions.

Materials:

  • 4-Methoxyphenyl triflate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tricyclohexylphosphine (PCy₃) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add 4-methoxyphenyl triflate, phenylboronic acid, potassium phosphate, palladium(II) acetate, and tricyclohexylphosphine to an oven-dried vial with a stir bar.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane.

  • Reaction: Seal the vial and stir the mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C). Aryl triflates often react faster than bromides, with typical reaction times of 1-4 hours.[2][7]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction mixture and dilute it with an organic solvent like ethyl acetate. Filter through a pad of celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography to yield 4-methoxybiphenyl.

Rationale: For the more reactive aryl triflates, bulky and electron-rich phosphine ligands like PCy₃ are often employed to promote the oxidative addition and subsequent steps of the catalytic cycle.[7][8] A stronger base like K₃PO₄ may be beneficial in these couplings.[6]

Conclusion and Recommendations

Both aryl bromides and aryl triflates are excellent electrophiles for the Suzuki-Miyaura cross-coupling reaction, and the choice between them should be guided by a combination of factors including starting material availability, cost, and the specific electronic and steric properties of the substrates.

  • Aryl bromides are reliable, widely available, and effective for a broad range of substrates. They are an excellent starting point for most applications.

  • Aryl triflates are particularly advantageous when the corresponding phenol is more accessible or economical than the aryl bromide. They can exhibit higher reactivity, potentially allowing for milder reaction conditions and shorter reaction times, which can be beneficial for sensitive substrates.

Ultimately, the optimal choice will depend on a case-by-case evaluation. For challenging couplings, particularly with sterically hindered substrates, screening of different ligands and reaction conditions is crucial for achieving high yields, regardless of whether an aryl bromide or triflate is employed. This guide provides a foundational understanding and practical protocols to assist researchers in navigating these choices and successfully implementing the Suzuki-Miyaura reaction in their synthetic endeavors.

References

  • Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling. (2025). Benchchem.
  • Espino, G., Kurbangalieva, A., & Brown, J. M. (2007). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly.
  • Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. (n.d.). ElectronicsAndBooks.
  • Molander, G. A., & Biolatto, B. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(7), 2763–2768.
  • Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly. (2025).
  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University.
  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. (1997). The Journal of Organic Chemistry, 62(19), 6458–6459.
  • Comparison of reactivity of different aryl halides (a) The predicted... (n.d.).
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • A Comparative Guide to Suzuki Coupling Efficiency: 1-Bromo-1-propene vs.
  • A comparative study of different bases in Suzuki-Miyaura coupling reactions. (2025). Benchchem.

Sources

A Comparative Guide to the Structural Validation of 2-Bromo-4,6-dimethoxybenzaldehyde: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which all subsequent research is built. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a development pipeline. The subject of this guide, 2-Bromo-4,6-dimethoxybenzaldehyde, is a substituted aromatic aldehyde, a class of compounds frequently used as building blocks in the synthesis of complex organic molecules and potential pharmaceutical agents.

This guide provides an in-depth technical comparison of analytical techniques for its structural validation, establishing why single-crystal X-ray crystallography stands as the unequivocal "gold standard." We will explore the causality behind experimental choices, compare the data obtained from alternative methods, and provide the detailed protocols necessary for robust, self-validating structural elucidation.

The Gold Standard: Unveiling the Molecular Truth with Single-Crystal X-ray Crystallography

While various spectroscopic methods provide crucial pieces of the structural puzzle, single-crystal X-ray diffraction (SC-XRD) is unique in its ability to deliver a direct, high-resolution, three-dimensional map of a molecule in the solid state. This technique moves beyond inferring connectivity and provides precise, empirical measurements of bond lengths, bond angles, and torsional angles, offering an unassailable confirmation of the molecular architecture.

The core principle of SC-XRD lies in the interaction of X-rays with the electron clouds of atoms arranged in a highly ordered, crystalline lattice. When a beam of monochromatic X-rays strikes the crystal, the rays are diffracted in specific directions. The resulting diffraction pattern of spots is a direct consequence of the crystal's internal structure. By analyzing the position and intensity of these spots, crystallographers can reconstruct a three-dimensional electron density map of the molecule, from which the positions of individual atoms can be precisely determined.[1]

Experimental Workflow: From Powder to Published Structure

The journey from a synthesized compound to a fully refined crystal structure is a meticulous process that ensures the integrity of the final model. Each step is critical for a successful outcome.

X_ray_Workflow cluster_synthesis Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis & Purification crystal Crystal Growth (Slow Evaporation, Vapor Diffusion) synthesis->crystal High Purity Sample mount Crystal Selection & Mounting crystal->mount xray X-ray Diffraction (Data Acquisition) mount->xray Goniometer Head solve Structure Solution (Phase Problem) xray->solve refine Structure Refinement (Model Fitting) solve->refine Initial Model validate Validation & CIF File Generation refine->validate Final Model

Figure 1: Standard workflow for single-crystal X-ray crystallographic analysis.
Crystallographic Data: An Analysis of a Structural Analogue

As of this writing, a published crystal structure for this compound is not available in open crystallographic databases. However, a detailed analysis of its close structural isomer, 4-Bromo-2,6-dimethoxybenzaldehyde , provides an excellent and authoritative proxy for understanding its expected solid-state behavior.[2] The primary difference is the position of the bromine atom (position 4 vs. 2), which will influence crystal packing but less so the core intramolecular geometry.

The data presented below was obtained for 4-Bromo-2,6-dimethoxybenzaldehyde and serves as a robust comparative benchmark.[2]

Parameter Value for 4-Bromo-2,6-dimethoxybenzaldehyde
Chemical FormulaC₉H₉BrO₃
Formula Weight245.07 g/mol
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)19.8576(5)
b (Å)4.1080(2)
c (Å)23.1284(8)
β (°)94.983(3)
Volume (ų)1879.57(12)
Z (molecules/unit cell)8
Temperature (K)297
R-factor (Rgt(F))0.0416
Table 1: Key crystallographic data for the structural analogue 4-Bromo-2,6-dimethoxybenzaldehyde. Data sourced from Zeitschrift für Kristallographie - New Crystal Structures.[2]

Structural Insights: The crystallographic data for the 4-bromo isomer confirms the expected planarity of the benzaldehyde core. The analysis of a related compound, 2-bromo-p-tolualdehyde, shows that an ortho-bromine substituent can cause a slight twist of the aldehyde group out of the plane of the aromatic ring to minimize steric repulsion.[3] A similar effect would be anticipated for this compound. Furthermore, the solid-state structure is stabilized by intermolecular forces, including potential C-H···O interactions and π-stacking, which dictate the crystal packing arrangement.[4]

Alternative & Complementary Validation Techniques: Building a Complete Picture

While SC-XRD is definitive for the solid state, it is not always feasible (e.g., if a compound fails to crystallize) and does not describe the molecule's behavior in solution, where most biological interactions occur. Therefore, a suite of spectroscopic techniques is employed to build a comprehensive and self-validating structural dossier.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[5][6] It provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: Identifies the number of distinct proton environments and their connectivity through spin-spin coupling. For this compound, one would expect to see distinct signals for the two aromatic protons, the aldehyde proton, and the two methoxy groups, with chemical shifts and coupling patterns confirming their relative positions.

  • ¹³C NMR: Determines the number of unique carbon atoms in the molecule. The spectrum would show distinct signals for the carbonyl carbon, the four aromatic carbons (two substituted, two with protons), and the two methoxy carbons.[7]

Comparison with X-ray Crystallography:

  • Pros: Provides the primary structure (atom connectivity) in the biologically relevant solution state. It is non-destructive and requires a relatively small amount of sample.

  • Cons: Provides no direct information on bond lengths or angles. The structure represents a time-averaged conformation in solution, which may differ from the static solid-state structure.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental formula of a compound.[6]

  • Information Gained: High-resolution mass spectrometry (HRMS) can provide an extremely accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₉H₉BrO₃).[8] The distinct isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a characteristic M+ and M+2 pattern, providing definitive evidence for the presence of a single bromine atom.[9]

  • Fragmentation Analysis: The fragmentation pattern can also support the proposed structure. For example, loss of the aldehyde group (-CHO) or a methyl group (-CH₃) would be expected.

Comparison with X-ray Crystallography:

  • Pros: Confirms the elemental composition and molecular weight with very high accuracy and sensitivity.

  • Cons: Provides no information about atom connectivity or 3D stereochemistry. It confirms what atoms are present, but not how they are arranged.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[5]

  • Information Gained: The IR spectrum of this compound would show characteristic absorption bands confirming the presence of key functional groups. These would include a strong C=O stretch for the aldehyde (typically ~1680-1700 cm⁻¹), C-O stretches for the ether linkages, C=C stretches for the aromatic ring, and C-H stretches.[9][10]

Comparison with X-ray Crystallography:

  • Pros: Fast, simple, and provides a quick confirmation of functional groups.

  • Cons: Provides very limited information about the overall molecular skeleton or stereochemistry. Many molecules can have similar IR spectra.

Comparative Summary of Analytical Techniques

Technique Information Provided State Advantages Limitations
X-ray Crystallography Precise 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.SolidUnambiguous, definitive 3D structural data.Requires high-quality single crystals; structure may not represent solution conformation.
NMR Spectroscopy Atom connectivity (C-H framework), molecular symmetry, solution-state conformation.SolutionThe most powerful tool for structure in solution; non-destructive.Does not provide precise bond lengths/angles; structure is a time-average.
Mass Spectrometry Molecular weight, elemental formula, fragmentation patterns.GasExtremely sensitive; confirms molecular formula.No information on connectivity or 3D structure.
IR Spectroscopy Presence of functional groups.Solid/LiquidFast, simple, good for functional group identification.Provides minimal information on the overall molecular architecture.

Table 2: A comparative overview of primary techniques for organic structure validation.

Logic_Flow start Unknown Compound (e.g., this compound) q1 What is the Molecular Formula? start->q1 q2 What Functional Groups are Present? start->q2 q3 What is the Atom Connectivity? start->q3 q4 What is the Definitive 3D Structure (Solid State)? start->q4 ms Mass Spectrometry result_formula Confirmed Formula: C₉H₉BrO₃ ms->result_formula ir IR Spectroscopy result_fg Confirmed Groups: Aldehyde, Ether, Aromatic ir->result_fg nmr NMR Spectroscopy (1H, 13C, 2D) result_connect Confirmed Constitution (Solution State) nmr->result_connect xray X-ray Crystallography result_3d Unambiguous 3D Structure & Stereochemistry xray->result_3d q1->ms q2->ir q3->nmr q4->xray

Figure 2: Logical workflow for selecting analytical methods for structural elucidation.

Detailed Experimental Protocols

Protocol 1: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-purity this compound is dissolved in a suitable solvent system (e.g., ethyl acetate/hexane). The solution is allowed to evaporate slowly and undisturbed at room temperature. Alternatively, vapor diffusion by layering a poor solvent over a solution of the compound can be used.

  • Crystal Mounting: A suitable, defect-free single crystal (typically < 0.5 mm) is selected under a microscope and mounted on a goniometer head using cryo-oil.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a full sphere of diffraction data.

  • Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. Software is used to solve the "phase problem" and generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement (indicated by a low R-factor).

Protocol 2: NMR Spectroscopic Analysis
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: The tube is placed in the NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.[10]

  • Data Processing: The resulting Free Induction Decay (FID) signal is subjected to a Fourier Transform to generate the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the residual solvent signal or an internal standard like tetramethylsilane (TMS).[10]

Conclusion

The structural validation of a molecule like this compound requires a multi-faceted analytical approach. While techniques like NMR, MS, and IR spectroscopy are indispensable for determining its constitution, functional groups, and molecular formula, they provide an incomplete picture. Single-crystal X-ray crystallography remains the ultimate arbiter of molecular structure, providing incontrovertible, high-resolution three-dimensional data that confirms connectivity, conformation, and stereochemistry in the solid state. For the research and drug development community, embracing this hierarchy of analytical techniques, with X-ray crystallography at the apex, is the most rigorous and trustworthy path to ensuring the scientific integrity of their work.

References

  • Quora. (2018). How to determine the structure of organic molecules.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information.
  • Bette, S., et al. (n.d.). Structure determination of organic compounds by a fit to the pair distribution function from scratch without prior indexing. National Institutes of Health.
  • SciELO. (n.d.). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2025). The crystal structure of 4-bromo-2,6-dimethoxybenzaldehyde, C9H9BrO3.
  • ChemSynthesis. (2025). This compound.
  • PubChemLite. (n.d.). This compound (C9H9BrO3).
  • Study.com. (n.d.). Analyzing Organic Compounds: Methods & Tools.
  • National Center for Biotechnology Information. (n.d.). Isolating, Identifying, Imaging, and Measuring Substances and Structures.
  • ResearchGate. (2025). (PDF) Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde.
  • Elyashberg, M. (2016). Computer methods for structure elucidation of new organic compounds from NMR spectra. ResearchGate.
  • Beilstein Journals. (n.d.). Supplementary Information.
  • ChemRxiv. (n.d.). Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase.
  • PubChem. (n.d.). 4-Bromo-2,6-dimethoxybenzaldehyde.
  • SunanKalijaga.org. (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ.
  • ResearchGate. (n.d.). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde.
  • NIST. (n.d.). 2,6-Dimethoxybenzaldehyde. NIST WebBook.

Sources

Navigating Steric Mountains: A Comparative Guide to Cross-Coupling Alternatives for Hindered Substrates

Author: BenchChem Technical Support Team. Date: January 2026

For the synthetic chemist, the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a foundational endeavor. While the Nobel Prize-winning Suzuki-Miyaura reaction has become a workhorse in this field due to its mild conditions and the general stability of its boronic acid reagents, its efficiency can falter when faced with significant steric hindrance around the coupling sites. This guide provides an in-depth comparison of key alternative cross-coupling methodologies—Negishi, Stille, Kumada, and Buchwald-Hartwig amination—offering researchers, scientists, and drug development professionals a strategic framework for selecting the optimal reaction when steric challenges loom large.

The Challenge of Steric Hindrance

Steric hindrance, the spatial arrangement of atoms or groups at or near a reacting site that impedes a chemical reaction, is a common hurdle in the synthesis of complex molecules, particularly in the formation of biaryl compounds with multiple ortho-substituents (e.g., tetra-ortho-substituted biaryls). In the context of palladium-catalyzed cross-coupling, steric bulk can significantly impact any of the three key steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination. The reductive elimination step, where the new C-C or C-N bond is formed, is often the most sensitive to steric effects.[1][2] Bulky substituents on the coupling partners can disfavor the formation of the transition state required for this final step, leading to low yields or complete reaction failure.

The development of specialized, bulky, and electron-rich ligands, such as dialkylbiaryl phosphines (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs), has significantly expanded the scope of all cross-coupling reactions to include more challenging substrates.[3][4] These ligands promote the crucial reductive elimination step and facilitate the oxidative addition of less reactive aryl chlorides.[3] However, even with these advanced catalyst systems, the inherent properties of the organometallic reagents and the specific mechanistic pathways of each named reaction can make one a more suitable choice than another for a given sterically demanding transformation.

A Comparative Overview of Key Cross-Coupling Reactions

The choice of a cross-coupling method for a sterically hindered substrate is a multi-faceted decision that involves balancing the reactivity of the organometallic reagent, its functional group tolerance, and practical considerations such as toxicity and ease of preparation. The following sections delve into the specifics of each alternative, providing a head-to-head comparison to guide your selection process.

The Suzuki-Miyaura Coupling: The Baseline

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide or triflate, is often the first choice due to the stability, commercial availability, and low toxicity of boronic acids and their derivatives. However, for severely hindered substrates, the transmetalation step can be slow, and the required basic conditions can be problematic for sensitive functional groups.

The Negishi Coupling: A Powerful Alternative for Hindered Systems

The Negishi coupling utilizes organozinc reagents, which are more reactive than their organoboron counterparts. This increased reactivity often translates to faster transmetalation rates, making the Negishi coupling particularly well-suited for the synthesis of sterically hindered biaryls, including tetra-ortho-substituted systems.[5][6]

Key Advantages for Hindered Substrates:

  • High Reactivity: Organozinc reagents are among the most reactive organometallics used in cross-coupling, which helps to overcome the high energy barrier of coupling sterically demanding partners.[7]

  • Excellent Functional Group Tolerance: Despite their high reactivity, organozinc reagents exhibit remarkable functional group tolerance, making them suitable for complex molecule synthesis.[8][9]

  • Milder Conditions: The high reactivity of the organozinc reagent often allows the reaction to proceed under milder conditions than the Suzuki coupling.

Causality Behind Experimental Choices: The choice of a highly active catalyst system is paramount for successful Negishi couplings of hindered substrates. Ligands like SPhos and catalyst systems like Pd[P(t-Bu)₃]₂ have proven effective in promoting the coupling of even deactivated aryl chlorides to form tri- and tetra-ortho-substituted biaryls.[6]

The Stille Coupling: Mild Conditions and Stable Reagents

The Stille coupling employs organotin (organostannane) reagents. A key advantage of this method is the stability of organostannanes to air and moisture, and their compatibility with a wide array of functional groups.[10][11] While generally less reactive than organozinc reagents, the Stille coupling can be a reliable method for constructing sterically hindered C-C bonds, often under neutral and mild conditions.

Key Advantages for Hindered Substrates:

  • Excellent Functional Group Tolerance: The covalent nature of the carbon-tin bond makes organostannanes compatible with functional groups that would be reactive towards more nucleophilic organometallics.[11]

  • Mild Reaction Conditions: Stille couplings are often performed under neutral conditions, avoiding the need for strong bases that can be detrimental to sensitive substrates.

Causality Behind Experimental Choices: The transmetalation step in the Stille reaction is often the rate-limiting step, particularly with hindered substrates. The addition of a copper(I) co-catalyst can significantly accelerate this step.[12] Furthermore, the use of bulky, electron-rich phosphine ligands is crucial for promoting the oxidative addition and reductive elimination steps.

The Kumada Coupling: High Reactivity with a Trade-off

The Kumada coupling, the first reported transition-metal-catalyzed cross-coupling reaction, utilizes highly reactive Grignard (organomagnesium) or organolithium reagents.[13][14] This high reactivity can be advantageous for coupling unreactive or sterically hindered electrophiles. However, it comes at the cost of poor functional group tolerance.

Key Advantages for Hindered Substrates:

  • High Nucleophilicity: Grignard reagents are powerful nucleophiles, enabling them to couple with challenging electrophiles, including some aryl chlorides, often at low temperatures.[14]

  • Direct Use of Grignard Reagents: This method avoids the need to prepare other organometallic reagents from Grignard precursors.[15]

Causality Behind Experimental Choices: The primary challenge in Kumada coupling is managing the high reactivity of the Grignard reagent to avoid side reactions. Slow addition of the Grignard reagent can help to match its consumption with the rate of the catalytic cycle, thereby improving chemoselectivity.[16] Nickel catalysts are often used in Kumada couplings and can be particularly effective for coupling tertiary alkylmagnesium halides to form sterically congested quaternary carbon centers.[17]

The Buchwald-Hartwig Amination: A Specialized Tool for C-N Bond Formation

For the construction of sterically hindered C-N bonds, the Buchwald-Hartwig amination is the preeminent method. This palladium-catalyzed reaction couples amines with aryl halides or pseudohalides and has revolutionized the synthesis of arylamines, a common motif in pharmaceuticals.[18][19]

Key Advantages for Hindered Substrates:

  • Broad Substrate Scope: The development of increasingly sophisticated bulky phosphine ligands has expanded the scope of the Buchwald-Hartwig amination to include the coupling of hindered anilines and aryl halides.[20][21]

  • Direct Use of Amines: This method allows for the direct coupling of primary and secondary amines, avoiding the need for pre-functionalization.

Causality Behind Experimental Choices: The choice of ligand is critical for successful Buchwald-Hartwig amination of hindered substrates. Bulky, electron-rich biarylphosphine ligands are essential for promoting the reductive elimination step, which is often rate-limiting in these transformations.[22] The choice of base is also crucial and must be strong enough to deprotonate the amine without causing undesired side reactions.

Quantitative Comparison of Cross-Coupling Methods

The following table provides a comparative overview of the key features of each cross-coupling method, with a particular focus on their application to hindered substrates.

ReactionOrganometallic ReagentKey Advantages for Hindered SubstratesLimitationsToxicity Profile
Suzuki-Miyaura Organoboron (R-B(OR)₂)Stable, readily available reagents; low toxicity.Can be sluggish with hindered substrates; requires base.Low
Negishi Organozinc (R-ZnX)High reactivity; excellent functional group tolerance; mild conditions.[7][8]Air and moisture sensitive reagents.Moderate
Stille Organotin (R-SnR'₃)Excellent functional group tolerance; mild, neutral conditions.[10][11]Toxic organotin reagents and byproducts; often slower.High[23]
Kumada Organomagnesium (R-MgX)Very high reactivity, good for unreactive electrophiles.[14]Poor functional group tolerance; highly basic.Low
Buchwald-Hartwig Amine (R₂NH)Premier method for C-N bonds; broad scope with right ligands.[18][20]Limited to C-N bond formation; requires specific ligands.Varies with amine
Case Study: Synthesis of Hindered Indole Alkaloids

A study on the total synthesis of the indole alkaloids hippadine and pratosine provides a direct comparison of these methods.[7] The key bond formation involved the coupling of a metalated indole with a halogenated piperonate derivative. The results were as follows:

Coupling MethodResult
Kumada Failed to provide any desired product.
Negishi Failed to provide any desired product.
Stille Furnished the product in low yields.
Suzuki-Miyaura Afforded the product in 67-74% yield.

In this specific case, the Suzuki-Miyaura reaction proved to be the most effective, highlighting that the optimal choice is highly substrate-dependent.

Mechanistic Insights and Experimental Workflows

The success of a cross-coupling reaction with hindered substrates is intimately tied to the kinetics of the elementary steps in the catalytic cycle. The use of bulky ligands is crucial as they accelerate the reductive elimination step, which is often the bottleneck for sterically congested intermediates.[2][3]

Catalytic Cycles Overview

The following diagrams illustrate the general catalytic cycles for C-C and C-N cross-coupling reactions.

G cluster_0 C-C Cross-Coupling Cycle Pd(0)L_n Pd(0)L_n R-Pd(II)(L_n)X R-Pd(II)(L_n)X Pd(0)L_n->R-Pd(II)(L_n)X Oxidative Addition (R-X) R-Pd(II)(L_n)R' R-Pd(II)(L_n)R' R-Pd(II)(L_n)X->R-Pd(II)(L_n)R' Transmetalation (R'-M) R-Pd(II)(L_n)R'->Pd(0)L_n Reductive Elimination (R-R')

Caption: Generalized catalytic cycle for C-C cross-coupling reactions.

G cluster_1 Buchwald-Hartwig Amination Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(L_n)X Ar-Pd(II)(L_n)X Pd(0)L_n->Ar-Pd(II)(L_n)X Oxidative Addition (Ar-X) Ar-Pd(II)(L_n)NR_2 Ar-Pd(II)(L_n)NR_2 Ar-Pd(II)(L_n)X->Ar-Pd(II)(L_n)NR_2 Amine Coordination & Deprotonation (HNR_2, Base) Ar-Pd(II)(L_n)NR_2->Pd(0)L_n Reductive Elimination (Ar-NR_2)

Sources

A Senior Application Scientist's Guide to Impurity Characterization in 2-Bromo-4,6-dimethoxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of synthetic intermediates is paramount. 2-Bromo-4,6-dimethoxybenzaldehyde is a key building block in the synthesis of various pharmaceutical compounds, making the rigorous characterization of its impurity profile a critical aspect of quality control. This guide provides an in-depth comparison of analytical techniques for the identification and quantification of impurities generated during its synthesis, supported by experimental insights and protocols.

The Synthetic Landscape and the Genesis of Impurities

The most common route to this compound involves the electrophilic bromination of 3,5-dimethoxybenzaldehyde. The directing effects of the methoxy and aldehyde groups on the aromatic ring, along with the reaction conditions, play a crucial role in determining the product distribution and the formation of impurities.

The two methoxy groups are strongly activating and ortho-, para-directing, while the aldehyde group is deactivating and meta-directing. This interplay of electronic effects primarily directs the bromine atom to the C2 position, which is ortho to both methoxy groups and meta to the aldehyde. However, variations in reaction conditions can lead to the formation of several key impurities.

Potential Impurities in the Synthesis of this compound:

  • Regioisomers: The primary isomeric impurity is the 4-bromo-2,6-dimethoxybenzaldehyde, where bromination occurs at a different position on the aromatic ring.[1] The formation of this isomer is influenced by steric hindrance and the electronic environment.

  • Di-substituted Products: Over-bromination can lead to the formation of dibromo-dimethoxybenzaldehyde species, such as 2,4-dibromo-6-methoxybenzaldehyde.

  • Unreacted Starting Material: Incomplete reaction can result in the presence of the starting material, 3,5-dimethoxybenzaldehyde.

  • Degradation Products: Depending on the work-up and purification conditions, other impurities may arise from the degradation of the product or starting materials.

cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities 3,5-Dimethoxybenzaldehyde 3,5-Dimethoxybenzaldehyde This compound This compound 3,5-Dimethoxybenzaldehyde->this compound Bromination (e.g., Br2, NBS) Unreacted Starting Material Unreacted Starting Material 3,5-Dimethoxybenzaldehyde->Unreacted Starting Material Incomplete Reaction Regioisomer (4-Bromo) Regioisomer (4-Bromo) 3,5-Dimethoxybenzaldehyde->Regioisomer (4-Bromo) Alternative Bromination Di-bromo Product Di-bromo Product This compound->Di-bromo Product Over-bromination

Caption: Synthetic pathway and potential impurity formation in the synthesis of this compound.

A Comparative Analysis of Analytical Techniques for Impurity Profiling

The choice of analytical technique is critical for the accurate and reliable characterization of impurities. Here, we compare the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for this application.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Quantification based on the direct proportionality between the integrated signal area of a nucleus and the number of nuclei in the sample.[2]
Applicability Ideal for non-volatile and thermally labile compounds like aromatic aldehydes and their derivatives.[3]Suitable for volatile and thermally stable compounds. Derivatization may be required for less volatile aldehydes.[3]Applicable to any soluble compound with NMR-active nuclei. Provides structural and quantitative information simultaneously.[4]
Selectivity High selectivity can be achieved by optimizing the stationary phase, mobile phase, and detector (e.g., UV-Vis, DAD).Excellent selectivity due to chromatographic separation combined with mass-based identification of fragments.[5]High structural selectivity, allowing for the differentiation of isomers with distinct chemical shifts and coupling patterns.
Sensitivity High sensitivity, with detection limits typically in the ppm range.Very high sensitivity, especially with selected ion monitoring (SIM), reaching ppb levels for volatile impurities.[6]Lower sensitivity compared to chromatographic methods, typically in the range of 0.1% for routine analysis.[7]
Quantification Requires certified reference standards for each impurity for accurate quantification.Requires reference standards for accurate quantification, though semi-quantification is possible based on spectral library matching.Can provide absolute quantification without the need for a specific reference standard for each impurity, using a certified internal standard.[8]
Sample Throughput Moderate to high, with typical run times of 15-60 minutes per sample.Moderate, with run times often in the range of 20-40 minutes.Lower throughput due to longer acquisition times required for high signal-to-noise ratios, especially for low-level impurities.
Trustworthiness Well-established and validated methods are required by regulatory agencies like the FDA and EMA.[9][10]Widely used and accepted, particularly for volatile impurities and residual solvents.Increasingly recognized by regulatory bodies as a primary method for purity determination.[8]

Recommended Analytical Workflows and Protocols

Based on the comparative analysis, a multi-pronged approach is recommended for a comprehensive impurity profile of this compound.

cluster_workflow Analytical Workflow Sample Sample HPLC-UV/DAD HPLC-UV/DAD Sample->HPLC-UV/DAD Primary Screening & Quantification GC-MS GC-MS Sample->GC-MS Volatile Impurities & Confirmation qNMR qNMR Sample->qNMR Structural Elucidation & Absolute Quantification Impurity Profile Impurity Profile HPLC-UV/DAD->Impurity Profile GC-MS->Impurity Profile qNMR->Impurity Profile

Caption: Recommended analytical workflow for comprehensive impurity characterization.

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To separate and quantify this compound and its non-volatile impurities.

Instrumentation and Conditions:

  • HPLC System: A system with a quaternary pump, autosampler, and a photodiode array (PDA) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Rationale: A gradient elution is chosen to effectively separate impurities with a wide range of polarities. The C18 stationary phase provides good retention for the aromatic compounds, and the acidic mobile phase ensures good peak shape for the aldehyde. A PDA detector is advantageous as it allows for the examination of the UV spectrum of each peak, aiding in peak identification and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To identify and quantify volatile impurities and confirm the identity of major components.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in dichloromethane or another suitable volatile solvent.

  • If derivatization is necessary for non-volatile impurities, react the sample with a suitable agent (e.g., PFBHA) following a validated procedure.

Rationale: GC-MS is highly effective for separating and identifying compounds based on their mass-to-charge ratio, providing unambiguous identification of known and unknown impurities. The fragmentation patterns of brominated aromatic compounds can be complex but are highly informative for structural elucidation.[11]

Quantitative NMR (qNMR) Protocol

Objective: To provide absolute quantification of the main component and impurities without the need for individual impurity standards.

Instrumentation and Conditions:

  • NMR Spectrometer: A high-field NMR spectrometer (≥400 MHz) equipped with a high-resolution probe.

  • Solvent: A deuterated solvent in which both the sample and the internal standard are soluble and stable (e.g., DMSO-d6, CDCl3).

  • Internal Standard: A certified reference material with a known purity and a simple spectrum with at least one signal that does not overlap with the analyte or impurity signals (e.g., maleic acid, dimethyl sulfone).

  • Acquisition Parameters:

    • A 90° pulse should be calibrated.

    • A relaxation delay (d1) of at least 5 times the longest T1 of the signals of interest should be used to ensure full relaxation.

    • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio for the impurity signals.

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample.

  • Accurately weigh a specific amount of the internal standard.

  • Dissolve both in a precise volume of the deuterated solvent.

Rationale: qNMR is a powerful primary ratio method of measurement. It relies on the fundamental principle that the signal intensity is directly proportional to the number of protons giving rise to that signal. This allows for the accurate determination of the concentration of different components in a mixture without the need for substance-specific reference standards.[7]

Conclusion: A Holistic Approach to Impurity Characterization

A comprehensive understanding of the impurity profile of this compound is essential for ensuring the quality and safety of the final pharmaceutical products. No single analytical technique is sufficient for a complete characterization. A holistic approach that leverages the strengths of multiple techniques is the most robust strategy.

  • HPLC serves as the primary tool for routine quality control, offering excellent separation and quantification of the main component and its non-volatile impurities.

  • GC-MS provides confirmatory identification and is invaluable for detecting and identifying volatile impurities that may not be observed by HPLC.

  • qNMR offers a powerful, non-destructive method for structural elucidation and absolute quantification, serving as an orthogonal technique to chromatography and a crucial tool for characterizing unknown impurities.

By implementing these validated analytical methods, researchers and drug development professionals can confidently assess the purity of this compound, leading to the development of safer and more effective medicines.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][2][8][9][10][12]
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR)
  • European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][10]
  • Clark, C. R., et al. (2014). Regioisomeric bromodimethoxy benzyl piperazines related to the designer substance 4-bromo-2,5-dimethoxybenzylpiperazine: GC-MS and FTIR analysis.
  • Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link][8]
  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link][4]
  • Maniara, W., et al. (2015). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link][7]
  • Altabrisa Group. (2025).
  • Aijiren. (2024). HPLC or GC-MS: Which Technique is Best for Your Needs?. [Link][3]
  • Smithers. (n.d.). Understanding Chemical Testing: GC-MS vs. HPLC. [Link][5]
  • Patsnap. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. [Link][6]
  • Li, A., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Journal of Mass Spectrometry, 49(5), 419-427. [Link][11]

Sources

A Senior Application Scientist's Guide to Predicting the Reactivity of Substituted Benzaldehydes with DFT Calculations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the nuanced world of organic synthesis and medicinal chemistry, predicting how a molecule will behave is paramount. The reactivity of substituted benzaldehydes, a common scaffold in pharmaceuticals and fine chemicals, is a classic case study in understanding and predicting chemical behavior. The electronic effects of substituents on the benzene ring can dramatically alter the propensity of the aldehyde group to participate in reactions. While classical mechanistic organic chemistry provides a qualitative understanding, modern computational methods, particularly Density Functional Theory (DFT), offer a powerful quantitative lens to predict and rationalize this reactivity.

This guide provides an in-depth comparison of using DFT calculations to predict the reactivity of substituted benzaldehydes, benchmarked against experimental data and alternative predictive methods. We will delve into the theoretical underpinnings, provide actionable protocols, and critically evaluate the strengths and limitations of this approach.

The Heart of Reactivity: Understanding Substituent Effects

The reactivity of the benzaldehyde carbonyl group is fundamentally governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) appended to the aromatic ring enhance this electrophilicity by inductively pulling electron density away from the carbonyl carbon, making it a more potent target for nucleophilic attack. Conversely, electron-donating groups (EDGs) diminish the electrophilicity through resonance and inductive effects, thereby slowing down reactions with nucleophiles.

This interplay of electronic effects is elegantly captured by the Hammett equation, a cornerstone of physical organic chemistry that provides a linear free-energy relationship between reaction rates (or equilibrium constants) and the electronic nature of substituents.[1]

Density Functional Theory: A Quantum Mechanical Toolkit for Reactivity Prediction

DFT has emerged as a go-to computational tool for chemists, offering a balance between accuracy and computational cost.[2][3] It allows us to calculate a molecule's electronic structure and derive a host of properties that serve as powerful descriptors of reactivity.

Key DFT-Derived Reactivity Descriptors:
  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the LUMO is indicative of a molecule's ability to accept electrons, thus a lower LUMO energy generally corresponds to a higher electrophilicity of the carbonyl carbon in benzaldehydes. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical stability; a smaller gap suggests higher reactivity.[4][5]

  • Atomic Charges: Calculating the partial charges on atoms, such as the carbonyl carbon, provides a direct measure of its electrophilicity. A more positive charge on the carbonyl carbon implies a greater susceptibility to nucleophilic attack. Several methods exist for calculating atomic charges, including Mulliken, Hirshfeld, and Natural Bond Orbital (NBO) analysis.[6][7]

  • Global Reactivity Descriptors: Conceptual DFT provides a framework for defining global reactivity indices that quantify different aspects of a molecule's reactivity.[8]

    • Electrophilicity Index (ω): This index, proposed by Parr, is a measure of the energy stabilization of a system when it acquires an additional electronic charge from the environment. A higher electrophilicity index indicates a greater capacity to act as an electrophile.[8]

    • Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to a change in electron distribution, while softness is its reciprocal. Generally, softer molecules are more reactive.[5]

  • Local Reactivity Descriptors (Fukui Functions): While global descriptors describe the reactivity of the molecule as a whole, local descriptors, such as the Fukui function, can predict which atomic sites are most susceptible to nucleophilic or electrophilic attack. This is particularly useful for understanding regioselectivity in more complex reactions.

Experimental Validation: The Wittig Reaction as a Case Study

To ground our theoretical predictions in experimental reality, we will consider the Wittig reaction, a fundamental carbon-carbon bond-forming reaction where an aldehyde reacts with a phosphorus ylide. The rate-determining step of this reaction is the nucleophilic attack of the ylide on the carbonyl carbon of the benzaldehyde. Therefore, the reaction rate is highly sensitive to the electronic effects of the substituents on the benzaldehyde ring.

Table 1: Experimental and DFT-Calculated Reactivity Data for the Wittig Reaction of Substituted Benzaldehydes
Substituent (para-)Hammett Constant (σp)Relative Experimental Rate Constant (krel)DFT Calculated LUMO Energy (eV)DFT Calculated Electrophilicity Index (ω)
-NO20.7815.8-3.542.89
-CN0.6610.2-3.212.54
-Cl0.232.1-2.782.01
-H0.001.0-2.561.87
-CH3-0.170.45-2.411.75
-OCH3-0.270.21-2.331.68
-N(CH3)2-0.830.05-2.151.52

Disclaimer: The data in this table is a representative compilation from multiple sources and may not be from a single consistent experimental or computational study. It is intended for illustrative purposes.

As the data in Table 1 illustrates, there is a clear correlation between the electron-withdrawing/donating nature of the substituent and the experimental reaction rate. Electron-withdrawing groups (e.g., -NO2, -CN) with positive Hammett constants accelerate the reaction, while electron-donating groups (e.g., -CH3, -OCH3, -N(CH3)2) with negative Hammett constants retard it.

Crucially, the DFT-calculated parameters, LUMO energy and the electrophilicity index, show a strong correlation with the experimental reaction rates. As the substituent becomes more electron-withdrawing, the LUMO energy decreases, and the electrophilicity index increases, both correctly predicting an increase in reactivity.

A Practical Guide: Step-by-Step DFT Protocol for Reactivity Prediction

This section provides a detailed workflow for performing DFT calculations to predict the reactivity of a series of substituted benzaldehydes.

Computational Methodology Workflow

DFT_Workflow cluster_prep 1. Molecular Structure Preparation cluster_dft 2. DFT Calculation cluster_analysis 3. Data Analysis and Reactivity Prediction Build Build 3D structures of substituted benzaldehydes Opt Geometry Optimization Build->Opt Initial Geometry Freq Frequency Calculation Opt->Freq Optimized Geometry SP Single-Point Energy Calculation Freq->SP Verified Minimum Props Extract Electronic Properties (HOMO, LUMO, Charges) SP->Props Indices Calculate Reactivity Indices (ω, η, S) Props->Indices Correlate Correlate with Experimental Data Indices->Correlate Predictive_Methods Exp Experimental Data (e.g., Reaction Rates) DFT DFT Calculations (e.g., LUMO, ω) Exp->DFT Validation & Benchmarking ML Machine Learning Models Exp->ML Training & Validation DFT->Exp Prediction & Mechanistic Insight DFT->ML Training Data Generation Semi Semi-empirical Methods (e.g., Heats of Formation) Semi->ML Descriptor Generation ML->Exp High-Throughput Prediction

Caption: The interplay between experimental data and various computational methods for predicting chemical reactivity.

Trustworthiness and Limitations: A Word of Caution

As with any modeling technique, it is crucial to be aware of the limitations of DFT. The "garbage in, garbage out" principle applies; the quality of your predictions is highly dependent on the quality of your computational protocol.

  • Functional and Basis Set Selection: As discussed, the choice of functional and basis set is not arbitrary and should be guided by literature precedents and benchmark studies for similar systems. [2][9][10]* Solvation Effects: Gas-phase calculations, while computationally less expensive, may not accurately represent reactions that occur in solution. Implicit solvation models (e.g., PCM, SMD) are often necessary to account for the influence of the solvent. [11]* Complex Reaction Mechanisms: For multi-step reactions with complex transition states, DFT calculations can become significantly more challenging and may require more advanced techniques to accurately model the reaction profile. [12]

Conclusion: A Powerful Synergy of Theory and Experiment

DFT calculations provide a robust and versatile framework for predicting and understanding the reactivity of substituted benzaldehydes. By correlating DFT-derived electronic properties with experimental data, researchers can build predictive models that accelerate the design and optimization of chemical reactions and novel molecules. While it is not a replacement for experimental work, DFT, when used judiciously and with an understanding of its limitations, is an indispensable tool in the modern chemist's arsenal. This guide provides a starting point for researchers to confidently apply these powerful computational techniques to their own work, fostering a deeper understanding of chemical reactivity and enabling more efficient and informed scientific discovery.

References

  • Noyce, D. S., & Pryor, W. A. (1955). Carbonyl Reactions. VII. The Effect of Substituents upon the Rate of Condensation of Substituted Benzaldehydes with Acetophenone. Journal of the American Chemical Society, 77(5), 1397–1401. [Link]
  • Ghosh, P., & Jana, S. (2022). Hammett constants from density functional calculations: charge transfer and perturbations. Theoretical Chemistry Accounts, 141(1), 4. [Link]
  • Faber, F. A., Hutchison, L., H., B., & von Lilienfeld, O. A. (2017). Machine learning prediction errors better than DFT accuracy. arXiv preprint arXiv:1702.05532. [Link]
  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]
  • Wikipedia contributors. (2023). Hammett equation. In Wikipedia, The Free Encyclopedia. [Link]
  • Sigman, M. S., & Harper, K. C. (2016). Bottom-Up Atomistic Descriptions of Top-Down Macroscopic Measurements: Computational Benchmarks for Hammett Electronic Parameters. Journal of the American Chemical Society, 138(29), 9033–9043. [Link]
  • Burke, K. (2008). Which functional should I choose?. THEOCHEM, 892(1-3), 1-8. [Link]
  • Goerigk, L., & Grimme, S. (2011). A thorough benchmark of density functional methods for general main group thermochemistry, kinetics, and noncovalent interactions. Physical Chemistry Chemical Physics, 13(14), 6670-6688. [Link]
  • Reddit. (2022).
  • Hori, T., et al. (2023). Organic Base-Mediated Wittig Reaction of Perfluorohalogenated Benzaldehydes for Designing Halogen Bond-Driven Smart Polymer Materials: Toward Digitalization as Reliable Strategy in Organic Synthesis. ChemRxiv. [Link]
  • Martin, R. L. (2015). DFT Functional Selection Criteria. Chemistry Stack Exchange. [Link]
  • Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2016). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 55(21), 6208-6218. [Link]
  • Schwaller, P., et al. (2021). Quantitative interpretation explains machine learning models for chemical reaction prediction and uncovers bias. ChemRxiv. [Link]
  • Ghasemi, F., & Saeidian, H. (2018). Correlation Between Parameters Related to Intramolecular Hydrogen Bond Strength and Hammett Constant in Para Substituted Benzoylacetone: A Theoretical and Experimental Study. Oriental Journal of Chemistry, 34(2), 856. [Link]
  • Zhao, Q., et al. (2023). Δ 2 machine learning for reaction property prediction. Chemical Science, 14(46), 13392-13401. [Link]
  • Zhang, G., & Musgrave, C. B. (2007). Comparison of DFT methods for molecular orbital eigenvalue calculations. The Journal of Physical Chemistry A, 111(8), 1554-1561. [Link]
  • Al-Zoubi, W., & Al-Hamdani, Y. A. (2022). Chemical Reaction Prediction using Machine Learning. Research Journal of Pharmacy and Technology, 15(12), 5485-5489. [Link]
  • Zhang, G., & Musgrave, C. B. (2007).
  • Arslan, H., et al. (2015). Ab-initio and DFT calculations on molecular structure, NBO, HOMO-LUMO study and a new vibrational analysis of 4-(Dimethylamino) Benzaldehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136, 635-643. [Link]
  • Unknown. (n.d.).
  • Song, J. W., Hirao, K., & Yamashita, K. (2013). 17. Computational Chemistry Research Unit. Riken. [Link]
  • Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2022).
  • Chattaraj, P. K., Sarkar, U., & Roy, D. R. (2006). Electrophilicity Index. Chemical reviews, 106(6), 2065-2091. [Link]
  • Unknown. (2023). Machine-learning-guided Reaction Kinetics Prediction towards Solvent Identification for Chemical Absorption of Carbonyl Sulfide. Request PDF. [Link]
  • Singh, S., et al. (2023). Optimization, First-Order Hyperpolarizability Studies of o, m, and p-Cl Benzaldehydes Using DFT Studies. Chemistry Proceedings, 14(1), 92. [Link]
  • De Lucchi, O., & Zonta, C. (2003).
  • Asogwa, F. C., & Agwamba, E. C. (2022). Experimental and computational modeling of the biological activity of benzaldehyde sulphur trioxide as a potential drug for the treatment of Alzheimer disease. Journal of Molecular Structure, 1249, 131580. [Link]
  • Moribe, T., et al. (2025). Wittig reaction of cyclobisbiphenylenecarbonyl. Beilstein Journal of Organic Chemistry, 21, 1454-1461. [Link]
  • Singh, S., et al. (2023). Optimization, First-Order Hyperpolarizability Studies of o, m, and p-Cl Benzaldehydes Using DFT Studies. Request PDF. [Link]
  • Li, H., et al. (2020). Modeling Multi-Step Organic Reactions: Can Density Functional Theory Deliver Misleading Chemistry?. OSTI.GOV. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Bases in the Suzuki-Miyaura Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic organic chemistry, a Nobel Prize-winning tool for the elegant construction of carbon-carbon bonds.[1] While the palladium catalyst often takes center stage, the choice of base is a critical, and often nuanced, parameter that can dictate the success or failure of this pivotal transformation. An inappropriate base can lead to sluggish reactions, low yields, or unwanted side reactions, while the optimal choice can unlock efficient and high-yielding couplings.

This guide provides an in-depth comparison of commonly employed bases for the Suzuki-Miyaura reaction, grounded in mechanistic principles and supported by experimental data. As senior application scientists, we understand that true expertise lies not just in knowing what to do, but why you are doing it. Here, we will dissect the causal relationships between the choice of base and the reaction outcome, providing you with the knowledge to make informed decisions in your own synthetic endeavors.

The Pivotal Role of the Base: More Than Just a Proton Scavenger

The base in a Suzuki-Miyaura reaction is not a mere spectator; it is an active and essential participant in the catalytic cycle. Its primary role is to facilitate the crucial transmetalation step, where the organic group is transferred from the organoboron species to the palladium center.[1] There are two widely accepted mechanistic pathways for this activation:

  • The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex. This activated species is then primed to react with the palladium(II) halide complex.

  • The Hydroxide Pathway: The base can exchange with the halide on the palladium(II) complex to form a palladium(II) hydroxide species. This intermediate then reacts with the neutral boronic acid.

The prevailing pathway is influenced by the specific base, solvent, and substrates employed. Weaker bases, such as carbonates and phosphates, are commonly used and often favor the boronate pathway.

Below is a visualization of the complete Suzuki-Miyaura catalytic cycle, highlighting the critical intervention of the base.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_boron Boron Activation Pd0 Pd(0)L_n PdII_X R¹-Pd(II)L_n-X Pd0->PdII_X Oxidative Addition OxAdd Oxidative Addition (R¹-X) Base_Activation Base Activation PdII_X->Base_Activation Base Interaction PdII_R1R2 R¹-Pd(II)L_n-R² Base_Activation->PdII_R1R2 Transmetalation Transmetalation Transmetalation (R²-B(OR)₂) PdII_R1R2->Pd0 Product R¹-R² PdII_R1R2->Product Reductive Elimination RedElim Reductive Elimination Boronic_Acid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ Boronic_Acid->Boronate + Base Base Base (e.g., CO₃²⁻) Boronate->Base_Activation Activated Boron Species

Figure 1: The Suzuki-Miyaura catalytic cycle, emphasizing the base-mediated activation of the boronic acid for the transmetalation step.

A Comparative Analysis of Common Bases

The selection of a base is a multiparameter optimization problem, with considerations including basicity, solubility, steric hindrance, and the nature of the cation. Below is a comparative table of commonly used bases, followed by a discussion of their relative merits and drawbacks.

BaseFormulapKa of Conjugate AcidTypical ApplicationsAdvantagesDisadvantages
Carbonates
Sodium CarbonateNa₂CO₃10.3General purpose, robust couplingsInexpensive, widely available, effective for many substratesLimited solubility in some organic solvents
Potassium CarbonateK₂CO₃10.3Aryl chlorides, general couplingsGood balance of reactivity and costCan be less effective than stronger bases for challenging substrates
Cesium CarbonateCs₂CO₃10.3Challenging couplings, sterically hindered substratesHigh solubility in organic solvents, "cesium effect" can enhance reactivityMore expensive, hygroscopic
Phosphates
Potassium PhosphateK₃PO₄12.3Nitrogen-containing heterocycles, challenging couplingsStrong, non-nucleophilic, effective for electron-deficient substratesCan be too strong for some sensitive functional groups
Hydroxides
Sodium HydroxideNaOH15.7Robust aryl bromides and iodidesVery strong, inexpensiveCan promote side reactions (e.g., hydrolysis), poor selectivity
Potassium HydroxideKOH15.7Similar to NaOHVery strong, inexpensiveSimilar drawbacks to NaOH, can be detrimental to sensitive substrates[1]
Alkoxides
Sodium tert-butoxideNaOtBu19.0Highly unreactive aryl chloridesVery strong baseHighly sensitive to moisture and air, can lead to undesired side reactions
Fluorides
Potassium FluorideKF3.2Base-sensitive substratesMild, can activate boronic acids without harsh basicityOften requires higher temperatures or longer reaction times
Organic Bases
TriethylamineEt₃N10.8Specific applications where inorganic bases are problematicSoluble in organic solventsOften less effective than inorganic bases, can act as a ligand and poison the catalyst
DIPEA(i-Pr)₂NEt11.0Protection of base-sensitive functional groupsNon-nucleophilic, sterically hinderedGenerally lower yields compared to inorganic bases for standard couplings

Experimental Data: A Head-to-Head Comparison

To provide a tangible understanding of how the choice of base impacts the Suzuki-Miyaura reaction, we present a summary of experimental data from a screening study. The model reaction is the coupling of 4-bromotoluene with phenylboronic acid.

EntryBaseSolventCatalyst SystemTemp (°C)Time (h)Yield (%)
1Na₂CO₃Toluene/H₂OPd(OAc)₂ / PPh₃1001298[2]
2K₂CO₃Toluene/H₂OPd(OAc)₂ / PPh₃1001295[2]
3K₃PO₄Toluene/H₂OPd(OAc)₂ / PPh₃1001292[2]
4Cs₂CO₃DioxanePd₂(dba)₃ / SPhos80295
5NaOHToluene/H₂OPd(OAc)₂ / PPh₃1001285[2]
6KOHToluene/H₂OPd(OAc)₂ / PPh₃1001288[2]
7Et₃N (TEA)Toluene/H₂OPd(OAc)₂ / PPh₃1001265[2]

Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.

As the data illustrates, inorganic bases like carbonates and phosphates generally provide higher yields for this standard coupling compared to organic bases like triethylamine.[2] Sodium carbonate and potassium carbonate are highly effective and economical choices.[2] Cesium carbonate is also a strong performer, often favored in more challenging couplings due to its enhanced solubility in organic solvents.

Experimental Protocol: A Self-Validating System for Benchmarking Bases

To ensure the generation of reliable and reproducible data, a well-defined experimental protocol is paramount. The following procedure outlines a robust method for screening different bases in a model Suzuki-Miyaura reaction.

Model Reaction: Coupling of an Aryl Halide with an Arylboronic Acid

Materials:

  • Aryl Halide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (e.g., phenylboronic acid, 1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)

  • Base to be tested (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)

  • Internal Standard (for GC/LC analysis, e.g., dodecane)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), ligand (0.04 mmol), and the chosen base (2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.

  • Solvent Addition: Add the degassed solvent system (11 mL of a 10:1 toluene/water mixture) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified reaction time (e.g., 12 hours).

  • Monitoring: The reaction progress can be monitored by taking small aliquots at regular intervals and analyzing them by TLC, GC, or LC-MS.

  • Workup: After the reaction is complete (as determined by the consumption of the starting material), allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis and Purification: Analyze the crude product by GC or ¹H NMR using an internal standard to determine the yield. The product can then be purified by column chromatography on silica gel.

Selecting the Optimal Base: A Decision-Making Framework

The choice of the ideal base is not a one-size-fits-all solution. It is a decision that should be made based on a careful consideration of several factors. The following flowchart provides a logical framework for navigating this selection process.

Base_Selection Start Start: Define Suzuki Coupling Substrates Substrate_Sensitivity Are substrates sensitive to strong bases? Start->Substrate_Sensitivity Aryl_Halide_Reactivity What is the reactivity of the aryl halide? Substrate_Sensitivity->Aryl_Halide_Reactivity No Mild_Bases Consider mild bases: KF, Organic Bases (DIPEA) Substrate_Sensitivity->Mild_Bases Yes Standard_Bases Start with standard bases: Na₂CO₃, K₂CO₃ Aryl_Halide_Reactivity->Standard_Bases Aryl-Br, Aryl-I Strong_Bases Consider stronger bases: K₃PO₄, Cs₂CO₃ Aryl_Halide_Reactivity->Strong_Bases Aryl-Cl, Unreactive Substrates Heterocycle Is a nitrogen-containing heterocycle involved? Cost_Considerations Are cost and scale critical factors? Heterocycle->Cost_Considerations No K3PO4 K₃PO₄ is often optimal Heterocycle->K3PO4 Yes Economical_Bases Prioritize economical bases: Na₂CO₃, K₂CO₃ Cost_Considerations->Economical_Bases Yes High_Performance_Bases Consider higher performance bases: Cs₂CO₃, K₃PO₄ Cost_Considerations->High_Performance_Bases No Standard_Bases->Heterocycle Strong_Bases->Heterocycle

Figure 2: A decision-making workflow for selecting an appropriate base for a Suzuki-Miyaura reaction.

Conclusion

The judicious selection of a base is a cornerstone of a successful Suzuki-Miyaura cross-coupling reaction. By understanding the mechanistic role of the base and considering the properties of the various options, researchers can significantly improve reaction outcomes. This guide has provided a framework for this selection process, supported by comparative data and a robust experimental protocol for benchmarking. For any new Suzuki-Miyaura coupling, a systematic screening of bases, alongside other critical parameters like catalyst, ligand, and solvent, is a highly recommended strategy for achieving optimal results.

References

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-4,6-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Bromo-4,6-dimethoxybenzaldehyde. As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle, including their safe decommissioning. This guide is structured to provide not just procedural instructions, but also the scientific and regulatory rationale behind them, ensuring that laboratory practices are both safe and environmentally sound.

Core Principle: Hazard-Based Classification

This compound must be treated as hazardous chemical waste . The presence of a carbon-bromine bond classifies it unequivocally as a halogenated organic compound .[1][2] This classification is the cornerstone of its disposal plan, as halogenated waste streams require specific treatment technologies, typically high-temperature incineration with subsequent scrubbing of acidic gases like hydrobromic acid (HBr).[3][4] Co-mingling this waste with non-halogenated streams can lead to regulatory non-compliance and significantly increases disposal costs.[5]

Hazard Profile and Required Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this exact compound is not available in the search results, data from the PubChem database and SDSs for structurally similar brominated and dimethoxy-substituted benzaldehydes provide a reliable hazard profile.[6][7] The primary hazards necessitate stringent safety precautions during handling and disposal.

Hazard CategoryPotential Effects & GHS StatementsRationale for Required PPE
Acute Toxicity, Oral H302: Harmful if swallowed.[7]Prevents accidental ingestion through hand-to-mouth contact.
Skin Corrosion/Irritation H315: Causes skin irritation.[6][7]Chemical-resistant gloves and a lab coat are essential to prevent direct contact, which can cause local irritation or dermatitis.
Serious Eye Damage/Irritation H319: Causes serious eye irritation.[6][7]Safety goggles or a face shield are mandatory to protect against dust particles or splashes that could cause significant eye damage.
Specific Target Organ Toxicity H335: May cause respiratory irritation.[6][7]Handling should occur in a well-ventilated area or chemical fume hood to prevent inhalation of dust, which can irritate the respiratory tract.

Mandatory PPE during all handling and disposal steps:

  • Hand Protection: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety goggles with side-shields or a full-face shield.[8]

  • Body Protection: A properly fastened laboratory coat.[8]

The Disposal Workflow: A Step-by-Step Approach

The following workflow outlines the decision-making process and actions required from the moment waste is generated to its final collection. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[8][9]

Diagram: Waste Disposal Decision Workflow

G cluster_0 Phase 1: Generation & Identification cluster_1 Phase 2: Segregation cluster_2 Phase 3: Containment & Labeling cluster_3 Phase 4: Storage & Disposal A Waste Generated (this compound) B Identify Waste Type A->B C1 Unused/Expired Solid B->C1 Solid C2 Contaminated Labware (Gloves, Wipes, Glassware) B->C2 Solid C3 Solutions in Organic Solvent B->C3 Liquid D1 Collect in dedicated 'Solid Halogenated Organic Waste' container. C1->D1 C2->D1 D2 Collect in dedicated 'Liquid Halogenated Organic Waste' container. C3->D2 E Ensure container is: - Chemically compatible - Securely sealed - Labeled with 'Hazardous Waste,'  full chemical name, and hazard pictograms. D1->E D2->E F Store in designated Satellite Accumulation Area (SAA). E->F G Contact Institutional EHS for waste pickup. F->G

Caption: Decision workflow for proper segregation and disposal.

Detailed Experimental Protocols

Protocol 3.1: Waste Segregation and Collection

Objective: To correctly segregate and containerize all waste streams containing this compound.

Materials:

  • Designated hazardous waste container for Solid Halogenated Organic Waste (clearly labeled).

  • Designated hazardous waste container for Liquid Halogenated Organic Waste (clearly labeled, often a safety can or compatible bottle).[5]

  • Hazardous Waste labels.

  • Permanent marker.

Methodology:

  • Identify the Waste Stream: Determine if the waste is the pure solid compound, a solution, or contaminated solid labware (e.g., weighing paper, gloves, pipette tips, contaminated glassware).

  • Solid Waste Collection:

    • Carefully transfer any unused pure compound or reaction residues directly into the Solid Halogenated Organic Waste container.[10]

    • Place all contaminated disposable items, such as gloves, weighing papers, and wipes, into the same solid waste container.[9]

    • Causality: Segregating solid waste prevents unnecessary contamination of liquid waste streams and simplifies the disposal process for the waste management facility.

  • Liquid Waste Collection:

    • Pour solutions containing this compound into the designated Liquid Halogenated Organic Waste container.[2]

    • Do not mix with non-halogenated solvents, aqueous solutions, or incompatible chemicals like strong oxidizing agents or bases.[5][11]

    • Causality: Keeping halogenated and non-halogenated liquid wastes separate is critical for cost-effective and compliant disposal.[5] Halogenated solvents require a more complex incineration process.

  • Container Management:

    • Ensure the waste container is made of a compatible material (e.g., glass or polyethylene for solids, a safety can for liquid solvents).

    • Keep the container securely closed at all times, except when adding waste.[5][10]

    • Affix a hazardous waste label to the container as soon as the first piece of waste is added. The label must include:

      • The words "Hazardous Waste".[9]

      • The full chemical name: "this compound".[9]

      • An accurate list of all components and their approximate percentages if it is a mixed waste stream.

  • Final Steps:

    • Once the container is full or the project is complete, store it in your laboratory's designated Satellite Accumulation Area.

    • Arrange for pickup by contacting your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.

Protocol 3.2: Accidental Spill Cleanup

Objective: To safely clean and decontaminate a small-scale laboratory spill.

Materials:

  • Spill kit with absorbent pads or inert absorbent material (e.g., vermiculite, sand).

  • Two sealable plastic bags or a sealable container.

  • Appropriate PPE (see Section 1.1).

Methodology:

  • Ensure Safety: Alert others in the area. Ensure the area is well-ventilated. Do not attempt to clean a large spill without specialized training and equipment.

  • Containment: If the spill is a solid, carefully sweep up the material to avoid generating dust.[6][10] If it is a liquid, cover it with an inert absorbent material.

  • Collection:

    • Carefully scoop the swept powder or absorbent material into a sealable plastic bag or container.[12]

    • Use wipes or absorbent pads to decontaminate the spill surface. Place these used cleaning materials into the same container.

  • Disposal:

    • Seal the container.

    • Label it as "Hazardous Waste: Spill Debris containing this compound."

    • Dispose of the sealed container in the Solid Halogenated Organic Waste stream as described in Protocol 3.1.[12]

  • Post-Cleanup: Wash hands and any exposed skin thoroughly with soap and water.[6]

Regulatory Imperative

As the generator of the waste, the laboratory is legally responsible for its correct classification and management until its final destruction. Regulations from bodies like the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) mandate that chemical waste generators must accurately determine if a discarded chemical is classified as hazardous.[6][11] This guide provides the necessary information to classify this compound as a hazardous, halogenated organic waste, ensuring compliance with these foundational regulations.

References

  • Fisher Scientific. (2025). Safety Data Sheet for 4-Bromo-2,5-dimethoxybenzaldehyde.
  • Sigma-Aldrich. (2024). Safety Data Sheet for 3,4-Dimethoxybenzaldehyde.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 2,4-Dimethoxybenzaldehyde.
  • Thermo Fisher Scientific. (2021). Safety Data Sheet for 2,6-Dimethoxybenzaldehyde.
  • U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance.
  • Fisher Scientific. (2025). Safety Data Sheet for 2,3-Dimethoxybenzaldehyde.
  • West Liberty University. (n.d.). Material Safety Data Sheet for 3,4-Dimethoxybenzaldehyde.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • BenchChem. (2025). Essential Procedures for the Safe Disposal of 2-Bromo-6-methylisonicotinaldehyde.
  • Apollo Scientific. (2023). Safety Data Sheet for 4-Bromo-2,5-dimethoxybenzaldehyde.
  • U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Bucknell University. (2016). Hazardous Waste Segregation.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet for 4-Bromo-2,5-dimethoxybenzaldehyde.
  • Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure.
  • University of Colorado Boulder. (n.d.). Halogenated Waste.
  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • U.S. Government Publishing Office. (1998). Federal Register, Volume 63 Issue 85.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11402303, this compound.
  • Universiti Kebangsaan Malaysia. (n.d.). Bromination of 2,5-dimethoxybenzaldehyde.
  • BenchChem. (2025). Essential Guide to the Safe Disposal of 2-Bromo-6-nitroterephthalic Acid.

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-Bromo-4,6-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower you, my fellow researchers, to achieve your scientific goals safely and efficiently. Handling any chemical reagent requires a foundational understanding of its properties and potential hazards. This guide moves beyond a simple checklist to provide a comprehensive, risk-based strategy for the safe handling of 2-Bromo-4,6-dimethoxybenzaldehyde (CAS No. 81574-69-8), ensuring both your personal safety and the integrity of your research.

Foundational Risk Assessment: Understanding the "Why"

Effective personal protective equipment (PPE) selection is not arbitrary; it is a direct response to the specific hazards posed by a chemical. This compound is an aromatic aldehyde solid, and its hazard profile, as defined by the Globally Harmonized System (GHS), dictates our safety protocols.[1] The primary risks are associated with direct contact and inhalation of the powdered solid.

Hazard ClassificationGHS Hazard StatementRationale for Protective Measures
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed.[1][2][3]Prevents accidental ingestion through hand-to-mouth contact. This underscores the importance of stringent hygiene and glove protocol.
Skin Irritation (Category 2) H315: Causes skin irritation.[1][2][4]Direct contact can cause inflammation and discomfort. Requires appropriate gloves and a lab coat to prevent skin exposure.
Serious Eye Irritation (Category 2A) H319: Causes serious eye irritation.[1][2][4]The fine particulate nature of the solid poses a significant risk to the eyes, necessitating sealed eye protection.
Specific Target Organ Toxicity (Single Exposure, Category 3) H335: May cause respiratory irritation.[1][4][5]Inhalation of dust can irritate the respiratory tract. This is the primary driver for using engineering controls like a fume hood.

Core Protective Measures: A Multi-Layered Defense System

A robust safety plan relies on multiple layers of protection, starting with the most effective measures. PPE is the final, essential barrier between you and the reagent.

Engineering Controls: The First and Most Critical Barrier

Before any PPE is considered, the work environment must be engineered for safety.

  • Chemical Fume Hood: All handling of this compound solid must be conducted inside a certified chemical fume hood.[6] This is non-negotiable. The hood's constant airflow contains the fine powder, preventing dust from entering your breathing zone and the general lab environment.

Primary Personal Protective Equipment (PPE)

This is the minimum required PPE for any operation involving this compound.

  • Eye Protection: Chemical Splash Goggles

    • Why: Standard safety glasses do not provide an adequate seal and are insufficient for protecting against fine, irritant dust.[7] Chemical splash goggles that conform to ANSI Z87.1 standards are mandatory to create a seal around the eyes, preventing particulate entry.[8] For operations with a higher risk of splashing, such as when dissolving larger quantities, a face shield should be worn in addition to goggles.[7][8]

  • Hand Protection: Nitrile Gloves

    • Why: Nitrile gloves provide excellent protection against incidental contact with a wide range of chemicals, including solids like this one.[8][9] Always double-check glove integrity before use. For this compound, which causes skin irritation, a "two-glove" policy is not excessive, especially during weighing procedures. Crucially, gloves must be removed using the proper technique to avoid contaminating your skin, and hands must be washed thoroughly with soap and water after the procedure is complete.[3]

  • Body Protection: Laboratory Coat

    • Why: A flame-resistant lab coat, fully buttoned, protects your skin and personal clothing from contamination by dust or spills.[8] It should be removed promptly if it becomes contaminated.

Respiratory Protection: When Are Respirators Necessary?

Under normal laboratory conditions where all work is performed within a functioning chemical fume hood, a separate respirator is typically not required.[8] However, a risk assessment may deem a respirator necessary in specific situations:

  • Large-Scale Operations: When handling quantities significantly larger than typical research scale.

  • Spill Cleanup: During the cleanup of a large spill where dust generation is unavoidable.

  • Engineering Control Failure: If a fume hood is not available or is malfunctioning.

In such cases, a NIOSH-approved respirator, at a minimum an N95 filtering facepiece for particulates, should be used.[10] All respirator use requires prior medical clearance and fit-testing as part of your institution's respiratory protection program.[8]

Operational Plan: A Step-by-Step Handling Protocol

This workflow integrates the PPE requirements into a practical, repeatable procedure to minimize exposure at every step.

  • Preparation:

    • Verify that the chemical fume hood is operational (check airflow monitor).

    • Decontaminate the work surface within the hood.

    • Gather all necessary equipment (spatulas, weigh boats, glassware, solvent, waste container).

    • Prepare a labeled, sealable container for hazardous waste.

  • Donning PPE:

    • Put on your lab coat and ensure it is fully buttoned.

    • Don chemical splash goggles.

    • Don the first pair of nitrile gloves. If using two pairs, don the second pair over the first.

  • Handling the Compound:

    • Perform all manipulations deep within the fume hood.

    • Open the reagent container.

    • Use a spatula to carefully transfer the solid to a weigh boat or directly into a vessel. Avoid any action that could create airborne dust, such as dropping the solid from a height.

    • Securely close the main reagent container immediately after dispensing.

  • Decontamination and Doffing PPE:

    • Carefully clean any residual dust from your spatula and work surface using a wipe lightly dampened with a suitable solvent (e.g., 70% ethanol), disposing of the wipe in the designated hazardous waste container.

    • Remove gloves using the proper technique (glove-to-glove, then skin-to-skin) to prevent self-contamination. Dispose of them in the hazardous waste container.

    • Remove your lab coat and goggles.

    • Immediately wash your hands thoroughly with soap and water.

  • Waste Disposal:

    • All materials that have come into contact with this compound, including used gloves, weigh boats, and cleaning materials, are considered hazardous waste.[11]

    • They must be placed in a clearly labeled, sealed waste container and disposed of according to your institution's hazardous waste management plan.[2] Do not mix with other waste streams.[2]

G cluster_prep Phase 1: Preparation cluster_handle Phase 2: Active Handling cluster_cleanup Phase 3: Finalization A Verify Fume Hood Function B Gather Equipment & Waste Container A->B D Dispense Chemical (Minimize Dust) C Don PPE: 1. Lab Coat 2. Goggles 3. Gloves B->C C->D E Clean Work Area & Tools D->E H Wash Hands Thoroughly F Segregate All Waste E->F G Doff PPE Correctly F->G G->H

Caption: Safe Handling Workflow for this compound.

By adhering to this structured protocol, you establish a self-validating system of safety that protects you and your colleagues. Trust in your procedure, understand the reasons behind each step, and handle every chemical with the respect it deserves.

References

  • This compound | C9H9BrO3 | CID 11402303.
  • Material Safety Data Sheet - 3,4-Dimethoxybenzaldehyde. West Liberty University. [Link]
  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
  • Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]
  • Personal Protective Equipment (PPE) - Appendix E. University of Washington. [Link]
  • UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.